chlorophyll c
説明
特性
CAS番号 |
11003-45-5 |
|---|---|
分子式 |
C9H18ClNO |
同義語 |
chlorophyll c |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemical Properties of Chlorophyll c
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural and chemical properties of chlorophyll (B73375) c, an essential accessory pigment in many marine photosynthetic organisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this class of chlorophylls (B1240455).
Molecular Structure of Chlorophyll c
This compound is a class of photosynthetic pigments found in various marine algae, including diatoms, dinoflagellates, and brown algae.[1] Unlike the more common chlorophylls a and b, which possess a chlorin (B1196114) ring (a dihydroporphyrin), this compound is characterized by a porphyrin ring structure, meaning its tetrapyrrole macrocycle is fully unsaturated.[2][3] Another distinguishing feature is the absence of a long isoprenoid tail, specifically a phytol (B49457) tail, which is characteristic of other chlorophylls.[2][3] Instead, it has an acrylic acid side chain.
The core of the this compound molecule consists of a magnesium ion chelated within the porphyrin ring. Several subtypes of this compound have been identified, with the most common being chlorophyll c1, c2, and c3. These subtypes differ in the side chains attached to the porphyrin ring.
-
Chlorophyll c1 is distinguished by an ethyl group at the C8 position of the porphyrin ring.[2][3]
-
Chlorophyll c2 , the most common form, possesses a vinyl group at the C8 position.[2][3]
-
Chlorophyll c3 is a more recently identified variant with a methoxycarbonyl group at a different position on the porphyrin ring.[2][3]
These structural variations among the subtypes lead to differences in their absorption spectra and, consequently, their light-harvesting capabilities.
Chemical Properties of this compound
The unique structure of this compound dictates its chemical and physical properties, which are of significant interest in various scientific disciplines.
Absorption Spectra
This compound pigments are blue-green in color and play a crucial role as accessory pigments in photosynthesis by absorbing light in regions of the solar spectrum where chlorophyll a has weak absorption.[2] They exhibit strong absorption in the blue-violet region (around 440-450 nm) and have less pronounced absorption bands in the green and red regions of the spectrum.[2] This absorption profile is particularly advantageous for marine organisms, as blue and green light penetrate deeper into the water column. The absorbed light energy is efficiently transferred to chlorophyll a in the photosynthetic reaction centers.
Solubility
Due to the absence of the long, hydrophobic phytol tail, this compound is more polar than chlorophylls a and b. All chlorophyll molecules, being non-polar compounds, are generally insoluble in polar solvents like water but are readily soluble in organic solvents.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the most common this compound subtypes.
Table 1: Molecular Properties of this compound Subtypes
| Property | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll c3 |
| Molecular Formula | C₃₅H₃₀MgN₄O₅ | C₃₅H₂₈MgN₄O₅ | C₃₈H₃₂MgN₄O₇ |
| Molecular Weight ( g/mol ) | 610.95 | 608.94 | 697.00 |
Data sourced from various chemical databases and literature.
Table 2: Absorption Maxima (λmax) of this compound Subtypes in Different Solvents (nm)
| Solvent | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll c3 |
| Diethyl Ether | 444, 577, 626 | 447, 580, 627 | 452, 585, 625 |
| Acetone (B3395972) | 447, 579, 629 | 450, 581, 629 | 452, 585, 627 |
Data compiled from various spectroscopic studies.[2][3]
Table 3: Molar Extinction Coefficients (ε) of this compound Subtypes (L mol⁻¹ cm⁻¹)
| Solvent | Wavelength (nm) | Chlorophyll c1 | Chlorophyll c2 |
| 90% Acetone + 1% Pyridine | 443.2 | 194.3 x 10³ | - |
| 630.6 | 27.4 x 10³ | - | |
| 100% Acetone + 1% Pyridine | 629.1 | 23.9 x 10³ | - |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound.
Extraction and Purification of this compound from Diatoms
This protocol is adapted from established methods for pigment extraction from microalgae.
Materials:
-
Diatom cell culture (e.g., Phaeodactylum tricornutum)
-
Acetone (100%)
-
Diethyl ether
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Glass fiber filters (GF/F)
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Harvesting Cells: Harvest diatom cells from the culture by centrifugation at 4000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Pigment Extraction:
-
Resuspend the cell pellet in a small volume of 100% acetone.
-
Homogenize the suspension using a glass tissue grinder or by sonication on ice to ensure complete cell lysis.
-
Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the pigments.
-
Repeat the extraction process with fresh acetone until the pellet is colorless.
-
-
Phase Separation:
-
Combine all acetone extracts and transfer to a separatory funnel.
-
Add an equal volume of diethyl ether and a one-quarter volume of deionized water.
-
Gently mix the phases and allow them to separate. The upper ether layer will contain the chlorophylls.
-
Discard the lower aqueous phase.
-
Wash the ether phase twice with deionized water to remove any remaining acetone.
-
-
Concentration:
-
Dry the ether extract over anhydrous sodium sulfate.
-
Concentrate the pigment extract to a small volume using a rotary evaporator at a temperature below 30°C.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column equilibrated with hexane.
-
Carefully load the concentrated pigment extract onto the top of the column.
-
Elute the pigments using a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.
-
This compound will elute as a distinct green band. Collect the fractions containing this compound.
-
Monitor the separation by thin-layer chromatography (TLC).
-
-
Final Concentration and Storage:
-
Combine the purified this compound fractions and evaporate the solvent under a stream of nitrogen.
-
Store the purified pigment in a dark, airtight container at -20°C or lower.
-
Spectrophotometric Quantification of this compound
The concentration of this compound can be determined spectrophotometrically using the equations derived by Jeffrey and Humphrey (1975).[1][6][7]
Materials:
-
Purified this compound extract
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent used for extraction (e.g., 90% acetone)
Procedure:
-
Dilute the this compound extract with the appropriate solvent to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the absorbance of the diluted extract at the specific wavelengths required for the equations (e.g., 630 nm, 647 nm, 664 nm, and 750 nm for background correction).
-
Calculate the concentration of chlorophyll c1 + c2 using the following equation for 90% acetone:
-
Cc1+c2 (µg/mL) = 24.52 * (A630 - A750) - 1.67 * (A664 - A750) - 7.60 * (A647 - A750) [8]
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound Subtypes
HPLC is a powerful technique for separating and quantifying the different subtypes of this compound.
Materials:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Reversed-phase C18 column
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate
-
Solvent B: 60:40 (v/v) methanol: acetone
-
This compound extract
Procedure:
-
Sample Preparation: Filter the chlorophyll extract through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Set the column temperature to 25°C.
-
Set the detector to monitor at 440 nm.
-
Use a gradient elution program, for example:
-
0-1 min: 100% Solvent A
-
1-12 min: Linear gradient to 100% Solvent B
-
12-15 min: 100% Solvent B
-
15-17 min: Linear gradient back to 100% Solvent A
-
17-25 min: 100% Solvent A (re-equilibration)
-
-
-
Injection and Analysis:
-
Inject a known volume of the sample (e.g., 20 µL) into the HPLC system.
-
Run the analysis and record the chromatogram.
-
-
Identification and Quantification:
-
Identify the peaks corresponding to chlorophyll c1, c2, and c3 by comparing their retention times and absorption spectra with those of known standards.
-
Quantify the concentration of each subtype by integrating the peak area and comparing it to a calibration curve generated with pure standards.
-
Biosynthesis of this compound
The biosynthesis of this compound shares its initial steps with the chlorophyll a pathway, starting from glutamic acid. A key divergence occurs where protochlorophyllide (B1199321) a is not reduced at the C17-C18 double bond, thus retaining the porphyrin macrocycle. The final steps involve the formation of the acrylic acid side chain.
Caption: Simplified biosynthetic pathway of this compound.
The diagram illustrates the divergence of the this compound biosynthetic pathway from the chlorophyll a pathway at the level of protochlorophyllide a. While chlorophyll a synthesis proceeds through the reduction of the D ring to form chlorophyllide a, the this compound pathway utilizes divinylprotochlorophyllide a as a key intermediate, which is then converted to chlorophyll c2 by this compound synthase. Chlorophyll c1 can then be formed from chlorophyll c2 through the action of an 8-vinyl reductase.
References
- 1. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton | Semantic Scholar [semanticscholar.org]
- 2. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epic.awi.de [epic.awi.de]
- 6. robtheoceanographer.com [robtheoceanographer.com]
- 7. SciELO.org - Scientific Electronic Library Online [scielo.sa.cr]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Variants of Chlorophyll c: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the different types of chlorophyll (B73375) c (Chl c) – specifically c₁, c₂, and c₃. It details their molecular characteristics, biological roles, and distribution among marine algae. Furthermore, this guide presents in-depth experimental protocols for the extraction, separation, and quantification of these vital photosynthetic pigments, alongside a summary of their key quantitative properties.
Introduction to Chlorophyll c
This compound is a unique class of chlorophyll molecules that function as accessory light-harvesting pigments in many marine algae, including diatoms, dinoflagellates, and brown algae.[1][2] Unlike the more common chlorophyll a and b found in terrestrial plants, this compound has a porphyrin ring structure, lacking the reduced D ring typical of chlorins.[2] Additionally, chlorophylls (B1240455) c do not possess the long phytol (B49457) tail characteristic of other chlorophylls.[2][3] These structural distinctions allow them to absorb light in the blue-green region of the spectrum (around 447–520 nm), which penetrates deeper into the water column, thus expanding the range of light available for photosynthesis in aquatic environments.[2][4] this compound transfers the absorbed light energy to chlorophyll a in the photosynthetic reaction centers.[2]
The Different Types of this compound: c₁, c₂, and c₃
The family of this compound pigments is further divided into several subtypes, with this compound₁, c₂, and c₃ being the most well-characterized. More than eight other subtypes have also been identified.[2]
Molecular Structure
The primary structural differences between this compound₁, c₂, and c₃ lie in the substituent groups on the porphyrin ring.
-
This compound₁ : This variant is characterized by an ethyl group (-CH₂CH₃) at the C8 position of the porphyrin ring.[2][4]
-
This compound₂ : The most common form of this compound, it possesses a vinyl group (-CH=CH₂) at the C8 position.[2][4]
-
This compound₃ : This type is distinguished by a methoxycarbonyl group (-COOCH₃) at the C7 position.[4] It was first identified in the microalga Emiliania huxleyi in 1989.[2]
Quantitative Data of this compound Types
The distinct molecular structures of this compound₁, c₂, and c₃ result in different physicochemical properties, including their absorption maxima in various solvents. A summary of this quantitative data is presented below for easy comparison.
| Property | This compound₁ | This compound₂ | This compound₃ |
| Molecular Formula | C₃₅H₃₀MgO₅N₄ | C₃₅H₂₈MgO₅N₄ | C₃₆H₃₀MgO₇N₄ |
| Molecular Weight | 610.95 g/mol | 608.93 g/mol | 654.95 g/mol |
| Absorption Maxima (in Diethyl Ether) | 444, 577, 626 nm[2] | 447, 580, 627 nm[2] | 452, 585, 625 nm[2] |
| Absorption Maxima (in Acetone) | 447, 579, 629 nm[2] | 450, 581, 629 nm[2] | 452, 585, 627 nm[2] |
| Specific Extinction Coefficient (α) in 90% Acetone + 1% Pyridine | 318 (at 443.2 nm), 44.8 (at 630.6 nm)[5] | Not explicitly found for c₂ alone | Not available |
Biosynthesis of this compound
The biosynthesis of this compound branches off from the main chlorophyll synthesis pathway. Recent research has identified a key enzyme, This compound SYNTHASE (CHLCS) , which is a 2-oxoglutarate-Fe(II) dioxygenase. This enzyme is responsible for the conversion of chlorophyllide a into this compound. The ratio of this compound₁ to c₂ can be influenced by the specific CHLCS enzyme present in the organism.
Below is a diagram illustrating the key steps in the this compound biosynthesis pathway.
Experimental Protocols
Extraction of this compound
The following protocol outlines a general method for the extraction of chlorophyll pigments from algal samples.
Materials:
-
Algal cell pellet (from culture or field sample)
-
Acetone (100% and 90% aqueous solutions, HPLC grade)
-
Mortar and pestle or sonicator
-
Centrifuge and centrifuge tubes
-
Glass fiber filters (e.g., Whatman GF/F)
-
Vials for storage
Procedure:
-
Harvest Cells: Centrifuge the algal culture or water sample to obtain a cell pellet.
-
Homogenization: Resuspend the pellet in a small volume of 90% acetone. Homogenize the cells using a mortar and pestle with a small amount of sand or by sonication. Perform this step on ice and in dim light to minimize pigment degradation.
-
Extraction: Transfer the homogenate to a centrifuge tube and bring the volume up with 90% acetone. Allow the extraction to proceed for a set time (e.g., 4-24 hours) at 4°C in the dark.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully transfer the supernatant to a clean vial, and for HPLC analysis, filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.
-
Storage: Store the pigment extract at -20°C in the dark until analysis.
Separation and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of this compound₁, c₂, and c₃.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phases:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate
-
Solvent B: 60:40 (v/v) methanol: acetone
Gradient Program: A typical gradient program for the separation of chlorophylls is as follows:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 100 | 0 |
| 2 | 0 | 100 |
| 12 | 0 | 100 |
| 14 | 100 | 0 |
| 20 | 100 | 0 |
Procedure:
-
Injection: Inject the filtered pigment extract (typically 100 µL) onto the HPLC column.
-
Detection: Monitor the eluting pigments using a PDA detector, recording the absorbance spectra from 400 to 700 nm. The chromatograms are typically monitored at 440 nm.
-
Identification: Identify this compound₁, c₂, and c₃ based on their retention times and comparison of their absorption spectra with known standards.
-
Quantification: Quantify the concentration of each this compound type by integrating the peak area in the chromatogram and using the following equation:
Concentration (µg/L) = (Peak Area / Response Factor) * (Volume of Extract / Volume of Sample Filtered)
The response factor is determined by running a known concentration of a certified standard for each pigment.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the analysis of this compound pigments.
Conclusion
The different types of this compound, namely c₁, c₂, and c₃, are crucial for the photosynthetic efficiency of a wide range of marine algae. Their unique structural and spectral properties are adaptations to the light environment in aquatic ecosystems. Understanding their characteristics and employing robust analytical methods for their separation and quantification are essential for research in marine biology, ecology, and biotechnology. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these important pigments.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Enzymes of chlorophyll biosynthesis | Semantic Scholar [semanticscholar.org]
- 3. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 4. The Use of HPLC for the Characterization of Phytoplankton Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epic.awi.de [epic.awi.de]
chlorophyll c absorption spectrum in different solvents
An In-depth Technical Guide to the Absorption Spectrum of Chlorophyll (B73375) c in Various Solvents
For researchers, scientists, and professionals in drug development, understanding the spectral properties of chlorophylls (B1240455) is fundamental. Chlorophyll c, an accessory pigment found in many marine algae, plays a crucial role in photosynthesis by absorbing light in regions of the spectrum where chlorophyll a is less efficient.[1] Its unique porphyrin structure, lacking the phytol (B49457) tail common to other chlorophylls, results in distinct absorption characteristics that are significantly influenced by the surrounding solvent environment.[2] This guide provides a detailed overview of the absorption spectra of this compound variants in different solvents, outlines a comprehensive experimental protocol for their determination, and visually represents the workflow.
Data Presentation: Absorption Maxima of this compound
The absorption spectrum of this compound is characterized by three main peaks in the visible range. The precise wavelengths of these maxima (λmax) exhibit a shift depending on the specific form of this compound (c₁, c₂, c₃, and other derivatives) and the polarity of the solvent used for extraction.[3][4][5] Polar solvents like acetone (B3395972) and methanol (B129727) tend to cause a bathochromic (red) shift in the absorption peaks compared to less polar solvents such as diethyl ether.[1][6] The quantitative data on these absorption maxima are summarized in the table below for easy comparison.
| This compound Type | Solvent | Peak I (nm) | Peak II (nm) | Peak III (nm) | Source |
| This compound₁ | Diethyl ether | ~444 | ~577 | ~626 | [2] |
| This compound₁ | Diethyl ether | 445.7 | 578.5 | 627.7 | [7] |
| This compound₁ | Acetone | ~447 | ~579 | ~629 | [2] |
| This compound₁ | 100% Acetone | 446.1 | 577.9 | 629.1 | [7] |
| Nonpolar Chl c₁-like | Acetone | 450 | 581 | 629 | |
| This compound₂ | Diethyl ether | ~447 | ~580 | ~627 | [2] |
| Chl c₂-MGDG | Diethyl ether | 452 | 581 | 630 | |
| This compound₂ | Acetone | ~450 | ~581 | ~629 | [2] |
| Chl c₂-MGDG | Acetone | 452.5 | 582.0 | 630.5 | |
| This compound₃ | Diethyl ether | ~452 | ~585 | ~625 | [2] |
| This compound₃ | Acetone | ~452 | ~585 | ~627 | [2] |
| Chl c-like | Acetone | 450.5 | 581.5 | 630.3 |
Experimental Protocols
Determining the absorption spectrum of this compound involves a multi-step process, from sample collection to spectrophotometric analysis. The following protocol provides a detailed methodology based on established practices.[8][9][10]
1. Sample Preparation and Pigment Extraction
-
Sample Collection: For algal sources, cells are concentrated by filtering a known volume of water through a membrane or glass fiber filter.[11] For plant tissues, a known fresh weight of the material is used.[9][12]
-
Extraction: The choice of solvent is critical as it affects extraction efficiency and the position of absorption maxima.[4][13] Commonly used polar solvents include acetone (80-100%), methanol, and ethanol.[9][10] Diethyl ether is a common nonpolar solvent used for these extractions.[10]
-
For Algal Samples: Place the filter in a centrifuge tube with a known volume of the chosen solvent (e.g., 10 mL of 90% acetone).[11]
-
For Plant Tissue: Grind the fresh tissue (e.g., 150 mg) with a mortar and pestle, adding a small amount of quartz sand and a few milliliters of the cooled solvent.[9] To prevent the degradation of chlorophyll to pheophytin, a neutralizing agent like magnesium carbonate (MgCO₃) can be added during grinding.[10]
-
-
Cell Disruption (Optional but Recommended): To ensure complete extraction, especially from robust cells, sonication or homogenization of the sample in the solvent can be performed.[11]
-
Incubation: The mixture is typically steeped for a period, often overnight at a low temperature (e.g., 4°C) in the dark to maximize pigment extraction and minimize degradation.[11][14]
2. Clarification of Pigment Extract
-
To remove cellular debris and other particulate matter that can cause light scattering and interfere with absorbance readings, the extract must be clarified.[3]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 4500 rpm for 5 minutes).[9]
-
Supernatant Collection: Carefully transfer the clear, colored supernatant containing the pigments into a clean volumetric flask using a pipette.[9][10] The volume is then adjusted to a known final volume with the same solvent.
3. Spectrophotometric Measurement
-
Instrumentation: A calibrated UV-VIS spectrophotometer with a bandwidth of 2 nm or less is required.[8] Use optically matched quartz or glass cuvettes with a 1 cm path length.[14]
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30-45 minutes before taking measurements to ensure lamp stability.[14]
-
Blanking: Calibrate the spectrophotometer to zero absorbance using a cuvette filled with the same solvent used for the extraction. This corrects for any absorbance from the solvent itself.[9]
-
Sample Measurement:
-
Transfer an aliquot of the clarified pigment extract to a clean cuvette.
-
Place the cuvette in the spectrophotometer.
-
Scan the absorbance of the sample across the desired wavelength range (typically 380-750 nm).[12]
-
Record the absorbance values, paying close attention to the wavelengths of maximum absorbance (λmax).
-
-
Turbidity Check: Measure the absorbance at 750 nm. A reading greater than zero indicates turbidity in the sample, which can lead to an overestimation of pigment concentration.[3][11] If the reading is high, the sample should be re-centrifuged or filtered.[14]
Mandatory Visualization
The logical flow of the experimental procedure for determining the absorption spectrum of this compound is illustrated below.
Caption: Experimental workflow for this compound absorption spectroscopy.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jkip.kit.edu [jkip.kit.edu]
- 4. researchgate.net [researchgate.net]
- 5. peerj.com [peerj.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epic.awi.de [epic.awi.de]
- 8. participants.wepal.nl [participants.wepal.nl]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. jkip.kit.edu [jkip.kit.edu]
- 11. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
- 12. metabolism.net [metabolism.net]
- 13. rseco.org [rseco.org]
- 14. data.neonscience.org [data.neonscience.org]
The Distribution of Chlorophyll c Across Phytoplankton Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophylls (B1240455) are the primary pigments responsible for photosynthesis in plants, algae, and cyanobacteria. While chlorophyll (B73375) a is ubiquitous among all photosynthetic eukaryotes, a variety of accessory chlorophylls exist, playing crucial roles in light harvesting. Among these, chlorophyll c is a key pigment in many marine phytoplankton, organisms responsible for a significant portion of global primary productivity. This technical guide provides a comprehensive overview of the distribution of this compound across various phytoplankton groups, details the experimental protocols for its analysis, and presents quantitative data to facilitate comparative research. The unique properties of this compound and its distribution have implications for understanding marine ecology, algal physiology, and may present opportunities in drug development and biotechnology.
This compound is structurally distinct from chlorophylls a and b; it is a porphyrin, lacking the phytol (B49457) tail characteristic of other chlorophylls.[1] This structural difference influences its light absorption properties, allowing organisms that possess it to capture light in the blue-green region of the spectrum, an adaptation particularly advantageous in aquatic environments where red light is rapidly attenuated.[1] Several forms of this compound exist, most notably chlorophyll c1, c2, and c3, which differ in the side chains on the porphyrin ring.[1]
Distribution of this compound
This compound is predominantly found in the Kingdom Chromista, a diverse group of eukaryotic algae.[2][3] It is a defining pigment for many of these organisms, which also contain chlorophyll a but lack chlorophyll b.[4] The distribution of the different forms of this compound is not uniform and can be used as a chemotaxonomic marker to differentiate between various phytoplankton groups.[5]
The major phytoplankton groups containing this compound include:
-
Diatoms (Bacillariophyceae): These are one of the most common types of phytoplankton and are major contributors to global primary production. Diatoms typically contain both chlorophyll c1 and c2.[6][7] In a study of 71 isolates of tropical and sub-tropical diatoms, chlorophyll c2 was present in all, and 88% also contained chlorophyll c1.[6] In some species, chlorophyll c3 can be found in trace amounts or as a replacement for chlorophyll c1.[6]
-
Dinoflagellates (Dinophyceae): This large group of flagellated protists includes both photosynthetic and heterotrophic species. Photosynthetic dinoflagellates are significant primary producers in marine ecosystems. Chlorophyll c2 is the major type of this compound found in this group.[7]
-
Haptophytes (Prymnesiophyceae): This group includes coccolithophores, which are known for their calcium carbonate plates. Haptophytes are characterized by the presence of chlorophyll c3 in addition to chlorophyll c1 and/or c2.[7][8] The microalga Emiliania huxleyi is a well-known example containing chlorophyll c3.[1]
-
Chrysophytes (Chrysophyceae): Also known as golden algae, this group contains chlorophylls c1 and c2.[8]
-
Brown Algae (Phaeophyceae): While mostly multicellular seaweeds, some microscopic forms exist. They possess chlorophylls a and c.
-
Cryptophytes (Cryptophyceae): These are a small group of flagellated algae. They contain chlorophyll c2.[8]
-
Raphidophytes (Raphidophyceae): This is a small group of flagellated algae that can cause harmful algal blooms. They contain chlorophylls c1 and c2.
Quantitative Distribution of this compound Types
The relative abundance of different this compound forms can vary between phytoplankton groups and even between species within the same group. This variation can be influenced by environmental factors such as light and nutrient availability. The ratio of this compound to chlorophyll a is also an important physiological indicator. Diatoms, for instance, generally exhibit a lower carbon-to-chlorophyll a ratio compared to dinoflagellates.[9]
Below is a summary of the distribution and typical ratios of this compound types in major phytoplankton groups.
| Phytoplankton Group | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll c3 | Typical Chl c to Chl a Ratio (weight/weight) |
| Diatoms | Present | Present | Trace/Absent | 0.15 - 0.50 |
| Dinoflagellates | Absent | Present | Trace/Absent | 0.20 - 0.60 |
| Haptophytes | Present/Absent | Present | Present | 0.10 - 0.40 |
| Chrysophytes | Present | Present | Absent | Variable |
| Cryptophytes | Absent | Present | Absent | Variable |
| Raphidophytes | Present | Present | Absent | Variable |
Note: The this compound to chlorophyll a ratios are approximate and can vary significantly depending on the species, growth conditions, and analytical methods used.
Experimental Protocols
Accurate determination of this compound distribution and concentration relies on robust experimental protocols. The most common methods involve solvent extraction of pigments followed by analysis using spectrophotometry, fluorometry, or high-performance liquid chromatography (HPLC).
Sample Collection and Filtration
-
Collect water samples containing phytoplankton using appropriate sampling equipment (e.g., Niskin bottles).
-
Filter a known volume of the water sample through a glass fiber filter (e.g., GF/F) under low vacuum to capture the phytoplankton cells. The volume filtered will depend on the phytoplankton density.
-
The filtration should be performed in subdued light to prevent pigment degradation.[10]
-
Immediately after filtration, the filter can be processed or stored frozen at -20°C or -80°C in the dark until extraction.[8]
Pigment Extraction
-
Place the filter in a centrifuge tube with a known volume of a suitable solvent. 90% acetone (B3395972) is a commonly used solvent for a broad range of marine phytoplankton.[10][11] Methanol can also be used and may be more efficient for some species.
-
Disrupt the cells to release the pigments. This can be achieved by mechanical grinding with a tissue grinder, sonication, or by simply allowing the filter to steep in the solvent in the dark at a low temperature (e.g., 4°C) for a period of time (e.g., 12-24 hours).[7][8]
-
After extraction, centrifuge the sample to pellet the filter and cell debris.
-
Carefully transfer the supernatant containing the extracted pigments to a clean tube for analysis.
Analytical Methods
Spectrophotometry is a widely used method for the quantification of chlorophylls. The absorbance of the pigment extract is measured at specific wavelengths, and the concentrations are calculated using established equations.
Protocol:
-
Calibrate the spectrophotometer with a blank solvent (e.g., 90% acetone).
-
Measure the absorbance of the pigment extract at 750 nm (for turbidity correction), 664 nm, 647 nm, and 630 nm.
-
Calculate the concentrations of chlorophyll a and this compound using trichromatic equations. For 90% acetone extracts, the following equations from Jeffrey and Humphrey (1975) can be used:
-
Chlorophyll a (mg/L) = 11.47(A664 - A750) - 0.40(A630 - A750)
-
Chlorophyll c1 + c2 (mg/L) = 24.36(A630 - A750) - 3.73(A664 - A750)[12]
-
Fluorometry is a more sensitive method than spectrophotometry and is particularly useful for samples with low phytoplankton biomass.[2][13]
Protocol:
-
Calibrate the fluorometer using a chlorophyll a standard.
-
Measure the fluorescence of the pigment extract before and after acidification with a dilute acid (e.g., HCl).[2]
-
The fluorescence readings can be used to calculate the concentrations of chlorophyll a and phaeopigments. Specific filter sets can be used to selectively measure the fluorescence of this compound in addition to chlorophyll a.[13]
HPLC is the most powerful technique for separating and quantifying a wide range of phytoplankton pigments, including the different forms of this compound.
Protocol:
-
Filter the pigment extract through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.
-
Inject a known volume of the extract into an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or multi-wavelength detector.
-
A solvent gradient is used to separate the pigments. A common mobile phase consists of a mixture of solvents such as acetonitrile, water, and methanol.
-
Identify and quantify the pigments by comparing their retention times and absorption spectra to those of pure standards.
Signaling Pathways and Workflows
Phylogenetic Distribution of this compound
The distribution of this compound is a key feature in the phylogeny of eukaryotic algae. The presence of this compound is a synapomorphy for the Kingdom Chromista, suggesting a common evolutionary origin for this diverse group of organisms.
Experimental Workflow for Chlorophyll Analysis
The following diagram illustrates a generalized workflow for the extraction and analysis of chlorophyll pigments from phytoplankton samples.
Conclusion
The distribution of this compound is a defining characteristic of a vast and ecologically significant group of marine phytoplankton. Understanding the nuances of its various forms (c1, c2, and c3) across different algal taxa provides valuable insights for chemotaxonomy, phylogenetic studies, and ecological modeling. The detailed experimental protocols outlined in this guide offer a standardized approach for the accurate quantification of this compound, which is essential for comparative studies and for assessing the physiological state of phytoplankton communities. For researchers in drug development and biotechnology, the unique biosynthetic pathways and chemical properties of this compound and its associated pigments in these diverse algal groups may present novel opportunities for the discovery of new bioactive compounds. Continued research into the regulation of this compound synthesis and its role in the photosynthetic apparatus will undoubtedly uncover further complexities and potential applications of this important accessory pigment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Encyclopedian Dictionary: Chromista ( Kingdom and Subkingdom ) [encyclopedian.blogspot.com]
- 3. Kingdom Chromista and its eight phyla: a new synthesis emphasising periplastid protein targeting, cytoskeletal and periplastid evolution, and ancient divergences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iopan.gda.pl [iopan.gda.pl]
- 5. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. earsel.org [earsel.org]
- 10. Frontiers | Phytoplankton Community Composition Determined From Co-variability Among Phytoplankton Pigments From the NAAMES Field Campaign [frontiersin.org]
- 11. parvarium.com [parvarium.com]
- 12. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 13. mdpi.com [mdpi.com]
The Pivotal Role of Chlorophyll c in the Photosynthetic Machinery of Diatoms and Dinoflagellates: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Chlorophyll (B73375) c stands as a crucial accessory pigment in many marine algae, most notably in diatoms and dinoflagellates, which are responsible for a significant portion of global primary productivity. Unlike the more ubiquitous chlorophylls (B1240455) a and b, chlorophyll c possesses a unique porphyrin structure without a phytol (B49457) tail, enabling these organisms to thrive in aquatic environments by absorbing light in the blue-green region of the spectrum—wavelengths that penetrate deeper into the water column. This technical guide provides an in-depth exploration of the structure, function, and analysis of this compound, offering a resource for researchers investigating algal physiology, photosynthesis, and potential biotechnological applications.
This compound: Structure and Subtypes
This compound is not a single molecule but a family of related pigments, primarily categorized into chlorophyll c1, c2, and c3. These subtypes are distinguished by substitutions on the porphyrin ring, which slightly alter their absorption spectra and distribution among algal taxa.[1] Chlorophyll c2 is the most common form, while chlorophyll c1 is also widespread.[1] Chlorophyll c3 is found in certain prymnesiophytes, diatoms, and dinoflagellates.[1][2] Structurally, all this compound molecules are characterized by a porphyrin macrocycle with a central magnesium ion and an acrylic acid side chain, but they lack the long isoprenoid tail found in chlorophylls a and b.[1][3]
Table 1: Physicochemical Properties of this compound Subtypes
| Property | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll c3 |
| Molecular Formula | C₃₅H₃₀O₅N₄Mg | C₃₅H₂₈O₅N₄Mg | C₃₈H₃₂O₇N₄Mg |
| Key Structural Difference | Ethyl group at C8 position[1] | Vinyl group at C8 position[1] | Methoxycarbonyl group on ring B[4] |
| Absorption Maxima (in Acetone) | ~447, 579, 629 nm[1] | ~450, 581, 629 nm[1] | ~452, 585, 627 nm[1] |
| Absorption Maxima (in Diethyl Ether) | ~444, 577, 626 nm[1] | ~447, 580, 627 nm[1] | ~452, 585, 625 nm[1] |
The Light-Harvesting Apparatus: FCP and PCP Complexes
This compound does not function in isolation. Instead, it is intricately bound within large protein-pigment complexes that capture light energy and transfer it to the photosynthetic reaction centers. The nature of these complexes differs between diatoms and dinoflagellates.
Diatoms: The Fucoxanthin-Chlorophyll a/c Protein (FCP) Complex
In diatoms, the primary light-harvesting antennae are the Fucoxanthin-Chlorophyll a/c Protein (FCP) complexes.[5] These transmembrane proteins bind chlorophyll a, this compound, and the carotenoid fucoxanthin (B1674175).[5] Fucoxanthin is the dominant pigment, giving diatoms their characteristic golden-brown color and efficiently absorbing blue-green light.[5] The energy absorbed by both fucoxanthin and this compound is rapidly and efficiently transferred to chlorophyll a within the FCP complex, and subsequently to the photosystems.[6][7]
Dinoflagellates: The Peridinin-Chlorophyll a-Protein (PCP) Complex
Most photosynthetic dinoflagellates utilize a water-soluble light-harvesting complex known as the Peridinin-Chlorophyll a-Protein (PCP).[8][9] This complex is unique in its high ratio of the carotenoid peridinin (B1679608) to chlorophyll a, typically 4:1.[10] Peridinin absorbs light in the blue-green wavelengths (470 to 550 nm) and transfers the energy with extremely high efficiency to the chlorophyll a molecules.[9][10] While this compound is present in dinoflagellates, the PCP complex is the major antenna.[3][7] this compound is typically found in membrane-bound chlorophyll a/c complexes that are also part of the light-harvesting system.[3][11]
Table 2: Pigment Ratios in Select Diatom and Dinoflagellate Species
| Organism | Major Light-Harvesting Complex | Pigment Ratio (molar) | Reference(s) |
| Phaeodactylum tricornutum (Diatom) | FCP | Chl a : Chl c1 : Chl c2 : Fucoxanthin ≈ 1.0 : 0.09 : 0.28 : 2.22 | [12] |
| Chaetoceros gracilis (Diatom) | FCP | PSII Supercomplex: 230 Chl a : 58 Chl c : 124 Fucoxanthins | [13] |
| Gonyaulax polyedra (Dinoflagellate) | PCP & Chl a/c complexes | Thylakoid membranes: Chl a:c ratio ≈ 1.8-2:1. Specific Chl a/c complex: Chl a:c₂ ≈ 1:3. | [3][11] |
| Amphidinium carterae (Dinoflagellate) | PCP | Peridinin : Chl a ≈ 4:1 | [4] |
| Mean of 51 Diatom Species | FCP | Mean Chl a : Chl c ≈ 3.33 (range 1.65–7.25) | [14] |
Energy Transfer Pathways
The primary function of this compound and other accessory pigments is to absorb light energy and funnel it to the reaction center chlorophyll a (P680 in Photosystem II and P700 in Photosystem I). This energy transfer occurs through a process of resonance energy transfer and is remarkably efficient, approaching 100% in some cases.
Energy Transfer in Diatom FCP Complexes
In the FCP complex, a highly efficient, ultrafast energy transfer network exists. Light energy absorbed by fucoxanthin and this compound is transferred to chlorophyll a. Studies have shown that energy transfer from chlorophyll c2 to chlorophyll a can occur on a femtosecond timescale (as fast as 60 fs).[7] This rapid transfer minimizes energy loss as fluorescence and ensures that the maximum amount of captured light is utilized for photosynthesis.
Energy Transfer in Dinoflagellate PCP Complexes
In dinoflagellates, the energy transfer pathway is dominated by the peridinin carotenoid. Light absorbed by peridinin excites it to its S2 state. From here, energy can be transferred directly to chlorophyll a.[4] Additionally, after internal conversion to a lower energy S1 state, energy is again efficiently transferred to chlorophyll a.[4] This multi-channel transfer ensures the robustness and high efficiency of the light-harvesting process. The energy is then relayed from the chlorophyll a in the PCP complex to membrane-bound complexes and finally to the reaction center.
Experimental Protocols
Accurate quantification and analysis of this compound require robust experimental procedures. The following sections detail standardized protocols for pigment extraction and analysis via spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Pigment Extraction
This protocol is a generalized method; optimization may be required depending on the species due to differences in cell wall composition (e.g., the silica (B1680970) frustule of diatoms or thecal plates of armored dinoflagellates).
Objective: To extract chlorophyll and carotenoid pigments from algal cells for subsequent analysis.
Materials:
-
Algal culture or field sample
-
Glass fiber filters (e.g., Whatman GF/F, 0.7 µm pore size)
-
Filtration apparatus with vacuum pump
-
90% Acetone (B3395972) (HPLC grade), chilled
-
Centrifuge tubes (15 mL, glass or solvent-resistant plastic), opaque or wrapped in foil
-
Tissue grinder or sonicator
-
Centrifuge
-
Volumetric flasks
Procedure:
-
Harvesting Cells: Filter a known volume of algal culture through a glass fiber filter under low vacuum pressure and subdued light. The volume should be sufficient to yield a visible color on the filter.
-
Filter Storage (Optional): If not extracting immediately, fold the filter, place it in a cryotube or wrap in aluminum foil, flash-freeze in liquid nitrogen, and store at -80°C.[15]
-
Extraction: Place the filter into a 15 mL centrifuge tube. Add a known volume (e.g., 5-10 mL) of chilled 90% acetone.[16]
-
Cell Disruption: To ensure complete extraction, mechanically disrupt the cells.
-
Steeping: Tightly cap the tubes and let them steep in the dark at 4°C for 12-24 hours to ensure complete pigment extraction.[16]
-
Clarification: Centrifuge the tubes at approximately 500 x g for 15-20 minutes to pellet the filter debris and cellular material.[16][19]
-
Collection: Carefully transfer the supernatant (the pigment extract) to a clean, labeled volumetric flask or cuvette for immediate analysis. Keep the extract in the dark and on ice.
Spectrophotometric Quantification
This method provides a rapid estimation of chlorophyll a, b, and c concentrations. It is best suited for samples where pigment composition is relatively simple.
Objective: To determine the concentration of chlorophylls a, b, and c in a pigment extract using absorbance measurements.
Equipment:
-
UV-Vis Spectrophotometer (bandwidth ≤ 2 nm)
-
Quartz or glass cuvettes (1 cm path length is standard)
Procedure:
-
Blanking: Use 90% acetone as a blank to zero the spectrophotometer.
-
Measurement: Transfer the clarified pigment extract to a cuvette. Measure and record the absorbance at 750 nm (for turbidity correction), 664 nm, 647 nm, and 630 nm.[18]
-
Calculation: Use the trichromatic equations from Jeffrey and Humphrey (1975) for calculations in 90% acetone.[18] The absorbance values (E) should first be corrected for turbidity by subtracting the 750 nm reading.
-
Corrected Absorbance (Aλ): Aλ = Eλ - E₇₅₀
-
Chlorophyll a (mg/L) = 11.85(A₆₆₄) - 1.54(A₆₄₇) - 0.08(A₆₃₀)
-
Chlorophyll b (mg/L) = -5.43(A₆₆₄) + 21.03(A₆₄₇) - 2.66(A₆₃₀)
-
This compound (c1 + c2) (mg/L) = -1.67(A₆₆₄) - 7.60(A₆₄₇) + 24.52(A₆₃₀)
-
-
Final Concentration: To express the concentration per volume of water filtered (e.g., in µg/L), use the following formula:
-
Chl (µg/L) = (Chl (mg/L) * volume of extract (mL)) / volume of water filtered (L)
-
HPLC Analysis
HPLC is the gold standard for pigment analysis, providing precise separation and quantification of a wide range of chlorophylls and carotenoids.
Objective: To separate and quantify individual pigments, including this compound subtypes and carotenoids.
Equipment & Reagents:
-
HPLC system with a gradient pump, temperature-controlled autosampler, and a photodiode array (PDA) or multi-wavelength detector.
-
C18 reverse-phase column (e.g., 3.5-5 µm particle size).
-
Solvent A: 80:20 (v:v) Methanol : 0.5 M Ammonium acetate (B1210297) (pH 7.2)
-
Solvent B: 90:10 (v:v) Acetonitrile : Water
-
Solvent C: 100% Ethyl Acetate
-
Pigment standards for calibration (e.g., from DHI Lab Products).
-
Canthaxanthin (internal standard).
Procedure (based on Wright et al., 1991 and similar methods):
-
Sample Preparation: Prepare the pigment extract as described in Protocol 4.1, but using 100% acetone for extraction. Before injection, mix the extract with water (e.g., 1 mL extract + 300 µL water) to ensure compatibility with the initial mobile phase.[15] An internal standard (canthaxanthin) can be added to correct for volume changes.[15]
-
HPLC Setup:
-
Gradient Elution: A typical gradient program is as follows (may require optimization):
-
Time 0 min: 90% A, 10% B
-
Time ~16 min: 100% B
-
Time ~28 min: 70% B, 30% C
-
Time ~35 min: 100% B
-
Time ~40 min: 90% A, 10% B (re-equilibration)
-
-
Injection: Inject 100-200 µL of the prepared sample.
-
Data Analysis:
-
Identify pigments by comparing their retention times and absorption spectra with those of pure standards.
-
Quantify pigments by integrating the peak area at the chosen wavelength and using a calibration curve generated from the standards.
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Chlorophyll-Protein Complexes from the Red-Tide Dinoflagellate, Gonyaulax polyedra Stein : Isolation, Characterization, and the Effect of Growth Irradiance on Chlorophyll Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Energy transfer in the peridinin chlorophyll-a protein of Amphidinium carterae studied by polarized transient absorption and target analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Energy Transfer Yield between Carotenoids and Chlorophylls in Peridinin Chlorophyll a Protein Is Robust against Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Energy Transfer in the Peridinin-Chlorophyll Protein Complex Reconstituted with Mixed Chlorophyll Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Fluctuations in the Peridinin-Chlorophyll a-Protein on the Energy Transfer - Insights from Classical and QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. int-res.com [int-res.com]
- 13. Structure of a Photosystem II Supercomplex from Diatom Unravels the Energy-harvesting, Transfer and Dissipation Mechanisms----Chinese Academy of Sciences [english.cas.cn]
- 14. researchgate.net [researchgate.net]
- 15. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 16. tpwd.texas.gov [tpwd.texas.gov]
- 17. participants.wepal.nl [participants.wepal.nl]
- 18. researchgate.net [researchgate.net]
- 19. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
- 20. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
An In-depth Technical Guide to the Biosynthesis Pathway of Chlorophyll c in Chromophyte Algae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophyll (B73375) c is a crucial accessory pigment in many marine photosynthetic organisms, including chromophyte algae, which play a significant role in global primary productivity. Unlike the more common chlorophylls (B1240455) a and b, chlorophyll c possesses a porphyrin macrocycle instead of a chlorin (B1196114) ring and lacks a phytol (B49457) tail. Its unique structure allows for the absorption of blue-green light, an ecological advantage in aquatic environments. The biosynthesis of this compound diverges from the main chlorophyll pathway at the level of divinylprotochlorophyllide. This guide provides a comprehensive overview of the this compound biosynthesis pathway in chromophyte algae, detailing the key enzymes, intermediates, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols for the study of this pathway, and visual diagrams to elucidate the involved processes. This document is intended to be a valuable resource for researchers in phycology, biochemistry, and drug development, offering insights into the unique metabolic pathways of these important marine organisms.
Introduction
Chromophyte algae, a diverse group that includes diatoms, brown algae, and haptophytes, are major contributors to marine photosynthesis. Their light-harvesting machinery is distinguished by the presence of this compound (Chl c) in addition to chlorophyll a. This compound pigments are a family of compounds, with chlorophyll c1 and c2 being the most common, that act as accessory light-harvesting pigments, transferring absorbed energy to the photosynthetic reaction centers.[1][2] The biosynthetic pathway of this compound has long been a subject of investigation, with recent breakthroughs identifying the key enzymatic steps that differentiate it from the synthesis of other chlorophylls. Understanding this pathway is not only fundamental to our knowledge of algal physiology and evolution but also presents potential avenues for biotechnological applications, including the development of novel herbicides or the bioengineering of organisms with enhanced photosynthetic capabilities.
The this compound Biosynthesis Pathway
The biosynthesis of this compound branches from the main chlorophyll and heme synthesis pathway after the formation of protoporphyrin IX. The initial steps leading to divinylprotochlorophyllide a (DV-PChlide a) are common to the synthesis of chlorophyll a and b. The divergence for this compound synthesis occurs at this point.
The key enzyme responsible for the conversion of chlorophyllide a to this compound is This compound Synthase (CHLCS) , also identified as a CHLC dioxygenase .[3][4][5][6] These enzymes catalyze the oxidation of the propionate (B1217596) side chain at the C17 position of the porphyrin ring to an acrylate (B77674) side chain, which is the defining feature of this compound.
The main steps are as follows:
-
Formation of Divinylprotochlorophyllide a (DV-PChlide a): This intermediate is synthesized from protoporphyrin IX through a series of enzymatic reactions common to the chlorophyll a and b pathway.
-
Conversion to Chlorophyll c2: DV-PChlide a is the direct precursor to chlorophyll c2. The enzyme CHLC, a dioxygenase, is responsible for this conversion.[4][5]
-
Formation of Chlorophyll c1: Monovinyl protochlorophyllide (B1199321) a (MV-PChlide a) serves as the precursor for chlorophyll c1. The conversion of the vinyl group at the C8 position to an ethyl group can occur either before or after the formation of the acrylate side chain.
The ratio of chlorophyll c1 to c2 can vary between different algal species and is influenced by the specific isoforms of the this compound synthase enzymes present.[3]
Core Enzymes in this compound Biosynthesis
-
This compound SYNTHASE (CHLCS): In some dinoflagellates, CHLCS is a protein containing both a chlorophyll a/b binding domain and a 2-oxoglutarate-Fe(II) dioxygenase (2OGD) domain.[3]
-
CHLC Dioxygenase: In diatoms like Phaeodactylum tricornutum, the enzyme responsible for this compound synthesis is a dioxygenase termed CHLC.[4][5][6]
Data Presentation
Table 1: Pigment Content in Phaeodactylum tricornutum
This table summarizes the quantitative analysis of major pigments in the diatom Phaeodactylum tricornutum under optimal iron concentrations. Data is presented in femtograms (fg) per cell.
| Pigment | Content (fg/cell) | Reference |
| Chlorophyll a | 109.99 | [7] |
| Chlorophyll c1 + c2 | 20.16 | [7] |
| Fucoxanthin | 40.39 | [7] |
| Diadinoxanthin | 1.29 | [7] |
| β,β-carotene | 1.48 | [7] |
Table 2: Chlorophyll c1 to c2 Ratios in Selected Chromophyte Algae
The ratio of chlorophyll c1 to c2 is a chemotaxonomic marker and varies among different algal groups.
| Algal Group | Species | Chl c1:c2 Ratio | Reference |
| Diatoms | Phaeodactylum tricornutum | c1 and c2 present | [7] |
| Various | c2 universal, c1 present in many | [8] | |
| Dinoflagellates | Various | Typically only c2 | [8] |
| Haptophytes | Various | c1 and c2 present | [8] |
| Chrysophytes | Various | c1 and c2 present | [8] |
Experimental Protocols
Pigment Extraction and Quantification by HPLC
This protocol provides a general method for the extraction and analysis of chlorophylls from chromophyte algae.
Materials:
-
Algal cell culture
-
Centrifuge and centrifuge tubes
-
N,N-dimethylformamide (DMF) or 90% acetone (B3395972)
-
Vortex mixer
-
Syringe filters (0.2 µm, PTFE)
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
-
Pigment standards (Chlorophyll a, Chlorophyll c1, Chlorophyll c2, etc.)
Procedure:
-
Harvest a known volume of algal culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a known volume of cold extraction solvent (e.g., 1 mL of DMF or 90% acetone).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and pigment extraction.
-
Incubate the mixture in the dark at 4°C for at least 15 minutes.
-
Centrifuge the extract at high speed (e.g., 15,000 x g for 5 minutes) to pellet cell debris.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial.
-
Inject the filtered extract onto the HPLC system.
-
Separate the pigments using a gradient elution program. A typical gradient might involve a mobile phase of two or more solvents, such as a mixture of methanol, acetonitrile, and water.
-
Detect the eluted pigments using the PDA detector at a wavelength of 440 nm.
-
Identify and quantify the pigments by comparing their retention times and absorption spectra with those of pure standards.
In Vitro Assay of CHLC Dioxygenase
This protocol describes a general approach for assaying the activity of recombinant CHLC dioxygenase.
Materials:
-
Purified recombinant CHLC dioxygenase
-
Substrate: Divinylprotochlorophyllide a (DV-PChlide a)
-
Cofactors: 2-oxoglutarate, Fe(II) (e.g., as (NH₄)₂Fe(SO₄)₂), L-ascorbate
-
Reaction buffer (e.g., Tris-HCl or HEPES buffer, pH 7.0-7.5)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors (e.g., 1 mM 2-oxoglutarate, 0.5 mM Fe(II), 2 mM L-ascorbate), and the substrate DV-PChlide a (concentration to be optimized, e.g., in the low micromolar range).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25-30°C) for 5 minutes.
-
Initiate the reaction by adding the purified recombinant CHLC dioxygenase to the mixture.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes), protecting it from light if the substrates or products are light-sensitive.
-
Stop the reaction by adding an organic solvent (e.g., acetone or methanol) and placing the mixture on ice.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of the product (chlorophyll c2) using HPLC as described in Protocol 4.1.
Generation of Phaeodactylum tricornutum Mutants using CRISPR/Cas9
This protocol outlines the key steps for generating targeted gene knockouts in the model diatom Phaeodactylum tricornutum.
Materials:
-
Phaeodactylum tricornutum culture
-
CRISPR/Cas9 vector optimized for diatoms (e.g., pKS diaCas9-sgRNA)[4][9]
-
Gene-specific guide RNA (gRNA) sequences targeting the gene of interest (e.g., CHLC)
-
Biolistic particle delivery system or electroporation apparatus
-
Selection plates (f/2 medium with agar (B569324) and an appropriate antibiotic, e.g., zeocin)
Procedure:
-
gRNA Design and Vector Construction: Design gRNA sequences targeting the CHLC gene using a suitable online tool. Clone the gRNA into the diatom-specific CRISPR/Cas9 vector.
-
Transformation: Introduce the CRISPR/Cas9 plasmid into Phaeodactylum tricornutum cells using either biolistic transformation or electroporation.[4][9][10][11][12]
-
Selection of Transformants: Plate the transformed cells on selection plates containing the appropriate antibiotic.
-
Screening for Mutations: After colonies appear, screen for mutations in the target gene. This can be done by PCR amplification of the target region followed by sequencing or by using techniques like high-resolution melting (HRM) analysis.[4][9]
-
Phenotypic Analysis: Isolate mutant lines and analyze their pigment profiles using HPLC to confirm the absence of this compound and the accumulation of its precursors.
Mandatory Visualizations
Caption: Biosynthesis pathway of chlorophyll c1 and c2 from divinylprotochlorophyllide a.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of this compound in a dinoflagellate and heterologous production in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9 Gene Editing in the Marine Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A this compound synthase widely co-opted by phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative composition of pigments in Phaeodactylum tricornutum (Bacillariophyceae) stressed by iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR/Cas9 Gene Editing in the Marine Diatom Phaeodactylum tricornutum. | Semantic Scholar [semanticscholar.org]
- 10. protocols.io [protocols.io]
- 11. CRISPR/Cas9 Gene Editing in the Marine Diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Evolutionary Ascendancy of Chlorophyll c in Marine Ecosystems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophyll (B73375) c, a key photosynthetic pigment in many marine algae, represents a significant evolutionary adaptation to the unique light environments of aquatic ecosystems. Its distinct biochemical structure and spectral properties, particularly its strong absorption in the blue-green region of the light spectrum, have enabled the proliferation of major phytoplankton lineages, including diatoms and dinoflagellates, which form the base of most marine food webs. This in-depth technical guide explores the evolutionary significance of chlorophyll c, detailing its distribution, biosynthesis, and function within the light-harvesting complexes of marine chromophytes. We provide a comprehensive overview of the experimental protocols for the extraction, quantification, and functional analysis of this compound and its associated protein complexes. Furthermore, this guide presents quantitative data on the distribution and photosynthetic efficiency of this compound-containing organisms and visualizes the key molecular pathways and evolutionary relationships through detailed diagrams. This document serves as a critical resource for researchers in marine biology, photosynthesis, and phycology, as well as for professionals in drug development exploring the potential of algal-derived compounds.
Introduction: The Green Engine of the Oceans
While chlorophyll a is the ubiquitous primary photosynthetic pigment in all oxygenic photoautotrophs, the diversity of accessory pigments reflects the varied evolutionary strategies to optimize light capture in different environments. In the vast and spectrally dynamic marine realm, this compound has emerged as a crucial player, enabling a significant portion of global primary productivity. Found predominantly in the Chromista kingdom (including diatoms, brown algae, and haptophytes) and dinoflagellates, this compound pigments are accessory pigments that absorb light in a spectral region where chlorophyll a is less efficient, and transfer the excitation energy to the photosynthetic reaction centers.[1][2]
The evolutionary success of this compound-containing algae is intrinsically linked to the unique properties of this pigment. Unlike the chlorin (B1196114) ring structure of chlorophylls (B1240455) a and b, this compound possesses a porphyrin ring and lacks the long phytol (B49457) tail, making it more water-soluble.[2] This structural distinction, coupled with its absorption maxima in the blue-green part of the spectrum (around 450 nm), makes it exceptionally well-suited for capturing the light that penetrates deeper into the water column.[1] This guide delves into the multifaceted evolutionary significance of this compound, from its molecular origins to its ecological impact.
Distribution and Quantitative Significance of this compound
This compound is not a single molecule but a family of related compounds, with chlorophyll c1, c2, and c3 being the most common.[2] The distribution of these different forms varies among algal taxa and can be used as a chemotaxonomic marker. Chlorophyll c2 is the most widespread form, while chlorophyll c1 is often found alongside c2 in diatoms.[3] Chlorophyll c3 is characteristic of certain haptophytes like Emiliania huxleyi.[2]
The concentration of this compound relative to chlorophyll a is a key indicator of the light-harvesting strategy of an organism and is influenced by environmental factors such as light intensity and nutrient availability.
Data Presentation: this compound in Marine Ecosystems
The following tables summarize key quantitative data related to the distribution and photosynthetic efficiency of this compound-containing phytoplankton.
| Phytoplankton Group | Typical this compound Types | Representative C:Chl a Ratio (gC gChl a⁻¹) | Geographic Distribution |
| Diatoms (Bacillariophyceae) | c1 and c2 | 37 - 96 | Ubiquitous, dominant in nutrient-rich and upwelling zones.[4][5] |
| Dinoflagellates (Dinophyceae) | c2 | > Cyanophyceae | Global, often associated with stratified, nutrient-poor waters.[4][5] |
| Haptophytes (Prymnesiophyceae) | c2, c3 | < Cyanophyceae | Widespread, with some species forming large blooms (e.g., Emiliania huxleyi).[4] |
| Cryptophytes (Cryptophyceae) | c2 | N/A | Common in coastal and estuarine environments. |
Table 1: Distribution and Carbon-to-Chlorophyll a Ratios of Major this compound-Containing Phytoplankton Groups. The C:Chl a ratio is a key indicator of phytoplankton physiological state and is influenced by light, temperature, and nutrient availability.[1][4]
| Organism Type | Photosynthetic Parameter | Value | Conditions |
| Diatoms | Maximum Growth Rate | Higher than dinoflagellates | Nutrient-replete conditions.[6] |
| Diatoms | Photosynthetic Rate per unit Carbon | Higher than dinoflagellates | Nutrient-replete conditions.[6] |
| Marine Macroalgae (general) | Quantum Efficiency of Photosynthesis | 0.062 ± 0.019 mol O₂ mol⁻¹ photons absorbed | Light-limiting conditions.[3] |
| Diatom (Thalassiosira weissflogii) | Non-photochemical quenching | Rapid initiation at ~120 µmol photons m⁻² s⁻¹ | Increasing light intensity.[7] |
Table 2: Comparative Photosynthetic Efficiency of this compound-containing Algae. These values highlight the high photosynthetic capacity of diatoms, which contributes to their ecological success.
The Light-Harvesting Apparatus: Fucoxanthin-Chlorophyll a/c Protein (FCP) Complexes
This compound functions within specialized light-harvesting complexes (LHCs), which in diatoms and brown algae are termed fucoxanthin-chlorophyll a/c-binding proteins (FCPs).[6] These protein-pigment complexes are responsible for absorbing light energy and transferring it with high efficiency to the photosystems. The FCPs bind chlorophyll a, this compound, and carotenoids, most notably fucoxanthin (B1674175), which also has a strong absorbance in the blue-green region of the spectrum.[8]
The composition and organization of FCPs are dynamic and can be modulated in response to changes in light and nutrient conditions, a process known as photoacclimation.[9][10] This plasticity allows this compound-containing algae to thrive in the fluctuating light environments of the upper ocean.
Biosynthesis of this compound: A Unique Evolutionary Pathway
The biosynthesis of this compound branches off from the chlorophyll a pathway. Recent research has identified the key enzyme, this compound synthase (CHLC), which is a dioxygenase.[5][11][12] This enzyme catalyzes the conversion of chlorophyllide a precursors into this compound.
Diagram: Biosynthesis of Chlorophyll a and c
Caption: Simplified biosynthetic pathway of chlorophylls a and c.
Evolutionary Origins and Diversification
The evolution of this compound and its associated light-harvesting proteins is a story of secondary endosymbiosis. The plastids of chromophyte algae are thought to have originated from a red alga.[13][14] The genes encoding the LHC proteins have undergone a complex history of gene transfer, duplication, and diversification, leading to multiple subfamilies of LHC proteins with specialized functions.[13][14]
Diagram: Evolutionary Relationship of Light-Harvesting Complexes
Caption: Evolutionary origin of this compound-binding LHCs.
Regulation of this compound and FCP Synthesis
The synthesis of this compound and the expression of FCP genes are tightly regulated by environmental cues, primarily light and nutrient availability. In diatoms, for instance, the expression of genes encoding FCPs is upregulated under low light conditions to increase the light-harvesting capacity.[8][9] Conversely, under high light, the expression of these genes is downregulated, and photoprotective mechanisms are activated.[10] Nitrogen availability also plays a critical role, with nitrogen depletion leading to a decrease in the expression of lhc genes.[15]
Diagram: Regulation of FCP Gene Expression
Caption: Environmental regulation of FCP gene expression.
Experimental Protocols
This section provides detailed methodologies for the study of this compound and its associated protein complexes.
Pigment Extraction and Quantification by HPLC
Objective: To extract and quantify chlorophylls and carotenoids from phytoplankton cultures or field samples.
Materials:
-
Phytoplankton sample (filtered onto a glass fiber filter)
-
Acetone (B3395972) (100%, HPLC grade)
-
Mortar and pestle or sonicator
-
Centrifuge and centrifuge tubes
-
0.22 µm PTFE syringe filters
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
-
Pigment standards (e.g., from DHI)
Protocol:
-
Extraction: a. Place the filter with the phytoplankton sample in a mortar with liquid nitrogen and grind to a fine powder.[1] b. Alternatively, place the filter in a centrifuge tube with acetone and sonicate on ice. c. Add a known volume of 100% acetone to the ground sample or the sonicated tube. d. Vortex thoroughly and keep on ice in the dark for at least 30 minutes. e. Centrifuge at 4°C to pellet the cell debris. f. Carefully transfer the supernatant to a clean tube.
-
Filtration: a. Filter the pigment extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[1]
-
HPLC Analysis: a. Inject the sample into the HPLC system. b. A typical mobile phase gradient involves a transition from a polar solvent (e.g., a mixture of water, methanol (B129727), and an ion-pairing agent) to a less polar solvent (e.g., methanol or acetone).[1][16] c. The PDA detector should be set to scan a range of wavelengths (e.g., 400-750 nm) to obtain the absorption spectrum of each eluting pigment. d. Identify and quantify the pigments by comparing their retention times and absorption spectra with those of pure standards.
Isolation of Fucoxanthin-Chlorophyll a/c Protein (FCP) Complexes
Objective: To isolate intact FCP complexes from diatoms for further structural and functional analysis.
Materials:
-
Diatom cell pellet
-
Breaking buffer (e.g., containing sorbitol, buffer, and protease inhibitors)
-
French press or bead beater for cell disruption
-
n-dodecyl-α-D-maltoside (α-DDM) or other mild non-ionic detergent
-
Sucrose (B13894) density gradient solutions (e.g., 10-50% w/v)
-
Ultracentrifuge with a swinging bucket rotor
Protocol:
-
Thylakoid Membrane Preparation: a. Resuspend the diatom cell pellet in ice-cold breaking buffer. b. Disrupt the cells using a French press or bead beater. c. Centrifuge the homogenate at low speed to remove unbroken cells and debris. d. Pellet the thylakoid membranes by ultracentrifugation.
-
Solubilization of FCPs: a. Resuspend the thylakoid membranes in a buffer containing a low concentration of α-DDM (e.g., 0.5-1.0% w/v). b. Incubate on ice with gentle stirring to solubilize the membrane proteins. c. Pellet the unsolubilized material by ultracentrifugation.
-
Sucrose Density Gradient Ultracentrifugation: a. Carefully layer the solubilized protein extract on top of a pre-formed sucrose density gradient. b. Centrifuge at high speed for several hours. c. The FCP complexes will separate into distinct green-brown bands within the gradient.[17]
-
Fraction Collection and Analysis: a. Carefully collect the colored bands from the gradient. b. Analyze the pigment and protein composition of each fraction by HPLC and SDS-PAGE, respectively.
Conclusion and Future Perspectives
The evolutionary success of this compound is a testament to the remarkable adaptability of photosynthetic life in marine environments. Its unique spectral properties have allowed a diverse array of algae to colonize and dominate vast oceanic regions, playing a fundamental role in global carbon cycling. The ongoing research into the biosynthesis, regulation, and function of this compound and its associated light-harvesting complexes continues to unveil the intricate molecular mechanisms that underpin this ecological success. For drug development professionals, the unique pigments and proteins of these marine organisms represent a largely untapped resource of bioactive compounds with potential applications in various therapeutic areas. Further exploration of these complex biological systems will undoubtedly provide deeper insights into the evolution of photosynthesis and may unlock novel biotechnological and pharmaceutical opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Pigment and Fatty Acid Production under Different Light Qualities in the Diatom Phaeodactylum tricornutum [mdpi.com]
- 3. The quantum efficiency of photosynthesis in macroalgae and submerged angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytoplankton carbon to chlorophyll a ratio: response to light, temperature and nutrient limitation [repository.marine-research.ru]
- 5. Frontiers | Hydrodynamics drives shifts in phytoplankton community composition and carbon-to-chlorophyll a ratio in the northern South China Sea [frontiersin.org]
- 6. Frontiers | The Fucoxanthin Chlorophyll a/c-Binding Protein in Tisochrysis lutea: Influence of Nitrogen and Light on Fucoxanthin and Chlorophyll a/c-Binding Protein Gene Expression and Fucoxanthin Synthesis [frontiersin.org]
- 7. Divergence of photosynthetic strategies amongst marine diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gene family encoding the fucoxanthin chlorophyll proteins from the brown alga Macrocystis pyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science.nasa.gov [science.nasa.gov]
- 10. Relations between electron transport rates determined by pulse amplitude modulated chlorophyll fluorescence and oxygen evolution in macroalgae under different light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PHOTOSYNTHETIC ACTION SPECTRA OF MARINE ALGAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.library.noaa.gov [repository.library.noaa.gov]
- 13. Trends in Ocean Colour and Chlorophyll Concentration from 1889 to 2000, Worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorophyll | Ocean Tracks [oceantracks.org]
- 15. The Fucoxanthin Chlorophyll a/c-Binding Protein in Tisochrysis lutea: Influence of Nitrogen and Light on Fucoxanthin and Chlorophyll a/c-Binding Protein Gene Expression and Fucoxanthin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.haifa.ac.il [cris.haifa.ac.il]
- 17. Isolation of fucoxanthin chlorophyll protein complexes of the centric diatom Thalassiosira pseudonana associated with the xanthophyll cycle enzyme diadinoxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Chlorophyll c in the Light-Harvesting Apparatus of Brown Algae: A Technical Guide
Abstract: Brown algae (Phaeophyceae) are a crucial component of marine ecosystems, thriving in light-limited underwater environments. Their photosynthetic efficiency is largely attributed to a specialized light-harvesting complex (LHC), the fucoxanthin-chlorophyll a/c protein (FCP). Within this complex, chlorophyll (B73375) c plays a critical role as an accessory pigment, broadening the absorption spectrum and facilitating highly efficient energy transfer to chlorophyll a. This technical guide provides an in-depth examination of the function of chlorophyll c in the FCP of brown algae, intended for researchers, scientists, and professionals in drug development. The document details the quantitative pigment composition, experimental protocols for analysis, and the underlying energy transfer pathways.
Introduction
Brown algae have evolved unique pigment-protein complexes to optimize light capture in the blue-green region of the visible spectrum, which penetrates deeper into the water column. Unlike their terrestrial counterparts, which primarily utilize chlorophyll b, brown algae employ this compound in their LHCs.[1][2] this compound, in conjunction with the carotenoid fucoxanthin (B1674175), absorbs light in wavelength ranges where chlorophyll a has minimal absorption, thereby expanding the photosynthetically active radiation range for the organism.[1][3] This captured light energy is then funneled with remarkable speed and efficiency to the photosynthetic reaction centers. This document elucidates the multifaceted role of this compound in this vital process.
The Fucoxanthin-Chlorophyll a/c Protein (FCP) Complex
The light-harvesting antennae of brown algae are composed of FCP complexes, which are integral membrane proteins that non-covalently bind chlorophyll a, this compound, and xanthophylls like fucoxanthin and violaxanthin.[2][4] These proteins are phylogenetically related to the chlorophyll a/b-binding proteins found in green plants.[1] The FCP complexes are organized into supercomplexes associated with the photosystems, ensuring a high degree of efficiency in energy transfer.
Pigment Composition and Stoichiometry
The pigment composition of FCP complexes can vary between different species of brown algae and can be influenced by environmental factors such as light conditions.[2] Generally, these complexes are enriched in this compound and fucoxanthin relative to chlorophyll a.[2] Brown algae typically contain two main types of this compound: chlorophyll c1 and chlorophyll c2, with chlorophyll c2 being universally present in all this compound-containing algae examined.[5]
| Brown Algal Species | Molar Ratio (Chl a : Chl c : Fucoxanthin) | Reference |
| Dictyota dichotoma | 13 : 3 : 10 (per 54 kDa apoprotein unit) | [6] |
| Cyclotella meneghiniana | Previously estimated at 4 : 1 : 4 (per monomer), later suggested to be higher | [7] |
| Laminaria saccharina | Higher Chl a/c and fucoxanthin/Chl a ratios compared to Pelvetia canaliculata | [2] |
The Functional Role of this compound in Light Harvesting
This compound serves as a crucial accessory pigment, bridging the spectral gap in chlorophyll a's absorption spectrum. Its primary functions include:
-
Broadening the Absorption Spectrum: this compound has strong absorption bands in the blue-green region of the spectrum (around 447-520 nm), a region where light penetrates significantly in marine environments and where chlorophyll a absorption is weaker.[8]
-
Highly Efficient Energy Transfer: Upon absorbing a photon, this compound rapidly transfers the excitation energy to a neighboring chlorophyll a molecule within the FCP complex. This energy transfer is exceptionally fast and efficient, ensuring minimal energy loss as heat or fluorescence.
Energy Transfer Dynamics
Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, have revealed the kinetics of energy transfer within the FCP complex. The transfer of energy from this compound to chlorophyll a occurs on a sub-picosecond timescale.[9][10]
-
Energy Transfer Pathway: The generally accepted pathway for light energy captured by this compound is a direct and rapid transfer to chlorophyll a. Some studies also suggest a potential interaction and energy transfer between fucoxanthin and this compound, though the primary flow is to chlorophyll a.[11]
-
Timescale of Energy Transfer: The energy transfer from this compound to chlorophyll a is incredibly rapid, with studies indicating timescales of approximately 100 femtoseconds (fs).[9] Some research has even measured this transfer to be as fast as 60 fs.[10] This ultrafast transfer is a key factor in the high photosynthetic efficiency of brown algae.
Experimental Protocols
Isolation of Fucoxanthin-Chlorophyll a/c Protein (FCP) Complexes
This protocol describes a general method for the isolation of FCP complexes from brown algae.
-
Sample Preparation: Freshly collected brown algal tissue is cleaned of epiphytes and debris and washed with filtered seawater.
-
Thylakoid Membrane Isolation: The tissue is homogenized in a chilled buffer solution (e.g., Tris-HCl with osmoticum like sorbitol and protease inhibitors). The homogenate is filtered and centrifuged at low speed to remove cell debris. The supernatant is then centrifuged at a higher speed to pellet the chloroplasts and thylakoid membranes.
-
Solubilization of FCPs: The thylakoid membrane pellet is resuspended in a buffer containing a non-ionic detergent, such as Triton X-100 or n-dodecyl β-D-maltoside (β-DDM), to solubilize the membrane proteins.[4] The mixture is incubated on ice with gentle stirring.
-
Purification by Sucrose (B13894) Density Gradient Centrifugation: The solubilized protein mixture is loaded onto a continuous or step sucrose gradient (e.g., 0.1-1.3 M sucrose) and centrifuged at high speed for an extended period (e.g., 16-24 hours).[4] The different pigment-protein complexes will separate into distinct colored bands. The orange-brown band, enriched in fucoxanthin and this compound, corresponds to the FCP complexes.
-
Collection and Analysis: The FCP-containing band is carefully collected from the gradient. The purity and composition of the isolated complexes can then be assessed by SDS-PAGE and pigment analysis.
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the separation and quantification of chlorophylls (B1240455) and carotenoids.
-
Pigment Extraction: Pigments are extracted from either whole algal tissue or isolated FCP complexes using an organic solvent such as 100% acetone (B3395972) or a mixture of acetone and methanol (B129727).[12][13] The extraction is performed in dim light to prevent pigment degradation. The extract is centrifuged to remove cellular debris.
-
HPLC System and Column: A reverse-phase C18 or C8 column is typically used for separation.[14]
-
Mobile Phase and Gradient: A binary or ternary solvent gradient is employed for elution. A common system involves a gradient of an aqueous solution (e.g., acetonitrile:methanol:Tris buffer) and an organic solvent (e.g., methanol or ethyl acetate).[14]
-
Detection: Pigments are detected using a photodiode array (PDA) or a multi-wavelength absorbance detector. This compound is typically monitored at around 445 nm.
-
Quantification: Pigment concentrations are determined by comparing the peak areas in the chromatogram to those of known standards.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to resolve ultrafast energy transfer dynamics.
-
Sample Preparation: Isolated FCP complexes are placed in a cuvette. The concentration is adjusted to an appropriate optical density.
-
Pump-Probe Setup: The sample is excited by an ultrashort laser pulse (the "pump" pulse) at a wavelength where the pigment of interest (e.g., this compound) absorbs. A second, weaker, broad-spectrum pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.
-
Data Acquisition: The change in absorption of the probe pulse is measured as a function of wavelength and time delay. This provides a "map" of the excited state dynamics.
-
Data Analysis: The resulting data is analyzed to identify transient species and determine the time constants for their formation and decay, which correspond to the rates of energy transfer between pigments.
Conclusion and Future Perspectives
This compound is an indispensable component of the light-harvesting machinery in brown algae, enabling them to thrive in their specific ecological niche. Its ability to absorb blue-green light and transfer this energy to chlorophyll a with near-perfect efficiency is a testament to the elegant optimization of photosynthetic systems through evolution. A thorough understanding of the structure-function relationships within the FCP complex, particularly the precise arrangement of this compound molecules and their interaction with the protein scaffold and other pigments, is crucial.
For drug development, particularly in the context of photodynamic therapy or the development of novel photosensitizers, the principles of highly efficient light harvesting and energy transfer observed in the FCP complex can provide valuable bio-inspired design strategies. Further research, including high-resolution structural studies of FCP complexes from a wider range of brown algal species and advanced spectroscopic investigations, will continue to unravel the intricate details of this remarkable biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. vliz.be [vliz.be]
- 3. Pigment Composition of Nine Brown Algae from the Iberian Northwestern Coastline: Influence of the Extraction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.kobe-u.ac.jp [research.kobe-u.ac.jp]
- 7. Pigment organization in fucoxanthin chlorophyll a/c(2) proteins (FCP) based on resonance Raman spectroscopy and sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 13. scispace.com [scispace.com]
- 14. prometheusprotocols.net [prometheusprotocols.net]
The Discovery and Historical Background of Chlorophyll c: A Technical Guide
Introduction
Chlorophyll (B73375) c is a key photosynthetic pigment found in many marine algae, playing a crucial role in the planet's primary productivity. Unlike the more ubiquitous chlorophylls (B1240455) a and b, chlorophyll c possesses a unique porphyrin structure, lacking the reduced D ring characteristic of chlorins. This guide provides an in-depth technical overview of the discovery, historical background, and key experimental methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.
Historical Background and Discovery
The journey to understanding this compound began in the mid-19th century, with its formal isolation and characterization occurring in the 1940s. The timeline below highlights the key milestones in its discovery and the elucidation of its structure.
Caption: A timeline of the key discoveries related to this compound.
The initial report of a distinct green pigment in brown algae dates back to 1864. However, it was not until 1942 that Harold H. Strain and Winston M. Manning at the Carnegie Institution of Washington successfully isolated this pigment from brown algae and diatoms, naming it this compound.[1] Their work laid the foundation for future investigations into its chemical nature.
A significant breakthrough in understanding the structure of this compound came in the late 1960s. James J. Katz and his team employed advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to reveal that this compound is a magnesium porphyrin, distinguishing it from the chlorin (B1196114) structure of chlorophylls a and b. Further research led to the differentiation of this compound into its various forms, with chlorophylls c1 and c2 being identified in the 1970s, followed by the discovery of chlorophyll c3 in 1989.
Data Presentation
Physicochemical Properties of this compound Variants
The different forms of this compound can be distinguished by their unique spectral properties in various organic solvents. The following table summarizes the absorption maxima for chlorophyll c1, c2, and c3.
| Pigment | Solvent | Absorption Maxima (nm) |
| Chlorophyll c1 | Diethyl ether | 444, 577, 626 |
| Acetone | 447, 579, 629 | |
| Chlorophyll c2 | Diethyl ether | 447, 580, 627 |
| Acetone | 450, 581, 629 | |
| Chlorophyll c3 | Diethyl ether | 452, 585, 625 |
| Acetone | 452, 585, 627 |
Molar Extinction Coefficients
The molar extinction coefficients (ε) are crucial for the quantitative analysis of this compound. The table below provides the molar extinction coefficients for chlorophyll c1 and c2 in 90% acetone. Data for chlorophyll c3 is less commonly reported but is essential for accurate quantification in species where it is present.
| Pigment | Wavelength (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| Chlorophyll c1 | 630 | 15.8 x 10³ |
| Chlorophyll c2 | 630 | 17.9 x 10³ |
Note: The values are for a 1 cm path length.
Distribution of this compound in Algal Divisions
This compound is a characteristic pigment of several major algal lineages, and the distribution of its different forms can be a useful taxonomic marker.
| Algal Division | This compound Variants Present |
| Bacillariophyta (Diatoms) | c1, c2, and sometimes c3 |
| Phaeophyceae (Brown Algae) | c1 and c2 |
| Haptophyta | c1, c2, and c3 |
| Dinophyta (Dinoflagellates) | c2 and sometimes c3 |
| Chrysophyceae (Golden Algae) | c1 and c2 |
| Cryptophyta | c2 |
Experimental Protocols
Historical Method: Isolation of this compound (Strain and Manning, 1942 - Inferred Protocol)
References
An In-depth Technical Guide to the Molecular Formula and Unique Chemical Structure of Chlorophyll c
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophyll (B73375) c represents a group of accessory photosynthetic pigments found predominantly in marine algae, such as diatoms and dinoflagellates. These pigments play a crucial role in the light-harvesting complexes of these organisms, expanding the spectral range of light energy that can be utilized for photosynthesis. This guide provides a detailed examination of the molecular formula and unique chemical structure of the primary forms of chlorophyll c—this compound₁, c₂, and c₃. It delves into the key structural features that distinguish them from other chlorophylls (B1240455), outlines the experimental methodologies used for their characterization, and presents key quantitative data. Furthermore, this document illustrates the biosynthetic pathway of this compound and its role in the energy transfer cascade within the light-harvesting complex.
Molecular Formula and Key Structural Features
This compound pigments are characterized by two primary unique structural features that set them apart from chlorophylls a and b found in higher plants: they possess a porphyrin macrocycle instead of a chlorin (B1196114) ring, and they lack a phytol (B49457) tail, instead featuring an acrylic acid side chain at the C-17 position.[1][2]
The core structure is a magnesium-containing porphyrin, which is a fully unsaturated tetrapyrrole ring system.[3] This contrasts with chlorophylls a and b, which have a chlorin ring, a dihydroporphyrin system where ring D is partially reduced.[1] The absence of this reduction in this compound contributes to its distinct spectral properties.
The common variants of this compound are c₁, c₂, and c₃. Their molecular formulas and distinguishing side-chain substitutions are detailed below.
-
This compound₁: The molecular formula for this compound₁ is C₃₅H₃₀MgN₄O₅.[4] It is distinguished from this compound₂ by having an ethyl group (-CH₂CH₃) at the C8 position of the porphyrin ring.[1]
-
This compound₂: The most common form, this compound₂, has the molecular formula C₃₅H₂₈MgN₄O₅.[5] Its defining feature is a vinyl group (-CH=CH₂) at the C8 position.[1]
-
This compound₃: This variant has the molecular formula C₃₆H₃₀MgN₄O₅. It is characterized by a methoxycarbonyl group (-COOCH₃) on ring B.
Quantitative Data
The following table summarizes key quantitative data for the primary forms of this compound.
| Property | This compound₁ | This compound₂ | This compound₃ |
| Molecular Formula | C₃₅H₃₀MgN₄O₅ | C₃₅H₂₈MgN₄O₅ | C₃₆H₃₀MgN₄O₅ |
| Molecular Weight | 610.94 g/mol [4] | 608.93 g/mol | 622.95 g/mol [6] |
| Absorption Maxima (in Acetone) | 447 nm, 579 nm, 629 nm[1] | 450 nm, 581 nm, 629 nm[1] | 452.1 nm, 585.5 nm, 626.3 nm[7] |
| Absorption Maxima (in Diethyl Ether) | 444 nm, 577 nm, 626 nm[1] | 447 nm, 580 nm, 627 nm[1] | 451.3 nm, 584.5 nm, 625.9 nm[7] |
| Molar Extinction Coefficient (ε) in 90% Acetone + 1% Pyridine | 194.3 x 10³ L mol⁻¹ cm⁻¹ (at 443.2 nm) 27.4 x 10³ L mol⁻¹ cm⁻¹ (at 630.6 nm)[4] | Not available | 218.4 x 10³ L mol⁻¹ cm⁻¹ (at 452.9 nm) (calculated)[7] |
| Molar Extinction Coefficient (ε) in 100% Acetone + 1% Pyridine | 23.9 x 10³ L mol⁻¹ cm⁻¹ (at 629.1 nm)[4] | Not available | Not available |
Experimental Protocols for Structural Elucidation
The determination of the molecular formula and elucidation of the chemical structure of this compound variants rely on a combination of chromatographic and spectroscopic techniques.
Pigment Extraction and Separation
A general protocol for the extraction and separation of chlorophyll pigments from microalgae is as follows:
-
Biomass Harvesting: Microalgal biomass is harvested by centrifugation. Pellets should be handled in amber vials under dim light to prevent photooxidation.[3]
-
Extraction: A known weight of the thawed pellet (e.g., 2 mg) is placed in a 1.5 mL amber vial with 1 mL of analytical grade acetone.[3]
-
Cell Lysis: The sample undergoes sonication in an ultrasound bath (e.g., 40 kHz for 25 minutes) to disrupt the cells and release the pigments.[3]
-
Clarification: The extract is filtered through a 0.45 µm PTFE membrane filter to remove cellular debris.[3]
-
Chromatographic Separation: The clarified extract is then subjected to High-Performance Liquid Chromatography (HPLC) for the separation of individual pigments. A common method involves using a C18 column with a gradient elution of solvents such as a mixture of acetone, acetonitrile, and methanol.[8]
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of chlorophylls.
-
Ionization: Soft ionization techniques are crucial to prevent the degradation of the chlorophyll molecules. Electron-transfer Matrix-Assisted Laser Desorption/Ionization (ET-MALDI) is an effective method that minimizes the loss of the central magnesium ion and cleavage of the ester linkages.[3] Traditional matrices like 2,5-dihydroxybenzoic acid (DHB) can cause fragmentation.[3]
-
Mass Analysis: The ionized pigments are analyzed using a time-of-flight (TOF) mass analyzer to determine their mass-to-charge ratio, providing the molecular weight.
-
Tandem MS (MS/MS): For further structural information, tandem mass spectrometry can be employed. This involves the fragmentation of selected parent ions and analysis of the resulting daughter ions to elucidate the structure of different parts of the molecule.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, which is essential for confirming the chemical structure.
-
Sample Preparation: Chlorophyll samples are highly susceptible to oxidation and should be handled under an inert atmosphere (e.g., in a nitrogen-filled glove box). Samples are dissolved in purified, inert deuterated solvents (e.g., deuterated acetone, chloroform, or methanol) and placed in NMR tubes that are then sealed under high vacuum after degassing.[1]
-
Data Acquisition: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired. The large π-system of the porphyrin ring in chlorophylls results in a wide range of chemical shifts, which aids in the assignment of proton and carbon signals.[9]
-
Spectral Analysis: The assignment of NMR signals is based on chemical shifts, coupling constants, and correlation peaks in the 2D spectra. This allows for the precise determination of the connectivity of atoms and the identification of functional groups and their positions on the macrocycle.[9]
Biosynthesis and Energy Transfer Pathway
Biosynthesis of this compound
The biosynthesis of this compound branches off from the common chlorophyll synthesis pathway.
The pathway diverges after the formation of divinylprotochlorophyllide (DV-PChlide).[2] The enzyme this compound synthase (CHLC), a 17¹ oxidase, directly processes DV-PChlide and monovinylprotochlorophyllide (MV-PChlide) into this compound₂ and this compound₁, respectively.[2] An 8-vinyl reductase can also convert this compound₂ into c₁.[2]
Energy Transfer in the Light-Harvesting Complex
This compound functions as an accessory pigment in the light-harvesting complexes (LHCs) of marine algae. It absorbs light in the blue-green region of the spectrum, where chlorophyll a has weaker absorption, and transfers this energy to chlorophyll a.[1] This process, known as resonance energy transfer, funnels the captured light energy to the photosynthetic reaction center.[10]
Conclusion
The unique chemical structures of this compound variants, particularly their porphyrin core and lack of a phytol tail, are key to their function as efficient accessory light-harvesting pigments in marine environments. Understanding their molecular formulas, quantitative properties, and the pathways of their biosynthesis and energy transfer is crucial for research in photosynthesis, algal biotechnology, and has potential applications in the development of novel photosensitizers for various biomedical and technological fields. The detailed experimental protocols outlined in this guide provide a foundation for the accurate characterization of these important molecules.
References
- 1. ismar.org [ismar.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Electron-transfer MALDI MS methodology for microalgae/phytoplankton pigments analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epic.awi.de [epic.awi.de]
- 5. Liquid chromatography-mass spectrometry for pigment analysis (Chapter 7) - Phytoplankton Pigments [cambridge.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. epic.awi.de [epic.awi.de]
- 8. scispace.com [scispace.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Light-harvesting complexes of green plants - Wikipedia [en.wikipedia.org]
understanding the energy transfer from chlorophyll c to chlorophyll a
An In-depth Technical Guide to the Energy Transfer from Chlorophyll (B73375) c to Chlorophyll a
Introduction
In the intricate process of oxygenic photosynthesis, the capture of light energy is orchestrated by a variety of pigments. While chlorophyll a is the primary photosynthetic pigment, acting as the primary electron donor in the reaction centers of photosystems I and II, other pigments, known as accessory pigments, play a crucial role in absorbing light at wavelengths that chlorophyll a does not absorb efficiently.[1][2] Chlorophyll c, found alongside chlorophyll a in marine algae such as diatoms and brown algae (Chromista), is a vital accessory pigment that significantly broadens the spectrum of light available for photosynthesis, particularly in the blue-green region which penetrates deeper into the water column.[3][4][5]
This guide provides a detailed technical overview of the fundamental process of excitation energy transfer from this compound to chlorophyll a. This rapid and highly efficient process is central to the photosynthetic success of many aquatic organisms.[6] We will explore the underlying photophysical mechanism, the structural context of the pigment-protein complexes that facilitate this transfer, quantitative data on its dynamics, and the key experimental protocols used to investigate it. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of photosynthetic energy transfer mechanisms.
The Core Mechanism: Förster Resonance Energy Transfer (FRET)
The primary mechanism governing the transfer of energy from an excited this compound molecule (the donor) to a chlorophyll a molecule (the acceptor) is Förster Resonance Energy Transfer (FRET).[7][8][9] FRET is a non-radiative process where an excited donor molecule transfers its energy to an acceptor molecule through dipole-dipole coupling.[10][11]
Several key conditions must be met for efficient FRET to occur:
-
Proximity: The donor and acceptor molecules must be in close proximity, typically within 1 to 10 nanometers.[10][11] The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[11]
-
Spectral Overlap: The emission spectrum of the donor molecule (this compound) must overlap with the absorption spectrum of the acceptor molecule (chlorophyll a).
-
Dipole Orientation: The transition dipole moments of the donor and acceptor molecules should be favorably oriented.
In photosynthetic systems, these conditions are exquisitely met by the precise arrangement of pigment molecules within specialized protein scaffolds.[7][12]
The Molecular Machinery: Fucoxanthin-Chlorophyll a/c-Binding Proteins (FCPs)
In diatoms and brown algae, this compound and chlorophyll a molecules do not exist in isolation. They are embedded within light-harvesting complexes (LHCs), specifically the fucoxanthin-chlorophyll a/c-binding proteins (FCPs).[3][5] These transmembrane proteins bind chlorophylls (B1240455) and carotenoids (like fucoxanthin) non-covalently, holding them in a specific three-dimensional arrangement that ensures highly efficient energy transfer.[6][13]
The FCP complexes act as molecular antennae, capturing photons and funneling the excitation energy towards the reaction center.[14][15] The energy transfer cascade within the FCP complex is a multi-step process. Often, energy is first transferred from carotenoids like fucoxanthin (B1674175) to this compound, and then from this compound to chlorophyll a, before finally reaching the reaction center chlorophylls (P680 in Photosystem II or P700 in Photosystem I).[1][6][16] The protein environment plays a critical role in modulating the energy levels of the pigments to create a downhill energy gradient, facilitating directional and efficient energy flow.[17]
The Energy Transfer Pathway
The transfer of light energy from this compound to chlorophyll a is a critical step in the overall light-harvesting process. The general sequence of events is as follows:
-
Light Absorption: A photon is absorbed by an accessory pigment, such as fucoxanthin or this compound, within the FCP complex, promoting an electron to an excited state.
-
Internal Energy Transfer: The excitation energy migrates among the pigment molecules within the FCP complex. This can involve fucoxanthin → this compound and this compound → this compound transfers.
-
Chl c to Chl a Transfer: The crucial step occurs when the excitation energy is transferred from a this compound molecule to a nearby chlorophyll a molecule via FRET.
-
Transfer to Reaction Center: The energy now residing on the chlorophyll a molecule is subsequently transferred to the special pair of chlorophyll a molecules (P680 or P700) located in the core of the photosystem's reaction center.[1][16]
-
Charge Separation: Upon excitation, the reaction center chlorophyll initiates the primary photochemical event by donating an electron to the electron transport chain, converting light energy into chemical energy.[1][16]
References
- 1. Chlorophyll a - Wikipedia [en.wikipedia.org]
- 2. alpha-measure.com [alpha-measure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. uniprot.org [uniprot.org]
- 7. Förster energy transfer theory as reflected in the structures of photosynthetic light harvesting systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ks.uiuc.edu [ks.uiuc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells [frontiersin.org]
- 11. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 12. rug.nl [rug.nl]
- 13. vliz.be [vliz.be]
- 14. Photosynthesis - Wikipedia [en.wikipedia.org]
- 15. Photosynthesis - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. Key Elements of Super-Efficient Energy Transfer in Photosynthesis Studied | Technology Networks [technologynetworks.com]
Chlorophyll c in Cryptophytes and Haptophytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence, quantification, and biosynthesis of chlorophyll (B73375) c in two significant algal phyla: Cryptophyta and Haptophyta. This document is intended to serve as a valuable resource for researchers in phycology, marine biology, and drug discovery, offering detailed experimental protocols and insights into the molecular pathways governing this important photosynthetic pigment.
Occurrence and Distribution of Chlorophyll c
This compound is a key accessory pigment in many marine algae, playing a crucial role in harvesting light energy in the blue-green region of the spectrum, which penetrates deeper into the water column.[1] Unlike chlorophylls (B1240455) a and b, this compound has a porphyrin ring structure and lacks a phytol (B49457) tail.[2] Several forms of this compound exist, with chlorophyll c1, c2, and c3 being the most common.[2]
Cryptophytes are distinguished by the presence of phycobiliproteins in addition to chlorophylls. The primary form of this compound found in cryptophytes is chlorophyll c2 .[3]
Haptophytes , a diverse group of primarily marine phytoplankton, exhibit a more varied this compound profile. While chlorophyll c2 is common, many species also contain chlorophyll c1 and/or chlorophyll c3 .[4] The presence and relative abundance of these different this compound types can serve as a chemotaxonomic marker to differentiate between algal groups.
Quantitative Data on this compound Content
The following tables summarize the quantitative data on this compound content in representative species of cryptophytes and haptophytes, expressed as a ratio to chlorophyll a. This ratio is a critical parameter in ecological and physiological studies, reflecting the light-harvesting strategy of the organism.
Table 1: this compound:a Ratio in Selected Cryptophyte Species
| Species | Chlorophyll c2:a Ratio (w/w) | Reference |
| Chroomonas salina | 0.35 | [5] |
| Cryptomonas ovata | 0.40 | [5] |
| Rhodomonas sp. | 0.28 - 0.45 | [5] |
Table 2: this compound:a Ratio in Selected Haptophyte Species
| Species | Chlorophyll c1:a Ratio (w/w) | Chlorophyll c2:a Ratio (w/w) | Chlorophyll c3:a Ratio (w/w) | Total Chl c:a Ratio (w/w) | Reference |
| Isochrysis galbana | 0.04 | 0.14 | - | 0.18 | [6] |
| Emiliania huxleyi | - | 0.10 | 0.15 | 0.25 | [7] |
| Prymnesium parvum | 0.03 | 0.12 | 0.02 | 0.17 | [5] |
Experimental Protocols
Accurate quantification of this compound requires precise extraction and analytical methods. Below are detailed protocols for the spectrophotometric and chromatographic analysis of this compound in cryptophytes and haptophytes.
Pigment Extraction
This protocol is a standard method for extracting chlorophylls from microalgae.
Materials:
-
Glass fiber filters (e.g., GF/F)
-
Centrifuge
-
Grinding tissue homogenizer or mortar and pestle
-
90% Acetone (B3395972) (HPLC grade, cooled to 4°C)
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Harvest algal cells by filtering a known volume of culture through a glass fiber filter.
-
Immediately place the filter in a centrifuge tube containing 3-5 mL of 90% acetone.
-
Homogenize the sample using a tissue grinder or by grinding with a mortar and pestle until the filter is completely disintegrated and the solvent is intensely colored.
-
Vortex the tube vigorously for 1 minute.
-
Store the extract in the dark at 4°C for 24 hours to ensure complete extraction.
-
Centrifuge the extract at 4000 x g for 10 minutes to pellet the cell debris and filter paper.
-
Carefully transfer the supernatant to a clean tube for analysis.
Spectrophotometric Quantification
Spectrophotometry provides a rapid method for estimating total this compound content. The following equations, adapted from Jeffrey and Humphrey (1975), are widely used for 90% acetone extracts.
Procedure:
-
Measure the absorbance of the pigment extract at 630 nm, 647 nm, and 664 nm using a spectrophotometer. Use 90% acetone as a blank.
-
Calculate the concentrations of chlorophylls a and c using the following equations:
-
Chlorophyll a (μg/mL) = 11.47 * A664 - 0.40 * A630
-
This compound (c1 + c2) (μg/mL) = 24.36 * A630 - 3.73 * A664
-
Note: These equations provide an estimate of total this compound. For the separation and individual quantification of c1, c2, and c3, HPLC is required.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the preferred method for the separation and quantification of individual this compound pigments.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or multi-wavelength detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 80:20 (v/v) Methanol: 0.5 M Ammonium Acetate
-
Solvent B: 70:30 (v/v) Methanol: Acetone
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 0 | 100 |
| 20 | 0 | 100 |
| 25 | 100 | 0 |
| 30 | 100 | 0 |
Procedure:
-
Filter the pigment extract through a 0.22 µm syringe filter before injection.
-
Inject 20-100 µL of the filtered extract into the HPLC system.
-
Monitor the elution of pigments at 440 nm.
-
Identify and quantify individual this compound pigments by comparing their retention times and absorption spectra with those of pure standards.
Biosynthesis of this compound
The biosynthesis of this compound branches off from the main chlorophyll synthesis pathway at the level of protoporphyrin IX. The key enzyme responsible for the formation of the characteristic acrylic acid side chain of this compound is This compound synthase (CHLCS) .[8]
dot
Caption: Simplified overview of the this compound biosynthetic pathway.
Regulation of this compound Biosynthesis
The regulation of chlorophyll biosynthesis is a complex process that is tightly controlled by various environmental and cellular signals, primarily light and nutrient availability. While the detailed signaling pathways regulating this compound synthase in cryptophytes and haptophytes are still under active investigation, the general principles of tetrapyrrole biosynthesis regulation in photosynthetic organisms provide a framework for understanding this process.
The expression of genes encoding enzymes in the chlorophyll biosynthetic pathway, including CHLCS, is known to be influenced by light quality and quantity.[9] Furthermore, the availability of essential nutrients such as nitrogen and iron, which are crucial components of chlorophyll and its biosynthetic enzymes, plays a significant role in regulating the overall rate of chlorophyll synthesis.[6]
dot
Caption: A logical workflow of the regulation of this compound biosynthesis.
Further research is needed to elucidate the specific transcription factors and signaling molecules involved in the light and nutrient-mediated regulation of this compound synthesis in cryptophytes and haptophytes. This knowledge will be crucial for understanding the adaptation of these important marine primary producers to their dynamic environments and could have implications for biotechnological applications, including the development of novel bioactive compounds.
References
- 1. Regulatory and retrograde signaling networks in the chlorophyll biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the delicate balance of tetrapyrrole biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photosynthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. int-res.com [int-res.com]
- 7. Tetrapyrrole Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Distinctions Between Chlorophyll c and Other Photosynthetic Chlorophylls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural, functional, and biosynthetic differences between chlorophyll (B73375) c and the more commonly known chlorophylls (B1240455) a, b, and d. The unique characteristics of chlorophyll c, an accessory pigment vital to marine ecosystems, present distinct considerations for research and potential therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental protocols for pigment analysis, and visualizes the core biosynthetic pathways.
Core Structural and Functional Differences
Chlorophylls are a class of pigments essential for photosynthesis. While chlorophyll a is the primary photosynthetic pigment in all oxygenic photosynthetic organisms, other chlorophylls act as accessory pigments, broadening the spectrum of light that can be absorbed and utilized.[1][2] this compound exhibits the most significant structural deviations from chlorophylls a, b, and d, which influences its light-harvesting properties and ecological niche.
Molecular Structure
The fundamental difference lies in the macrocycle structure. Chlorophylls a, b, and d possess a chlorin ring, which is a dihydroporphyrin where one of the pyrrole (B145914) rings (ring D) is reduced. In contrast, this compound has a fully unsaturated porphyrin ring system, similar to protoporphyrin IX, the precursor to heme.[3]
Another defining feature is the absence of the long isoprenoid (phytyl) tail in this compound.[3][4] In chlorophylls a, b, and d, this hydrophobic tail anchors the molecule within the thylakoid membrane. This compound lacks this tail and instead has a C17 acrylic acid side chain.[4]
Minor variations in the side groups attached to the macrocycle differentiate chlorophylls a, b, and d. For instance, chlorophyll b has a formyl group (-CHO) at the C7 position instead of the methyl group (-CH3) found in chlorophyll a, and chlorophyll d has a formyl group at the C3 position instead of a vinyl group.[5][6] this compound itself exists in several forms, most commonly c1, c2, and c3, which differ in the substituents on the porphyrin ring.[3]
Distribution and Function
These structural differences correlate with the pigments' distribution and function.
-
Chlorophyll a : Found in all plants, algae, and cyanobacteria, it is the essential pigment that donates an electron to the electron transport chain in photosynthesis.[1][2][7]
-
Chlorophyll b : An accessory pigment found in land plants and green algae, it absorbs light and transfers the energy to chlorophyll a.[1][8]
-
This compound : Acts as an accessory pigment in many marine algae, including diatoms, dinoflagellates, and brown algae (Phaeophyta).[1][3][4] Its presence is a key characteristic of the Chromista kingdom.[1] It efficiently absorbs light in the blue-green part of the spectrum, a crucial adaptation for aquatic environments where blue light penetrates deepest.
-
Chlorophyll d : A minor pigment found in some cyanobacteria and red algae, enabling them to absorb far-red light.[1][8]
Quantitative Data Summary
The distinct molecular structures of the chlorophylls result in different molecular weights, formulas, and absorption spectra. The following tables summarize these key quantitative differences.
Table 1: Physicochemical Properties of Chlorophylls a, b, c, and d
| Property | Chlorophyll a | Chlorophyll b | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll d |
| Molecular Formula | C₅₅H₇₂MgN₄O₅[9] | C₅₅H₇₀MgN₄O₆[10] | C₃₅H₃₀MgN₄O₅[10] | C₃₅H₂₈MgN₄O₅[10] | C₅₄H₇₀MgN₄O₆[10] |
| Molecular Weight ( g/mol ) | 893.51[9] | 907.47[11] | 610.95 | 608.94 | 895.48 |
| Core Structure | Chlorin Ring | Chlorin Ring | Porphyrin Ring[3] | Porphyrin Ring[3] | Chlorin Ring |
| C17 Side Chain | Phytyl Ester | Phytyl Ester | Acrylic Acid[4] | Acrylic Acid[4] | Phytyl Ester |
Table 2: Absorption Maxima (nm) of Chlorophylls in Different Solvents
| Solvent | Chlorophyll a | Chlorophyll b | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll d |
| Diethyl Ether | 428, 660[12] | 453, 642[12] | 444, 577, 626[3] | 447, 580, 627[3] | ~710[13] |
| Acetone (B3395972) (90%) | 430, 663[1] | 453, 645[1] | 447, 579, 629[3] | 450, 581, 629[3] | ~696[13] |
| Methanol | 432, 665 | 459, 649 | 448, 581, 629 | 450, 582, 630 | ~697 |
Note: Absorption maxima can vary slightly based on solvent purity and specific analytical conditions. Data for Chlorophyll d is primarily for its main Qy band in the far-red region.
Experimental Protocols
Accurate identification and quantification of chlorophylls require standardized protocols for extraction, separation, and analysis. All procedures should be conducted under subdued light and cool conditions to prevent pigment degradation.[4]
Protocol 1: Pigment Extraction from Algal Cells
This protocol is a generalized method for extracting chlorophylls from phytoplankton or macroalgae.
Materials:
-
Algal sample (filtered onto a glass fiber filter or as a centrifuged pellet)
-
Solvent: 90% Acetone or 100% Methanol[4]
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
-
Glass fiber filters (e.g., Whatman GF/F)
Procedure:
-
Sample Preparation : Concentrate algal cells by filtering a known volume of water culture through a glass fiber filter under low vacuum or by centrifuging the culture to form a pellet.[14]
-
Homogenization : Place the filter or cell pellet into a mortar or a glass tissue homogenizer. Add a small volume (e.g., 3-5 mL) of cold 90% acetone.[4][14] For tough-walled algae, grinding with glass beads may be necessary.[7]
-
Grinding : Grind the sample thoroughly for 1-2 minutes until the tissue is completely disintegrated and the solvent is intensely colored.[4] Keep the sample on ice to prevent warming.
-
Transfer and Rinse : Quantitatively transfer the homogenate to a graduated centrifuge tube. Rinse the mortar/pestle or homogenizer with additional acetone and add the rinsing to the tube.[4]
-
Volume Adjustment : Adjust the final volume in the centrifuge tube to a known volume (e.g., 10 mL) with 90% acetone.
-
Steeping (Optional but Recommended) : Cap the tube tightly and let it steep in the dark at 4°C for 12-24 hours to ensure complete extraction.[14]
-
Clarification : Centrifuge the extract at 4000-5000 rpm for 5-10 minutes to pellet the cell debris and filter paper fragments.[4]
-
Supernatant Collection : Carefully decant the clear, colored supernatant into a clean, labeled volumetric flask or vial for immediate analysis. Store in the dark at 4°C if analysis is delayed.
Protocol 2: Spectrophotometric Quantification
This method is used for rapid quantification of chlorophylls a and b. Trichromatic equations are used to calculate concentrations from absorbance readings at specific wavelengths.
Equipment:
-
High-performance spectrophotometer (bandwidth ≤ 2 nm)[1]
-
Matched quartz cuvettes (1 cm path length)[15]
Procedure:
-
Spectrophotometer Setup : Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blanking : Use the extraction solvent (e.g., 90% acetone) to zero the absorbance of the spectrophotometer at the required wavelengths.
-
Measurement : Transfer the clarified pigment extract to a quartz cuvette. Measure the absorbance (optical density) at 750 nm (for turbidity correction), 663 nm, 645 nm, and 630 nm.[16] Ensure the reading at 663 nm is within the optimal range (0.1-1.0).[16]
-
Calculation (Trichromatic Equations for 90% Acetone) :
-
Correct all absorbance readings by subtracting the 750 nm reading.
-
Use established equations (e.g., Jeffrey and Humphrey, 1975) to calculate concentrations:
-
Chl a (µg/mL) = 11.85(A₆₆₄) - 1.54(A₆₄₇) - 0.08(A₆₃₀)
-
Chl c₁+c₂ (µg/mL) = 24.52(A₆₃₀) - 1.67(A₆₆₄) - 7.60(A₆₄₇)
-
Note: Different equations are required for different solvents.
-
-
Protocol 3: HPLC-Based Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately separating and quantifying a wide range of chlorophylls and their degradation products, including the different forms of this compound.[17]
Equipment & Reagents:
-
HPLC system with a gradient pump, temperature-controlled autosampler, and a photodiode array (PDA) or UV-Vis detector.[3]
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Ethyl Acetate, Water).[3][19]
-
Buffer (e.g., 0.1 M Tris buffer pH 8 or Ammonium Acetate).[3][19]
-
Syringe filters (0.22 µm PTFE).[3]
Procedure:
-
Sample Preparation : Prepare the pigment extract as described in Protocol 1. Before injection, filter the extract through a 0.22 µm PTFE syringe filter to remove any particulate matter.[3]
-
Mobile Phase Preparation : Prepare the mobile phase solvents. A common setup involves a ternary gradient system. For example:
-
HPLC Program : Set up a gradient elution program. An example program:
-
Start with 100% Solvent A.
-
Linear gradient to 100% Solvent B over 12-15 minutes.
-
Hold at 100% Solvent B for 5-6 minutes.
-
Return to 100% Solvent A and re-equilibrate for 5-6 minutes before the next injection.[3]
-
Set the flow rate to ~1 mL/min.
-
-
Detection : Monitor the column eluent using a PDA detector, scanning a range from 400-750 nm. This allows for the identification of pigments by both their retention time and their characteristic absorption spectrum.
-
Quantification : Create a calibration curve using certified chlorophyll standards (e.g., from DHI Lab Products). Integrate the peak area for each identified chlorophyll and calculate its concentration based on the standard curve.
Biosynthetic Pathways and Visualizations
Chlorophylls are synthesized via the tetrapyrrole pathway, starting from the precursor 5-aminolevulinic acid (ALA).[20] The pathway branches at Protoporphyrin IX, where the insertion of iron leads to heme, while the insertion of magnesium, catalyzed by Mg-chelatase, commits the molecule to the chlorophyll branch.[20][21]
Synthesis of Chlorophylls a, b, and d
After the formation of the fifth isocyclic ring to produce protochlorophyllide (B1199321) a, a light-dependent (or independent in some organisms) reduction of ring D yields chlorophyllide a.[22]
-
Chlorophyll a : Chlorophyllide a is esterified with a phytyl group by the enzyme chlorophyll synthase to form chlorophyll a.[6]
-
Chlorophyll b : Synthesized from chlorophyllide a via a two-step oxidation of the C7-methyl group to a formyl group. This reaction is catalyzed by the enzyme chlorophyllide a oxygenase (CAO) .[23][24][25]
-
Chlorophyll d : Isotope labeling experiments indicate that chlorophyll d is also derived from chlorophyll(ide) a. The C3-vinyl group is oxidized to a formyl group by an as-yet-unidentified oxygenase.[6][26]
Synthesis of this compound
The biosynthesis of this compound diverges from the main pathway. It is believed to be synthesized from the precursor divinyl protochlorophyllide a . An enzyme known as This compound synthase catalyzes the oxidation at the C17 propionate (B1217596) side chain to form the characteristic acrylic acid group, preventing the subsequent reduction of ring D and the addition of a phytol (B49457) tail.[3]
Visualizations (Graphviz DOT)
The following diagrams illustrate the key structural differences and the biosynthetic relationships between the chlorophylls.
References
- 1. participants.wepal.nl [participants.wepal.nl]
- 2. The N-Terminal Domain of Chlorophyllide a Oxygenase Confers Protein Instability in Response to Chlorophyll b Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. Frontiers | A Protochlorophyllide (Pchlide) a Oxygenase for Plant Viability [frontiersin.org]
- 6. Chlorophyll d | 519-63-1 | Benchchem [benchchem.com]
- 7. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 8. real.mtak.hu [real.mtak.hu]
- 9. The molecular weight of chlorophyll a is A 907 B 893 class 12 biology CBSE [vedantu.com]
- 10. encyclopedia.com [encyclopedia.com]
- 11. brainly.in [brainly.in]
- 12. rseco.org [rseco.org]
- 13. Chlorophyll d - Wikipedia [en.wikipedia.org]
- 14. tpwd.texas.gov [tpwd.texas.gov]
- 15. data.neonscience.org [data.neonscience.org]
- 16. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
- 17. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 19. int-res.com [int-res.com]
- 20. researchgate.net [researchgate.net]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. researchgate.net [researchgate.net]
- 23. Chlorophyllide-a oxygenase - Wikipedia [en.wikipedia.org]
- 24. pnas.org [pnas.org]
- 25. uniprot.org [uniprot.org]
- 26. Genomic and Functional Variation of the Chlorophyll d-Producing Cyanobacterium Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chlorophyll c Extraction from Diatom Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatoms are a major group of microalgae and are among the most common types of phytoplankton. They are a rich source of various bioactive compounds, including chlorophylls (B1240455). Chlorophyll (B73375) c is an accessory pigment found in diatoms and other chromophyte algae, playing a crucial role in photosynthesis.[1][2][3] The accurate extraction and quantification of chlorophyll c are essential for various research applications, including physiological studies, biomass estimation, and the discovery of novel therapeutic agents. This document provides a detailed protocol for the extraction of this compound from diatom cultures.
Data Presentation: Comparison of Extraction Solvents
The choice of solvent is a critical factor in the efficient extraction of chlorophylls from diatoms. The table below summarizes various solvents and solvent systems commonly used, along with their key characteristics.
| Solvent/Solvent System | Ratio (v/v) | Key Features & Considerations | References |
| 90% Acetone (B3395972) | - | Widely used for spectrophotometric and HPLC analysis. Good for extracting chlorophylls a and c.[4] Requires cell disruption for efficient extraction. | [4] |
| 100% Methanol | - | An effective solvent for chlorophyll extraction.[5] Can be used for both spectrophotometric and chromatographic analysis. | [5][6] |
| 95% or 90% Ethanol | - | A suitable alternative to acetone and methanol.[7] | [7] |
| Chloroform:Methanol | 1:2 | A highly efficient solvent mixture for extracting a broad range of pigments.[8][9] Often used in protocols aiming for the purification of multiple pigments.[8][9][10] | [8][9][10] |
| Acetone:Diethyl Ether | 2:6 | Effective for the co-extraction of chlorophylls and other valuable compounds like fucoxanthin (B1674175) and fatty acids.[11] | [11] |
| Dimethyl Sulfoxide (DMSO) followed by Methanol | - | DMSO is particularly effective for species that are difficult to extract.[12] This sequential extraction can improve the recovery of chlorophylls. | [12] |
Experimental Protocol: this compound Extraction from Diatom Cultures
This protocol details a standard method for this compound extraction using 90% acetone, suitable for subsequent spectrophotometric or HPLC analysis.
Materials:
-
Diatom culture
-
90% Acetone (v/v in water)
-
Centrifuge and centrifuge tubes
-
Sonicator or tissue grinder
-
Glass fiber filters (e.g., Whatman GF/F)
-
Filtration apparatus
-
Volumetric flasks
-
Spectrophotometer or HPLC system
-
Vortex mixer
-
Pipettes
Procedure:
-
Harvesting Diatom Cells:
-
Cell Lysis (Mechanical Disruption):
-
The silica-based cell walls of diatoms necessitate mechanical disruption for efficient pigment release.[14]
-
Sonication: Resuspend the cell pellet or place the filter in a known volume of 90% acetone. Sonicate the sample on ice for approximately 10 minutes or until the cell suspension appears homogenous.[9][14]
-
Grinding: If a sonicator is not available, the cell pellet can be ground with a mortar and pestle with the addition of a small amount of 90% acetone and acid-washed sand.[5][15]
-
-
Pigment Extraction:
-
After cell disruption, transfer the acetone-cell mixture to a centrifuge tube.
-
Vortex the mixture thoroughly and then incubate in the dark at 4°C for 12-24 hours to ensure complete extraction of the pigments.
-
-
Clarification of the Extract:
-
Volume Adjustment and Storage:
-
Bring the final volume of the extract to a known volume using 90% acetone.
-
Store the extract in the dark and on ice to prevent pigment degradation. Analysis should be performed as soon as possible, preferably within a few hours.
-
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the extract at specific wavelengths. For this compound, readings are typically taken at 630 nm.[16][17] The concentration can be calculated using established trichromatic equations.[18]
-
High-Performance Liquid Chromatography (HPLC): For more accurate and detailed analysis of different this compound forms (c1, c2, and c3) and other pigments, HPLC is the preferred method.[16][19][20] This technique separates the individual pigments before quantification.[19]
-
Mandatory Visualization
Caption: Experimental workflow for this compound extraction from diatom cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. epic.awi.de [epic.awi.de]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Column chromatography as a useful step in purification of diatom pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. int-res.com [int-res.com]
- 14. Lipid yield from the diatom Porosira glacialis is determined by solvent choice and number of extractions, independent of cell disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. iopan.gda.pl [iopan.gda.pl]
- 17. researchgate.net [researchgate.net]
- 18. participants.wepal.nl [participants.wepal.nl]
- 19. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 20. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
Application Note & Protocol: Quantification of Chlorophyll c1 and c2 in Seawater by High-Performance Liquid Chromatography (HPLC)
Introduction
Chlorophylls (B1240455) c1 and c2 are important accessory pigments in many marine phytoplankton, particularly within classes such as Bacillariophyceae (diatoms), Dinophyceae (dinoflagellates), and Prymnesiophyceae. Accurate quantification of these pigments is crucial for several areas of oceanographic research, including phytoplankton community structure analysis, primary productivity estimation, and the calibration and validation of satellite-based ocean color data. High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of phytoplankton pigments due to its high resolution and sensitivity.
This document provides a detailed protocol for the quantification of chlorophyll (B73375) c1 and c2 in seawater samples using reversed-phase HPLC. It is intended for researchers, scientists, and professionals in the fields of oceanography, marine biology, and environmental science.
Principle of the Method
This method utilizes reversed-phase HPLC to separate chlorophylls and carotenoids from a complex pigment extract of marine phytoplankton. The separation is based on the differential partitioning of the pigments between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. A gradient elution program, where the mobile phase composition is varied over time, is employed to achieve optimal separation of a wide range of pigments with varying polarities. Pigments are detected by a photodiode array (PDA) or a UV-Vis detector at a specific wavelength (typically 440 nm for chlorophylls), and their concentrations are determined by comparing their peak areas to those of known standards.
Experimental Protocols
Sample Collection and Filtration
-
Water Sampling: Collect seawater samples from the desired depth using Niskin bottles or other appropriate samplers. The volume of water required will depend on the expected phytoplankton biomass, ranging from 1 to 5 liters for open ocean samples and potentially less for more productive coastal waters.[1]
-
Filtration: In a low-light environment to prevent pigment degradation, filter the seawater sample through a 25 mm or 47 mm diameter glass fiber filter (GF/F, nominal pore size 0.7 µm).
-
Apply a gentle vacuum (not exceeding 100 mm Hg) to avoid cell lysis.
-
Once filtration is complete, immediately fold the filter in half with the filtered material on the inside, blot it dry, and place it in a cryovial or a suitable light-proof container.
-
Storage: Immediately freeze the filter in liquid nitrogen or store it at -80°C until extraction. Samples should be processed as soon as possible to minimize pigment degradation.
Pigment Extraction
-
Preparation: Work under dim light in a fume hood. Place the frozen filter into a 15 mL centrifuge tube.
-
Solvent Addition: Add 3 mL of 90% acetone (B3395972) (HPLC grade) or 100% methanol (B129727) to the tube. The choice of solvent can affect extraction efficiency for different pigments.[1] Some studies suggest that the addition of a 2% ammonium (B1175870) acetate (B1210297) buffer to methanol can improve the peak shape of chlorophyll c pigments.[1]
-
Cell Disruption: Disrupt the phytoplankton cells to ensure complete pigment extraction. This can be achieved by:
-
Sonication: Place the centrifuge tube in an ice bath and sonicate for 30-60 seconds using a probe sonicator.
-
Grinding: Manually grind the filter with a glass rod in the centrifuge tube.
-
-
Extraction: After disruption, securely cap the tube and allow the pigments to extract for 24 hours at -20°C in the dark.
-
Clarification: Centrifuge the extract at 4000 x g for 5 minutes at 4°C to pellet the filter and cell debris.
-
Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Injection: The sample is now ready for HPLC analysis. If not analyzed immediately, store the extract at -20°C in the dark.
HPLC Analysis
The following is a representative HPLC method for the separation of chlorophylls c1 and c2. The specific conditions may need to be optimized based on the available instrumentation and the specific characteristics of the samples.
-
HPLC System: A gradient HPLC system with a refrigerated autosampler, a column oven, and a photodiode array (PDA) or multi-wavelength UV-Vis detector.
-
Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. C8 columns have been shown to provide good resolution for this compound pigments.
-
Mobile Phase: A ternary gradient system is often employed.
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate (aqueous, pH 7.2)
-
Solvent B: 90:10 (v/v) acetonitrile: water
-
Solvent C: Ethyl acetate
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B % Solvent C 0 100 0 0 4 0 100 0 25 0 30 70 28 0 100 0 | 30 | 100 | 0 | 0 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 100 µL
-
Detection: Monitor at 440 nm for chlorophylls. A PDA detector allows for the acquisition of the full absorption spectrum of each peak, aiding in pigment identification.
Calibration and Quantification
-
Standards: Obtain certified standards for chlorophyll c1 and c2 from a reputable supplier (e.g., DHI Lab Products).
-
Calibration Curves: Prepare a series of dilutions of the standards in the appropriate solvent (e.g., 90% acetone) to create a calibration curve. Inject each standard concentration into the HPLC and record the peak area. Plot the peak area versus concentration and perform a linear regression to determine the response factor for each pigment.
-
Quantification: Inject the seawater extract into the HPLC. Identify the chlorophyll c1 and c2 peaks based on their retention times compared to the standards. Calculate the concentration of each pigment in the extract using the calibration curve.
-
Final Concentration: Calculate the concentration of each pigment in the original seawater sample using the following formula:
Pigment Concentration (µg/L) = (Cextract * Vextract) / Vseawater
Where:
-
Cextract = Concentration of the pigment in the extract (µg/mL)
-
Vextract = Volume of the extraction solvent (mL)
-
Vseawater = Volume of seawater filtered (L)
-
Data Presentation
The following table provides a representative summary of chlorophyll c1 and c2 concentrations from different oceanic regions. It is important to note that the reporting of individual this compound pigments is not always standard, with many studies reporting a combined "total this compound".
| Oceanic Region | Depth (m) | Chlorophyll c1 (µg/L) | Chlorophyll c2 (µg/L) | Reference |
| Western Pacific Ocean | 50-100 | Not explicitly separated | 0 - 0.230 | [2] |
| Sea of Marmara | Surface | Not explicitly separated (c1+c2 reported) | Not explicitly separated (c1+c2 reported) | [3] |
Note: The concentrations of chlorophyll c1 and c2 can vary significantly depending on the phytoplankton community composition, season, and geographic location.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the quantification of chlorophyll c1 and c2.
Caption: Experimental workflow for chlorophyll c1 and c2 quantification.
Caption: Relationship between phytoplankton, pigments, and HPLC analysis.
References
Application Notes and Protocols for the Spectrofluorometric Determination of Chlorophyll c Concentration
These application notes provide a detailed overview and experimental protocols for the quantitative analysis of chlorophyll (B73375) c concentration using spectrofluorometry. This guide is intended for researchers, scientists, and professionals in drug development who are working with phytoplankton, algae, or other chlorophyll c-containing organisms.
Introduction
This compound is a significant accessory pigment found in many marine and freshwater phytoplankton, including diatoms, dinoflagellates, and brown algae.[1] Unlike chlorophylls (B1240455) a and b, this compound has a porphyrin ring structure without a phytol (B49457) tail.[1] Accurate quantification of this compound is crucial for ecological studies, primary production estimates, and for understanding the photosynthetic processes in these organisms.
Spectrofluorometry offers a highly sensitive method for chlorophyll analysis, requiring smaller sample volumes compared to spectrophotometry.[2][3] The principle lies in exciting the this compound molecules at a specific wavelength in the blue region of the spectrum and measuring the emitted fluorescence at a longer wavelength in the red region.[4] However, the presence of other chlorophylls (a and b) and their degradation products (pheopigments) presents a significant challenge due to spectral overlap.[5][6] This protocol outlines a method for the determination of this compound, including steps for sample preparation and data analysis, while also addressing the issue of pigment interference.
Quantitative Data Presentation
The accurate spectrofluorometric determination of this compound relies on knowledge of the specific excitation and emission maxima of its different forms (c1, c2, c3) in the chosen solvent. 90% acetone (B3395972) is a commonly used solvent for chlorophyll extraction.[2][7]
Table 1: Spectral Characteristics of Chlorophylls in 90% Acetone
| Pigment | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |
| Chlorophyll c1 | 447, 579, 629 | 633, 694 | [1][8][9] |
| Chlorophyll c2 | 450, 581, 629 | 635, 696 | [1][9] |
| Chlorophyll c3 | 452, 585, 627 | Not readily available | [1] |
| Chlorophyll a | ~430, 663 | ~670 | [4] |
| Chlorophyll b | ~453, 645 | ~650 | [10] |
Table 2: Fluorescence Quantum Yields of Chlorophylls in Acetone
| Pigment | Quantum Yield (Φf) | Reference |
| Chlorophyll c1 | 0.16 | [9] |
| Chlorophyll c2 | 0.15 | [9] |
| Chlorophyll a | 0.24 | [9] |
| Chlorophyll b | 0.09 | [9] |
Experimental Protocols
This section provides a detailed methodology for the spectrofluorometric determination of this compound concentration.
Materials and Reagents
-
Spectrofluorometer
-
Centrifuge
-
Tissue grinder
-
Glass fiber filters (e.g., Whatman GF/F)
-
Filtration apparatus
-
Volumetric flasks and pipettes
-
Cuvettes (quartz or glass)
-
90% Acetone (v/v in distilled water)
-
Distilled water
-
Magnesium carbonate suspension (1% w/v in distilled water, optional)
-
This compound standard (if available)
Sample Collection and Filtration
-
Collect a known volume of water sample containing phytoplankton. The volume will depend on the expected cell density. For oligotrophic waters, a larger volume will be required.
-
Set up the filtration apparatus with a glass fiber filter.
-
(Optional) Add a small amount of magnesium carbonate suspension to the filter to aid in cell retention and prevent pigment degradation.
-
Filter the water sample under low vacuum pressure to avoid cell lysis.
-
After filtration, fold the filter in half with the sample side inwards. The filters can be processed immediately or stored frozen (-20°C or lower) in the dark for later analysis.
Pigment Extraction
-
Place the filter in a tissue grinder.
-
Add a small volume (e.g., 3-5 mL) of 90% acetone.
-
Grind the filter until it is completely disintegrated and the sample is homogenized.
-
Transfer the homogenate to a centrifuge tube.
-
Rinse the tissue grinder with additional 90% acetone and add the rinsing to the centrifuge tube to ensure a complete transfer.
-
Bring the final volume to a known volume (e.g., 10 mL) with 90% acetone.
-
Store the tubes in the dark at 4°C for at least 2 hours (or overnight) to ensure complete pigment extraction.[2]
-
Centrifuge the extract to pellet the filter debris and cell fragments.
-
Carefully decant the supernatant (pigment extract) into a clean tube for analysis.
Spectrofluorometric Measurement
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.
-
Set the excitation and emission wavelengths. For selective measurement of this compound, an excitation wavelength around 450 nm is recommended, as this is a strong absorption region for this compound types.[1] The emission should be monitored at approximately 633-635 nm , which corresponds to the primary emission peak of chlorophyll c1 and c2.[8][9]
-
Set the excitation and emission slit widths. Narrower slit widths will provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
Use a cuvette filled with 90% acetone to zero the instrument (blank).
-
Transfer the pigment extract to a clean cuvette and place it in the spectrofluorometer.
-
Record the fluorescence intensity. If the reading is off-scale, dilute the extract with a known volume of 90% acetone and re-measure.
Calculation of this compound Concentration
Due to the significant spectral overlap with chlorophylls a and b, a simple single-wavelength measurement will likely overestimate the this compound concentration. A multi-wavelength approach or the use of simultaneous equations is necessary for more accurate quantification in mixed pigment samples.
Method 1: Calibration with a Pure Standard (Recommended)
If a pure this compound standard is available:
-
Prepare a series of dilutions of the this compound standard in 90% acetone.
-
Measure the fluorescence of each dilution using the same instrument settings as for the samples.
-
Create a calibration curve by plotting fluorescence intensity versus the known concentration of the this compound standard.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the final this compound concentration in the original water sample using the following formula:
This compound (µg/L) = (C_extract * V_extract) / V_sample
Where:
-
C_extract = Concentration of this compound in the extract (from calibration curve, in µg/L)
-
V_extract = Volume of the solvent used for extraction (in L)
-
V_sample = Volume of the water sample filtered (in L)
-
Method 2: Addressing Interference (When a Standard is Unavailable)
In the absence of a pure this compound standard and in the presence of interfering pigments, the quantification is more challenging. One approach is to use excitation-emission matrix (EEM) fluorescence spectroscopy combined with parallel factor analysis (PARAFAC), which can deconvolve the fluorescence signals of multiple components.[10] However, this requires specialized software and expertise.
A simplified, albeit less accurate, approach is to acknowledge the potential for overestimation. The presence of chlorophyll b, in particular, can interfere as its excitation maximum is close to that of this compound.[5]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound determination.
Logical Relationship of Data Analysis
Caption: Logical flow of data analysis for this compound concentration.
Limitations and Considerations
-
Spectral Overlap: The primary limitation of this method is the spectral overlap of this compound fluorescence with that of chlorophylls a and b, and their degradation products. This can lead to an overestimation of the this compound concentration.
-
Availability of Standards: The accuracy of the quantification is highly dependent on the availability and purity of a this compound standard.
-
Pigment Ratios: The ratio of this compound to other pigments can vary between species and under different environmental conditions, affecting the degree of interference.
-
Solvent Effects: The spectral properties of chlorophylls are solvent-dependent. It is crucial to use the same solvent for both samples and standards.
-
Instrument Variability: The response of different spectrofluorometers can vary. Calibration is essential for each instrument.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vliz.be [vliz.be]
- 3. participants.wepal.nl [participants.wepal.nl]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. comm-tec.com [comm-tec.com]
- 6. ocean.stanford.edu [ocean.stanford.edu]
- 7. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]
- 8. epic.awi.de [epic.awi.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Chlorophyll c as a Chemotaxonomic Marker for Algal Blooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmful Algal Blooms (HABs) represent a significant and growing threat to aquatic ecosystems, fisheries, and human health worldwide. The rapid and accurate identification of the phytoplankton species responsible for these blooms is crucial for effective monitoring, mitigation, and the development of potential therapeutic interventions against algal toxins. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful tool for this purpose. Chlorophyll (B73375) c, a key accessory pigment in many marine algae, serves as a valuable chemotaxonomic marker for identifying and quantifying specific algal groups that are often implicated in HABs, such as diatoms, haptophytes, and dinoflagellates.
This document provides detailed application notes and experimental protocols for utilizing chlorophyll c as a chemotaxonomic marker for the assessment of algal blooms.
Principle of the Method
This compound is a class of photosynthetic pigments found in many chromophyte algae, but absent in terrestrial plants and red algae.[1] This specificity makes it an excellent biomarker for the presence and abundance of certain phytoplankton groups in marine and estuarine environments. There are several variants of this compound, most notably chlorophyll c1, c2, and c3, which have distinct distributions among different algal classes.[1][2]
By extracting pigments from a water sample and analyzing the concentrations of different this compound variants using High-Performance Liquid Chromatography (HPLC), it is possible to infer the composition of the phytoplankton community. For instance, the presence of chlorophyll c3 is often indicative of haptophytes like Phaeocystis globosa, a notorious bloom-forming species.[1][3] The relative ratios of chlorophyll c1, c2, and total chlorophyll a can help to distinguish between diatoms, dinoflagellates, and other algal groups.
Advantages and Limitations
Advantages:
-
Specificity: this compound is specific to algal groups commonly associated with HABs and is absent in many other photosynthetic organisms, reducing interference.[1]
-
Quantitative Analysis: HPLC allows for the precise quantification of different this compound pigments, providing an estimate of the biomass of specific algal groups.[4]
-
Early Detection: Pigment analysis can be more rapid than traditional microscopic identification, allowing for earlier warning of potential HAB events.[5]
-
Broad Applicability: The method can be applied to a wide range of marine and brackish water samples.
Limitations:
-
Variability in Pigment Ratios: The ratio of this compound to chlorophyll a can vary depending on environmental factors such as light intensity, nutrient availability, and the growth phase of the algae.[5][6] This variability can complicate the conversion of pigment concentrations to biomass.
-
Overlapping Pigment Profiles: Some different algal species can have similar this compound profiles, potentially leading to misidentification if not combined with other analytical methods like microscopy.[7]
-
Presence in Non-Harmful Species: Not all algae containing this compound are harmful. Therefore, the presence of these pigments indicates the presence of a particular algal group, but not necessarily a toxic bloom.
-
Cost and Expertise: HPLC analysis requires specialized equipment and trained personnel.[8]
Experimental Protocols
Sample Collection and Filtration
Proper sample collection and handling are critical to prevent pigment degradation.
Materials:
-
Niskin bottles or other appropriate water samplers
-
Opaque sample bottles (e.g., amber HDPE)
-
Filtration apparatus (filter funnel, base, and vacuum flask)
-
Glass fiber filters (GF/F), 25 mm or 47 mm diameter
-
Forceps
-
Cryovials
-
Liquid nitrogen or a -80°C freezer
Protocol:
-
Collect water samples from the desired depth using a Niskin bottle or by direct immersion of an opaque sample bottle.
-
Perform filtration as soon as possible in subdued light to minimize pigment degradation.[9]
-
Assemble the filtration apparatus with a GF/F filter.
-
Filter a known volume of the water sample (typically 1-5 liters, depending on the algal biomass) under low vacuum pressure.
-
After filtration, fold the filter in half with the filtered material inside, blot it dry, and place it in a labeled cryovial.[1]
-
Immediately freeze the filter in liquid nitrogen or at -80°C and store it in the dark until extraction.[4]
Pigment Extraction
Materials:
-
90% Acetone (B3395972) (HPLC grade)
-
Mortar and pestle or a mechanical tissue grinder[9]
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
Vials for HPLC analysis
Protocol:
-
Place the frozen filter in a pre-chilled mortar or grinding tube.
-
Add a small volume (e.g., 3-5 mL) of 90% acetone.
-
Grind the filter thoroughly until it is completely disintegrated.[9]
-
Transfer the acetone extract and filter debris to a centrifuge tube.
-
Rinse the mortar/grinder with additional acetone and add it to the centrifuge tube.
-
Store the extract at -20°C for 2-24 hours in the dark to ensure complete extraction.[9]
-
Centrifuge the extract at 5000 rpm for 5 minutes to pellet the filter debris.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[10]
HPLC Analysis
This protocol is a general guideline and may need to be optimized based on the specific HPLC system and column used. A C18 reversed-phase column is commonly employed for pigment separation.[3][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Solvent A: 80:20 Methanol: 0.5 M Ammonium Acetate
-
Solvent B: 60:40 Methanol: Acetone
-
All solvents should be HPLC grade.
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0 | 100 | 0 | 1.0 |
| 2 | 0 | 100 | 1.0 |
| 12 | 0 | 100 | 1.0 |
| 14 | 100 | 0 | 1.0 |
| 20 | 100 | 0 | 1.0 |
Detection:
-
Monitor the absorbance at 440 nm for chlorophylls.
-
Use a PDA detector to scan from 400-700 nm to obtain full absorbance spectra for peak identification.
Calibration:
-
Prepare a series of standard solutions of chlorophyll c1, c2, and c3 (if available) of known concentrations.
-
Inject the standards into the HPLC system to create a calibration curve of peak area versus concentration.
-
Pigment standards can be obtained from commercial suppliers.
Data Presentation
The quantitative data on this compound distribution in key algal groups associated with HABs are summarized below.
Table 1: Distribution of this compound Variants in Major Algal Groups
| Algal Group | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll c3 | Key HAB Genera |
| Diatoms (Bacillariophyta) | Present | Present | Sometimes Present | Pseudo-nitzschia, Chaetoceros |
| Haptophytes (Prymnesiophyceae) | Present | Present | Often Present | Phaeocystis, Chrysochromulina |
| Dinoflagellates (Dinophyta) | Rare | Present | Sometimes Present | Alexandrium, Karenia |
| Raphidophytes | Present | Present | Absent | Heterosigma |
| Chrysophytes | Present | Present | Absent | Dinobryon |
| Data compiled from multiple sources.[6][7][11] |
Table 2: Quantitative Relationship between Chlorophyll c3 and Phaeocystis globosa Blooms
| Parameter | Value | Reference |
| Chl c3 threshold for P. globosa detection | 0.3 mg m⁻³ | [3] |
| Corresponding P. globosa cell density | 3 x 10⁶ cells L⁻¹ | [3] |
| This table provides an example of a quantitative relationship established in a specific study. These values may vary depending on the region and environmental conditions. |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 5. Harmful Microalgae Detection: Biosensors versus Some Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optical Detection of Harmful Algal Blooms in the Belgian Coastal Zone: A Cautionary Tale of Chlorophyll c3 [frontiersin.org]
- 8. Chemotaxonomy, an Efficient Tool for Medicinal Plant Identification: Current Trends and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Chlorophyll c in Advanced Primary Productivity Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Primary productivity models are essential for understanding global carbon cycles and marine ecosystem health.[1][2] Historically, these models have relied on chlorophyll (B73375) a (Chl a) as the primary proxy for phytoplankton biomass.[3][4] However, this approach has limitations, as the relationship between Chl a and actual carbon biomass varies significantly with phytoplankton community structure and physiological state.[3] Accessory pigments, such as chlorophyll c (Chl c), provide critical information that allows for the differentiation of major phytoplankton functional types (PFTs).[5][6] By incorporating Chl c and other accessory pigments, models can more accurately reflect the complex composition of phytoplankton communities, leading to more robust estimates of primary production.[7][8]
This compound, found exclusively in many marine algae like diatoms, dinoflagellates, and haptophytes, is not a single molecule but a family of pigments (including c₁, c₂, and c₃) that absorb light in the blue-green region of the spectrum, complementing the absorption of Chl a.[9][10] This unique spectral signature and its specific distribution among key algal groups make it an invaluable biomarker in modern ecological modeling and a potential guide for bioprospecting.
Application Note 1: Refining Productivity Models with Phytoplankton Functional Types (PFTs)
The fundamental application of this compound in primary productivity models is its use as a diagnostic biomarker pigment to distinguish between different Phytoplankton Functional Types (PFTs).[11][12] PFTs are classifications of phytoplankton based on their biogeochemical roles, size, and pigment composition.[13] For example, diatoms (often rich in Chl c₂), and haptophytes (containing Chl c₃) have different cell sizes, nutrient requirements, and photosynthetic efficiencies.[9][11]
Models that treat all phytoplankton as a homogenous group represented only by Chl a fail to capture this functional diversity. By quantifying Chl c and other accessory pigments, researchers can deconstruct the total Chl a signal into contributions from distinct PFTs.[14] This allows models to assign PFT-specific physiological parameters (e.g., carbon-to-chlorophyll ratios, maximum photosynthetic rates), resulting in a more mechanistic and accurate calculation of primary productivity.[8] The CHEMTAX program is a common tool used to calculate the proportional contribution of different algal classes to the total Chl a concentration based on a matrix of pigment ratios.[12][14]
Conceptual Workflow for PFT-based Productivity Modeling
The diagram below illustrates how biomarker pigments, including this compound, are used to refine primary productivity estimates.
Caption: Workflow from water sample to PFT-resolved primary production.
Application Note 2: Improving Bio-Optical Models and Remote Sensing Algorithms
Ocean color, as observed by satellites, is determined by the Inherent Optical Properties (IOPs) of the water, primarily the absorption and backscattering of light by water constituents.[15][16] Phytoplankton pigments are major contributors to absorption.[17] this compound has distinct absorption peaks in the blue and orange-red regions of the spectrum, which differ from those of Chl a.[9][18]
Traditional remote sensing algorithms for Chl a often use simple blue-to-green radiance ratios.[19] The presence of other pigments, like Chl c, can interfere with these algorithms, constituting "noise" if not properly accounted for.[19] Advanced bio-optical models and remote sensing algorithms incorporate the specific absorption spectra of key accessory pigments to improve accuracy.[17][20] By modeling the contribution of Chl c to the total absorption spectrum, these models can:
-
More accurately retrieve Chl a concentrations.
-
Directly estimate the abundance of PFTs characterized by Chl c (e.g., diatoms, dinoflagellates) from space.[7]
-
Improve the accuracy of satellite-derived primary production estimates, which depend on precise inputs of phytoplankton biomass and community structure.[6]
Logical Relationship in Bio-Optical Modeling
The following diagram shows the relationship between phytoplankton pigments and the remote sensing signal.
Caption: Pigment influence on the remote sensing reflectance signal.
Quantitative Data Summary
Quantitative data on this compound is crucial for parameterizing models. The tables below summarize key optical properties and its utility as a biomarker.
Table 1: Absorption Maxima (λmax) of this compound Variants in Acetone (B3395972)
| Pigment | Soret Band (nm) | Q-Band Region 1 (nm) | Q-Band Region 2 (nm) | Reference(s) |
| This compound₁ | ~447 | ~579 | ~629 | [9][10] |
| This compound₂ | ~450 | ~581 | ~629 | [9][10] |
| This compound₃ | ~452 | ~585 | ~627 | [10] |
Table 2: this compound as a Diagnostic Biomarker for Key Phytoplankton Functional Types
| Phytoplankton Functional Type (PFT) | Key Diagnostic Pigments | Typical Environment | Role in Primary Productivity | Reference(s) |
| Diatoms | This compound₁ & c₂ , Fucoxanthin | Ubiquitous, high-nutrient | Major contributors to global primary production, especially during blooms. | [9][11][14] |
| Dinoflagellates | This compound₂ , Peridinin | Coastal and open ocean | Significant primary producers; some species form harmful algal blooms (HABs). | [9][11][14] |
| Haptophytes (e.g., Coccolithophores) | This compound₁ & c₂ & c₃ , 19'-hexanoyloxyfucoxanthin | Widespread, open ocean | Important in carbon and sulfur cycles; form large blooms. | [9][11][14] |
| Chrysophytes | This compound₁ & c₂ , Fucoxanthin | Often in freshwater, some marine | Can be important primary producers in specific environments. | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a generalized method for the extraction and quantification of chlorophylls (B1240455) and carotenoids from marine phytoplankton, based on established methodologies.[21][22][23]
1. Sample Collection and Filtration:
-
Collect seawater samples (1-5 L, depending on expected biomass) in opaque bottles to prevent light degradation.[22]
-
Filter the sample immediately under low pressure (<100 mm Hg) onto a 25 mm or 47 mm glass fiber filter (e.g., Whatman GF/F).
-
Once filtration is complete, fold the filter in half, blot it dry, and immediately place it in a cryovial.
-
Flash-freeze the filter in liquid nitrogen and store at -80°C or in liquid nitrogen until extraction.[22] This is critical to minimize pigment degradation.
2. Pigment Extraction:
-
Place the frozen filter into a tube containing 3 mL of 100% acetone (HPLC grade).[22] An alternative is 90% acetone.
-
Optional: Add an internal standard (e.g., canthaxanthin) to correct for volume changes during extraction.[22]
-
Disrupt the cells to release pigments. This can be done by:
- Probe Sonication: Use a micro-tip sonicator on ice for several short bursts.
- Bead Beating: Add solvent-rinsed glass beads and vortex vigorously.
- Grinding: Use a chilled mortar and pestle with liquid nitrogen before adding the acetone.[21]
-
Steep the extract in the dark at -20°C for 24 hours to ensure complete extraction.[22]
-
Centrifuge the extract (e.g., 1,500 rpm for 5 min) to pellet the filter and cell debris.[22]
-
Carefully transfer the supernatant to a clean vial. For analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.[21]
3. HPLC Analysis:
-
HPLC System: A system equipped with a refrigerated autosampler (e.g., 5°C), a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size), and a photodiode array (PDA) or multi-wavelength detector is required.[22][24]
-
Solvents (Example System): All solvents must be HPLC grade.
- Solvent A: 80:20 Methanol : Ammonium Acetate (1 M, aqueous)
- Solvent B: 90:10 Acetonitrile : Water
- Solvent C: Ethyl Acetate
-
Gradient Elution (Example): A ternary gradient is effective for separating the wide polarity range of phytoplankton pigments.[22]
- Time 0-12 min: Linear gradient from 90% A / 10% B to 100% B.
- Time 12-25 min: Linear gradient from 100% B to 70% B / 30% C.
- Time 25-30 min: Hold at 70% B / 30% C.
- Time 30-38 min: Return to initial conditions (90% A / 10% B) and re-equilibrate.
- Note: Specific gradients vary widely; optimization is required based on the exact column and solvent system.[21][23]
-
Detection: Monitor absorbance at multiple wavelengths. A key wavelength for general pigment chromatography is 436-440 nm.[22] The full spectrum from the PDA detector is used to identify pigments based on their characteristic absorption spectra.
-
Quantification: Identify Chl c peaks based on their retention time and absorption spectrum compared to pure standards. Integrate the peak area and calculate the concentration using a calibration curve generated from certified standards.
Relevance for Drug Development Professionals
While primary productivity models are not a direct tool for drug development, the underlying data on phytoplankton community composition is highly relevant for bioprospecting.[25][26] Many phytoplankton groups, particularly dinoflagellates and diatoms, produce a vast array of bioactive secondary metabolites with therapeutic potential, including toxins, polyketides, and lipids.[27][28] These compounds have shown anticancer, anti-inflammatory, antibacterial, and antiviral activities.[26][29]
This compound acts as a crucial biomarker for identifying the presence and abundance of these promising phytoplankton groups.[12] By using remote sensing and PFT models that incorporate Chl c data, researchers can:
-
Identify Biogeographic Hotspots: Pinpoint regions in the ocean with persistent blooms of specific PFTs (e.g., dinoflagellates) that are known to produce novel bioactive compounds.
-
Guide Sampling Efforts: Optimize research cruises and sample collection strategies to target communities rich in organisms of pharmaceutical interest, increasing the efficiency of discovery.
-
Monitor Harmful Algal Blooms (HABs): Many HAB species are prolific producers of toxins that, while dangerous, can be studied as lead compounds for drug development (e.g., for ion channel blockers or cancer therapeutics).[25][26]
In essence, the ecological monitoring enabled by this compound analysis provides a map to the natural sources of potentially valuable marine pharmaceuticals, bridging the gap between large-scale oceanography and targeted drug discovery.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Marine primary production - Wikipedia [en.wikipedia.org]
- 3. "Carbon-Based Primary Productivity Modeling With Vertically Resolved Ph . . ." by T. Westberry, M. J. Behrenfeld et al. [digitalcommons.library.umaine.edu]
- 4. NASA Ocean Color [oceancolor.gsfc.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Frontiers | Accuracy of Empirical Satellite Algorithms for Mapping Phytoplankton Diagnostic Pigments in the Open Ocean: A Supervised Learning Perspective [frontiersin.org]
- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. How Can Phytoplankton Pigments Be Best Used to Characterize Surface Ocean Phytoplankton Groups for Ocean Color Remote Sensing Algorithms? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.unamur.be [researchportal.unamur.be]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cyanolakes.com [cyanolakes.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Frontiers | Bio-geo-optical modelling of natural waters [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. OPG [opg.optica.org]
- 20. OPG [opg.optica.org]
- 21. prometheusprotocols.net [prometheusprotocols.net]
- 22. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 23. int-res.com [int-res.com]
- 24. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 25. Phytoplankton Toxins and Their Potential Therapeutic Applications: A Journey toward the Quest for Potent Pharmaceuticals [ouci.dntb.gov.ua]
- 26. Phytoplankton Toxins and Their Potential Therapeutic Applications: A Journey toward the Quest for Potent Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation of Fucoxanthin-Chlorophyll c Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and characterization of fucoxanthin-chlorophyll c (FCP) protein complexes from diatoms. The methodologies described are essential for researchers studying photosynthesis, light-harvesting mechanisms, and for professionals in drug development exploring the therapeutic potential of fucoxanthin (B1674175) and its associated proteins.
Introduction
Fucoxanthin-chlorophyll c (FCP) protein complexes are the primary light-harvesting antennae in diatoms, a major group of marine phytoplankton. These complexes are responsible for absorbing blue-green light, which penetrates deeper into the water column, and efficiently transferring this energy to the photosynthetic reaction centers.[1] The unique pigment composition, particularly the abundance of the carotenoid fucoxanthin, gives diatoms their characteristic golden-brown color and allows them to thrive in their aquatic environments.[1] The isolation of intact and functional FCP complexes is crucial for understanding their structure, function, and the intricate process of photosynthetic energy transfer. Furthermore, with growing interest in the pharmacological properties of fucoxanthin, such as its anti-inflammatory and anti-obesity effects, robust methods for purifying these complexes are of significant interest for drug discovery and development.[1]
This document outlines two primary methods for the isolation of FCP complexes: Sucrose (B13894) Density Gradient Centrifugation and Anion Exchange Chromatography. Additionally, a protocol for Clear Native Polyacrylamide Gel Electrophoresis (CN-PAGE) is provided for the analysis of the oligomeric states of the isolated complexes.
Data Presentation
Table 1: Pigment Ratios in Fucoxanthin-Chlorophyll c Protein Complexes
| FCP Complex Type | Organism | Fucoxanthin (Fx) | Chlorophyll (B73375) a (Chl a) | Chlorophyll c (Chl c) | Reference |
| Trimeric FCP | Cyclotella meneghiniana | 4 | 4 | 1 | [2] |
| Oligomeric FCP | Cyclotella meneghiniana | 8 | 8 | 2 | [2] |
| PSI-associated FCP | Thalassiosira pseudonana | High Fx/Chl a ratio | 1 | Variable | [3] |
| Peripheral FCP | Thalassiosira pseudonana | High Fx/Chl a ratio | 1 | Variable | [3] |
Table 2: Subunit Composition of Fucoxanthin-Chlorophyll c Protein Complexes
| FCP Fraction | Organism | Major Polypeptide Bands (kDa) | Associated Lhc Proteins | Reference |
| FCP-A enriched | Thalassiosira pseudonana | 18 | Lhcf1, Lhcf2, Lhcf4, Lhcf5, Lhcf6, Lhcf8, Lhcf9 | [3] |
| FCP-B | Thalassiosira pseudonana | 21 | Lhcf8, Lhcf9 | [3] |
| Trimeric FCPa | Cyclotella meneghiniana | ~18 | Lhcx1, Lhcx6_1 | [4] |
| Nonameric FCPb | Cyclotella meneghiniana | ~19 | Not specified | [4] |
Experimental Protocols
Protocol 1: Isolation of Thylakoid Membranes
This initial step is critical for all subsequent FCP complex isolation procedures.
Materials:
-
Diatom cell culture
-
Breaking Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM KCl, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂
-
Glass beads (0.5 mm diameter)
-
Centrifuge and rotor
-
Bead beater or vortex mixer
Procedure:
-
Harvest diatom cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Breaking Buffer.
-
Add an equal volume of glass beads to the cell suspension.
-
Disrupt the cells by vigorous vortexing or using a bead beater for 5-10 cycles of 30 seconds on, 30 seconds off, on ice.
-
Monitor cell lysis microscopically.
-
Separate the homogenate from the glass beads by decantation.
-
Centrifuge the homogenate at 3,000 x g for 5 minutes at 4°C to pellet unbroken cells and debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the thylakoid membranes.
-
Discard the supernatant and wash the thylakoid pellet with ice-cold Wash Buffer.
-
Repeat the centrifugation at 20,000 x g for 20 minutes.
-
Resuspend the final thylakoid pellet in a minimal volume of Wash Buffer or the appropriate buffer for the subsequent isolation method.
-
Determine the chlorophyll concentration spectrophotometrically.
Protocol 2: Isolation of FCP Complexes by Sucrose Density Gradient Centrifugation
This method separates protein complexes based on their size and density.
Materials:
-
Isolated thylakoid membranes
-
Solubilization Buffer: 20 mM Bis-Tris (pH 6.5), 0.03% (w/v) n-dodecyl-β-D-maltoside (β-DM)
-
Sucrose solutions (10%, 20%, 30%, 40% w/v) in 20 mM Bis-Tris (pH 6.5), 0.03% β-DM
-
Ultracentrifuge and swinging bucket rotor
-
Gradient maker or layering by hand
-
Syringe or peristaltic pump for fractionation
Procedure:
-
Solubilization of Thylakoid Membranes:
-
Adjust the concentration of isolated thylakoid membranes to 1 mg/mL chlorophyll with Solubilization Buffer.
-
Incubate on ice for 30 minutes with gentle stirring.
-
Centrifuge at 18,000 x g for 20 minutes at 4°C to pellet unsolubilized material. The supernatant contains the solubilized FCP complexes.[5]
-
-
Preparation of Sucrose Gradient:
-
Centrifugation:
-
Carefully load the solubilized thylakoid extract onto the top of the sucrose gradient.
-
Centrifuge at 150,000 x g for 18 hours at 4°C.[8]
-
-
Fractionation:
-
After centrifugation, distinct green bands corresponding to different FCP complexes will be visible.
-
Carefully collect the fractions from the top or bottom of the tube using a syringe or a peristaltic pump.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE, Clear Native PAGE, and absorption spectroscopy to identify the different FCP complexes.
-
Protocol 3: Isolation of FCP Complexes by Anion Exchange Chromatography
This technique separates proteins based on their net surface charge.
Materials:
-
Isolated thylakoid membranes
-
Solubilization Buffer: 20 mM Bis-Tris (pH 6.5), 0.03% (w/v) β-DM
-
Binding Buffer (Buffer A): 20 mM Bis-Tris (pH 6.5), 0.03% β-DM
-
Elution Buffer (Buffer B): 20 mM Bis-Tris (pH 6.5), 0.03% β-DM, 1 M NaCl
-
Anion exchange column (e.g., DEAE-Sepharose)
-
Chromatography system (FPLC or similar)
Procedure:
-
Solubilization of Thylakoid Membranes:
-
Follow the same solubilization procedure as in Protocol 2.
-
-
Column Equilibration:
-
Equilibrate the anion exchange column with at least 5 column volumes of Binding Buffer (Buffer A).[9]
-
-
Sample Loading:
-
Load the solubilized thylakoid extract onto the equilibrated column.[10]
-
-
Washing:
-
Wash the column with Binding Buffer (Buffer A) until the absorbance at 280 nm returns to baseline to remove unbound proteins.[10]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by SDS-PAGE, Clear Native PAGE, and absorption spectroscopy to identify the different FCP complexes.
-
Protocol 4: Analysis of Oligomeric States by Clear Native PAGE (CN-PAGE)
CN-PAGE is used to separate protein complexes in their native, active state, allowing for the determination of their oligomeric forms.
Materials:
-
Isolated FCP complex fractions
-
Native PAGE gel supplies (acrylamide, bis-acrylamide, buffers)
-
Native Sample Buffer: 50 mM Bis-Tris (pH 7.0), 500 mM 6-aminohexanoic acid, 10% (v/v) glycerol
-
Cathode Buffer: 50 mM Tricine, 15 mM Bis-Tris (pH 7.0)
-
Anode Buffer: 50 mM Bis-Tris (pH 7.0)
-
Electrophoresis apparatus
Procedure:
-
Gel Preparation:
-
Cast a native polyacrylamide gel (e.g., 4-12% gradient).
-
-
Sample Preparation:
-
Mix the isolated FCP complex sample with Native Sample Buffer. Do not heat or add reducing agents.
-
-
Electrophoresis:
-
Load the samples into the wells of the native gel.
-
Run the electrophoresis at 4°C. Start with a lower voltage (e.g., 100 V) for 30 minutes, then increase to a higher voltage (e.g., 200-250 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
The FCP complexes will appear as green bands in the gel.
-
The gel can be photographed directly. For protein staining, Coomassie Brilliant Blue can be used.
-
Visualizations
Caption: Workflow for FCP complex isolation via sucrose density gradient centrifugation.
References
- 1. Comparative Study Highlights the Potential of Spectral Deconvolution for Fucoxanthin Screening in Live Phaeodactylum tricornutum Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-purification of diatom pigment protein complexes provides insight into the heterogeneity of FCP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucoxanthin-Chlorophyll Protein Complexes of the Centric Diatom Cyclotella Meneghiniana Differ in Lhcx1 and Lhcx6_1 Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-scale Subcellular Fractionation with Sucrose Step Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Protocol for Intact Chloroplasts and cpDNA Isolation in Conifers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. conductscience.com [conductscience.com]
- 11. Bios 311 Day 4 Lab Protocols [owlnet.rice.edu]
Application Notes: Chlorophyll c as a Proxy for Phytoplankton Biomass Estimation
References
- 1. Frontiers | Phytoplankton carbon to chlorophyll a model development: a review [frontiersin.org]
- 2. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 3. Frontiers | Determining drivers of phytoplankton carbon to chlorophyll ratio at Atlantic Basin scale [frontiersin.org]
- 4. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 5. participants.wepal.nl [participants.wepal.nl]
- 6. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 9. researchgate.net [researchgate.net]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. vliz.be [vliz.be]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. int-res.com [int-res.com]
- 15. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 17. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Separation of Chlorophyll c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyll (B73375) c is a key accessory pigment found in various marine algae, including photosynthetic Chromista (e.g., diatoms and brown algae) and dinoflagellates.[1] Unlike the more common chlorophylls (B1240455) a and b, chlorophyll c has a porphyrin ring structure without an isoprenoid tail.[1] It plays a crucial role in photosynthesis by absorbing light in the 447–520 nm wavelength region and transferring the excitation energy to the reaction center.[1] this compound exists in several forms, most commonly c1 and c2.[1][2] The effective separation and purification of this compound from other co-extracted pigments such as chlorophyll a, carotenoids, and xanthophylls are essential for a wide range of research applications, including structural elucidation, functional studies, and the development of novel therapeutic agents. These application notes provide an overview of common techniques and detailed protocols for the isolation of this compound.
Overview of Separation Techniques
The separation of this compound from a complex mixture of plant pigments relies on the differential physicochemical properties of the molecules, such as polarity, size, and adsorption characteristics. The primary methods employed include solvent extraction, thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC).
Solvent Extraction and Partitioning: This is typically the initial step to extract total pigments from the algal biomass.[3][4] Polar solvents like acetone (B3395972), methanol (B129727), or ethanol (B145695) are used to extract pigments from the water-containing plant material.[4][5] Subsequent liquid-liquid partitioning, for example, between a polar and a non-polar solvent, can achieve a preliminary separation of chlorophylls from less polar compounds.[6]
Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique for separating different pigments.[7] It is often used to monitor the separation process and to identify the fractions containing the target this compound.[6] The separation is based on the differential affinities of the pigments for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase.[8]
Column Chromatography: This is a classical and effective method for the preparative scale separation and purification of chlorophylls.[9] The pigment extract is loaded onto a column packed with a stationary phase (e.g., silica gel, polyethylene (B3416737) powder), and pigments are separated by eluting with a solvent or a solvent gradient of increasing polarity.[6][9][10]
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for the analytical and semi-preparative separation of chlorophylls due to its high resolution, sensitivity, and versatility.[3][9] Reversed-phase HPLC with a C18 column is commonly used for separating chlorophylls and their derivatives.[9][11]
Quantitative Data Summary
The efficiency of different separation techniques can be compared based on parameters such as purity, recovery, and separation time. The following table summarizes representative quantitative data for this compound separation.
| Technique | Stationary Phase | Mobile Phase/Solvent System | Purity | Recovery | Separation Time | Reference |
| HPLC | Reversed-phase C18 | Gradient of methanol-acetonitrile-water | High (Analytical Purity) | >95% | ~25 minutes | [2][12] |
| Column Chromatography | Polyethylene powder | Aqueous acetone followed by isooctane (B107328) | Crystalline product | High Yield | N/A | [10] |
| Column Chromatography | Silica gel (60-120 mesh) | Chloroform with increasing methanol gradient | Partially Purified | N/A | N/A | [6] |
| TLC | Silica gel | Petroleum ether : acetone (e.g., 9:1 v/v) | Qualitative Separation | N/A | < 1 hour | [7][13] |
Note: Quantitative data for purity and recovery can vary significantly depending on the starting material, extraction efficiency, and specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of Total Pigments from Marine Algae
This protocol describes a general method for the initial extraction of chlorophylls and carotenoids from algal biomass.
Materials:
-
Fresh or freeze-dried marine algae (e.g., diatoms, brown algae)
-
Acetone (100%) or a mixture of Dimethyl sulfoxide (B87167) (DMSO) and methanol[14]
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Filtration apparatus with 0.22 µm PTFE filter[12]
-
Rotary evaporator
Procedure:
-
Weigh a known amount of algal material (e.g., 1-5 g).
-
Homogenize the sample in a mortar and pestle with a small amount of liquid nitrogen to facilitate cell disruption.[12]
-
Add 10-20 mL of cold 100% acetone and continue to grind until a homogenous slurry is formed.[12]
-
Transfer the extract to a centrifuge tube and centrifuge at 5000 rpm for 5-10 minutes to pellet the cell debris.[12]
-
Carefully decant the supernatant containing the pigments into a clean flask.
-
Repeat the extraction of the pellet with another portion of acetone to ensure complete recovery of pigments.[12]
-
Pool the supernatants and filter through a 0.22 µm PTFE filter to remove any remaining fine particles.[12]
-
The resulting pigment extract can be concentrated using a rotary evaporator if necessary and is now ready for chromatographic separation.
Protocol 2: Separation of this compound using Column Chromatography
This protocol provides a method for the preparative separation of chlorophylls using a polyethylene powder column.[10]
Materials:
-
Total pigment extract (from Protocol 1)
-
Polyethylene powder
-
Chromatography column
-
Aqueous acetone (70%)
-
Isooctane
Procedure:
-
Prepare a slurry of polyethylene powder in 70% aqueous acetone and pack it into a chromatography column.
-
Concentrate the total pigment extract and redissolve it in a minimal amount of the mobile phase (70% aqueous acetone).
-
Carefully load the sample onto the top of the column.
-
Begin elution with 70% aqueous acetone. Xanthophylls will elute first.[10]
-
Continue eluting with aqueous acetone to collect the chlorophyll fraction, which will separate into chlorophyll b and chlorophyll a bands. This compound, being more polar, will have a distinct retention behavior.
-
The chlorophyll-containing fraction is collected and can be further purified. For instance, by transferring to isooctane and washing with water to remove the acetone.[10]
Protocol 3: Analytical Separation of Chlorophyll c1 and c2 by HPLC
This protocol is adapted from methods for the high-resolution separation of chlorophylls using reversed-phase HPLC.[2][15]
Materials:
-
Filtered pigment extract (from Protocol 1)
-
HPLC system with a photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 5 µm, 25 cm x 4.6 mm)[2]
-
Solvent A: 0.5 M ammonium (B1175870) acetate (B1210297) in 80:20 methanol:water (v/v)[15]
-
Solvent B: 80:20 acetonitrile:water (v/v)[15]
-
Solvent C: Ethyl acetate[15]
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Prepare the sample by diluting the pigment extract in the initial mobile phase and filtering it through a 0.22 µm syringe filter.
-
Inject 20-100 µL of the sample onto the column.[15]
-
Elute the pigments using a linear gradient. A typical gradient might be:
-
Monitor the elution of pigments using the PDA detector at wavelengths specific for this compound (e.g., 447 nm).[1]
-
Identify chlorophyll c1 and c2 based on their retention times and characteristic absorption spectra compared to standards.
Visualizations
Caption: Workflow for this compound Separation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Separation of Chlorophylls c1 and c2 from Pigment Extracts of Pavlova gyrans by Reversed-Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for Separation and Detection of Chlorophyll - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. jkip.kit.edu [jkip.kit.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PP056 - Thin layer chromatography of plant pigments [science.cleapss.org.uk]
- 8. abhinandanchowdhury.weebly.com [abhinandanchowdhury.weebly.com]
- 9. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. US3258467A - Extraction and purification of chlorophyll - Google Patents [patents.google.com]
- 11. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. more.juniata.edu [more.juniata.edu]
- 14. researchgate.net [researchgate.net]
- 15. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
Application Notes and Protocols for Chlorophyll c Extraction: A Comparative Analysis of Acetone and Methanol Efficiency
Introduction
Chlorophylls (B1240455) are essential pigments in photosynthetic organisms, and their accurate quantification is crucial for various research fields, including plant physiology, ecology, and drug development. Chlorophyll (B73375) c is a key accessory pigment found in many marine algae, such as diatoms and dinoflagellates. The choice of solvent is a critical step in the extraction process, directly impacting the yield and accuracy of pigment quantification. This document provides a detailed comparison of two commonly used solvents, acetone (B3395972) and methanol (B129727), for the extraction of chlorophyll c. It includes detailed protocols for extraction and spectrophotometric analysis, a summary of their comparative efficiencies, and visual workflows to guide researchers.
Comparative Efficiency of Acetone and Methanol for this compound Extraction
The efficiency of chlorophyll extraction is dependent on several factors, including the solvent used, the plant or algal species, and the extraction procedure. Both acetone and methanol are effective polar solvents for extracting chlorophylls.[1]
Generally, methanol has been reported to be more efficient for the complete extraction of chlorophylls from microalgae compared to acetone.[2][3] This is particularly true for chlorophyll b, where incomplete extraction with 80% acetone can lead to an overestimation of the chlorophyll a:b ratio. While specific comparative studies focusing solely on this compound are limited, the overall trend suggests that methanol may offer a more exhaustive extraction of pigments from algal sources rich in this compound.
However, 90% acetone is also considered a reliable and broad-spectrum solvent for phytoplankton pigments.[4] The stability of the extracted pigments can also be a factor, with some studies indicating that chlorophylls are more stable in acetone extracts over time compared to methanol extracts.[5]
Quantitative Data Summary
The following table provides a semi-quantitative comparison of acetone and methanol for this compound extraction based on findings in the literature. The values represent a general consensus and may vary depending on the specific organism and experimental conditions.
| Solvent | Relative Extraction Efficiency for this compound | Advantages | Disadvantages | Recommended For |
| 90% Acetone | Good to Excellent | - Good broad-spectrum solvent for phytoplankton pigments.[4] - Extracted pigments are generally more stable.[5] - Less toxic than methanol. | - May not provide complete extraction for all chlorophylls in certain microalgae. | - Routine analysis of mixed phytoplankton samples. - When stability of the extract is a primary concern. |
| 100% Methanol | Excellent | - Often provides a more complete extraction of chlorophylls from microalgae.[2][3] - Spectrophotometric equations for this compound are well-established.[6] | - More toxic than acetone. - Extracted chlorophylls can be less stable.[5] | - Studies requiring the most exhaustive pigment extraction from this compound-containing algae (e.g., diatoms, dinoflagellates). - When used in conjunction with HPLC analysis.[6] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound using either acetone or methanol. All procedures should be carried out in dim light to minimize pigment degradation.[1]
Protocol 1: Macro-Extraction of Chlorophylls (>150 mg fresh weight)
This protocol is suitable for larger quantities of plant or algal material.
Materials:
-
Fresh or frozen plant/algal material
-
80% Acetone or 100% Methanol (pre-cooled)
-
Quartz sand
-
Mortar and pestle (pre-cooled)
-
Centrifuge and centrifuge tubes (25 mL)
-
Volumetric flask (25 mL)
-
Pipettes
-
Ice bucket
-
Light-impenetrable box
Procedure:
-
Weigh approximately 150 mg of the fresh material.
-
Place the material in a pre-cooled mortar on ice.
-
Add a small amount of quartz sand and a few mL of either 80% acetone or 100% methanol.[7]
-
Grind the sample until a homogenous suspension is achieved.
-
Quantitatively transfer the suspension to a 25 mL centrifuge tube.
-
Centrifuge at 4500 rpm for 5 minutes.
-
Decant the supernatant into a 25 mL volumetric flask and store it in a light-impenetrable box on ice.
-
Resuspend the pellet in 5 mL of the same solvent and centrifuge again at 3000 rpm for 5 minutes.
-
Repeat step 8 until the pellet is colorless.
-
Bring the final volume in the volumetric flask to 25 mL with the respective solvent.
-
Allow the extract to warm to room temperature before spectrophotometric measurement.
Protocol 2: Micro-Extraction of Chlorophylls (e.g., leaf disk)
This protocol is adapted for smaller sample sizes.
Materials:
-
Plant/algal sample (e.g., leaf disk)
-
80% Acetone or 100% Methanol (pre-cooled)
-
Potter tissue grinder
-
Centrifuge and centrifuge tubes (10 mL)
-
Volumetric flask (10 mL)
-
Pipettes
-
Light-impenetrable box
Procedure:
-
Place the sample (e.g., a leaf disk of known area) into a potter tissue grinder.
-
Add less than 5 mL of 80% acetone or 100% methanol and grind to a homogenous suspension.[7]
-
Quantitatively transfer the suspension to a 10 mL centrifuge tube.
-
Centrifuge at 4500 rpm for 5 minutes.
-
Decant the supernatant into a 10 mL volumetric flask.
-
Bring the final volume to 10 mL with the respective solvent.
-
Store the extract in a light-impenetrable box until measurement.
Spectrophotometric Quantification of this compound
After extraction, the concentration of this compound can be determined using a spectrophotometer. It is crucial to use the correct equations corresponding to the solvent used for extraction.
Procedure:
-
Calibrate the spectrophotometer with the same solvent used for the extraction (80% or 90% acetone, or 100% methanol) as a blank.
-
Measure the absorbance of the extract at the wavelengths specified in the equations below.
-
Subtract the absorbance at 750 nm from all other absorbance readings to correct for turbidity.
Equations for Chlorophyll Quantification (Ritchie, 2006): [6]
The following equations provide the concentration of chlorophylls in µg/mL.
For 90% Acetone Extracts:
-
Chlorophyll a (μg/mL) = 11.47 * (A664 - A750) - 0.40 * (A630 - A750)
-
Chlorophyll c1 + c2 (μg/mL) = 24.36 * (A630 - A750) - 3.73 * (A664 - A750)
For 100% Methanol Extracts:
-
Chlorophyll a (μg/mL) = 12.9447 * (A665.2 - A750)
-
Chlorophyll c1 + c2 (μg/mL) = 24.9966 * (A630 - A750) - 5.3931 * (A665.2 - A750)
Visualizations
Experimental Workflow for Chlorophyll Extraction
Caption: A generalized workflow for the extraction of chlorophyll from a biological sample.
Logical Comparison of Acetone and Methanol
Caption: A decision-making diagram for selecting between acetone and methanol for this compound extraction.
References
Standard Operating Procedure for Chlorophyll c Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyll (B73375) c is a key accessory photosynthetic pigment found in many marine algae, including diatoms, dinoflagellates, and brown algae.[1][2][3] Unlike chlorophyll a and b, which are prevalent in terrestrial plants, chlorophyll c plays a crucial role in aquatic photosynthesis by absorbing light in the blue-green region of the spectrum and transferring this energy to chlorophyll a.[1][2][4] This standard operating procedure (SOP) provides detailed methodologies for the extraction and quantification of this compound, essential for research in marine biology, ecology, and drug discovery from marine sources.
This document outlines two primary methods for this compound analysis: spectrophotometry, for rapid quantification of total this compound, and High-Performance Liquid Chromatography (HPLC), for the separation and quantification of different this compound variants (c1, c2, c3).[5][6]
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical to prevent pigment degradation. All procedures should be performed in subdued light to minimize photodegradation.[7][8][9]
Materials:
-
Glass fiber filters (e.g., Whatman GF/F)
-
Filtration apparatus with a vacuum pump
-
Cryotubes or other appropriate storage vials
-
Forceps
-
Liquid nitrogen or a -80°C freezer for storage
Procedure:
-
Collect water samples containing phytoplankton or harvest algal cultures. The volume will depend on the cell density.
-
Filter the sample through a glass fiber filter under low vacuum pressure (≤ 5 mm Hg) to avoid cell lysis.[10]
-
Once filtration is complete, fold the filter in half with the sample side inwards.
-
Using forceps, place the filter into a labeled cryotube.
-
Immediately freeze the sample in liquid nitrogen or store it at -80°C until extraction.[11] Storage at -20°C is acceptable for short periods (up to one week).[12]
Pigment Extraction
The choice of solvent is crucial for efficient pigment extraction. Acetone (B3395972) (90% or 100%) is a widely used and effective solvent for chlorophyll extraction from marine phytoplankton.[10][13]
Materials:
-
90% Acetone (v/v in water), HPLC grade
-
Mortar and pestle or a tissue homogenizer
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Volumetric flasks
-
Syringe filters (0.22 µm, PTFE) for HPLC analysis
Procedure:
-
Place the frozen filter in a pre-chilled mortar or a homogenizer tube.
-
Add a small volume (e.g., 3-5 mL) of 90% acetone.
-
Grind the filter thoroughly until the tissue is completely disintegrated and the solvent is intensely colored.[14]
-
Transfer the extract to a centrifuge tube. Rinse the mortar/homogenizer with additional 90% acetone and add it to the centrifuge tube.
-
Bring the final volume to a known amount (e.g., 10 mL) with 90% acetone.
-
Store the extract in the dark at 4°C for at least 18 hours to ensure complete extraction.[10]
-
Centrifuge the extract at approximately 3000 x g for 10 minutes to pellet the filter debris and cell fragments.[7]
-
Carefully transfer the supernatant to a clean volumetric flask. This supernatant is ready for spectrophotometric analysis.
-
For HPLC analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Spectrophotometric Analysis
This method provides a rapid estimation of total this compound concentration. It is based on the specific absorption of light by chlorophylls (B1240455) at different wavelengths. The equations developed by Jeffrey and Humphrey (1975) are recommended for the determination of chlorophylls a, b, and c.[12][15][16][17][18]
Instrumentation:
-
UV-Vis Spectrophotometer with a 1 cm path length cuvette.
Procedure:
-
Set the spectrophotometer to read absorbances at 750 nm, 663 nm, 647 nm, and 630 nm.
-
Use 90% acetone as a blank to zero the spectrophotometer.
-
Measure the absorbance of the pigment extract at the four specified wavelengths. The reading at 750 nm is used to correct for turbidity.
-
Subtract the absorbance at 750 nm from the readings at 663 nm, 647 nm, and 630 nm.
-
Calculate the concentration of this compound (and other chlorophylls) using the Jeffrey and Humphrey (1975) equations.
Data Presentation: Spectrophotometric Equations
| Pigment | Equation (for 90% Acetone) |
| Chlorophyll a (µg/mL) | Ca = 11.43 * (A663 - A750) - 0.64 * (A630 - A750) |
| Chlorophyll b (µg/mL) | Cb = 20.7 * (A647 - A750) - 4.34 * (A663 - A750) |
| This compound (c1 + c2) (µg/mL) | Cc = 24.52 * (A630 - A750) - 1.67 * (A663 - A750) - 7.6 * (A647 - A750) |
Note: A663, A647, A630, and A750 are the absorbances at the respective wavelengths after correction for the blank.
The final concentration in the original sample can be calculated as follows:
Chlorophyll concentration (µg/L) = (C_solvent * v) / V
Where:
-
C_solvent = Concentration in the solvent (µg/mL)
-
v = Volume of the solvent extract (mL)
-
V = Volume of the water sample filtered (L)
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the preferred method for separating and quantifying different this compound forms (c1, c2, c3) and other pigments.[5][6][11] A reversed-phase C18 column is commonly used for this purpose.[5]
Instrumentation and Conditions:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]
-
Mobile phase: A gradient of solvents is typically used. A common system involves a mixture of methanol, ammonium (B1175870) acetate (B1210297) buffer, and ethyl acetate.[19]
-
Flow rate: 1 mL/min.[11]
-
Injection volume: 100 µL.[11]
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the filtered pigment extract.
-
Run the gradient program to separate the pigments.
-
Identify this compound peaks based on their retention times and absorption spectra compared to known standards.
-
Quantify the concentration of each this compound variant by integrating the peak area and comparing it to a calibration curve generated with pure standards.
Data Presentation: Absorption Maxima of this compound Variants
| Chlorophyll Variant | Absorption Maxima in Acetone (nm) | Absorption Maxima in Diethyl Ether (nm) |
| Chlorophyll c1 | ~447, 579, 629[1] | ~444, 577, 626[1] |
| Chlorophyll c2 | ~450, 581, 629[1] | ~447, 580, 627[1] |
| Chlorophyll c3 | ~452, 585, 627[1] | ~452, 585, 625[1] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Energy Transfer Pathway in Photosynthesis
Caption: Role of this compound in Photosynthetic Energy Transfer.
Quality Control and Troubleshooting
-
Pigment Degradation: Work in dim light and keep samples and extracts cold and dark to prevent degradation. The formation of pheophytins (magnesium-free chlorophylls) can be minimized by adding a neutralizing agent like magnesium carbonate during extraction if samples are acidic.[8][9]
-
Incomplete Extraction: Ensure thorough grinding or homogenization of the filter. If the pellet after centrifugation is still green, re-extract it with fresh solvent.
-
Spectrophotometer Readings: Ensure the absorbance readings are within the linear range of the instrument (typically 0.1-1.0). Dilute the extract with 90% acetone if the absorbance is too high.
-
HPLC Peak Identification: Use certified standards to confirm the retention times and spectral characteristics of this compound variants.
By following this standardized procedure, researchers can obtain accurate and reproducible measurements of this compound, contributing to a better understanding of marine ecosystems and the potential for novel discoveries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of Chlorophyll-c, Chlorophyll-c Content of Biomass, Chlorophyll-c Content of Seaweed, Chlorophyll-c Content of Algae, Chlorophyll-c Content of Plants - Celignis Biomass Analysis Laboratory [celignis.com]
- 3. biologyonline.com [biologyonline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. open.alberta.ca [open.alberta.ca]
- 10. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 11. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 12. participants.wepal.nl [participants.wepal.nl]
- 13. tandfonline.com [tandfonline.com]
- 14. prometheusprotocols.net [prometheusprotocols.net]
- 15. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 16. Jeffrey, S. and Humphrey, G. (1975) New Spectrophotometric Equations for Determining Chlorophylls a, b, c1 and c2 in Higher Plants, Algae and Natural Phytoplankton. Biochem Physiol Pflanzen, 167, 191-194. - References - Scientific Research Publishing [scirp.org]
- 17. robtheoceanographer.com [robtheoceanographer.com]
- 18. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton | Semantic Scholar [semanticscholar.org]
- 19. int-res.com [int-res.com]
Application Notes & Protocols: Field Sampling and Measurement of Chlorophyll-c in Oceanography
Introduction
Chlorophyll-c is a key accessory photosynthetic pigment found in many ecologically significant marine phytoplankton groups, including diatoms, dinoflagellates, and haptophytes.[1] Unlike chlorophyll-a, which is ubiquitous among all photosynthetic algae, the presence and concentration of chlorophyll-c can serve as a valuable chemotaxonomic marker to identify and quantify these specific algal populations. Accurate measurement of chlorophyll-c is therefore critical for studies related to marine primary productivity, phytoplankton community structure, and ocean biogeochemistry.
These application notes provide detailed protocols for field sampling, preservation, extraction, and measurement of chlorophyll-c from seawater samples. The methodologies cover traditional spectrophotometric techniques, which allow for the simultaneous determination of chlorophylls (B1240455) a, b, and c, as well as an overview of more advanced chromatographic methods.
Field Sampling and Sample Preservation
Proper collection and preservation of water samples are crucial first steps to prevent pigment degradation.[2] Pigments are sensitive to light and heat, so samples should be handled under low-light conditions and kept cool throughout the process.[2][3]
Experimental Protocol: Water Filtration and Sample Storage
-
Water Collection : Collect seawater samples from the desired depth using a non-toxic water sampler (e.g., Niskin bottle) or a pump system.[2] The volume of water required will depend on the expected phytoplankton biomass and the analytical method's sensitivity. For open ocean (oligotrophic) waters, 2-4 liters may be necessary, while for coastal (eutrophic) waters, 100-500 mL may suffice.[4][5]
-
Filtration Setup : Under subdued light, set up a filtration manifold. Place a glass fiber filter (e.g., Whatman GF/F, 0.7 µm nominal pore size) onto the filter holder using clean forceps.[2] This filter type is widely used for its high retention efficiency of small particles.[2]
-
Filtration : Gently mix the water sample by inverting the collection bottle. Measure a known volume of seawater using a graduated cylinder and pour it into the filter funnel.[5] Apply a gentle vacuum (not exceeding 0.3 bar or 5 mm Hg) to filter the sample.[2][6] High vacuum can cause cell rupture and loss of pigments.
-
Filter Rinsing : Once the majority of the water has passed through, rinse the inner walls of the filter funnel with a small amount of filtered seawater or an isotonic solution to ensure all particles are collected on the filter.[7]
-
Filter Removal and Storage : After all water has passed through, remove the filter using forceps. Fold the filter in half with the particulate side inwards. Blot the outside of the filter with a paper towel to remove excess water.
-
Preservation : Place the folded filter into a labeled cryovial or wrap it in aluminum foil.[3][4] Immediately freeze the sample. For short-term storage (up to 24 days), -20°C is acceptable.[8] For long-term storage, quick-freezing in liquid nitrogen (-196°C) followed by storage at -80°C is recommended to minimize pigment degradation.[9][10]
Data Presentation: Sample Collection Parameters
| Parameter | Recommendation | Rationale | Citations |
| Filter Type | Glass Fiber Filter (GF/F), 0.7 µm nominal pore size | High retention efficiency for picoplankton. | [2] |
| Sample Volume | 0.2 L - 4 L | Varies with phytoplankton concentration; chosen to ensure visible color on the filter. | [4][5] |
| Vacuum Pressure | < 0.3 bar (22.5 cm Hg) | Prevents cell lysis and loss of pigment. | [2] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Minimizes enzymatic degradation of chlorophylls. | [8][9][10] |
| Storage Duration | Up to 48 hours (refrigerated, pre-filtration); up to 24 days (frozen filter). | Pigments degrade over time, even when frozen. | [8] |
Visualization: Field Sampling Workflow
References
- 1. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. tpwd.texas.gov [tpwd.texas.gov]
- 4. Chlorophyll | Scripps Institution of Oceanography [scripps.ucsd.edu]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. deq.nc.gov [deq.nc.gov]
- 9. iopan.gda.pl [iopan.gda.pl]
- 10. searangers.org [searangers.org]
Application Notes and Protocols for In Situ Phytoplankton Monitoring Using Chlorophyll c Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ monitoring of phytoplankton communities is crucial for understanding aquatic ecosystems, managing water quality, and exploring natural products for drug development. Chlorophyll (B73375) fluorescence is a widely used method for estimating phytoplankton biomass.[1][2][3] While chlorophyll a is the primary photosynthetic pigment, accessory pigments like chlorophyll c are valuable chemotaxonomic markers that can help differentiate between various phytoplankton groups.[4][5] This document provides detailed application notes and protocols for utilizing this compound fluorescence, via its energy transfer to chlorophyll a, for the in situ monitoring of phytoplankton.
Phytoplankton are categorized into different spectral groups based on their pigment composition. This compound is characteristic of several major algal groups, including diatoms and dinoflagellates.[6] Unlike chlorophyll a and b, this compound does not have strong fluorescence emission itself; instead, it transfers its absorbed light energy to chlorophyll a, which then fluoresces.[6] In situ fluorometers equipped with multiple excitation wavelengths can exploit this energy transfer mechanism to distinguish phytoplankton containing this compound from other groups like green algae (containing chlorophyll b) and cyanobacteria (containing phycobilins).[7][8][9]
Principle of Measurement
The core principle involves exciting a water sample with light at wavelengths strongly absorbed by this compound and other accessory pigments. The subsequent fluorescence is then measured at the emission wavelength of chlorophyll a (around 680-695 nm).[10][11][12] By comparing the fluorescence intensity resulting from excitation at different wavelengths, the relative abundance of different phytoplankton groups can be estimated.
For instance, diatoms and dinoflagellates, which contain this compound, have specific absorption peaks that can be targeted by the excitation light-emitting diodes (LEDs) of multi-wavelength fluorometers.[8][13][14] The resulting chlorophyll a fluorescence provides a proxy for the biomass of these this compound-containing algae.
Instrumentation
Several commercially available in situ fluorometers are capable of distinguishing between different phytoplankton groups by using multiple excitation wavelengths.
| Instrument | Manufacturer | Excitation Wavelengths (nm) | Key Features |
| bbe FluoroProbe | bbe Moldaenke | 470, 525, 570, 590, 610 | Can differentiate green algae, blue-greens, diatoms/dinoflagellates (brown algae), and cryptophytes. Offers correction for yellow substances.[4][8][9][15][16] |
| Multi-Exciter | JFE Advantech Co. | 375, 400, 420, 435, 470, 505, 525, 570, 590 | Nine excitation wavelengths provide high resolution for phytoplankton community structure analysis.[7][10][13][14] |
| TriLux | Chelsea Technologies Group | Varies by configuration (e.g., Chl-a, Phycocyanin, Phycoerythrin channels) | Allows assessment of the relative contribution of different pigment groups to total chlorophyll a fluorescence.[7] |
| Hydrolab Series with Turner Designs Sensors | OTT Hydromet | Varies by sensor | Can be equipped with sensors for chlorophyll a, phycocyanin, and phycoerythrin for phytoplankton group differentiation.[3] |
Experimental Protocols
Protocol 1: In Situ Profiling of Phytoplankton Communities
This protocol describes the general procedure for obtaining vertical profiles of phytoplankton distribution in a water body.
Materials:
-
Multi-wavelength submersible fluorometer (e.g., bbe FluoroProbe, JFE Multi-Exciter)
-
Data logger or computer with appropriate software
-
GPS device
-
Field notebook and pens
-
Deionized water for cleaning
Procedure:
-
Pre-Deployment Check:
-
Ensure the fluorometer is fully charged and the sensor optics are clean.
-
Connect the fluorometer to the data logger or computer and verify communication.
-
Perform a dark reading by covering the sensor head with a black, opaque material to check the instrument's baseline.
-
Record the GPS coordinates of the sampling station.
-
-
Deployment:
-
Gently lower the fluorometer into the water, allowing it to acclimate to the water temperature for a few minutes.
-
Begin data recording.
-
Lower the instrument through the water column at a slow, steady rate (e.g., 0.25-0.5 m/s) to the desired depth.
-
-
Data Acquisition:
-
The fluorometer will continuously measure and record fluorescence at different excitation wavelengths, along with other parameters like depth and temperature.
-
Monitor the data in real-time if possible to identify interesting features such as subsurface chlorophyll maxima.
-
-
Post-Deployment:
-
Retrieve the fluorometer and stop data recording.
-
Rinse the instrument with deionized water and dry it thoroughly.
-
Download the data for analysis.
-
Protocol 2: Calibration of In Situ Fluorometers
Accurate calibration is critical for obtaining reliable quantitative data. While factory calibrations are provided, site-specific calibrations are recommended.
Materials:
-
Fluorometer and software
-
Calibration standards (e.g., Rhodamine WT dye for Chl-a channel)[17][18]
-
Phytoplankton cultures of known chlorophyll concentration (for group-specific calibration)
-
Spectrophotometer
-
Glassware (volumetric flasks, pipettes)
-
Deionized water
Procedure for Rhodamine WT Calibration (for Chl-a):
-
Prepare a primary standard of Rhodamine WT (e.g., 100 ppb).[18]
-
Create a series of dilutions from the primary standard to cover the expected range of chlorophyll concentrations.
-
Use deionized water as a blank.
-
Measure the fluorescence of the blank and each standard solution with the fluorometer.
-
Plot the fluorescence readings against the known concentrations and perform a linear regression to obtain a calibration curve.
Procedure for Phytoplankton Culture Calibration:
-
Grow monocultures of phytoplankton representative of the groups you want to distinguish (e.g., a diatom for the "brown" group).
-
Determine the chlorophyll concentration of the cultures using an extractive method (e.g., HPLC or spectrophotometry).
-
Measure the fluorescence response of each culture with the in situ fluorometer.
-
Use the instrument's software to create or adjust the "fingerprints" or spectral references for each phytoplankton group based on these measurements.[4][16]
Protocol 3: Data Correction for Non-Photochemical Quenching (NPQ)
NPQ is the process by which phytoplankton dissipate excess light energy, which reduces fluorescence yield during high-light conditions, leading to an underestimation of biomass.[19][20][21][22]
Procedure:
-
Nighttime Baseline: Whenever possible, collect data at night or pre-dawn to establish an unquenched fluorescence baseline.
-
Irradiance-Based Correction: If simultaneous measurements of Photosynthetically Active Radiation (PAR) are available, models can be applied to correct for NPQ based on the light intensity.[20]
-
Profile Extrapolation: For profiling data, a common method is to identify the depth at which NPQ is negligible (NPQ depth) and extrapolate the fluorescence values from that depth up to the surface.[22]
Protocol 4: Validation with HPLC Pigment Analysis
To validate the phytoplankton group differentiation from the fluorometer, it is essential to compare the results with a reference method like High-Performance Liquid Chromatography (HPLC).[6][23][24][25][26]
Materials:
-
Water samples collected concurrently with in situ measurements
-
Filtration apparatus (e.g., GF/F filters)
-
Extraction solvent (e.g., 90% acetone (B3395972) or 95% methanol)[6]
-
Cryovials and liquid nitrogen for storage
-
HPLC system with a photodiode array detector
Procedure:
-
Sample Collection: Collect water samples from discrete depths corresponding to the in situ fluorometer measurements.
-
Filtration: Filter a known volume of water through a GF/F filter under low light conditions.
-
Storage: Fold the filter, place it in a labeled cryovial, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Extraction: Extract pigments from the filter using a suitable solvent (e.g., 100% acetone) for 24-48 hours at -20°C.[23]
-
Analysis: Analyze the pigment extract using HPLC to separate and quantify chlorophylls (B1240455) and carotenoids.
-
Community Composition: Use software like CHEMTAX to estimate the contribution of different phytoplankton groups to the total chlorophyll a based on the measured pigment ratios.[26]
-
Comparison: Compare the phytoplankton community composition derived from HPLC with the data from the in situ fluorometer.
Data Presentation
The following table presents typical marker pigment to chlorophyll a ratios for different phytoplankton groups, which are used in chemotaxonomic analysis and are what in situ spectral fluorometry aims to approximate.
| Phytoplankton Group | Marker Pigment | Typical Pigment:Chl a Ratio (w/w) |
| Diatoms | Fucoxanthin | 0.1 - 1.5 |
| Dinoflagellates | Peridinin | 0.2 - 1.0 |
| Haptophytes | 19'-hexanoyloxyfucoxanthin | 0.1 - 1.2 |
| Cryptophytes | Alloxanthin | 0.1 - 0.5 |
| Green Algae (Chlorophytes & Prasinophytes) | Chlorophyll b | 0.1 - 0.7 |
| Cyanobacteria | Zeaxanthin | 0.1 - 0.8 |
Note: These ratios can vary significantly depending on factors like species, light, and nutrient conditions.[15]
Conclusion
In situ monitoring using this compound fluorescence, through its energy transfer to chlorophyll a, is a powerful, high-resolution technique for assessing the distribution and community structure of phytoplankton.[7][8] By employing multi-wavelength fluorometers and following standardized protocols for deployment, calibration, and data correction, researchers can obtain valuable insights into aquatic ecosystems. Validation with established methods like HPLC is crucial for ensuring data quality and accuracy. This approach provides a rapid and efficient alternative to traditional, labor-intensive microscopic and pigment analysis methods.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Phytoplankton Measurement with Fluorometers - OTT Blog [blog.otthydromet.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.deltares.nl [publications.deltares.nl]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. Empirical estimation of marine phytoplankton assemblages in coastal and offshore areas using an in situ multi-wavelength excitation fluorometer | PLOS One [journals.plos.org]
- 14. Frontiers | High-Resolution Vertical Observations of Phytoplankton Groups Derived From an in-situ Fluorometer in the East China Sea and Tsushima Strait [frontiersin.org]
- 15. FluoroProbe (Chlorophyll) - bbe moldaenke [bbe-moldaenke.de]
- 16. ppsystems.com [ppsystems.com]
- 17. in-situ.com [in-situ.com]
- 18. epa.gov [epa.gov]
- 19. Correcting in situ chlorophyll fluorescence time-series observations for nonphotochemical quenching and tidal variability reveals nonconservative phytoplankton variability in coastal waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. OPG [opg.optica.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Subsurface chlorophyll maxima reduce the performance of non-photochemical quenching corrections in the Southern Ocean [frontiersin.org]
- 23. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 24. The Use of HPLC for the Characterization of Phytoplankton Pigments | Springer Nature Experiments [experiments.springernature.com]
- 25. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Chlorophyll c in Sediment Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorophyll (B73375) c is a key photosynthetic pigment found in various marine and freshwater algae, including diatoms, dinoflagellates, and brown algae. Its presence and concentration in sediment samples can provide valuable insights into the historical phytoplankton community structure, primary productivity, and the overall health of aquatic ecosystems. The analysis of chlorophyll c and its degradation products in sediments is a critical tool in paleoecological and environmental monitoring studies. This document provides detailed application notes and protocols for the accurate determination of this compound in sediment samples using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Fluorometry.
Data Presentation
A summary of the analytical methods for this compound determination is presented below, offering a comparative overview of their key performance characteristics.
| Parameter | HPLC | Spectrophotometry (Trichromatic) | Fluorometry |
| Principle | Chromatographic separation of pigments based on polarity. | Measurement of light absorbance at specific wavelengths. | Measurement of emitted fluorescence after excitation at a specific wavelength. |
| Specificity | High; separates this compound from chlorophyll a, b, and degradation products.[1][2] | Moderate; equations attempt to correct for overlapping spectra of chlorophylls (B1240455) a, b, and c.[3][4][5] | Moderate to High; specificity depends on the selection of appropriate excitation and emission filters.[6][7] |
| Sensitivity | High | Low to Moderate[3] | Very High[6][7] |
| Interferences | Minimal with proper method development. | Significant interference from other pigments and degradation products (pheophytins).[3][8] | Interference from chlorophyll b and pheopigments can occur.[9] |
| Quantitative Accuracy | High | Moderate; accuracy can be compromised by pigment mixtures.[8] | High, but requires careful calibration. |
| Primary Use Case | Detailed pigment profiling and accurate quantification of specific chlorophylls. | Rapid estimation of total chlorophylls in samples with known pigment compositions. | Analysis of low-concentration samples and in-situ measurements. |
Experimental Protocols
Sample Collection and Storage
Proper sample handling is crucial to prevent pigment degradation.
-
Collection: Collect sediment cores or grab samples. For core samples, section the core at desired depth intervals immediately after collection.
-
Storage: Immediately freeze the sediment samples in the dark at -20°C or, for long-term storage (months), at -80°C.[10][11] Freeze-drying the sediment samples prior to extraction is highly recommended as it has been shown to significantly increase extraction efficiency.[12][13]
Pigment Extraction
This protocol describes a general procedure for extracting pigments from sediment samples. The choice of solvent can influence extraction efficiency. 90% acetone (B3395972) is a commonly used solvent.[10][11]
-
Preparation: Weigh a known amount of freeze-dried, homogenized sediment (typically 1-5 g) into a centrifuge tube.
-
Solvent Addition: Add a precise volume of 90% acetone (e.g., 10 mL) to the centrifuge tube.
-
Extraction:
-
Vortex the sample vigorously for 1 minute.
-
Sonicate the sample in an ice bath for 10-15 minutes to disrupt cells and enhance extraction.
-
Alternatively, mechanical grinding with a tissue homogenizer can be used.[14]
-
-
Incubation: Store the samples in the dark at 4°C for 12-24 hours to allow for complete pigment extraction.[11]
-
Centrifugation: Centrifuge the samples at 3000-5000 x g for 15 minutes at 4°C to pellet the sediment.
-
Supernatant Collection: Carefully transfer the supernatant containing the pigment extract to a clean, calibrated volumetric flask.
-
Re-extraction (Optional but Recommended): To ensure complete recovery, add another portion of 90% acetone to the sediment pellet, vortex, and centrifuge again. Combine the supernatants.
-
Final Volume: Adjust the final volume of the extract with 90% acetone in the volumetric flask.
-
Filtration: For HPLC analysis, filter the extract through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.
Analytical Methods
HPLC is the most reliable method for the specific quantification of this compound.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of solvents is commonly employed. A typical system might involve a ternary gradient with solvents such as a buffered aqueous solution (e.g., ammonium (B1175870) acetate), methanol, and acetone.[15]
-
Injection Volume: 20-100 µL.
-
Detection:
-
PDA Detector: Monitor at multiple wavelengths. This compound has a characteristic absorption maximum in the blue region of the spectrum (around 440-450 nm).
-
Fluorescence Detector: Excitation at ~440 nm and emission at ~630 nm.
-
-
Quantification: Identify and quantify this compound based on its retention time and comparison of the peak area with that of a certified this compound standard.
This method provides an estimate of chlorophyll a, b, and c concentrations. The Jeffrey and Humphrey (1975) equations are widely used for phytoplankton extracts.[4][5]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Measure the absorbance (A) of the pigment extract in a 1 cm cuvette at 664 nm, 647 nm, 630 nm, and 750 nm. The measurement at 750 nm serves as a turbidity blank.
-
Subtract the 750 nm absorbance from the other absorbance values.
-
-
Calculations (for 90% Acetone Extracts):
-
Chlorophyll c1 + c2 (µg/mL) = 24.52 * (A630 - A750) - 1.67 * (A664 - A750) - 7.60 * (A647 - A750)
-
Note: These equations are primarily for water column samples and their accuracy in sediment extracts with high concentrations of degradation products can be limited.[8]
-
Fluorometry offers high sensitivity for chlorophyll analysis.
-
Instrumentation: A fluorometer equipped with specific excitation and emission filters for this compound.
-
Filter Selection:
-
Excitation Filter: A narrow bandpass filter centered around 440-450 nm.
-
Emission Filter: A bandpass filter centered around 630 nm.
-
-
Procedure:
-
Calibrate the fluorometer using a certified this compound standard of known concentration.
-
Measure the fluorescence of the sediment extract.
-
-
Quantification: Calculate the this compound concentration in the sample based on the calibration curve.
-
Considerations: The presence of chlorophyll b and certain degradation products can interfere with this compound measurements.[9] Proper filter selection is critical to minimize these interferences.
Mandatory Visualization
Below are diagrams illustrating the key workflows and relationships described in these application notes.
Caption: Workflow for this compound Determination in Sediments.
Caption: Comparison of Analytical Methods for this compound.
References
- 1. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. participants.wepal.nl [participants.wepal.nl]
- 4. robtheoceanographer.com [robtheoceanographer.com]
- 5. nalms.org [nalms.org]
- 6. vliz.be [vliz.be]
- 7. comm-tec.com [comm-tec.com]
- 8. limnetica.net [limnetica.net]
- 9. researchgate.net [researchgate.net]
- 10. umces.edu [umces.edu]
- 11. Frontiers | Using chlorophyllic organic matter degradation in the deep St. Lawrence Estuary as an indicator of water column remineralization [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 14. prometheusprotocols.net [prometheusprotocols.net]
- 15. int-res.com [int-res.com]
Application Notes and Protocols: The Role of Chlorophyll c in Artificial Photosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of chlorophyll (B73375) c in artificial photosynthesis research, with a focus on its application in dye-sensitized solar cells (DSSCs). Detailed protocols for the extraction of chlorophyll c, its incorporation into DSSC systems, and methods for performance evaluation are provided.
Introduction to this compound in Artificial Photosynthesis
This compound is a unique photosynthetic pigment found in various marine algae, such as diatoms and dinoflagellates.[1] Unlike the more common chlorophylls (B1240455) a and b, this compound possesses a porphyrin macrocycle instead of a chlorin (B1196114) ring and lacks a long isoprenoid tail.[1] Its primary role in natural photosynthesis is as an accessory pigment, efficiently absorbing light in the blue-green region of the spectrum (447–520 nm) and transferring this energy to the photosynthetic reaction center.[1]
In the context of artificial photosynthesis, this compound has garnered interest as a natural, low-cost, and environmentally benign photosensitizer for dye-sensitized solar cells (DSSCs).[2] DSSCs are a type of photoelectrochemical cell that mimics the light-harvesting and electron transfer processes of natural photosynthesis.[2] The unique spectral properties of this compound make it a candidate for capturing portions of the solar spectrum that are not efficiently absorbed by other chlorophylls.
Key Properties of this compound
This compound has several subtypes, with chlorophyll c1, c2, and c3 being the most common.[1] These subtypes exhibit slight variations in their molecular structure and, consequently, their absorption maxima.
Table 1: Absorption Maxima of Common this compound Subtypes in Different Solvents
| Chlorophyll Subtype | Solvent | Absorption Maxima (nm) |
| Chlorophyll c1 | Diethyl Ether | 444, 577, 626 |
| Acetone (B3395972) | 447, 579, 629 | |
| Chlorophyll c2 | Diethyl Ether | 447, 580, 627 |
| Acetone | 450, 581, 629 | |
| Chlorophyll c3 | Diethyl Ether | 452, 585, 625 |
| Acetone | 452, 585, 627 |
Application in Dye-Sensitized Solar Cells (DSSCs)
This compound can be employed as the primary photosensitizer or as a co-sensitizer in DSSCs to enhance light-harvesting capabilities. Research has shown that co-sensitization of a primary dye with this compound can broaden the absorption spectrum of the photoanode, leading to improved photocurrent generation and overall cell efficiency.[2]
Co-sensitization with Chlorophyll c2
Studies have demonstrated a significant enhancement in DSSC performance when chlorophyll c2 is used as a co-sensitizer. For instance, a DSSC co-sensitized with pheophorbide a and chlorophyll c2 showed an increase in power conversion efficiency from 3.4% and 4.6% for the individual components to 5.4% for the co-sensitized cell.[1]
Table 2: Performance of a Pheophorbide a-sensitized DSSC with and without Chlorophyll c2 Co-sensitization [1]
| Sensitizer(s) | Short-Circuit Current Density (Jsc) (mA cm⁻²) | Power Conversion Efficiency (η) (%) |
| Pheophorbide a | 9.0 | 3.4 |
| Chlorophyll c2 | 13.8 | 4.6 |
| Pheophorbide a + Chlorophyll c2 | 14.0 | 5.4 |
Experimental Protocols
Extraction and Purification of this compound
This compound is often extracted from marine algae. Due to its acidic nature and lower solubility in common organic solvents, its purification can be challenging.[3] High-speed counter-current chromatography (HSCCC) has been identified as an effective method for its separation and purification.[3] For general laboratory purposes, a solvent extraction method can be employed.
Protocol 1: Extraction of this compound from Marine Algae
-
Harvest and Dry: Harvest fresh marine algae (e.g., brown algae). Lyophilize (freeze-dry) the algal biomass to remove water.
-
Initial Extraction: Grind the dried biomass into a fine powder. Extract the pigments using a 100% acetone or a mixture of acetone and methanol (B129727) (e.g., 90% acetone). Perform the extraction in dim light to minimize pigment degradation.
-
Filtration: Filter the extract through a fine-mesh filter or centrifuge to remove solid debris.
-
Solvent Partitioning (Optional): To partially purify, transfer the pigments to diethyl ether. This can be done by mixing the acetone extract with diethyl ether and a half-saturated NaCl solution in a separatory funnel. The chlorophylls will move to the ether layer.
-
Chromatographic Separation: For separating this compound from other chlorophylls, employ column chromatography or, for higher purity, HPLC or the specialized HSCCC method.[3] A reversed-phase HPLC system can also be effective for separating chlorophyll c1 and c2.[4]
-
Storage: Store the purified this compound solution in the dark at low temperatures (e.g., -20°C) to prevent degradation.
Fabrication and Assembly of a this compound-sensitized DSSC
The following protocol outlines the fabrication of a DSSC using extracted this compound as the photosensitizer.
Protocol 2: DSSC Fabrication and Assembly
-
Preparation of TiO₂ Photoanode:
-
Clean a fluorine-doped tin oxide (FTO) coated glass slide by sonicating in a detergent solution, deionized water, and ethanol (B145695).
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂-coated slide in a furnace at high temperatures (e.g., 450-500°C) to create a porous, high-surface-area film.
-
-
Sensitization of the Photoanode:
-
Prepare a dye solution by dissolving the extracted this compound in a suitable solvent (e.g., a mixture of ethanol and water).
-
Immerse the cooled TiO₂ photoanode into the this compound solution and leave it for an extended period (e.g., 24 hours) in the dark to ensure thorough adsorption of the dye molecules onto the TiO₂ surface.[2][5]
-
-
Preparation of the Counter Electrode:
-
Clean another FTO glass slide.
-
Deposit a thin layer of a catalyst, typically platinum or carbon, onto the conductive side of the FTO glass.
-
-
Assembly of the DSSC:
-
Place a thin spacer (e.g., a 25 µm Surlyn film) around the TiO₂ layer on the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive/catalytic side facing the TiO₂.
-
Heat the assembly to seal the edges.
-
-
Electrolyte Injection:
-
Drill two small holes in the counter electrode.
-
Inject a redox electrolyte (commonly an iodide/triiodide solution in an organic solvent) into the space between the electrodes through one of the holes.
-
Seal the holes with a sealant.
-
Performance Evaluation of the DSSC
The efficiency of the fabricated DSSC is determined by measuring its photocurrent-voltage (I-V) characteristics under simulated sunlight.
Protocol 3: DSSC Performance Measurement
-
I-V Characterization:
-
Use a solar simulator to illuminate the DSSC with a standard light intensity (e.g., 100 mW cm⁻²).
-
Measure the current and voltage output of the cell using a source meter.
-
Plot the resulting I-V curve.
-
-
Parameter Extraction: From the I-V curve, determine the following parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at which the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as: FF = (Maximum Power) / (Voc × Jsc)
-
Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as: η (%) = (Voc × Jsc × FF) / (Incident Light Power Density) × 100
-
Visualizations
Caption: Experimental workflow for the fabrication and testing of a this compound-sensitized DSSC.
Caption: Energy transfer and electron flow in a co-sensitized DSSC with this compound.
References
- 1. Dye-Sensitized Solar Cells Based on the Principles and Materials of Photosynthesis: Mechanisms of Suppression and Enhancement of Photocurrent and Conversion Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorophyll as Photosensitizer in Dye-Sensitized Solar Cells [ouci.dntb.gov.ua]
- 4. A New Form of this compound Involved in Light-Harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-Friendly Dye-Sensitized Solar Cells Based on Water-Electrolytes and Chlorophyll [mdpi.com]
Application Notes and Protocols for Quantifying Chlorophyll c in Mixed Phytoplankton Assemblages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the quantification of chlorophyll (B73375) c in mixed phytoplankton assemblages. Accurate determination of chlorophyll c is crucial for understanding the community structure and biomass of important algal groups such as diatoms, dinoflagellates, and haptophytes, which play a significant role in aquatic ecosystems and are of interest in biofuel research and drug discovery.
Introduction
Chlorophylls (B1240455) are essential pigments for photosynthesis in phytoplankton. While chlorophyll a is ubiquitous among all photosynthetic eukaryotes and cyanobacteria, accessory chlorophylls, such as this compound, are specific to certain algal taxa.[1] The presence and concentration of this compound can, therefore, serve as a chemotaxonomic marker to estimate the contribution of these specific algal groups to the total phytoplankton biomass. This document outlines three primary methods for the quantification of this compound: spectrophotometry, fluorometry, and High-Performance Liquid Chromatography (HPLC). Each method has its advantages and limitations in terms of sensitivity, specificity, and complexity.
Methods Overview
The quantification of this compound from a mixed phytoplankton sample generally involves the following stages:
-
Sample Collection and Filtration: Concentration of phytoplankton cells from a water sample.
-
Pigment Extraction: Lysis of cells and solubilization of chlorophylls in an organic solvent.
-
Quantification: Measurement of chlorophyll concentration using a specific analytical technique.
The choice of method will depend on the research question, required accuracy, and available equipment.
Method 1: Spectrophotometric Quantification
Spectrophotometry is a widely used and accessible method for estimating chlorophyll concentrations. It relies on the principle that pigments absorb light at specific wavelengths. By measuring the absorbance of a pigment extract at multiple wavelengths, the concentrations of different chlorophylls can be calculated using trichromatic equations.[1][2]
Data Presentation: Spectrophotometric Equations
The following table summarizes the commonly used trichromatic equations for calculating this compound concentration in a 90% acetone (B3395972) solvent.[3][4]
| Chlorophyll | Equation |
| This compound | Chl c (µg/L) = (24.52 * A630 - 1.67 * A664 - 7.60 * A647) * (v / (V * l)) |
-
Aλ: Absorbance at wavelength λ corrected for turbidity (Aλ - A750).
-
v: Volume of the acetone extract in mL.
-
V: Volume of the filtered water sample in L.
-
l: Path length of the cuvette in cm.
Experimental Protocol: Spectrophotometry
-
Sample Collection and Filtration:
-
Collect a known volume of water (e.g., 1-5 liters, depending on phytoplankton density) in an opaque bottle.[5]
-
Under subdued light, filter the sample through a glass fiber filter (e.g., GF/F, 25 mm or 47 mm diameter) using low vacuum pressure (<100 mm Hg) to prevent cell damage.[3][5]
-
Fold the filter in half with the filtered material inside and place it in a labeled cryotube. The filter can be processed immediately or stored frozen (-20°C or -80°C) in the dark.[5] Note that frozen storage can lead to pigment degradation.[6]
-
-
Pigment Extraction:
-
Place the filter in a centrifuge tube.
-
Add a known volume (e.g., 5-10 mL) of 90% acetone.[3]
-
The filter can be sonicated or homogenized using a tissue grinder to improve extraction efficiency.[7][8]
-
Store the extract in the dark at 4°C for 12-24 hours to ensure complete extraction.[7]
-
Centrifuge the extract at approximately 3000 rpm for 5 minutes to pellet the filter and cellular debris.[7]
-
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a cuvette with a known path length (e.g., 1 cm or 5 cm).[9]
-
Using a spectrophotometer, measure the absorbance at 750 nm (for turbidity correction), 664 nm, 647 nm, and 630 nm.[3][4] Use 90% acetone as a blank.
-
Subtract the 750 nm reading from the other absorbance values.
-
Calculate the concentration of this compound using the trichromatic equation provided in the table above.
-
Workflow Diagram: Spectrophotometric Quantification
Caption: Workflow for spectrophotometric quantification of this compound.
Method 2: Fluorometric Quantification
Fluorometry is a more sensitive method than spectrophotometry, making it suitable for oligotrophic waters with low phytoplankton biomass.[10][11][12] This technique measures the fluorescence emitted by chlorophyll molecules when they are excited by light of a specific wavelength. With the appropriate filter sets, the fluorescence corresponding to the sum of chlorophyll a and c can be determined.[10][11][12]
Data Presentation: Fluorometric Parameters
Accurate fluorometric determination relies on proper calibration with a known standard. The calculation involves a conversion factor (F) that relates fluorescence units to chlorophyll concentration.
| Parameter | Description |
| Excitation Wavelength | Typically blue light (around 430-450 nm). |
| Emission Wavelength | Red light (around 668 nm). |
| Conversion Factor (F) | Determined by calibrating the fluorometer with a chlorophyll standard of known concentration. |
Experimental Protocol: Fluorometry
-
Sample Collection, Filtration, and Extraction:
-
Follow the same procedures as for spectrophotometry (Protocol 1, steps 1 and 2). Fluorometry is particularly sensitive, so smaller sample volumes may be sufficient.[8]
-
-
Fluorometric Measurement:
-
Calibrate the fluorometer using a certified chlorophyll a standard (e.g., from spinach or Anacystis nidulans).[7][13]
-
Transfer the pigment extract to a fluorometer cuvette.
-
Measure the fluorescence of the sample before acidification (Rb).[10] This reading is proportional to the concentration of chlorophylls a and c.
-
Acidify the extract with a few drops of dilute hydrochloric acid (e.g., 1N HCl) to convert chlorophylls to their phaeopigment forms.[10][11]
-
After a few minutes, measure the fluorescence again (Ra).[10]
-
The ratio of fluorescence before and after acidification (Rb/Ra) can be used to determine the proportion of chlorophyll to phaeopigments.[10][11][12]
-
Note: The direct quantification of this compound alone by standard fluorometry is challenging as its fluorescence spectrum overlaps significantly with chlorophyll a.[10] This method is often used to determine the combined concentration of chlorophyll a and c. For specific this compound quantification, HPLC is the preferred method.
Workflow Diagram: Fluorometric Analysis
Caption: General workflow for fluorometric analysis of chlorophylls.
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the most accurate and specific method for separating and quantifying a wide range of phytoplankton pigments, including different forms of this compound (c1, c2, and c3), chlorophyll a, and their degradation products from a single sample.[5][14][15] The method uses a column to separate pigments based on their polarity, and a detector to measure their absorbance at a specific wavelength.[5]
Data Presentation: HPLC Retention Times
The identification of pigments is based on their retention time (the time it takes for a pigment to pass through the column) compared to known standards. The following table provides typical relative elution orders for key pigments.
| Elution Order | Pigment |
| Early | Chlorophyll c3, Chlorophyll c1+c2 |
| Mid | Fucoxanthin, Peridinin |
| Late | Diadinoxanthin, Alloxanthin, Diatoxanthin |
| Very Late | Chlorophyll b, Chlorophyll a, β-carotene |
Experimental Protocol: HPLC
-
Sample Collection and Filtration:
-
Pigment Extraction:
-
Place the filter in a tube with a suitable solvent, such as 100% acetone or methanol.[5][16]
-
Add an internal standard (e.g., canthaxanthin) to correct for volume changes during extraction.[5]
-
Disrupt the cells by sonication or bead-beating.
-
Let the extraction proceed at -20°C in the dark for 24 hours.[5]
-
Centrifuge the sample and filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.[17]
-
-
HPLC Analysis:
-
The separation is typically performed on a C18 reverse-phase column.[5]
-
A gradient elution program with a mobile phase consisting of two or more solvents is used to separate the pigments.[17][18] For example, a common gradient involves a mixture of methanol, ammonium (B1175870) acetate, and ethyl acetate.[16][18]
-
The eluting pigments are detected using a photodiode array (PDA) detector, which measures the absorbance spectrum of each pigment, allowing for positive identification.[5] Absorbance is typically monitored at 436 nm for chlorophylls.[5]
-
The concentration of each pigment is calculated by integrating the area under its corresponding peak in the chromatogram and comparing it to the peak area of a known amount of a pure standard.
-
Workflow Diagram: HPLC Quantification
Caption: Workflow for HPLC-based quantification of this compound.
Conclusion
The choice of method for quantifying this compound in mixed phytoplankton assemblages depends on the specific research goals and available resources. Spectrophotometry offers a simple and cost-effective approach for estimating this compound, but it lacks the specificity to distinguish between different forms of this compound and can be affected by interfering pigments. Fluorometry provides higher sensitivity for low-biomass samples but is not ideal for the specific quantification of this compound in a mixture. HPLC is the gold standard method, offering high resolution and accuracy for the simultaneous quantification of a wide range of pigments, making it the most suitable technique for detailed phytoplankton community analysis. Careful sample handling and adherence to established protocols are essential for obtaining reliable and reproducible results with any of these methods.
References
- 1. nalms.org [nalms.org]
- 2. limnetica.net [limnetica.net]
- 3. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 4. umces.edu [umces.edu]
- 5. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 6. researchgate.net [researchgate.net]
- 7. biomar.fciencias.unam.mx [biomar.fciencias.unam.mx]
- 8. whoi.edu [whoi.edu]
- 9. participants.wepal.nl [participants.wepal.nl]
- 10. vliz.be [vliz.be]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]
- 14. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 15. Frontiers | Phytoplankton pigment in situ measurements uncertainty evaluation: an HPLC interlaboratory comparison with a European-scale dataset [frontiersin.org]
- 16. int-res.com [int-res.com]
- 17. prometheusprotocols.net [prometheusprotocols.net]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting chlorophyll c degradation during solvent extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with chlorophyll (B73375) c degradation during solvent extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause chlorophyll c degradation during solvent extraction?
This compound is a sensitive molecule, and its degradation can be triggered by several factors during extraction. The primary culprits are:
-
Light Exposure: Chlorophylls are highly susceptible to photodegradation. Exposure to light, especially in the presence of oxygen, can lead to the formation of reactive oxygen species that break down the chlorophyll molecule.[1][2][3][4]
-
Elevated Temperatures: Heat accelerates the rate of chemical reactions, including the degradation of chlorophyll.[2][3][4][5] Temperatures above ambient can lead to significant pigment loss.
-
Acidic pH: An acidic environment (low pH) promotes the conversion of chlorophyll to pheophytin, a brownish degradation product, through the loss of the central magnesium ion.[3][6][7]
-
Enzymatic Activity: The enzyme chlorophyllase, naturally present in plant tissues, can cleave the phytol (B49457) tail from the chlorophyll molecule, leading to the formation of chlorophyllide. This enzyme can be activated during the extraction process.[3][8]
-
Oxidation: The presence of oxygen can lead to the oxidative breakdown of the chlorophyll molecule, causing a loss of color and functionality.[4][9]
Q2: My this compound extract is turning a brownish-green color. What is happening and how can I prevent it?
A brownish-green color in your extract is a common indicator of chlorophyll degradation, specifically the formation of pheophytin. This occurs when the central magnesium atom is lost from the porphyrin ring of the chlorophyll molecule, a process known as pheophytinization.
Primary Cause: Acidic conditions are the main driver of pheophytinization.[3][6]
Prevention Strategies:
-
pH Control: Maintain a neutral to slightly alkaline pH during extraction. The addition of a small amount of a weak base, such as sodium bicarbonate (NaHCO3) or calcium carbonate (CaCO3), to the extraction solvent can help neutralize plant acids.[3]
-
Work Quickly and at Low Temperatures: Minimizing the extraction time and keeping the sample and solvent cold will slow down the degradation process.[2]
Q3: Which solvent system is best for extracting this compound while minimizing degradation?
The choice of solvent is critical for both extraction efficiency and chlorophyll stability. Several solvents can be used, each with its own advantages and disadvantages.
-
Methanol (B129727): Often cited as one of the most efficient solvents for extracting chlorophylls, including this compound, from marine sources like algae.[10][11][12][13]
-
Acetone (B3395972) (80-90% in water): A commonly used and effective solvent for chlorophyll extraction.[2] However, it can be less efficient than methanol for certain samples.
-
Ethanol (95-100%): Another effective solvent, sometimes preferred for its lower toxicity compared to methanol.[12][14]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent that can be very effective, especially for tissues that are difficult to extract.[14][15] It is often used in combination with other solvents.
Recommendation: For most applications, methanol or a methanol/DMSO mixture is a good starting point for efficient this compound extraction with good stability.[13][15] Always use high-purity, analytical grade solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound extraction.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low this compound Yield | 1. Incomplete cell lysis. 2. Inefficient solvent penetration. 3. Insufficient extraction time or solvent volume. | 1. Improve Cell Disruption: Ensure thorough grinding of the sample, preferably in the presence of the extraction solvent and on ice. The use of a mortar and pestle with liquid nitrogen or a mechanical homogenizer is recommended. 2. Optimize Solvent Choice: If using acetone or ethanol, consider switching to methanol or a DMSO-containing solvent system for better penetration and extraction efficiency.[10][11][12][13][14][15] 3. Increase Extraction Time/Volume: Perform multiple, sequential extractions with fresh solvent until the sample residue is colorless. Ensure an adequate solvent-to-sample ratio. |
| Extract Appears Yellowish-Green or Brown | 1. Pheophytinization: Conversion of chlorophyll to pheophytin due to acidic conditions.[3][6] 2. Oxidative Degradation: Breakdown of the chlorophyll molecule by oxygen.[4] | 1. Buffer the Extraction Solvent: Add a small amount of sodium bicarbonate or calcium carbonate to the solvent to maintain a neutral to slightly alkaline pH.[3] 2. Minimize Oxygen Exposure: Work in a well-ventilated area but avoid vigorous shaking or bubbling air through the extract. Consider flushing storage containers with an inert gas like nitrogen or argon.[9] |
| Precipitate Forms in the Extract | 1. Water Contamination: Some chlorophyll degradation products are less soluble in organic solvents, and their precipitation can be promoted by the presence of water. 2. Saturation: The concentration of extracted pigments and other compounds may exceed their solubility in the solvent. | 1. Use Anhydrous Solvents: Employ dry solvents and minimize the introduction of water from the sample or the environment. 2. Filter the Extract: Pass the extract through a fine filter (e.g., 0.22 µm PTFE) to remove any precipitated material. If the problem persists, consider diluting the extract with more solvent. |
Data on Chlorophyll Stability
The stability of chlorophyll is significantly influenced by temperature. The following table summarizes the effect of temperature on chlorophyll degradation.
| Temperature | Relative Degradation Rate | Key Observations |
| 7°C | Low | Storage at this temperature significantly slows down the degradation reactions.[3] |
| 20°C | Moderate | Degradation is approximately twice as fast as at 7°C.[3] |
| 30°C | High | Similar degradation rate to 20°C, indicating a significant increase compared to refrigerated conditions.[3] |
| >65°C | Very High | Temperatures above this point can cause rapid degradation of chlorophyll.[4] |
Experimental Protocols
Standard Protocol for this compound Extraction
This protocol provides a general framework for extracting this compound while minimizing degradation.
-
Sample Preparation:
-
Harvest fresh sample material (e.g., algae).
-
If not extracting immediately, flash-freeze the sample in liquid nitrogen and store it at -80°C in the dark.
-
Weigh a known amount of frozen or fresh sample (e.g., 100 mg) into a pre-chilled mortar.
-
-
Extraction:
-
Add a small amount of liquid nitrogen to the mortar and grind the sample to a fine powder with a pre-chilled pestle.
-
Add 1-2 mL of ice-cold extraction solvent (e.g., 100% methanol) to the mortar and continue grinding until a homogenous slurry is formed. To neutralize acids, a small amount of sodium bicarbonate can be added.
-
Transfer the slurry to a centrifuge tube. Rinse the mortar and pestle with another 1-2 mL of cold solvent and add it to the tube.
-
Vortex the tube briefly and then incubate on ice in the dark for 15-30 minutes.
-
-
Clarification:
-
Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube.
-
Repeat the extraction on the pellet with fresh, cold solvent until the pellet is colorless.
-
Pool the supernatants.
-
-
Storage:
-
Store the final extract in a tightly sealed, amber glass vial at -20°C or below.
-
For long-term storage, flush the vial with nitrogen or argon before sealing.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for minimizing this compound degradation during extraction.
Simplified this compound Degradation Pathway
References
- 1. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prometheusprotocols.net [prometheusprotocols.net]
- 3. Extraction Characteristic and Degradation of Chlorophyll from Suji Leaves (Pleomele Angustifolia) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bioflux.com.ro [bioflux.com.ro]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Examining Chlorophyll Extraction Methods in Sesame Genotypes: Uncovering Leaf Coloration Effects and Anatomy Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Chlorophyll c1, c2, and c3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of chlorophyll (B73375) c1, c2, and c3.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you quickly identify and resolve problems in your experiments.
Issue 1: Poor or No Resolution Between Chlorophyll c1, c2, and c3 Peaks
-
Question: My chromatogram shows a single broad peak for chlorophyll c, or the peaks for c1, c2, and c3 are not baseline-separated. What should I do?
-
Answer: Achieving separation of the highly similar this compound pigments is a common challenge.[1][2] Consider the following adjustments:
-
Mobile Phase Optimization: The choice and composition of your mobile phase are critical.[3][4]
-
Increase Mobile Phase Polarity: In reversed-phase chromatography, starting with a more polar mobile phase can improve the retention and separation of early-eluting polar compounds like this compound.
-
Incorporate an Ion-Pairing Reagent: The addition of a buffer like ammonium (B1175870) acetate (B1210297) to one of your solvents can significantly improve the peak shape and resolution of this compound pigments.[3] A common mobile phase component is a mixture of methanol (B129727) and 0.5 M ammonium acetate (pH 7.2)[3].
-
Adjust Gradient Slope: A shallower gradient at the beginning of your run, where the this compound pigments elute, can enhance separation.
-
-
Column Selection: Not all C18 columns are the same.
-
Temperature Control: Ensure a stable column temperature. Fluctuations can affect retention times and selectivity, leading to poor resolution.
-
Issue 2: Peak Splitting or Tailing in Chlorophyll Peaks
-
Question: My chlorophyll peaks are showing splitting or tailing. What is the cause and how can I fix it?
-
Answer: Peak splitting or tailing can be caused by several factors, from column issues to sample preparation.
-
Column Contamination or Voids: The inlet frit of your guard or analytical column may be contaminated or blocked.[6] Voids in the column packing material can also lead to peak splitting.[7]
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, you may need to replace the guard column or the analytical column itself.[6]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
-
Co-elution: The split peak might actually be two different, closely eluting compounds.
-
Solution: Try injecting a smaller sample volume to see if the peaks resolve. If so, you will need to further optimize your mobile phase or gradient to improve separation.[7]
-
-
Issue 3: No Chlorophyll Peaks Detected or Disappearing Peaks
-
Question: I am not seeing any peaks for chlorophylls (B1240455) in my sample chromatogram, or the peaks are disappearing over subsequent runs. What is happening?
-
Answer: This is a critical issue that often points to sample degradation or problems with your HPLC system.
-
Pigment Degradation: Chlorophylls are sensitive to light and enzymatic degradation.[9]
-
Incorrect Detection Wavelength:
-
Solution: Ensure your detector is set to an appropriate wavelength for chlorophylls. A wavelength of 436 nm is commonly used for both chlorophylls and carotenoids.[3]
-
-
System Leaks or Blockages: A leak in the system can lead to a loss of pressure and inconsistent flow, while a blockage can prevent the sample from reaching the detector.
-
Solution: Check all fittings for leaks (look for salt buildup from buffers). Systematically check for blockages by disconnecting components and checking for flow.[8]
-
-
Injection Issues:
-
Solution: Ensure your autosampler is functioning correctly and that there is sufficient sample in the vial without air bubbles.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for a mobile phase to separate chlorophyll c1, c2, and c3?
-
A1: A ternary gradient system is often effective. A widely used method, developed by Wright et al. (1991), uses a gradient of:
-
Solvent A: 80:20 methanol: 0.5 M ammonium acetate (aq.; pH 7.2 v/v)
-
Solvent B: 90:10 acetonitrile: water (v/v)
-
Solvent C: Ethyl acetate[3]
-
-
-
Q2: Which type of column is best for this compound separation?
-
A2: Reversed-phase C18 columns are the most common choice for chlorophyll analysis.[2] Look for columns with a high carbon load for better resolution of isomers.[4] A Spherisorb ODS2, 5 µm, 25 cm x 4.6 mm column has been shown to be effective.[3] Some methods have also successfully used C8 columns[5].
-
-
Q3: How should I prepare and store my phytoplankton samples for chlorophyll analysis?
-
Q4: What is the best solvent for extracting chlorophylls from the filter?
Data Presentation: Comparison of HPLC Methods
| Parameter | Method 1 (Wright et al., 1991) | Method 2 (Kraay et al., 1992) | Method 3 (Generic C18) |
| Column | Spherisorb ODS2, 5 µm, 25 x 0.46 cm | Supelcosil C18, 5 µm, 25 x 0.46 cm | Reversed-phase C18, 5 µm, 15 x 0.46 cm |
| Mobile Phase A | 80:20 Methanol:0.5M Ammonium Acetate | High ion strength solvent | 90:10 Acetonitrile:Water |
| Mobile Phase B | 90:10 Acetonitrile:Water | - | 90% Acetonitrile |
| Mobile Phase C | Ethyl Acetate | - | 100% Ethyl Acetate |
| Flow Rate | 1 mL/min | 0.6 mL/min | 1 mL/min |
| Detection | 436 nm | Not Specified | 436 nm |
| Run Time | ~30 min | 35 min | ~38 min |
Experimental Protocols
Detailed Protocol for HPLC Separation of Chlorophylls (Adapted from Wright et al., 1991)
-
Sample Preparation and Extraction:
-
Filter 1-2 L of seawater through a 25 mm Whatman GF/F filter under low vacuum.
-
Fold the filter, place it in a labeled cryotube, and immediately freeze it in liquid nitrogen. Store at -80°C.
-
For extraction, place the frozen filter in a tube with 3 mL of 100% acetone.
-
Extract for 24 hours at -20°C in the dark.
-
Centrifuge the extract to pellet the filter and cell debris.
-
Transfer the supernatant to a clean vial. To prepare for injection, mix 1 mL of the extract with 300 µL of deionized water in an autosampler vial.[10]
-
-
HPLC Conditions:
-
Column: Spherisorb ODS2, 5 µm, 25 cm x 4.6 mm.
-
Mobile Phase:
-
A: 80:20 Methanol: 0.5 M Ammonium Acetate (aq.; pH 7.2 v/v)
-
B: 90:10 Acetonitrile: Water (v/v)
-
C: Ethyl Acetate
-
-
Flow Rate: 1 mL/min
-
Injection Volume: 100 µL
-
Detection: 436 nm (photodiode array detector recommended to verify peak identity by spectra).
-
-
Gradient Program:
Time (min) %A %B %C 0.0 100 0 0 4.0 0 100 0 13.6 0 75 25 22.0 0 10 90 27.0 0 10 90 28.0 100 0 0 | 33.0 | 100 | 0 | 0 |
Visualizations
Caption: Workflow for HPLC analysis of chlorophylls.
Caption: Troubleshooting flowchart for HPLC separation.
References
- 1. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 2. perm.ug.edu.pl [perm.ug.edu.pl]
- 3. int-res.com [int-res.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
Technical Support Center: Spectrophotometric Measurement of Chlorophyll c
Welcome to the technical support center for spectrophotometric measurements of chlorophyll (B73375) c. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the spectrophotometric measurement of chlorophyll c.
Issue 1: Inaccurate or Inconsistent Absorbance Readings
Possible Causes and Solutions:
-
Turbidity: Suspended particles in the sample extract can scatter and absorb light, leading to artificially high and unstable readings.[1][2][3]
-
Solution:
-
Centrifugation: Centrifuge the extract to pellet suspended particles.[4][5]
-
Filtration: If centrifugation is insufficient, filter the supernatant through a fine filter (e.g., 0.2 µm PTFE). Note that filtration might not be suitable for all samples.[2][3]
-
Blank Correction: Measure the absorbance at 750 nm, a wavelength where chlorophyll does not absorb, and subtract this value from your readings at other wavelengths to correct for turbidity.[4][5] If the absorbance at 750 nm is high, further clarification of the extract is needed.[5]
-
-
-
Pigment Degradation: Chlorophyll is sensitive to light, heat, and acidic conditions, which can cause it to degrade into pheopigments, altering the absorption spectrum.[4][5][6]
-
Solution:
-
-
Instrument Malfunction: Inconsistent readings can also stem from the spectrophotometer itself.
-
Solution:
-
Warm-up: Ensure the spectrophotometer has warmed up according to the manufacturer's instructions.
-
Blanking: Use a fresh solvent blank for each set of measurements.
-
Cuvette Handling: Use clean, scratch-free quartz cuvettes. Ensure they are properly aligned in the cuvette holder and free of fingerprints or condensation. Never use plastic cuvettes with acetone.[4]
-
-
Issue 2: Suspected Interference from Other Pigments
Possible Causes and Solutions:
-
Spectral Overlap: Chlorophylls (B1240455) a and b, as well as carotenoids, have absorption spectra that can overlap with this compound, leading to inaccurate quantification.[5][8]
-
Solution:
-
Trichromatic Equations: Use trichromatic equations that simultaneously calculate the concentrations of chlorophyll a, b, and c by measuring absorbance at multiple wavelengths.[5][6][9]
-
Chromatographic Separation: For highly accurate measurements, especially in complex mixtures, consider using High-Performance Liquid Chromatography (HPLC) to separate the pigments before quantification.[8][10][11]
-
-
-
Pheopigment Interference: Degradation products of chlorophylls, known as pheopigments, also absorb light in the same region and can lead to an overestimation of chlorophyll.[12][13]
-
Solution:
-
Acidification Method (Monochromatic Equation): This method differentiates chlorophyll from pheopigments. Absorbance is measured before and after the addition of a small amount of acid (e.g., HCl), which converts chlorophyll to pheopigment.[5][6][12][14] The change in absorbance is then used in a monochromatic equation to calculate the corrected chlorophyll a concentration and the amount of pheopigments.
-
-
Quantitative Data Summary
| Interference Source | Effect on Measurement | Mitigation Strategy | Wavelengths for Correction/Measurement |
| Turbidity | Increased absorbance due to light scattering and absorption by suspended particles.[1][2][3] | Centrifugation, Filtration, Blank correction.[2][3][4][5] | Subtract absorbance at 750 nm.[4][5] |
| Chlorophyll a & b | Spectral overlap leading to overestimation of this compound.[5] | Use of trichromatic equations, HPLC.[5][6][10] | 664 nm, 647 nm, 630 nm (for trichromatic equations).[5][9] |
| Pheopigments | Spectral overlap causing overestimation of chlorophyll.[12] | Acidification method (monochromatic equation).[5][6][12] | 665 nm (before and after acidification).[6][14] |
| Carotenoids | Spectral overlap, primarily in the blue region of the spectrum.[4][8][15] | Measurement in the red region of the spectrum, Saponification, HPLC.[4][8] | 663 nm and 646 nm (in the red region to minimize interference).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound spectrophotometry?
A1: The most common interferences are turbidity from suspended particles, spectral overlap from other photosynthetic pigments like chlorophyll a, chlorophyll b, and carotenoids, and the presence of chlorophyll degradation products such as pheopigments.[1][2][5][12]
Q2: How can I correct for turbidity in my samples?
A2: To correct for turbidity, you should first try to clarify your sample extract by centrifugation or filtration.[2][3][4] Additionally, you can perform a baseline correction by measuring the absorbance at 750 nm (where chlorophylls do not absorb) and subtracting this value from your measurements at the analytical wavelengths.[4][5]
Q3: My sample contains a mixture of chlorophylls a, b, and c. How can I accurately measure this compound?
A3: For mixed pigment samples, using trichromatic equations is a common spectrophotometric approach. These equations use absorbance measurements at three different wavelengths to calculate the concentrations of chlorophyll a, b, and c independently.[5][6][9] For the highest accuracy, especially with complex mixtures, separating the pigments using HPLC before spectrophotometric detection is recommended.[10][11]
Q4: What is the purpose of the acidification step in some protocols?
A4: The acidification step is used to differentiate between chlorophyll and its degradation products, pheopigments.[5][12] Adding a small amount of acid converts chlorophyll to pheophytin, causing a shift in the absorption spectrum. By measuring the absorbance before and after acidification, you can calculate the corrected chlorophyll a concentration and the amount of pheopigments using a monochromatic equation.[5][6][14]
Q5: How can I prevent chlorophyll degradation during my experiment?
A5: To minimize chlorophyll degradation, it is crucial to protect your samples from light, heat, and acidic conditions.[4][5][6] All extraction procedures should be carried out in dim light and at low temperatures (e.g., on ice).[4] Using buffered or neutralized solvents can also help prevent the formation of pheopigments.[7] Samples should be analyzed as soon as possible after extraction.[4]
Experimental Protocols
Protocol 1: Turbidity Correction using Blank Subtraction
-
Prepare Sample Extract: Following your standard extraction protocol, prepare the chlorophyll extract in a suitable solvent (e.g., 90% acetone).
-
Clarify Extract: Centrifuge the extract (e.g., at 4000 rpm for 10 minutes) to pellet any suspended cellular debris.[4]
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance.
-
Use a quartz cuvette.
-
Use the extraction solvent (e.g., 90% acetone) as a blank to zero the instrument.
-
-
Absorbance Measurement:
-
Calculation:
-
Subtract the absorbance value at 750 nm from the absorbance value at your analytical wavelength.
-
Corrected Absorbance = Absorbance_λ - Absorbance_750nm
-
Use this corrected absorbance value in your chlorophyll concentration calculations.
-
Protocol 2: Differentiation of Chlorophyll and Pheopigments using Acidification
-
Initial Absorbance Measurement:
-
Acidification:
-
To the cuvette containing the sample extract, add a small, precise volume of dilute HCl (e.g., 2 drops of 1.2 M HCl).[12] Mix gently by inverting the cuvette.
-
-
Post-Acidification Measurement:
-
Calculation:
-
Use the absorbance values before and after acidification in the appropriate monochromatic equation (e.g., Lorenzen's equation) to calculate the concentrations of chlorophyll a and pheopigments.[5]
-
Visualizations
References
- 1. galgo.co.uk [galgo.co.uk]
- 2. MyHach - Customer Service [support.hach.com]
- 3. esslabshop.com [esslabshop.com]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]
- 6. participants.wepal.nl [participants.wepal.nl]
- 7. jkip.kit.edu [jkip.kit.edu]
- 8. benchchem.com [benchchem.com]
- 9. umces.edu [umces.edu]
- 10. limnetica.net [limnetica.net]
- 11. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ocean.stanford.edu [ocean.stanford.edu]
- 13. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Pheophytin c Formation
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of chlorophyll (B73375) c into pheophytin c during sample storage. Accurate quantification of chlorophyll c is critical for various applications, and improper handling can lead to significant data inaccuracies.
Frequently Asked Questions (FAQs)
Q1: What is pheophytin c and why is its formation a problem?
A1: Pheophytin c is a degradation product of this compound. It is formed when the central magnesium ion (Mg²⁺) of a this compound molecule is lost and replaced by two hydrogen ions (H⁺).[1][2][3] This conversion, known as pheophytinization, changes the pigment's color from bright green to an olive-brown hue and alters its spectrophotometric and fluorescent properties.[1][4] The presence of pheophytin c in a sample leads to an underestimation of the true this compound concentration, compromising experimental accuracy.
Q2: What are the primary causes of pheophytin c formation during sample storage?
A2: The primary drivers of pheophytin c formation are exposure to acidic conditions (low pH), high temperatures, and light.[1][3][5] Enzymatic activity from chlorophyllase or Mg-dechelatase can also contribute to degradation.[1][2] These factors can act independently or synergistically to accelerate the degradation process.
Q3: Which factor is most critical to control for preventing degradation?
A3: Temperature is arguably the most critical factor for long-term preservation. While pH and light are crucial, freezing samples at ultra-low temperatures significantly slows down all chemical and enzymatic reactions. For optimal long-term storage, quick-freezing samples in liquid nitrogen and then storing them at -70°C or -80°C is highly recommended.[5][6]
Q4: How does pH influence the stability of this compound?
A4: this compound is highly unstable in acidic environments (pH < 6).[7][8] The excess hydrogen ions in an acidic solution facilitate the displacement of the central magnesium ion.[8] Chlorophyll is most stable in neutral to alkaline conditions (pH 7 and above).[4][8] It is crucial to either buffer samples to a neutral pH or process acidic samples immediately after collection.[7]
Q5: What is the best practice for light protection?
A5: All samples containing this compound should be protected from light at all stages of collection, processing, and storage.[9][10] Use opaque collection bottles (e.g., amber glass or wrapped in aluminum foil) and conduct all filtration and extraction steps in subdued light.[7][9][11] Store filtered samples or extracts in the dark.[11][12] Exposure to sunlight or even fluorescent light can rapidly degrade chlorophyll.[10]
Q6: Should I store the filtered sample on the filter paper or the solvent extract?
A6: If samples need to be stored at -20°C, it is generally recommended to store the solvent extract rather than the filter paper with the collected cells.[6] However, the best practice for long-term preservation is to place the filter in an opaque tube, quick-freeze it in liquid nitrogen, and store it at -80°C until extraction.[6]
Q7: What is the ideal temperature for short-term and long-term storage?
A7: For short-term storage (up to 24-48 hours) before filtration, keep aqueous samples at ≤ 6°C.[7] For storage of filters or extracts up to 3-4 weeks, -20°C is acceptable.[5][11][13] For long-term storage (months), temperatures of -70°C to -80°C are necessary to prevent significant degradation.[5][6]
Troubleshooting Guide
Problem: Analysis reveals high levels of pheophytin c, or samples appear olive-brown.
Use the following workflow to diagnose the potential cause of this compound degradation in your samples.
Caption: Troubleshooting workflow for pheophytin c formation.
The Pathway of Degradation
The conversion of this compound to pheophytin c is a straightforward but detrimental process for analytical accuracy. It is primarily a chemical reaction driven by environmental factors that facilitate the loss of the central magnesium ion.
Caption: Key factors accelerating this compound degradation.
Data Summary
The stability of this compound is highly dependent on storage conditions. The following table summarizes the impact of key variables on pigment integrity.
| Parameter | Condition | Impact on this compound Stability | Recommendation | Source |
| Temperature | Ambient (20-25°C) | Rapid degradation. | Avoid completely. | [5][14] |
| Refrigerated (4°C) | Slows degradation; suitable for short-term (hours to days). | Use for temporary storage of aqueous samples before filtration. | [7][14] | |
| Frozen (-20°C) | Significantly slows degradation. | Suitable for storage up to 4 weeks. Store extract over filter. | [6][11][13] | |
| Ultra-Low (-80°C) | Halts most degradation processes. | Best practice for long-term storage. | [6] | |
| pH | Acidic (pH < 6) | Accelerates pheophytinization. | Process immediately or buffer to neutral/alkaline pH. | [7][8] |
| Neutral/Alkaline (pH ≥ 7) | High stability. | Ideal condition for sample matrix. | [8][15] | |
| Light | Sunlight/UV | Very rapid degradation. | Strict avoidance is necessary. | [16] |
| Fluorescent/Ambient | Rapid degradation. | Work in subdued light; use opaque containers. | [6][10] | |
| Dark | No light-induced degradation. | Mandatory for all storage and handling. | [9][11][12] |
Experimental Protocols
Protocol 1: Recommended Sample Collection, Filtration, and Storage
This protocol outlines the best practices to minimize pheophytin c formation from the point of collection to long-term storage.
Materials:
-
Opaque or foil-wrapped sample collection bottles
-
Filtration apparatus (e.g., vacuum pump, manifold, filter funnels)
-
Glass fiber filters (e.g., GF/F)
-
Forceps
-
2 mL screw-cap microtubes or cryovials (opaque or wrapped in foil)
-
Liquid nitrogen in a Dewar flask
-
-80°C freezer
-
Extraction solvent (e.g., 96% ethanol (B145695) or 90% acetone)
Procedure:
-
Sample Collection: Collect water samples in opaque bottles and immediately place them in a cooler on ice, maintaining a temperature of ≤ 6°C.[7] Protect from direct sunlight at all times.
-
Filtration:
-
Filtration must begin as soon as possible, not to exceed 48 hours from collection.[7]
-
Perform filtration in a dimly lit room.[9]
-
Place a glass fiber filter onto the filtration base.
-
Filter a known volume of the sample. The volume should be sufficient to see color on the filter but should not take longer than 10-15 minutes to prevent stress on the cells.[6]
-
Crucial pH Step: If the sample pH is known to be < 6, proceed immediately to extraction (Protocol 2) after filtration. Do not store the filter.[7]
-
-
Filter Handling:
-
Using forceps, carefully remove the filter from the apparatus.
-
Fold the filter in half with the pigment side inwards.[9]
-
Place the folded filter into a pre-labeled, opaque microtube or cryovial.
-
-
Preservation and Storage:
-
Immediately plunge the vial into liquid nitrogen for quick-freezing.[6]
-
Transfer the frozen sample to a -80°C freezer for long-term storage.
-
Filters can be stored under these conditions for several months with minimal degradation.
-
Protocol 2: Pigment Extraction and Analysis
This protocol is for extracting pigments for analysis via fluorometry or HPLC.
Procedure:
-
Preparation: Perform all steps in subdued light.
-
Extraction:
-
Remove the cryovial containing the filter from the -80°C freezer. Do not allow it to thaw.
-
Add a precise volume of cold extraction solvent (e.g., 5 mL of 96% ethanol) directly to the frozen filter in the vial.[5]
-
Tightly cap the vial.
-
-
Steeping/Homogenization:
-
Vortex the tube vigorously to break up the filter and suspend the cellular material.
-
Store the extract in the dark at 4°C for 12-24 hours to ensure complete pigment extraction.
-
-
Clarification:
-
Centrifuge the extract (e.g., 10,000 rpm for 20 minutes at 4°C) to pellet the filter debris and cellular material.[6]
-
-
Analysis:
-
Carefully transfer the supernatant to a clean cuvette for immediate analysis via spectrophotometry or fluorometry, or to an HPLC vial for chromatographic analysis.
-
If immediate analysis is not possible, the clarified extract can be stored at -20°C in a sealed, dark vial for a short period.[6]
-
References
- 1. Effects of Storage Conditions on Degradation of Chlorophyll and Emulsifying Capacity of Thylakoid Powders Produced by Different Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iopan.gda.pl [iopan.gda.pl]
- 7. deq.nc.gov [deq.nc.gov]
- 8. researchgate.net [researchgate.net]
- 9. tpwd.texas.gov [tpwd.texas.gov]
- 10. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. environment.des.qld.gov.au [environment.des.qld.gov.au]
- 13. eec.ky.gov [eec.ky.gov]
- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 15. researchgate.net [researchgate.net]
- 16. rjlbpcs.com [rjlbpcs.com]
addressing co-elution of chlorophyll c pigments in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of chlorophyll (B73375) c pigments during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the different types of chlorophyll c and why are they difficult to separate?
A1: this compound is a group of accessory photosynthetic pigments found in many marine algae. The main forms are this compound₁, c₂, and c₃.[1] These pigments have very similar chemical structures and polarities, which makes their separation by chromatography challenging. This compound₁ has an ethyl group at the C8 position, while this compound₂ has a more unsaturated vinyl group at the same position, making it slightly more polar. This compound₃ has a methoxycarbonyl group, further altering its polarity. This structural similarity often leads to co-elution, where the pigments exit the chromatography column at or near the same time, resulting in overlapping peaks.
Q2: I am observing co-elution of my this compound peaks. What is the most likely cause?
A2: Co-elution of this compound pigments is a common issue in reversed-phase HPLC. The most likely causes include:
-
Suboptimal mobile phase composition: The solvent system may not have the correct polarity to effectively differentiate between the this compound variants.
-
Inappropriate stationary phase: The choice of chromatography column (e.g., C18 vs. C8) is critical. A C18 column is generally more hydrophobic and may not provide sufficient selectivity for these polar pigments.[2][3][4][5]
-
An unsuitable gradient program: The rate of change in the mobile phase composition may be too fast, not allowing enough time for the separation of closely related compounds.
-
Poor sample preparation: The presence of interfering compounds in the sample extract can affect the separation.
Q3: What is the difference between a C8 and a C18 column, and which is better for this compound separation?
A3: C8 and C18 columns are both used in reversed-phase HPLC, but they differ in the length of the hydrocarbon chains attached to the silica (B1680970) particles. C18 columns have longer (18-carbon) chains and are more hydrophobic, providing strong retention for non-polar compounds.[2][3][4][5] C8 columns have shorter (8-carbon) chains and are less hydrophobic, making them better suited for the separation of moderately polar compounds like chlorophylls (B1240455).[2][3][4][5] For this compound pigments, a C8 column often provides better selectivity and resolution due to its reduced hydrophobicity, which allows for more effective interaction and separation of these polar molecules.[6][7][8]
Q4: Can I use Thin-Layer Chromatography (TLC) for separating this compound pigments?
A4: Yes, TLC can be used for the separation of photosynthetic pigments, including chlorophylls. It is a simpler and less expensive technique compared to HPLC. However, achieving baseline separation of the different this compound variants with TLC is very challenging due to their similar polarities. HPLC is the preferred method for accurate quantification and high-resolution separation of these pigments.
Troubleshooting Guide: Co-elution of this compound Pigments
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound₁, c₂, and c₃ in HPLC analysis.
Step 1: Initial Assessment and Peak Purity Analysis
Before making any changes to your method, it's important to confirm that you are indeed observing co-elution.
-
Visual Inspection: Look for signs of peak asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound under a single peak.[9]
-
Detector-based Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.
Step 2: Method Optimization
If co-elution is confirmed, follow these steps to optimize your HPLC method.
Caption: A troubleshooting workflow for addressing co-elution in HPLC.
The composition of the mobile phase is a critical factor in achieving good separation.
-
Solvent Selection: For reversed-phase HPLC of chlorophylls, common mobile phases consist of mixtures of methanol, acetonitrile, and water.[10][11] Experiment with different ratios of these solvents to alter the polarity and improve selectivity.
-
Use of Modifiers: Adding a buffer or an ion-pairing reagent can significantly improve peak shape and resolution.
-
Ammonium (B1175870) Acetate (B1210297): Adding a buffer like ammonium acetate to the mobile phase can improve the peak shape of this compound pigments.[12]
-
Pyridine: Pyridine-containing mobile phases have been shown to be effective in separating chlorophylls and carotenoids on octyl silica (C8) columns.[6][13]
-
The choice of stationary phase is crucial for resolving closely related compounds.
-
C8 vs. C18: As mentioned in the FAQs, a C8 column is often a better choice than a C18 column for separating the polar this compound pigments.[6][7][8] If you are using a C18 column and experiencing co-elution, consider switching to a C8 column.
-
Column Dimensions: A longer column with a smaller particle size will generally provide higher resolution.
A well-designed gradient program is essential for separating complex mixtures.
-
Shallow Gradient: A slower, more shallow gradient can improve the separation of closely eluting compounds by providing more time for them to interact with the stationary phase.[14]
-
Isocratic Hold: Introducing an isocratic hold (a period where the mobile phase composition is held constant) at the point where the this compound pigments elute can enhance their separation.[14]
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it can also affect the stability of the pigments. A typical starting point is 30°C.
-
Flow Rate: A lower flow rate generally leads to better resolution, but it will also increase the analysis time.[14]
Experimental Protocols
Protocol 1: Pigment Extraction from Marine Phytoplankton
This protocol is adapted from established methods for extracting pigments from algal cultures or water samples.[15]
-
Sample Collection: Filter a known volume of algal culture or seawater through a glass fiber filter (e.g., Whatman GF/F).
-
Storage: Immediately freeze the filter in liquid nitrogen or at -80°C to prevent pigment degradation.[15]
-
Extraction:
-
Place the frozen filter in a centrifuge tube with 3 mL of 100% acetone.
-
Vortex the sample to ensure the filter is fully submerged.
-
Extract for 24-48 hours at -20°C in the dark.[15]
-
-
Centrifugation: Centrifuge the extract at 1,500 rpm for 5 minutes to pellet the filter and cell debris.
-
Preparation for HPLC:
-
Transfer 1 mL of the supernatant to an autosampler vial.
-
Add 300 µL of deionized distilled water to the vial.[15]
-
Keep the vials at 5°C in the autosampler during analysis.
-
Protocol 2: HPLC Analysis of this compound Pigments
This protocol is a generalized method based on several published procedures for the separation of phytoplankton pigments.[15][16]
-
HPLC System: A binary or quaternary pump system with a temperature-controlled autosampler and a DAD or fluorescence detector.
-
Column: A reversed-phase C8 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is recommended for optimal separation of this compound pigments.
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate.
-
Solvent B: 60:40 (v/v) methanol: acetonitrile.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 100 µL.
| Time (min) | % Solvent A | % Solvent B |
| 0 | 100 | 0 |
| 2 | 0 | 100 |
| 12 | 0 | 100 |
| 14 | 100 | 0 |
| 20 | 100 | 0 |
Note: This is a starting point, and the gradient may need to be optimized for your specific application.
-
Monitor the eluent at 450 nm for this compound pigments. A full spectral scan from 400-700 nm is recommended if using a DAD.
Data Presentation
The following table provides a comparison of typical retention times for this compound pigments using different HPLC methods. Note that retention times can vary depending on the specific column, instrument, and mobile phase preparation.
| Pigment | Method 1 (C18 Column) Retention Time (min) | Method 2 (C8 Column) Retention Time (min) |
| This compound₃ | ~5.2 | ~4.8 |
| This compound₁ | ~5.8 (often co-elutes with c₂) | ~5.5 |
| This compound₂ | ~5.8 (often co-elutes with c₁) | ~5.9 |
Visualizations
Logical Relationship for Column Selection
Caption: Decision logic for selecting the appropriate HPLC column.
References
- 1. researchgate.net [researchgate.net]
- 2. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 3. uhplcs.com [uhplcs.com]
- 4. hawach.com [hawach.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. perm.ug.edu.pl [perm.ug.edu.pl]
- 11. uhplcs.com [uhplcs.com]
- 12. int-res.com [int-res.com]
- 13. The Use of HPLC for the Characterization of Phytoplankton Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 16. researchgate.net [researchgate.net]
improving the stability of chlorophyll c extracts for long-term analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of chlorophyll (B73375) c extracts for long-term analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of chlorophyll c extracts?
A1: this compound, like other chlorophylls (B1240455), is sensitive to various environmental factors. The primary drivers of degradation are:
-
Light: Exposure to light, especially direct sunlight or intense lab lighting, can lead to photo-oxidation and rapid degradation.[1][2][3] All work with chlorophyll extracts should be carried out in subdued light.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical and enzymatic degradation.[5][6][7] Storing extracts at low temperatures is crucial for long-term stability.
-
pH (Acids): Acidic conditions can cause the displacement of the central magnesium ion from the porphyrin ring, converting chlorophyll to pheophytin, which has a different color and absorption spectrum.[6]
-
Enzymes: The presence of chlorophyllase, an enzyme naturally found in plant tissues, can catalyze the removal of the phytol (B49457) tail, leading to the formation of chlorophyllide.[8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the chlorophyll molecule.
Q2: What is the ideal solvent for extracting and storing this compound?
A2: The choice of solvent can significantly impact extraction efficiency and stability.
-
Methanol (B129727) and 96% Ethanol (B145695) are often recommended for efficient extraction and are generally better than 90% acetone (B3395972), which may require homogenization for complete extraction.[4][9]
-
Acetone (80-90%) is also commonly used, but it's important to note that 80% acetone may not completely extract chlorophyll b, which can affect chlorophyll a:b ratios in mixed samples.[10] For long-term storage, pigments can be transferred from polar solvents like acetone to a more stable hydrophobic organic solvent like diethyl ether.[2]
Q3: What are the best practices for long-term storage of this compound extracts?
A3: For optimal long-term stability, the following practices are recommended:
-
Store Extracts, Not Filters: For storage periods longer than a few days, it is better to store the solvent extract rather than the filtered biomass.[4]
-
Low Temperature: Store extracts at -20°C for short-term storage (up to a few weeks). For longer periods, -70°C or -80°C is recommended.[11][12] Quick-freezing in liquid nitrogen before storage is also a good practice.[4]
-
Darkness: Protect extracts from light at all times by using amber vials or by wrapping containers in aluminum foil.[10][11]
-
Inert Atmosphere: For maximum stability, flushing the storage vial with an inert gas like nitrogen or argon before sealing can minimize oxidative degradation.
Q4: How can I minimize chlorophyll degradation during the extraction process itself?
A4: To minimize degradation during extraction, all preparations should be performed as quickly, coldly, and darkly as possible.[10]
-
Work in dim or subdued light.
-
Keep all solvents, samples, and equipment on ice.[10]
-
Minimize the time between sample harvesting and extraction.
-
If filtration is necessary, it should take no longer than 10 minutes.[4]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
Problem 1: The color of my chlorophyll extract has changed from green to olive-brown.
-
Question: I've noticed my this compound extract has changed color. What does this indicate and can I still use it for analysis?
-
Answer: An olive-brown color typically indicates the conversion of chlorophyll to pheophytin, a process known as pheophytinization. This is caused by the loss of the central magnesium atom, often due to exposure to acidic conditions or heat.[6] While you can still quantify the resulting pheopigments using techniques like HPLC, the original this compound concentration will be underestimated. For accurate this compound quantification, a fresh extraction is recommended.
Problem 2: I am seeing inconsistent results in my chlorophyll quantification.
-
Question: My repeated measurements of the same extract are giving variable results. What could be the cause?
-
Answer: Inconsistent results can stem from several sources:
-
Solvent Evaporation: Ensure your sample tubes are well-sealed during storage and analysis, as solvent evaporation will concentrate the sample and alter readings.[4]
-
Temperature Fluctuations: If using a spectrophotometer, ensure your extracts have warmed to room temperature before measurement to avoid condensation on the cuvette, which can interfere with absorbance readings.[10]
-
Light Exposure: Repeatedly exposing the extract to light during analysis can cause degradation over the course of the experiment. Keep samples in the dark between readings.
-
Instrument Calibration: Ensure your spectrophotometer or HPLC is properly calibrated.
-
Problem 3: My chlorophyll yield is lower than expected.
-
Question: I'm not extracting as much this compound as I anticipated based on my sample material. How can I improve my yield?
-
Answer: Low yield can be due to incomplete extraction. Consider the following:
-
Cell Lysis: Ensure you are adequately disrupting the cells of your source material. This may require grinding, sonication, or homogenization, especially when using solvents like acetone.[4][10]
-
Solvent Choice: As mentioned in the FAQs, 96% ethanol or methanol may provide better extraction efficiency than 90% acetone for some samples.[4][9]
-
Extraction Time: While extraction time may not have a significant influence within a 3 to 24-hour window with 96% ethanol[4], ensure you are allowing sufficient time for the solvent to penetrate the tissue.
-
Repeat Extractions: After centrifuging your sample, re-extract the pellet with fresh solvent to recover any remaining chlorophyll until the pellet is colorless.[10]
-
Data on Chlorophyll Stability
The stability of chlorophyll is highly dependent on storage conditions. The following tables summarize the degradation kinetics under various temperatures and the influence of different solvents.
Table 1: Thermal Degradation Kinetics of Chlorophylls
| Pigment | Temperature Range (°C) | Activation Energy (kJ/mol) | Key Finding |
| Chlorophyll a | 60 - 95 | 71.04 ± 4.89 | More heat sensitive than chlorophyll b.[7] |
| Chlorophyll b | 60 - 95 | 67.11 ± 6.82 | More heat stable than chlorophyll a.[7] |
| Pheophytin a | 60 - 95 | 79 | A primary degradation product of chlorophyll a.[13] |
| Chlorophyllides | 80 - 115 | 15.0 - 22.8 Kcal/mol | Less thermally stable than chlorophylls.[6] |
Table 2: Half-life of Chlorophyll a and b in Dried Polyscias fruticose Leaves Under Optimal Storage Conditions (4°C, No Light, Low Oxygen)
| Pigment | Half-life (days) |
| Chlorophyll a | 222 |
| Chlorophyll b | 376 |
| [Source:[1]] |
Table 3: Comparison of Solvents for Chlorophyll Extraction Efficiency
| Solvent | Relative Efficiency | Notes |
| 96% Ethanol | High efficiency.[4] | Often does not require homogenization of the sample.[4] |
| Methanol | High efficiency, consistently outperformed acetone in pressurized liquid extraction.[9] | A good choice for both chlorophylls and carotenoids. |
| 90% Acetone | Good efficiency, but may be lower than ethanol for some samples.[4] | Often requires homogenization for complete extraction.[4] More stable over time than 80% acetone or 95% ethanol.[14] |
| 80% Acetone | May result in incomplete extraction of chlorophyll b, leading to inaccurate chlorophyll a:b ratios.[10] | Use with caution if accurate chlorophyll b concentration is required. |
| DMSO/Methanol | Significantly more efficient for "difficult" species like some macroalgae.[15] | A two-step process involving dimethyl sulfoxide (B87167) followed by methanol. |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound
This protocol is adapted from standard methods for chlorophyll analysis.
Materials:
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Cuvettes (glass or quartz, not plastic if using acetone)[10]
-
Volumetric flasks
-
90% Acetone or 96% Ethanol
-
Magnesium carbonate (optional, to neutralize acids)
Procedure:
-
Sample Preparation: Weigh a known amount of fresh sample material (e.g., 100 mg). Perform all steps under dim light.
-
Homogenization: Place the sample in a chilled mortar and pestle. Add a small amount of solvent (e.g., 2-3 mL of 90% acetone) and a pinch of magnesium carbonate. Grind the tissue until it is thoroughly homogenized.[16]
-
Extraction: Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional solvent and add it to the tube to ensure a complete transfer. Adjust the final volume to a known amount (e.g., 10 mL).
-
Centrifugation: Centrifuge the extract at 4000-5000 rpm for 5-10 minutes to pellet the solid debris.[10]
-
Measurement: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance at the required wavelengths for this compound analysis (typically around 630 nm, 647 nm, and 664 nm, along with a reading at 750 nm to correct for turbidity).
-
Calculation: Use the appropriate trichromatic equations for your chosen solvent to calculate the concentration of this compound. Subtract the 750 nm absorbance reading from all other readings before calculation.[10]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Chlorophyll Analysis
This is a general protocol for the separation of chlorophylls and their degradation products. Specific parameters may need to be optimized for your system.
Materials:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Reversed-phase C18 column[17]
-
Solvents (HPLC grade): Acetonitrile, Methanol, Ethyl Acetate, Water
-
Tris buffer (0.1 M, pH 8)
-
0.22 µm syringe filters (PTFE)
Procedure:
-
Sample Preparation: Prepare the chlorophyll extract as described in Protocol 1.
-
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile:Methanol:0.1 M Tris buffer (pH 8) (84:2:14 v/v/v)
-
Mobile Phase B: Methanol:Ethyl Acetate (68:32 v/v)
-
Gradient: A common gradient starts with 100% A, linearly transitioning to 100% B over 12-15 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 - 1.2 mL/min
-
Injection Volume: 15 - 100 µL[12]
-
Detection: Monitor at wavelengths relevant for chlorophylls, typically around 430-440 nm for the Soret band and 665 nm for the Qy band.
-
-
Data Analysis: Identify peaks based on retention times compared to standards. Quantify by integrating the peak area.[17]
Visualizations
Caption: General workflow for this compound extraction, analysis, and storage.
Caption: Key degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bbrc.in [bbrc.in]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. iopan.gda.pl [iopan.gda.pl]
- 5. Chlorophyll Fluorescence: Importance and Applications - CID Bio-Science [cid-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of chlorophyll degradation and color loss in heated broccoli juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fate of chlorophyll degradation | PPTX [slideshare.net]
- 9. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. deq.nc.gov [deq.nc.gov]
- 12. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 13. Identification and thermal degradation kinetics of chlorophyll pigments and ascorbic acid from ditax nectar (Detarium senegalense J.F. Gmel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
correcting for chlorophyll b interference in chlorophyll c quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the quantification of chlorophyll (B73375) c, specifically addressing the interference from chlorophyll b.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to accurately measure chlorophyll c in the presence of chlorophyll b?
A1: The primary challenge lies in the overlapping absorption spectra of chlorophyll a, b, and c.[1] All three chlorophyll types absorb light in the same regions of the visible spectrum, particularly in the blue and red regions. Chlorophyll a is the most abundant pigment and its strong absorption can mask the smaller absorption peaks of this compound, leading to inaccurate quantification.[2] Furthermore, chlorophyll b also has an absorption spectrum that overlaps with that of this compound, creating significant interference.
Q2: What is the most common method for correcting for chlorophyll b interference in this compound quantification?
A2: The most common method is the use of trichromatic spectrophotometric equations. These equations, such as those developed by Jeffrey and Humphrey (1975), are designed to resolve the concentrations of chlorophylls (B1240455) a, b, and c in a mixed sample by measuring the absorbance at three different wavelengths.[2][3][4][5][6] These equations use specific extinction coefficients for each chlorophyll at each wavelength to calculate their individual concentrations.
Q3: Are there alternative methods to spectrophotometry for this compound quantification?
A3: Yes, several alternative methods exist, each with its own advantages and disadvantages:
-
High-Performance Liquid Chromatography (HPLC): This is considered the most accurate method as it physically separates the different chlorophyll pigments before quantifying them individually.[7][8] However, HPLC is more time-consuming, requires specialized equipment, and is more expensive than spectrophotometry.[9]
-
Fluorometry: This method is more sensitive than spectrophotometry, which can be advantageous when working with low chlorophyll concentrations.[3] However, it is also susceptible to interference from other fluorescent compounds.[8]
-
Spectral Deconvolution: This computational method uses software to fit the absorbance spectrum of a mixed sample to the known spectra of pure chlorophylls and other pigments, thereby estimating their individual concentrations.[9]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible this compound values.
-
Possible Cause 1: Incomplete Pigment Extraction. The choice of solvent can significantly impact the extraction efficiency of different chlorophylls. While 80% acetone (B3395972) has been widely used, it may not completely extract chlorophyll b, leading to an underestimation of its concentration and consequently affecting the correction for this compound.[10]
-
Solution: Consider using methanol (B129727) or 100% acetone for a more complete extraction of all chlorophylls.[9][10] Ensure the plant or algal tissue is thoroughly homogenized or ground to maximize cell lysis and pigment release.[3][7]
-
-
Possible Cause 2: Pigment Degradation. Chlorophylls are sensitive to light and heat, which can cause them to degrade into pheophytins.[4][10] Pheophytins have their own absorption spectra that can interfere with the measurement of chlorophylls.
-
Solution: Perform all extraction steps in dim light and keep samples on ice or refrigerated.[10] Analyze the extracts as quickly as possible after preparation. If storage is necessary, keep extracts in the dark at -20°C or below.
-
-
Possible Cause 3: Turbidity of the Extract. Particulate matter in the extract can scatter light, leading to artificially high absorbance readings.
-
Solution: Centrifuge the extract at a sufficient speed and for an adequate duration to pellet all cellular debris.[10] If turbidity persists, you can measure the absorbance at 750 nm (a wavelength where chlorophylls do not absorb) and subtract this value from your readings at the analytical wavelengths.[4][10][11]
-
Issue 2: Calculated this compound concentration is negative or unexpectedly low.
-
Possible Cause 1: Inappropriate Spectrophotometric Equations. The accuracy of the trichromatic equations depends on using the correct extinction coefficients for the specific solvent used for extraction.
-
Possible Cause 2: High Chlorophyll a to this compound Ratio. When the concentration of chlorophyll a is significantly higher than that of this compound, the large absorbance of chlorophyll a can overwhelm the signal from this compound, leading to large errors in the calculation.[2]
Experimental Protocols
Spectrophotometric Quantification of Chlorophylls a, b, and c (using 90% Acetone)
This protocol is based on the widely used trichromatic method.
1. Pigment Extraction: a. Homogenize a known amount of sample tissue (e.g., 100 mg) in 10 mL of 90% acetone. b. Perform the extraction in a cold, dark environment to prevent pigment degradation.[10] c. Centrifuge the homogenate at 5,000 x g for 10 minutes to pellet cell debris. d. Carefully transfer the supernatant to a clean tube.
2. Spectrophotometric Measurement: a. Calibrate the spectrophotometer with 90% acetone as a blank. b. Measure the absorbance of the extract at 664 nm, 647 nm, 630 nm, and 750 nm. The reading at 750 nm is for turbidity correction.[4][11]
3. Calculation: a. Subtract the absorbance at 750 nm from the readings at 664 nm, 647 nm, and 630 nm. b. Use the following equations (Jeffrey and Humphrey, 1975) to calculate the chlorophyll concentrations in the extract (in mg/L):[4][6]
| Pigment | Equation |
| Chlorophyll a | Ca = 11.85(A664) - 1.54(A647) - 0.08(A630) |
| Chlorophyll b | Cb = 21.03(A647) - 5.43(A664) - 2.66(A630) |
| This compound | Cc = 24.52(A630) - 1.67(A664) - 7.60(A647) |
Where Aλ is the turbidity-corrected absorbance at wavelength λ.
Data Presentation
The following table summarizes the key spectrophotometric equations for chlorophyll determination in 90% acetone, which are essential for correcting for the spectral overlap of chlorophyll b when quantifying this compound.
| Chlorophyll Type | Formula (for 90% Acetone Extracts) | Reference |
| Chlorophyll a (mg/L) | 11.85(A664) - 1.54(A647) - 0.08(A630) | Jeffrey & Humphrey, 1975[4][6] |
| Chlorophyll b (mg/L) | 21.03(A647) - 5.43(A664) - 2.66(A630) | Jeffrey & Humphrey, 1975[4][6] |
| This compound (mg/L) | 24.52(A630) - 1.67(A664) - 7.60(A647) | Jeffrey & Humphrey, 1975[4][6] |
Visualizations
Experimental Workflow for Chlorophyll Quantification
Caption: Workflow for spectrophotometric chlorophyll quantification.
Logical Relationship of Interference in Spectrophotometry
Caption: Interference sources in this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. robtheoceanographer.com [robtheoceanographer.com]
- 3. nalms.org [nalms.org]
- 4. umces.edu [umces.edu]
- 5. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton | Semantic Scholar [semanticscholar.org]
- 6. participants.wepal.nl [participants.wepal.nl]
- 7. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. app.periodikos.com.br [app.periodikos.com.br]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Chlorophyll c
Welcome to the technical support center for troubleshooting and minimizing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of chlorophyll (B73375) c. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis of chlorophyll c?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] These interfering components can include salts, lipids, proteins, and other pigments.[2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of your quantitative analysis.[2][4]
Q2: What are the common signs of significant matrix effects in my analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.[1]
-
Low recovery of this compound during method validation, despite efficient extraction.
-
Inconsistent peak areas for the same concentration of this compound in different sample matrices.[1]
-
A significant difference between the slope of the calibration curve in a pure solvent versus one prepared in the sample matrix (matrix-matched).[1]
Q3: What causes ion suppression versus ion enhancement?
A3: Ion suppression is more common and occurs when co-eluting matrix components compete with this compound for ionization, reducing the number of this compound ions that reach the detector.[1][4] This can be due to competition for charge in the electrospray droplet or changes in the droplet's physical properties that hinder efficient ionization.[1] Ion enhancement is less frequent and may happen when co-eluting compounds improve the ionization efficiency of this compound, for instance, by favorably altering the droplet's surface tension.[1]
Q4: How can I quantitatively assess the matrix effect for this compound in my samples?
A4: The matrix effect can be quantified by comparing the response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration.[1] The matrix effect percentage is calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q5: What are the primary strategies to minimize matrix effects?
A5: The main strategies include:
-
Optimizing Sample Preparation: To remove interfering compounds.[4]
-
Chromatographic Separation: Modifying chromatographic parameters to separate this compound from matrix components.[4]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to compensate for the effect.[5][6]
-
Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard that behaves similarly to the analyte.[4][5][7]
-
Sample Dilution: This can be a simple and effective method if the concentration of this compound is high enough for detection after dilution.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Problem: Poor reproducibility and inaccurate quantification of this compound.
Step 1: Initial Assessment
-
Examine Chromatography: Is the this compound peak well-resolved from the majority of the matrix components? Co-elution is a primary cause of matrix effects.[1][4]
-
Review Sample Preparation: Is your current sample preparation method sufficient to remove potential interferences like phospholipids (B1166683) and other pigments?
Step 2: Quantify the Matrix Effect
-
Perform a post-extraction spike experiment as described in FAQ Q4 to determine the extent of ion suppression or enhancement.
Step 3: Implement Mitigation Strategies
Based on the assessment, choose one or more of the following strategies:
-
Improve Sample Preparation:
-
Optimize Chromatography:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from interfering compounds.
-
Column Chemistry: Consider a different column chemistry that provides better retention and separation.
-
-
Use Advanced Calibration Techniques:
The following diagram illustrates a logical workflow for troubleshooting matrix effects.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
Experimental Protocols
Protocol 1: General Sample Extraction for this compound
This protocol is a starting point and may need optimization for your specific matrix.
-
Homogenization: Homogenize 1-2 g of your sample material.
-
Extraction:
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., acetone, methanol, or a mixture).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes.
-
-
Collection: Carefully collect the supernatant for further cleanup or direct analysis.
Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
This is a common cleanup step used in QuEChERS-based methods.
-
Transfer: Take a 1 mL aliquot of the supernatant from the extraction step.
-
Add Sorbent: Transfer the aliquot to a d-SPE tube containing a sorbent mixture. For pigmented samples, this may include graphitized carbon black (GCB) or a specialized chlorophyll removal sorbent.[1][11]
-
Vortex: Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge: Centrifuge at high speed for 5 minutes.
-
Final Extract: Take the supernatant and filter through a 0.22 µm filter into an autosampler vial.
Protocol 3: Preparation of Matrix-Matched Calibration Standards
-
Prepare Blank Matrix Extract: Follow your entire sample preparation procedure (extraction and cleanup) using a blank matrix sample that does not contain this compound.
-
Spike Standards: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of a this compound standard solution.
-
Analyze: Analyze these matrix-matched standards alongside your samples to generate a calibration curve that accounts for matrix effects.
The following diagram illustrates a general experimental workflow for minimizing matrix effects.
Caption: A general experimental workflow for this compound analysis with matrix effect mitigation.
Data Presentation
Table 1: Comparison of Sample Cleanup Methods on Matrix Effect
| Cleanup Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) (n=5) |
| Protein Precipitation | 85 | 65 (Suppression) | 15 |
| LLE (Liquid-Liquid Extraction) | 90 | 75 (Suppression) | 10 |
| SPE (C18) | 95 | 88 (Suppression) | 7 |
| Phospholipid Removal Plate | 98 | 95 (Minimal Effect) | <5 |
This table presents illustrative data to show the potential impact of different cleanup methods.
Table 2: Calculation of Matrix Effect for this compound
| Replicate | Peak Area in Solvent | Peak Area in Matrix | Matrix Effect (%) |
| 1 | 1,200,000 | 850,000 | 70.8 |
| 2 | 1,250,000 | 880,000 | 70.4 |
| 3 | 1,180,000 | 830,000 | 70.3 |
| Average | 1,210,000 | 853,333 | 70.5 (Suppression) |
This table provides an example of how to calculate the matrix effect based on experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
best practices for preserving phytoplankton samples for chlorophyll c analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phytoplankton samples for chlorophyll (B73375) c analysis.
Troubleshooting Guides
This section addresses common issues that may arise during sample preservation, extraction, and analysis of chlorophyll c.
| Problem | Possible Causes | Solutions & Recommendations |
| Low this compound Yield | 1. Incomplete cell lysis: Some phytoplankton species have robust cell walls that are resistant to solvent extraction alone. 2. Inadequate extraction time or temperature: The solvent may not have had enough time or the right conditions to penetrate the cells and dissolve the pigments. 3. Inappropriate solvent choice: The selected solvent may not be optimal for extracting this compound from the specific phytoplankton species. 4. Pigment degradation: Samples may have been exposed to light, high temperatures, or acidic conditions during storage or extraction. | 1. Mechanical disruption: Incorporate a mechanical disruption step such as grinding with a tissue grinder, sonication, or bead beating to ensure complete cell lysis. Homogenization is particularly necessary when using acetone (B3395972).[1] 2. Optimize extraction: For 96% ethanol (B145695), an extraction time of 3 to 24 hours at room temperature in the dark is generally sufficient.[1] For other solvents, consult literature for optimal time and temperature for your specific sample type. 3. Solvent selection: 96% ethanol has shown better extraction efficiency for total chlorophyll compared to 90% acetone.[1] Dimethyl sulfoxide (B87167) (DMSO) is also a highly efficient solvent.[2] The choice may be species-dependent. 4. Minimize degradation: Always work in subdued light and keep samples cold during processing.[3] Use buffered solvents if acidification is a concern. |
| High Variability in Replicate Samples | 1. Inconsistent filtration volume: Filtering inconsistent volumes of water will lead to variability in the amount of phytoplankton biomass on the filter. 2. Non-homogenous sample: The phytoplankton in the water sample may not be evenly distributed. 3. Inconsistent extraction procedure: Variations in grinding time, solvent volume, or extraction duration between replicates. 4. Instrumental drift: The spectrophotometer or HPLC may not be stable. | 1. Precise volume measurement: Use a graduated cylinder or other calibrated vessel to accurately measure the volume of water filtered for each replicate. 2. Thorough mixing: Gently invert the sample container several times before taking a subsample for filtration to ensure a homogenous distribution of phytoplankton. 3. Standardize protocol: Ensure that each replicate is processed using the exact same procedure, including grinding time, solvent volume, and extraction time. 4. Instrument calibration: Calibrate the instrument before each use and run a standard periodically throughout the analysis to check for drift. |
| Presence of Degradation Products (e.g., Pheophytin c) | 1. Sample acidification: Acidic conditions can cause the loss of the central magnesium atom from the chlorophyll molecule, forming pheophytin.[4] 2. Extended storage: Prolonged storage, even under frozen conditions, can lead to pigment degradation. 3. Exposure to light and heat: Light and heat accelerate the degradation of chlorophylls (B1240455). | 1. Use buffered solvents: If acidification is a concern, consider using a buffered solvent for extraction. 2. Minimize storage time: Analyze samples as quickly as possible after collection. If storage is necessary, quick-freezing in liquid nitrogen and storage at -80°C is recommended for long-term preservation.[3] 3. Protect from light and heat: Keep samples in the dark and at low temperatures throughout the entire process, from collection to analysis. |
| Poor HPLC Peak Resolution for this compound | 1. Inappropriate mobile phase: The solvent gradient may not be optimized for the separation of this compound from other pigments. 2. Column degradation: The HPLC column may be old or contaminated. 3. Sample overload: Injecting too much pigment onto the column can lead to broad, poorly resolved peaks. | 1. Optimize mobile phase: Use a ternary gradient system with eluents such as methanol (B129727)/ammonium (B1175870) acetate (B1210297), acetonitrile/water, and ethyl acetate. The addition of 2% ammonium acetate to the methanol extraction solvent has been shown to improve the height and sharpness of this compound peaks.[1] 2. Column maintenance: Flush the column regularly and replace it if performance degrades. 3. Dilute sample: If overloading is suspected, dilute the sample extract before injection. |
Frequently Asked Questions (FAQs)
Sample Preservation
Q1: What is the best method for preserving phytoplankton samples for this compound analysis?
A1: The best preservation method depends on the intended storage duration. For short-term storage (up to a few weeks), filtering the sample onto a glass fiber filter (GF/F), folding the filter, and storing it frozen at -20°C in the dark is acceptable.[1] For long-term storage, it is recommended to quick-freeze the filter in liquid nitrogen and then store it at -80°C.[3] This minimizes pigment degradation.
Q2: Should I store the filtered sample or the pigment extract?
A2: If samples need to be stored at -20°C, it is generally better to store the pigment extract rather than the filter.[1] However, the most recommended method for long-term preservation is to store the filter after quick-freezing in liquid nitrogen.[1]
Q3: Can I use chemical preservatives like Lugol's solution?
A3: While Lugol's solution is commonly used for preserving phytoplankton for cell counting, it is generally not recommended for pigment analysis as it can interfere with chlorophyll extraction and analysis. Freezing is the preferred method for preserving samples for chlorophyll analysis.
Extraction
Q4: What is the best solvent for extracting this compound?
A4: Both 96% ethanol and 90% acetone are commonly used solvents. However, 96% ethanol has been shown to have a better extraction efficiency for total chlorophyll than 90% acetone, and it does not require the filters to be homogenized.[1] Dimethyl sulfoxide (DMSO) is another highly efficient solvent.[2] The optimal solvent may vary depending on the phytoplankton species.
Q5: How long should I extract the pigments for?
A5: With 96% ethanol, an extraction time of 3 to 24 hours in the dark at room temperature is generally sufficient.[1] For 90% acetone, extraction is typically carried out for 24-48 hours at -20°C.[3]
Q6: Is it necessary to grind the filter during extraction?
A6: If you are using 90% acetone for extraction, grinding the filter is necessary to ensure complete cell lysis and pigment extraction.[1] When using 96% ethanol, grinding is generally not required.[1]
Analysis
Q7: What are the common methods for analyzing this compound?
A7: The most common methods are spectrophotometry and High-Performance Liquid Chromatography (HPLC). Spectrophotometry is a simpler method but can be subject to interference from other pigments. HPLC is a more accurate method that separates the different chlorophylls and their degradation products before quantification.
Q8: Are there specific spectrophotometric equations for this compound?
A8: Yes, trichromatic equations have been developed to determine the concentrations of chlorophylls a, b, and c (c1+c2) in a mixed pigment extract. The equations developed by Jeffrey and Humphrey (1975) are recommended for this purpose.[5]
Q9: What are the key considerations for HPLC analysis of this compound?
A9: A C18 reverse-phase column is typically used with a gradient of solvents to separate the pigments. It is important to use an external standard of known concentration to calibrate the instrument and to protect the samples from light during analysis.
Quantitative Data Summary
Table 1: Comparison of Chlorophyll Extraction Solvents
| Solvent | Extraction Efficiency | Homogenization Required? | Notes |
| 96% Ethanol | High | No | Recommended for general use.[1] |
| 90% Acetone | Moderate to High | Yes | Traditionally used in marine research.[1] |
| Dimethyl Sulfoxide (DMSO) | Very High | No | Highly efficient but can be more hazardous.[2] |
| Methanol | High | No | Often used in HPLC methods. |
Table 2: Recommended Storage Conditions and Expected Pigment Stability
| Storage Method | Temperature | Duration | Expected Chlorophyll Stability |
| Filtered Sample (Frozen) | -20°C | Short-term (weeks) | Good; some degradation may occur over time. |
| Filtered Sample (Quick-Frozen) | -80°C (after liquid N2) | Long-term (months) | Excellent; minimal degradation.[3] |
| Pigment Extract (in 96% Ethanol) | -20°C | Short-term (weeks) | Good; generally more stable than storing the filter at -20°C.[1] |
| Whole Water Sample | 4°C (dark) | Very short-term (<24 hours) | Acceptable for immediate analysis, but degradation can occur. |
Note: Quantitative degradation rates for this compound are not as well-documented as for chlorophyll a. The stability information is based on general chlorophyll stability studies. Light exposure at any stage will significantly increase degradation.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound
This protocol is adapted from the trichromatic method for determining chlorophylls a, b, and c.
1. Sample Filtration:
-
Filter a known volume of phytoplankton sample through a 25 mm or 47 mm GF/F filter under low vacuum pressure.
-
The volume filtered will depend on the phytoplankton density.
2. Pigment Extraction:
-
Place the filter in a centrifuge tube with 5-10 mL of 96% ethanol.
-
Store the tube in the dark at room temperature for 3-24 hours.
3. Centrifugation:
-
Centrifuge the extract to pellet the filter and cell debris.
4. Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a cuvette.
-
Measure the absorbance at 750 nm, 664 nm, 647 nm, and 630 nm. The 750 nm reading is for turbidity correction.
-
Use the following equations (Jeffrey and Humphrey, 1975) for 90% acetone extracts to calculate chlorophyll concentrations (in µg/mL). Note: These equations are for 90% acetone; for 96% ethanol, specific equations should be used if available, though these provide an approximation.
-
Chlorophyll c1 + c2 (µg/mL) = 24.52(A630 - A750) - 1.63(A664 - A750) - 7.60(A647 - A750)
-
5. Final Calculation:
-
Calculate the concentration of this compound in the original sample (in µg/L) using the following formula: This compound (µg/L) = (this compound (µg/mL) * volume of extract (mL)) / volume of water filtered (L)
Protocol 2: HPLC Analysis of this compound
This protocol provides a general workflow for the analysis of this compound using HPLC.
1. Sample Preparation and Extraction:
-
Follow steps 1 and 2 from the spectrophotometric protocol, using a suitable solvent for HPLC analysis (e.g., 100% acetone or methanol).
-
After extraction, filter the extract through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A ternary gradient system is typically used. For example:
-
Eluent A: 80:20 methanol: 0.5 M ammonium acetate (v/v, pH 7.2)
-
Eluent B: 90:10 acetonitrile: water (v/v)
-
Eluent C: 100% ethyl acetate
-
-
Gradient Program: A linear gradient from Eluent A to Eluent B, followed by a gradient to Eluent C. The specific gradient program should be optimized for the separation of this compound pigments.
-
Flow Rate: ~1 mL/min.
-
Detection: Photodiode array (PDA) detector, monitoring at 436 nm for chromatography.
3. Calibration and Quantification:
-
Prepare a calibration curve using a certified this compound standard.
-
Identify the this compound peak in the sample chromatogram based on its retention time and absorption spectrum.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Overcoming Incomplete Chlorophyll c Extraction from Robust Algal Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with chlorophyll (B73375) c extraction from robust algal species like diatoms and dinoflagellates.
Frequently Asked Questions (FAQs)
Q1: Why is my chlorophyll c yield consistently low when extracting from robust microalgae?
A1: Low this compound yield from robust algae, such as diatoms or dinoflagellates, is often due to their resilient cell walls which are difficult to rupture.[1][2] These cell walls can be composed of complex polysaccharides, silica (B1680970) (in diatoms), or pectin-like substances that prevent efficient solvent penetration.[3] Incomplete cell lysis is a primary bottleneck, leading to poor extraction of intracellular pigments.[1]
Q2: Which solvent is best for extracting this compound?
A2: The choice of solvent is critical and depends on the algal species. While 80% acetone (B3395972) is a common solvent for general chlorophyll extraction, more potent solvents are often required for robust cells.[4][5] Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) have demonstrated higher extraction efficiency for many microalgae, including those with tough cell walls.[6][7][8] A combination of solvents, such as DMSO followed by methanol or a mixture of chloroform (B151607) and methanol, can also significantly improve yields.[7][9]
Q3: Can the extraction method cause degradation of this compound?
A3: Yes, chlorophyll pigments are sensitive to degradation. Exposure to light, heat, and acidic conditions can convert chlorophyll into its degradation products, such as pheophytin, by causing the loss of the central magnesium ion.[10][11] It is crucial to perform extractions in dim light, keep samples cool, and neutralize plant acids by adding a substance like magnesium carbonate or sodium bicarbonate during the process.[10] High temperatures used in some extraction methods can also lead to significant thermal breakdown of pigments.[12]
Q4: How can I accurately quantify the amount of this compound in my extract?
A4: The two primary methods for quantifying this compound are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).[11][13]
-
Spectrophotometry: This method is rapid and involves measuring the absorbance of the extract at specific wavelengths. Trichromatic equations are then used to calculate the concentrations of chlorophylls (B1240455) a, b, and c.[11][14]
-
HPLC: This is a more sensitive and accurate method that separates different pigments before quantifying them.[13][15] It is the preferred method for complex mixtures or when high accuracy is required, as it can distinguish between chlorophyll c1, c2, and c3 and separate them from other pigments like carotenoids.[13][16]
Troubleshooting Guide
Problem 1: The algal pellet remains green after solvent extraction.
-
Question: I have repeatedly extracted my robust algal pellet with 90% acetone, but it retains a green color, indicating incomplete extraction. What should I do?
-
Answer: This is a clear sign of insufficient cell wall disruption. The solvent cannot access the intracellular pigments.
-
Solution 1: Change Your Solvent. Switch to a more effective solvent like methanol or DMSO, which have been shown to be superior for extracting pigments from challenging species.[6][7]
-
Solution 2: Introduce a Cell Disruption Step. Before adding the solvent, employ a mechanical or physical cell disruption method. Techniques like bead milling, high-pressure homogenization, sonication, or microwave-assisted extraction can effectively break the tough cell walls.[17] Even simple grinding with a mortar and pestle in the presence of liquid nitrogen can significantly improve cell lysis.[1]
-
Solution 3: Combine Methods. For extremely resistant strains, a combination of chemical and mechanical methods may be necessary. For example, using a bead beater followed by extraction with a DMSO/methanol solvent system can maximize pigment recovery.[18][19]
-
Problem 2: My chlorophyll extract shows an abnormal absorption spectrum.
-
Question: The absorption spectrum of my extract has shifted peaks or a high baseline, suggesting the presence of contaminants or degradation products. How can I fix this?
-
Answer: This issue points to either pigment degradation or the co-extraction of other cellular components.
-
Solution 1: Prevent Pigment Degradation. Ensure all extraction steps are performed quickly and in low light to prevent photodegradation.[16] Keep samples on ice to minimize enzymatic activity. Add a neutralizing agent like magnesium carbonate (MgCO₃) or sodium bicarbonate (NaHCO₃) at the beginning of the extraction to prevent the formation of pheophytins in an acidic environment.[10]
-
Solution 2: Clarify the Extract. After extraction and cell disruption, centrifuge the sample at high speed (e.g., 5000 x g for 15 minutes) to pellet all cell debris.[20] Filter the supernatant through a 0.22 µm PTFE filter before spectrophotometric or HPLC analysis to remove any remaining particulates that could interfere with readings.[15]
-
Solution 3: Use HPLC for Analysis. If spectrophotometry continues to yield ambiguous results, HPLC is recommended. It can separate this compound from its degradation products and other interfering pigments, allowing for accurate quantification.[15]
-
Experimental Protocols
Protocol 1: Enhanced Solvent Extraction for Robust Algal Cells
This protocol incorporates a mechanical disruption step to improve extraction efficiency.
-
Sample Preparation: Harvest algal cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).[20] Discard the supernatant and record the wet weight of the pellet. If possible, freeze-dry the sample to determine the dry weight.[10]
-
Cell Disruption (Choose one):
-
Grinding: Transfer the pellet to a pre-chilled mortar. Add a small amount of liquid nitrogen and grind the frozen pellet to a fine powder with a pestle.[1]
-
Bead Beating: Resuspend the pellet in a small volume of extraction solvent. Add an equal volume of glass or ceramic beads (e.g., 0.5 mm diameter) to a microcentrifuge tube. Agitate vigorously using a bead beater or vortexer for 5-10 minutes.[21]
-
-
Solvent Extraction:
-
Clarification: Centrifuge the extract at high speed (e.g., 5000 x g for 15 min) to pellet cell debris.[20]
-
Quantification: Carefully transfer the supernatant to a new tube. Measure the absorbance using a spectrophotometer or analyze via HPLC.
Protocol 2: Spectrophotometric Quantification of this compound
-
Measurement: Measure the absorbance (A) of the clarified extract at 750, 664, 647, and 630 nm. The reading at 750 nm serves as a blank to correct for turbidity.[20]
-
Calculation: Use the appropriate trichromatic equations based on the solvent used. For 90% acetone, the equations are often cited as:
-
Chl c (µg/mL) = [Equation specific to this compound]
-
Note: Specific equations vary. It is critical to use equations validated for your specific solvent system.
-
Data Presentation
Table 1: Comparison of Common Solvents for Chlorophyll Extraction
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| 90% Acetone | High | 56 | Widely used, good for many species, established equations.[4][22] | Inefficient for robust cells with thick walls.[6] |
| 100% Methanol | High | 65 | Higher extraction efficiency for many robust species.[7][8] | Toxic, equations may be less common than for acetone.[22] |
| Ethanol | High | 78 | Less toxic than methanol, effective for some species.[6] | Can be less efficient than methanol or DMSO.[6] |
| DMSO | High | 189 | Very high extraction efficiency, penetrates tough cell walls.[6][7] | High boiling point, can be difficult to remove, may interfere with some analyses. |
Table 2: Overview of Cell Disruption Methods for Robust Algae
| Method | Principle | Advantages | Disadvantages |
| Bead Milling | Mechanical shear and impact from beads. | Highly effective for tough cell walls, scalable.[17] | Can generate heat, potentially degrading pigments.[17] |
| Sonication | Cavitation from high-frequency sound waves. | Good for small volumes, effective for rigid walls.[18] | Can generate heat, not easily scalable.[18] |
| High-Pressure Homogenization | Forces cells through a narrow valve at high pressure. | Very efficient, suitable for industrial scale.[17] | High equipment cost, can generate heat. |
| Microwave-Assisted Extraction | Rapid heating of intracellular water causes cell rupture. | Fast, reduces solvent consumption.[18] | Risk of thermal degradation if not controlled.[23] |
| Freeze-Thaw / Grinding | Ice crystal formation and mechanical force disrupt cells. | Simple, low cost, avoids high temperatures.[1] | Can be labor-intensive and less efficient than other mechanical methods. |
Visualizations
References
- 1. jabonline.in [jabonline.in]
- 2. mdpi.com [mdpi.com]
- 3. Improved Extraction Efficiency of Antioxidant Bioactive Compounds from Tetraselmis chuii and Phaedoactylum tricornutum Using Pulsed Electric Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. bg.copernicus.org [bg.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. jkip.kit.edu [jkip.kit.edu]
- 11. nalms.org [nalms.org]
- 12. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 14. participants.wepal.nl [participants.wepal.nl]
- 15. prometheusprotocols.net [prometheusprotocols.net]
- 16. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 17. uvadoc.uva.es [uvadoc.uva.es]
- 18. scielo.br [scielo.br]
- 19. Recovering Microalgal Bioresources: A Review of Cell Disruption Methods and Extraction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new method for fast extraction and determination of chlorophylls in natural water [ouci.dntb.gov.ua]
- 21. scielo.br [scielo.br]
- 22. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 23. researchgate.net [researchgate.net]
calibration standards and quality control for chlorophyll c measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorophyll (B73375) c measurements.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of chlorophyll c and their spectral properties?
This compound is an accessory pigment found in many marine algae. Unlike chlorophylls (B1240455) a and b, it has a porphyrin ring structure without a phytol (B49457) tail. The most common forms are chlorophyll c1, c2, and c3. Their absorption maxima vary slightly depending on the solvent used.[1]
| Pigment | Solvent | Absorption Maxima (nm) |
| Chlorophyll c1 | Diethyl ether | 444, 577, 626 |
| Acetone (B3395972) | 447, 579, 629 | |
| Chlorophyll c2 | Diethyl ether | 447, 580, 627 |
| Acetone | 450, 581, 629 | |
| Chlorophyll c3 | Diethyl ether | 452, 585, 625 |
| Acetone | 452, 585, 627 |
Q2: Where can I obtain a calibration standard for this compound?
A certified analytical standard for chlorophyll c2 is commercially available from suppliers like Sigma-Aldrich. For other forms of this compound, obtaining certified standards can be challenging. In practice, many researchers use spectrophotometric equations that have been established using purified chlorophylls. For fluorometric methods, calibration is often performed with a more readily available chlorophyll a standard, and results for this compound are considered semi-quantitative unless specific correction factors are applied.
Q3: What is the best solvent for extracting this compound?
Commonly used solvents for chlorophyll extraction include acetone, ethanol, and methanol (B129727).[2][3] 90% acetone is a widely used and effective solvent for extracting chlorophylls from phytoplankton.[4][5] The choice of solvent can affect the extraction efficiency and the absorption spectra of the pigments.[6][7][8] It is crucial to use the spectrophotometric equations that correspond to the solvent you have used for extraction.
Q4: How should I store my samples and extracts to prevent this compound degradation?
Chlorophylls are sensitive to light, heat, and acidic conditions.[9][10] To minimize degradation:
-
Filter samples in subdued light.
-
Store filtered samples frozen at -20°C or colder if analysis is not immediate.
-
Conduct extractions in a dimly lit environment and keep extracts cold.
-
Analyze extracts as soon as possible after preparation.
-
If storage of extracts is necessary, keep them in the dark at or below -20°C.[11]
Q5: How do I correct for interference from other pigments?
This compound often co-exists with chlorophyll a and their degradation products (pheophytins). Spectrophotometric methods utilize trichromatic equations that solve for the concentrations of chlorophylls a, b, and c simultaneously by measuring the absorbance at multiple wavelengths.[12] For fluorometry, the presence of this compound can interfere with chlorophyll a measurements. Specific filter sets can be used to measure the combined fluorescence of chlorophyll a and c.[13] Correction for pheophytins, the primary degradation products, can be done by measuring absorbance or fluorescence before and after acidification of the extract.[14][15][16]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound measurement.
Spectrophotometric Measurements
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable this compound concentration | - Incomplete extraction of pigments. - Degradation of this compound. - Incorrect wavelengths used for measurement. - Low concentration in the original sample. | - Ensure thorough grinding or sonication of the sample. - Check that samples and extracts were handled in low light and cold conditions. - Verify the wavelengths set on the spectrophotometer match the equations for your solvent. - Concentrate a larger volume of the sample. |
| Negative this compound concentration calculated | - Incorrect spectrophotometric equations used for the solvent. - High levels of interfering pigments or turbidity. - Spectrophotometer not properly blanked. | - Double-check that the equations match the solvent (e.g., 90% acetone). - Ensure the turbidity blank (absorbance at 750 nm) is subtracted from all readings.[16] If turbidity is high, centrifuge the extract again. - Re-blank the spectrophotometer with the appropriate solvent. |
| High variability between replicate samples | - Non-homogenous sample. - Inconsistent extraction procedure. - Pipetting errors. | - Ensure the sample is well-mixed before taking aliquots. - Standardize the grinding/sonication time and solvent volume for all samples. - Use calibrated pipettes and ensure proper technique. |
Fluorometric Measurements
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate chlorophyll concentration | - Incorrect calibration. - Interference from chlorophyll a and pheophytins. - Quenching at high concentrations. | - Calibrate the fluorometer with a certified standard (e.g., chlorophyll a) and determine the appropriate response factor. - Use appropriate optical filters to isolate the fluorescence of this compound or use methods that correct for chlorophyll a and pheophytin fluorescence.[13] - Dilute the sample extract to be within the linear range of the instrument. |
| Drifting fluorescence signal | - Instrument warming up. - Photodegradation of the sample in the fluorometer. - Temperature fluctuations. | - Allow the fluorometer to warm up and stabilize before taking readings. - Minimize the exposure of the sample to the excitation light. - Ensure the temperature of the sample and standards is stable and consistent. |
Experimental Protocols
Spectrophotometric Determination of this compound
This protocol is for the determination of this compound in the presence of chlorophylls a and b using 90% acetone as the extraction solvent.
1. Sample Preparation and Extraction: a. Homogenize a known amount of sample material (e.g., filtered algal cells, plant tissue) in a grinder or with a sonicator. b. Perform the extraction in subdued light to prevent pigment degradation. c. Add a defined volume of 90% acetone to the homogenized sample. d. Centrifuge the extract to pellet any particulate matter. e. Carefully transfer the supernatant to a clean tube for analysis.
2. Spectrophotometric Measurement: a. Calibrate the spectrophotometer with a 90% acetone blank. b. Measure the absorbance of the extract at 750 nm (to correct for turbidity), 664 nm, 647 nm, and 630 nm. c. Subtract the absorbance at 750 nm from the other absorbance readings.
3. Calculation of this compound Concentration: Use the following trichromatic equation for 90% acetone to calculate the concentration of this compound in the extract (in µg/mL):[4]
To calculate the chlorophyll concentration in the original sample, use the following formula:
-
Chl c (µg/L) = [Chl c (µg/mL) * volume of extract (mL)] / volume of sample filtered (L)
Similar equations are available for other solvents such as 100% methanol and ethanol.[3]
Quality Control
A robust quality control (QC) program is essential for obtaining reliable this compound measurements.
1. Calibration:
- Use a certified analytical standard of chlorophyll c2 for calibration where possible.
- If using spectrophotometric equations, verify the wavelength accuracy of the spectrophotometer using a certified reference material (e.g., Holmium Oxide filter).
2. Blanks:
- Analyze a method blank (e.g., 90% acetone) with each batch of samples to check for contamination.
3. Replicates:
- Analyze replicate samples to assess the precision of the method.
4. Proficiency Testing:
- Participate in inter-laboratory comparison studies or proficiency testing (PT) programs for phytoplankton pigments to assess the accuracy of your laboratory's measurements. The EPTIS database lists several PT schemes that include this compound.[17]
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chlorophyll Degradation and Its Physiological Function [ouci.dntb.gov.ua]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of solvent on the spectrum of chlorophyll | Semantic Scholar [semanticscholar.org]
- 9. tost.unise.org [tost.unise.org]
- 10. umces.edu [umces.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. participants.wepal.nl [participants.wepal.nl]
- 13. The importance of a quality assurance plan for method validation and minimizing uncertainties in the HPLC analysis of phytoplankton pigments (Chapter 5) - Phytoplankton Pigments [cambridge.org]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 15. waterontheweb.org [waterontheweb.org]
- 16. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 17. EPTIS – Database of Proficiency Testing Schemes [eptis.bam.de]
Technical Support Center: The Impact of Acidification on Chlorophyll c and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of acidification on chlorophyll (B73375) c and its degradation products. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of acidification on chlorophyll c?
Acidification primarily causes the degradation of this compound into its corresponding pheopigments. This process, known as pheophytinization, involves the displacement of the central magnesium ion (Mg²⁺) from the porphyrin ring of the chlorophyll molecule and its replacement with two hydrogen ions (H⁺). The main degradation products are pheophytin c and, with further degradation, pheophorbide c. This conversion results in a color change of the pigment solution from bright green to an olive-brown or yellowish-green hue.[1]
Q2: What are the main degradation products of this compound under acidic conditions?
The principal degradation products of this compound in an acidic environment are:
-
Pheophytin c: This is the initial product formed by the loss of the central magnesium ion.
-
Pheophorbide c: This can be formed by the subsequent removal of the phytol (B49457) tail from pheophytin c, although this compound lacks a phytol tail and instead has a propionic acid residue, making this less of a factor than for chlorophyll a and b.
Under more severe acidic conditions or in the presence of light and heat, further breakdown into colorless, non-fluorescent catabolites can occur.[2][3]
Q3: How does the degradation rate of this compound compare to other chlorophylls (B1240455) under acidic conditions?
Studies have shown that the rate of pheophytinization can vary between different types of chlorophyll. For instance, chlorophyll c1 has been observed to have slower pheophytinization kinetics under weakly acidic conditions compared to chlorophyllide a.[2] This difference is attributed to the chemical structure of the chlorophyll molecule, specifically the substituents on the porphyrin ring.[2]
Troubleshooting Guides
Spectrophotometric Analysis
Issue 1: Inconsistent or negative pheophytin values after acidification.
-
Possible Cause 1: Incorrect acid concentration or reaction time. The conversion of chlorophyll to pheophytin is highly dependent on the pH of the solution.[4] If the acid concentration is too low, the reaction may be incomplete. Conversely, if it is too high, it can lead to the formation of different spectral forms of pheophytin (di-cations) or the degradation of other pigments like carotenoids, which can interfere with the absorbance readings.[4] The reaction time after acidification is also critical; it should be long enough for complete conversion but not so long that other degradation processes occur.[5]
-
Troubleshooting Steps:
-
Standardize Acidification Protocol: Use a precise concentration of a mild acid, such as 0.2 ml of 1% v/v hydrochloric acid, and a consistent reaction time of 2-5 minutes.[5]
-
Control Water Content: The water content of the solvent can affect the rate of acidification. Maintaining a consistent water percentage (e.g., in 90% acetone) is recommended.[4]
-
Check for Interfering Pigments: The presence of high concentrations of chlorophyll b can lead to an overestimation of pheophytin a (and likely c) due to its own spectral shift upon acidification. If significant amounts of other chlorophylls are present, consider using HPLC for more accurate quantification.
-
Issue 2: High background absorbance in the spectrophotometer readings.
-
Possible Cause: Turbidity in the sample extract. Incomplete clarification of the pigment extract after cell lysis can cause light scattering, leading to artificially high absorbance readings.
-
Troubleshooting Steps:
-
Centrifuge Adequately: Ensure that the sample is centrifuged at a sufficient speed and for a long enough duration to pellet all cellular debris.
-
Filter the Extract: If turbidity persists after centrifugation, filter the supernatant through a 0.22 µm PTFE filter before analysis.[6]
-
Use a Turbidity Correction: Measure the absorbance at a wavelength where chlorophyll and its degradation products do not absorb (e.g., 750 nm) and subtract this value from your readings at the analytical wavelengths.[7]
-
HPLC Analysis
Issue 3: Poor separation of this compound from other pigments.
-
Possible Cause 1: Inappropriate mobile phase gradient. The polarity of the mobile phase is crucial for achieving good separation of pigments with similar chemical structures.
-
Troubleshooting Steps:
-
Optimize the Gradient: A common approach for separating chlorophylls and their derivatives is to use a reverse-phase C18 column with a gradient elution.[8] A typical gradient might start with a more polar mobile phase and gradually increase the proportion of a less polar solvent. An example system uses a gradient of acetonitrile, methanol, and Tris buffer.[6]
-
Incorporate an Ion-Pair Reagent: For very polar pigments, adding an ion-pair reagent like tetrabutylammonium (B224687) acetate (B1210297) to the mobile phase can improve peak shape and resolution.
-
Issue 4: Degradation of pigments during the extraction and analysis process.
-
Possible Cause: Exposure to light, heat, or residual acid. Chlorophylls are sensitive molecules and can degrade if not handled properly.[7]
-
Troubleshooting Steps:
-
Work in Dim Light: Perform all extraction and sample preparation steps under subdued lighting to prevent photodegradation.
-
Keep Samples Cold: Use cold solvents and keep extracts on ice or in a refrigerated autosampler to minimize thermal degradation.
-
Neutralize Samples: If there is a possibility of acid carryover from the experimental conditions, neutralize the sample extract with a small amount of a weak base (e.g., magnesium carbonate) during the extraction process.[9]
-
Quantitative Data
The following table summarizes the kinetic data for the pheophytinization of chlorophyll c1 in a weakly acidic solution, providing a quantitative insight into its degradation rate.
| Pigment | First-Order Rate Constant (k / 10⁻⁴ s⁻¹) | Half-life (t₁/₂ / min) |
| Chlorophyll c1 | 1.1 | 105 |
| Chlorophyllide a | 1.8 | 64 |
| Protochlorophyllide a | 2.5 | 46 |
| Data from a study on pheophytinization kinetics in a weakly acidic environment.[2] |
Experimental Protocols
Spectrophotometric Determination of this compound and its Degradation Products
This protocol is adapted from the monochromatic method with acidification, suitable for estimating the concentration of this compound and its acid-degraded products (pheopigments).
Materials:
-
Spectrophotometer with a bandwidth of 2 nm or less
-
Cuvettes (1 cm and 5 cm path length)
-
Glass fiber filters (e.g., Whatman GF/F)
-
Filtration apparatus
-
Centrifuge and centrifuge tubes
-
Tissue grinder
-
90% Acetone (v/v)
-
1% (v/v) Hydrochloric Acid (HCl)
-
Magnesium Carbonate (MgCO₃) suspension (optional)
Procedure:
-
Sample Filtration: Filter a known volume of your phytoplankton culture through a glass fiber filter under low vacuum. If desired, add a small amount of MgCO₃ suspension towards the end of filtration to aid retention and neutralize any acidity.[9]
-
Pigment Extraction:
-
Place the filter in a centrifuge tube with a known volume of 90% acetone.
-
Homogenize the filter and sample using a tissue grinder to disrupt the cells.
-
Steep the sample in the dark at 4°C for at least 2 hours (up to 24 hours) to allow for complete pigment extraction.[7]
-
-
Clarification: Centrifuge the extract at approximately 3000 x g for 10 minutes to pellet the filter and cell debris.[10]
-
Initial Absorbance Measurement:
-
Carefully transfer the supernatant to a cuvette.
-
Measure the absorbance at 750 nm (for turbidity correction) and at the red absorption maximum for this compound (around 630 nm). Record these values as A₇₅₀(before) and A₆₃₀(before).
-
-
Acidification:
-
Final Absorbance Measurement:
-
Measure the absorbance again at 750 nm and 630 nm. Record these values as A₇₅₀(after) and A₆₃₀(after).
-
-
Calculations:
-
Correct the absorbance readings for turbidity:
-
A₆₃₀(corr, before) = A₆₃₀(before) - A₇₅₀(before)
-
A₆₃₀(corr, after) = A₆₃₀(after) - A₇₅₀(after)
-
-
Use the appropriate equations for this compound and pheophytin c based on their specific absorption coefficients in 90% acetone. Note: Specific equations for this compound are less common than for chlorophyll a. Researchers often use the trichromatic equations for chlorophylls a, b, and c.
-
HPLC Protocol for Separation of this compound and its Derivatives
This protocol provides a general framework for the separation of chlorophylls and their degradation products using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.
Materials:
-
HPLC system with a gradient pump, autosampler, and PDA detector
-
Reverse-phase C18 column (e.g., 3 µm particle size, 20 cm x 4.6 mm)[11]
-
HPLC-grade solvents: Acetonitrile, Methanol, Acetone, Water
-
Tris buffer (0.1 M, pH 8)
-
0.22 µm PTFE syringe filters
Procedure:
-
Sample Extraction: Extract pigments as described in the spectrophotometric protocol (steps 1-3).
-
Sample Preparation: Filter the clarified extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[6]
-
HPLC Conditions:
-
Mobile Phase:
-
Gradient Elution:
-
Start with 100% Solvent A.
-
Create a linear gradient to 100% Solvent B over 12 minutes.
-
Hold at 100% Solvent B for 6 minutes.
-
Return to 100% Solvent A over 1 minute and re-equilibrate for 6 minutes before the next injection.[6]
-
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: Monitor at wavelengths between 400 nm and 700 nm. Use specific wavelengths for quantification (e.g., ~440 nm for the Soret band of this compound and ~630 nm for the Q-band).
-
-
Data Analysis:
-
Identify peaks based on their retention times and spectral characteristics compared to known standards.
-
Quantify the concentration of each pigment by integrating the peak area and comparing it to a calibration curve generated from pure standards.
-
Visualizations
References
- 1. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheophytinization kinetics of this compound under weakly acidic conditions: effects of acrylic acid residue at the 17-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorophyll breakdown during fruit ripening: Qualitative analysis of phyllobilins in the peel of apples (Malus domestica Borkh.) cv. 'Gala' during different shelf life stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. participants.wepal.nl [participants.wepal.nl]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]
- 8. researchgate.net [researchgate.net]
- 9. dws.gov.za [dws.gov.za]
- 10. limnetica.net [limnetica.net]
- 11. encyclopedia.pub [encyclopedia.pub]
reducing variability in replicate chlorophyll c sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in replicate chlorophyll (B73375) c sample analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during chlorophyll c analysis, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability Between Replicate Samples
-
Question: My replicate this compound measurements show high variability. What are the potential causes and how can I troubleshoot this?
-
Answer: High variability in replicate samples can stem from several sources throughout the experimental workflow. Here is a step-by-step guide to identify and address the issue:
-
Inconsistent Sample Collection and Handling: Ensure that water samples are collected from the same depth and location for each replicate. Mix the collected water gently but thoroughly before subsampling to ensure a homogenous distribution of phytoplankton. All samples should be processed under the same conditions, especially concerning light and temperature, as these factors can degrade chlorophyll.
-
Incomplete or Variable Extraction: The efficiency of chlorophyll extraction can be a major source of variability. Review your extraction protocol for the following:
-
Solvent Choice: The choice of solvent can significantly impact extraction efficiency. Acetone (B3395972) (90%) is a commonly used and effective solvent.[1] For some species, other solvents like methanol (B129727) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetone may be more efficient.[2] It is crucial to use the same solvent and concentration for all samples.
-
Extraction Time and Temperature: Ensure that all samples are extracted for the same duration and at the same temperature. Extraction is typically performed in the dark and at a cold temperature (e.g., 4°C) to prevent pigment degradation.[3]
-
Cell Disruption: Incomplete cell lysis will lead to underestimation of chlorophyll content. Mechanical disruption methods like grinding or sonication can improve extraction efficiency. If using these methods, ensure the treatment is consistent across all replicates.[4]
-
-
Instrumental Errors: Variability can be introduced by the measurement instrument (spectrophotometer or fluorometer).
-
Instrument Warm-up: Allow the instrument to warm up for the manufacturer-recommended time to ensure a stable light source and detector.[5]
-
Cuvette Mismatch: Use the same cuvette for all readings or ensure that the cuvettes are matched and have identical optical properties. Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces.
-
Blanking: Use a fresh solvent blank for each batch of samples to account for any solvent-related absorbance or fluorescence.
-
-
Presence of Interfering Compounds: Other pigments and degradation products can interfere with this compound measurement.
-
Pheopigments: The presence of pheophytin, a degradation product of chlorophyll, can interfere with chlorophyll a and c measurements.[6] Using acidification methods can help to correct for this interference.[6]
-
Chlorophyll b: Chlorophyll b can interfere with the spectrophotometric determination of this compound. Using appropriate equations, such as those by Jeffrey and Humphrey (1975), is crucial for accurate quantification in mixed pigment samples.[7][8][9]
-
-
Logical Troubleshooting Flowchart:
Caption: Troubleshooting workflow for high replicate variability.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for this compound extraction?
A: The optimal solvent can depend on the species being analyzed. However, 90% acetone is a widely used and effective solvent for extracting chlorophylls (B1240455) from a broad range of marine phytoplankton.[1] For certain species, particularly those that are difficult to extract, methanol or a mixture of DMSO and acetone may provide higher extraction efficiency.[2] It is recommended to perform a preliminary comparison of different solvents for your specific sample type to determine the most efficient one.
Q2: How should I store my samples to prevent chlorophyll degradation?
A: Chlorophyll is sensitive to light and heat.[4] To minimize degradation, samples should be processed as quickly as possible. If immediate extraction is not possible, water samples should be filtered, and the filters should be stored frozen at -20°C or lower in the dark. Extracts should also be stored in the dark at low temperatures (4°C or -20°C) and analyzed as soon as possible.[3] Studies have shown that chlorophyll a in acetone is stable for an extended period when stored in the dark, even at room temperature, but cold storage is a best practice.[10]
Q3: Can I use the same equations for this compound as for chlorophyll a?
A: No, you should use specific equations for this compound. The absorption spectra of chlorophyll a, b, and c overlap, which can lead to inaccurate estimations if the wrong equations are used.[9] For spectrophotometric analysis of samples containing this compound, the trichromatic equations developed by Jeffrey and Humphrey (1975) are recommended.[7][8]
Q4: What is the purpose of the 750 nm reading in spectrophotometry?
A: The absorbance reading at 750 nm is used to correct for turbidity or light scattering from residual cellular debris in the extract. This wavelength is outside the absorption range of chlorophylls, so any absorbance at this wavelength is considered background noise and should be subtracted from the readings at the chlorophyll absorption peaks.[4]
Q5: My fluorometer gives negative pheophytin values. What does this mean?
A: Negative pheophytin readings can occur, particularly when this compound concentrations are high. This is an artifact of the calculation method and the spectral properties of this compound upon acidification. It indicates that the interference from this compound is significant. While the chlorophyll a values may still be reasonably accurate, the pheophytin values are unreliable in this case.
Data Presentation
Table 1: Comparison of Chlorophyll Extraction Solvents
| Solvent | Target Organism(s) | Relative Efficiency | Reference |
| 90% Acetone | General Marine Phytoplankton | Good | [1] |
| 100% Methanol | Green Algae, Cyanobacteria | High (especially for Chl b) | [4][11] |
| 96% Ethanol | Green Algae | High | [12] |
| DMSO/Methanol | Marine Macrophytes (e.g., Fucus) | Very High | [2] |
| DMSO | General | High | [13] |
Table 2: Stability of Chlorophyll a in Acetone under Different Storage Conditions
| Storage Condition | Duration | Degradation | Reference |
| Dark, Refrigerator (4°C) | 84 days | No significant degradation | [10] |
| Dark, Room Temperature | 84 days | No significant degradation | [10] |
| Exposure to Light | Not specified | Rapid degradation | [4] |
| High Relative Humidity (powder) | 8 months | Significant degradation | [14][15] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound
This protocol is based on the methods described by Jeffrey and Humphrey (1975).
1. Sample Filtration: a. Gently mix the water sample to ensure homogeneity. b. Filter a known volume of the sample through a glass fiber filter (e.g., GF/F). The volume filtered will depend on the phytoplankton density. c. Handle the filter with forceps to avoid contamination.
2. Pigment Extraction: a. Place the filter in a centrifuge tube. b. Add a known volume of 90% acetone. c. Mechanically disrupt the cells by grinding with a tissue grinder or by sonication. Perform this step in low light and on ice to prevent pigment degradation. d. Allow the pigments to extract for a minimum of 2 hours (or overnight) in the dark at 4°C. e. Centrifuge the extract to pellet the filter and cellular debris.
3. Spectrophotometric Measurement: a. Carefully transfer the supernatant to a cuvette. b. Measure the absorbance at 750 nm, 664 nm, 647 nm, and 630 nm using a spectrophotometer. Use 90% acetone as a blank. c. Subtract the 750 nm reading from the other absorbance values to correct for turbidity.
4. Calculation of this compound Concentration: Use the following equations from Jeffrey and Humphrey (1975) for 90% acetone extracts:
- Chlorophyll a (µg/mL) = 11.85(A664) - 1.54(A647) - 0.08(A630)
- Chlorophyll c1 + c2 (µg/mL) = 24.52(A630) - 1.67(A664) - 7.60(A647)
Experimental Workflow Diagram:
Caption: Workflow for spectrophotometric analysis of this compound.
References
- 1. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 2. researchgate.net [researchgate.net]
- 3. Chlorophyll Content Protocol – Ariana S Huffmyer – Research Scientist, University of Washington [ahuffmyer.github.io]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. comm-tec.com [comm-tec.com]
- 6. ocean.stanford.edu [ocean.stanford.edu]
- 7. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 8. robtheoceanographer.com [robtheoceanographer.com]
- 9. participants.wepal.nl [participants.wepal.nl]
- 10. Stability studies of chlorophyll a using different storage systems - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 11. preprints.org [preprints.org]
- 12. gkvsociety.com [gkvsociety.com]
- 13. Examining Chlorophyll Extraction Methods in Sesame Genotypes: Uncovering Leaf Coloration Effects and Anatomy Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating HPLC Chlorophyll c Data: A Comparative Guide with LC-MS/MS Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of chlorophylls (B1240455), ensuring the accuracy and reliability of quantitative data is paramount. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is a widely adopted technique for the quantification of chlorophyll (B73375) c. However, the inherent complexities of biological matrices and the potential for co-eluting compounds can necessitate a more rigorous validation. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity, making it the gold standard for validating HPLC data. This guide provides a comprehensive comparison of these two methods, including detailed experimental protocols and a discussion of their respective strengths and limitations.
Performance Comparison: HPLC-PDA vs. LC-MS/MS for Chlorophyll c Quantification
While HPLC-PDA is a robust method for routine this compound analysis, its accuracy can be influenced by the presence of interfering compounds with similar spectral properties. LC-MS/MS overcomes this limitation by providing an additional dimension of separation and detection based on the mass-to-charge ratio of the analyte and its fragments, ensuring a higher degree of confidence in the identification and quantification.
Inter-laboratory comparisons of HPLC methods have highlighted the potential for significant variability in this compound quantification. For instance, a study comparing two laboratories analyzing the same phytoplankton samples found an 85.5% difference in this compound quantification, underscoring the need for robust analytical methods and cross-validation.[1][2] This variability can arise from differences in extraction efficiency, chromatographic conditions, and data processing. LC-MS/MS, with its inherent specificity, can help to minimize such discrepancies and provide a more accurate baseline for comparison.
| Parameter | HPLC with PDA Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection based on UV-Vis absorbance. | Separation based on polarity, detection based on mass-to-charge ratio of precursor and product ions. |
| Specificity | Moderate; can be affected by co-eluting compounds with similar absorption spectra. | High; provides structural information and can distinguish between isobaric compounds. |
| Sensitivity | Good; suitable for moderately concentrated samples. | Excellent; capable of detecting trace amounts of this compound and its degradation products. |
| Quantitative Accuracy | Can be high with proper calibration and in the absence of interferences. | Generally higher due to increased specificity and reduced matrix effects. |
| Validation Role | Primary quantitative method. | Gold standard for validating the accuracy and specificity of HPLC methods. |
Experimental Protocols
A successful validation requires meticulous attention to the experimental procedures for both HPLC and LC-MS/MS analyses. The following protocols provide a general framework that can be adapted to specific laboratory conditions and sample types.
Sample Preparation (Applicable to both methods)
-
Extraction: Pigments are typically extracted from lyophilized samples (e.g., microalgae pellets, plant tissues) using organic solvents. A common procedure involves extraction with 90% acetone (B3395972) or a mixture of methanol (B129727) and acetone.[3] To enhance extraction efficiency, sonication or mechanical disruption can be employed. All steps should be performed under dim light and low temperature to minimize pigment degradation.
-
Clarification: The crude extract is centrifuged to pellet cellular debris.
-
Filtration: The supernatant is filtered through a 0.22 µm syringe filter prior to injection into the chromatography system to remove any remaining particulate matter.
HPLC-PDA Method for this compound Quantification
This protocol is a representative example and may require optimization.
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a photodiode array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed to separate the various chlorophylls and carotenoids. A common mobile phase system consists of:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate
-
Solvent B: 60:40 (v/v) methanol: acetone
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more non-polar pigments.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: The PDA detector is set to monitor a range of wavelengths, with specific monitoring at the absorbance maximum for this compound (typically around 445 nm).
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from authentic this compound standards.
LC-MS/MS Method for Validation
This protocol provides a general guideline for the validation of HPLC data.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5][6]
-
Column: A C18 or C8 reversed-phase column with smaller particle sizes (e.g., 1.7 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: The mobile phase composition is similar to that used in HPLC, but it must be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate (B1220265) or formic acid instead of non-volatile salts).
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A gradient elution is optimized to achieve good separation of this compound from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: ESI is commonly used for chlorophyll analysis, typically in positive ion mode.
-
Mass Spectrometry Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Precursor Ion: The protonated molecule of this compound ([M+H]⁺).
-
Product Ion(s): Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion.
-
Collision Energy: Optimized to maximize the signal of the product ions.
-
-
Quantification: Quantification is performed using a calibration curve generated from a serial dilution of a this compound standard, with the peak area of the specific MRM transition plotted against the concentration.
Visualizing the Workflow and a Relevant Biological Pathway
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for validation and a simplified chlorophyll degradation pathway.
Experimental Workflow for Validation
Caption: Experimental workflow for validating HPLC this compound data with LC-MS/MS.
Simplified Chlorophyll Degradation Pathway
Chlorophylls are not static molecules within cells; they undergo a well-regulated degradation process, particularly during senescence. Understanding this pathway is relevant for researchers as the presence of degradation products can interfere with accurate quantification and provides insights into the physiological state of the organism.
Caption: Simplified pathway of chlorophyll degradation in higher plants.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | 학회 [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. HPLC-PDA-MS/MS as a strategy to characterize and quantify natural pigments from microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
comparative analysis of chlorophyll c content in different diatom species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chlorophyll (B73375) c content across various diatom species, supported by experimental data and detailed methodologies. Diatoms, a major group of algae, are significant primary producers and a source of valuable bioactive compounds. Their unique pigment composition, particularly the presence of chlorophyll c, plays a crucial role in their light-harvesting capabilities. Understanding the variations in this compound content among different species is essential for applications in aquaculture, biofuel production, and the discovery of novel therapeutic agents.
Quantitative Analysis of Chlorophyll Content
The following table summarizes the chlorophyll content in several diatom species based on published data. It is important to note that pigment concentrations can vary significantly depending on growth conditions such as light intensity, nutrient availability, and temperature.
| Diatom Species | Chlorophyll a (pg/cell) | This compound (pg/cell) | Chl c : Chl a Molar Ratio | Types of this compound Present | Reference |
| Thalassiosira pseudonana | 0.13 - 0.55 | 0.03 - 0.14 (estimated) | ~0.25 - 0.35 | c1, c2 | [1][2] |
| Phaeodactylum tricornutum | 0.08 - 0.25 | 0.02 - 0.06 (estimated) | ~0.25 | c1, c2 | [3] |
| Skeletonema costatum | 0.3 - 1.5 | 0.08 - 0.4 (estimated) | ~0.27 | c1, c2 | [4] |
| Nitzschia closterium | 0.2 - 0.8 | 0.05 - 0.2 (estimated) | ~0.25 | c2 only | [4][5] |
| Nitzschia bilobata | Not specified | Not specified | Not specified | c1, c2, c3 (in approx. equal amounts) | [4][5] |
| Coscinodiscus sp. | up to 174.4 | up to 43.6 (estimated) | ~0.25 | c1, c2 | [4] |
| Extubocellulus spinifer | 0.02 | 0.005 (estimated) | ~0.25 | c1, c2 | [4] |
| Thalassiothrix heteromorpha | Not specified | Not specified | Not specified | c1, c2 | [5] |
| Pseudo-nitzschia multiseries | Not specified | Not specified | Not specified | c1, c2, c2-P. gyrans-type | [5] |
Note: this compound content is estimated based on typical Chl c : Chl a molar ratios in diatoms, as direct pg/cell data for this compound is less commonly reported than for chlorophyll a.
Distribution of this compound Types in Diatoms
Diatoms possess several types of this compound, primarily c1, c2, and occasionally c3. The distribution of these pigments can be a useful chemotaxonomic marker.[4][5]
-
Chlorophyll c1 and c2 : The most common combination, found in the majority of diatom species. Chlorophyll c2 is considered ubiquitous in diatoms.[4][5]
-
Chlorophyll c2 only : Some species, such as Nitzschia closterium, have been found to contain only chlorophyll c2.[4][5]
-
Chlorophyll c1, c2, and c3 : A few species, like Nitzschia bilobata, are known to contain all three types of this compound in roughly equal proportions.[4][5] Other species may contain trace amounts of chlorophyll c3 alongside c1 and c2.[4][5]
-
Chlorophyll c3 replacing c1 : In some diatoms where chlorophyll c1 is absent or in trace amounts, it is often replaced by chlorophyll c3.[5]
Experimental Protocols
Accurate quantification of this compound requires precise extraction and measurement techniques. Below are detailed methodologies for both spectrophotometric and High-Performance Liquid Chromatography (HPLC) analysis.
Pigment Extraction
This protocol is a generalized procedure for extracting chlorophylls (B1240455) from diatom cells.
-
Cell Harvesting : Harvest a known volume of diatom culture in the exponential growth phase by centrifugation (e.g., 3000 x g for 15 minutes at 4°C).
-
Cell Lysis : Resuspend the cell pellet in a suitable solvent. For quantitative extraction, 90% acetone (B3395972) or 100% methanol (B129727) are commonly used.[5] The volume of solvent should be recorded. To enhance extraction efficiency, mechanical disruption methods such as sonication or grinding with glass beads can be employed.[5]
-
Extraction : Incubate the cell suspension in the dark at 4°C for 12-24 hours to ensure complete pigment extraction.
-
Clarification : Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Supernatant Collection : Carefully collect the supernatant containing the extracted pigments for analysis.
Spectrophotometric Quantification
This method provides a rapid estimation of total this compound content.
-
Spectrophotometer Setup : Use a calibrated spectrophotometer.
-
Absorbance Measurement : Measure the absorbance of the pigment extract at 630 nm, 664 nm, and 750 nm. The reading at 750 nm serves as a baseline correction for turbidity.
-
Chlorophyll Concentration Calculation : Use the spectrophotometric equations from Jeffrey and Humphrey (1975) for 90% acetone extracts to calculate the concentrations of chlorophyll a and c (c1 + c2).[5][6]
-
Chlorophyll a (µg/mL) = 11.47 * (A664 - A750) - 0.4 * (A630 - A750)
-
This compound (c1+c2) (µg/mL) = 24.36 * (A630 - A750) - 3.73 * (A664 - A750)
-
-
Normalization : Normalize the chlorophyll content to cell number (pg/cell) or dry weight (mg/g).
HPLC-Based Quantification
HPLC is the preferred method for accurate quantification and separation of different chlorophyll types (c1, c2, c3) and their degradation products.
-
Sample Preparation : Filter a known volume of the pigment extract through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC System : Utilize an HPLC system equipped with a C18 reversed-phase column and a photodiode array (PDA) or UV-Vis detector.
-
Mobile Phase and Gradient : A common mobile phase system involves a gradient of solvents, such as a mixture of methanol, acetonitrile, and aqueous pyridine (B92270) solution.[7] The specific gradient will depend on the column and the pigments to be separated.
-
Injection and Separation : Inject a known volume of the filtered extract into the HPLC system. The pigments will separate based on their polarity.
-
Detection and Quantification : Monitor the elution of pigments at specific wavelengths (e.g., 440 nm for chlorophylls). Identify peaks based on their retention times and absorption spectra compared to pure standards. Quantify the concentration of each this compound type by integrating the peak area and comparing it to a calibration curve generated with certified standards.[7][8]
-
Normalization : As with the spectrophotometric method, normalize the results to cell number or dry weight.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of this compound content in different diatom species.
Caption: Experimental workflow for this compound analysis in diatoms.
Chlorophyll Biosynthesis Pathway Overview
The biosynthesis of chlorophylls in diatoms is not as well-studied as in higher plants, but the general steps are conserved. The pathway diverges from the synthesis of heme and involves the insertion of magnesium into a protoporphyrin IX ring, followed by a series of modifications. It is understood that this compound is a precursor to chlorophyll a. The diagram below provides a simplified logical relationship in the context of chlorophyll synthesis.
Caption: Simplified chlorophyll biosynthesis pathway in diatoms.
References
- 1. Quantitative Proteomics Reveals Common and Specific Responses of a Marine Diatom Thalassiosira pseudonana to Different Macronutrient Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Diatom Light-Harvesting Pigment-Protein Complex : Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. robtheoceanographer.com [robtheoceanographer.com]
- 7. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 8. NEMI Method Summary - 447.0 [nemi.gov]
A Researcher's Guide: Cross-Validating In Situ Fluorometry with Extraction-Based Chlorophyll Methods
For scientists and researchers relying on accurate chlorophyll (B73375) measurements, understanding the nuances between in situ fluorometry and traditional extraction-based methods is paramount. This guide provides a comprehensive comparison of these techniques, offering insights into their respective strengths and limitations, detailed experimental protocols, and supporting data to facilitate informed methodological choices.
In aquatic and plant sciences, the quantification of chlorophyll is a cornerstone for estimating phytoplankton biomass and primary productivity. While in situ fluorometry offers real-time, high-frequency data, its accuracy is often cross-validated with established, extraction-based laboratory methods such as spectrophotometry and high-performance liquid chromatography (HPLC). This guide delves into the critical aspects of this cross-validation process.
Performance Comparison: A Quantitative Overview
The relationship between in situ fluorescence and extracted chlorophyll concentrations can be influenced by various environmental and physiological factors. The following table summarizes key performance metrics from several comparative studies, highlighting the typical agreement and variability observed between these methods.
| Comparison Metric | In Situ Fluorometry vs. Spectrophotometry | In Situ Fluorometry vs. HPLC | Spectrophotometry vs. HPLC | Key Findings and Considerations |
| Correlation (r²) | Generally strong, often > 0.8 | Strong, frequently > 0.9 | Very strong, typically > 0.95 | High correlation indicates a good linear relationship, but does not guarantee a 1:1 correspondence. |
| Root Mean Square Error (RMSE) | Variable, can be significant | Generally lower than with spectrophotometry | Lowest among the comparisons | RMSE quantifies the average magnitude of the error between methods. |
| Bias | In situ fluorometry can overestimate or underestimate chlorophyll concentration depending on phytoplankton composition and physiological state.[1][2] | In situ fluorometry often shows a bias that can be corrected with proper calibration. | Spectrophotometric methods can overestimate chlorophyll a in the presence of chlorophyll b and pheopigments.[1] | The direction and magnitude of bias are crucial for data interpretation and correction. |
| Mean Normalized Bias (MNB) | Can range from -23% to +17% in inter-laboratory comparisons.[3] | Generally lower with robust calibration. | Can be influenced by the specific spectrophotometric equations used (e.g., Lorenzen vs. Jeffrey & Humphrey).[1] | MNB provides a standardized measure of systematic error. |
Understanding the Methodologies
The fundamental difference between these techniques lies in their approach to chlorophyll measurement. In situ fluorometry measures the fluorescence of chlorophyll within living cells, while extraction methods quantify the pigment after its removal from the cellular matrix.
In Situ Fluorometry: The Real-Time Advantage
In situ fluorometers work by emitting light at a specific wavelength that excites chlorophyll a molecules within phytoplankton cells, which in turn emit light at a longer wavelength (fluorescence).[4] This fluorescence is detected and correlated to chlorophyll concentration.
Advantages:
-
Provides continuous, real-time data, enabling high-resolution spatial and temporal monitoring.[4]
-
Non-destructive and ideal for long-term deployments on moorings, buoys, and autonomous underwater vehicles.
Limitations:
-
Fluorescence yield can be affected by factors such as phytoplankton species composition, physiological stress, nutrient availability, and ambient light levels (non-photochemical quenching).
-
Requires careful calibration against extraction-based methods to convert relative fluorescence units (RFU) to absolute chlorophyll concentrations (µg/L).
Extraction-Based Methods: The Laboratory Gold Standard
These methods involve concentrating phytoplankton from a known volume of water onto a filter, followed by the extraction of pigments using a solvent. The concentration of chlorophyll in the extract is then determined using spectrophotometry or HPLC.
1. Spectrophotometry: This technique measures the absorbance of light by the pigment extract at specific wavelengths. Different equations, such as those developed by Lorenzen (1967) and Jeffrey & Humphrey (1975), are used to calculate chlorophyll a concentration and correct for the presence of interfering pigments like pheophytin.[1][5]
2. High-Performance Liquid Chromatography (HPLC): HPLC is considered the most accurate method for chlorophyll analysis.[6] It physically separates different pigments in the extract before quantifying them individually, providing precise measurements of chlorophyll a without interference from other pigments.
Advantages:
-
Provides discrete, highly accurate measurements of chlorophyll concentration.
-
HPLC can differentiate between various chlorophylls (B1240455) and their degradation products.
Limitations:
-
Time-consuming and labor-intensive, involving sample collection, filtration, extraction, and analysis.
-
Provides only discrete data points, potentially missing short-term fluctuations in phytoplankton populations.
Experimental Protocols
Accurate cross-validation relies on meticulous and consistent experimental procedures. Below are detailed protocols for the key methods discussed.
In Situ Fluorometer Calibration Workflow
Protocol for In Situ Fluorometer Calibration:
-
Concurrent Sampling: Deploy the in situ fluorometer and collect discrete water samples at various depths and locations representative of the study area. Record the fluorometer's relative fluorescence unit (RFU) reading for each water sample.
-
Sample Processing: Immediately filter a known volume of each water sample through a glass fiber filter (e.g., Whatman GF/F).
-
Pigment Extraction: Follow the detailed protocol for chlorophyll extraction outlined below.
-
Laboratory Analysis: Analyze the pigment extract using either spectrophotometry or HPLC to determine the chlorophyll a concentration in µg/L.
-
Data Analysis: Perform a linear regression analysis with the in situ fluorometer's RFU values as the independent variable and the corresponding laboratory-measured chlorophyll a concentrations as the dependent variable.
-
Calibration Equation: The resulting regression equation (y = mx + c) is the calibration equation, where 'y' is the chlorophyll a concentration, 'x' is the RFU value, 'm' is the slope, and 'c' is the y-intercept. This equation can then be applied to the entire in situ fluorometry dataset to convert RFU to chlorophyll a concentration.
Chlorophyll Extraction and Spectrophotometric Analysis Protocol
Materials:
-
Filtration apparatus (funnel, filter base, flask)
-
Glass fiber filters (e.g., 0.7 µm nominal pore size)
-
Forceps
-
Centrifuge tubes
-
Tissue grinder or sonicator
-
Spectrophotometer
-
Cuvettes
-
90% acetone (B3395972) or 95% ethanol (B145695) solvent
-
1 M HCl (for pheophytin correction)
Procedure:
-
Filtration: Under subdued light, filter a known volume of the water sample through a glass fiber filter until the filter appears green. Record the volume filtered.
-
Filter Storage (if necessary): Fold the filter in half, place it in a labeled centrifuge tube or aluminum foil, and store it frozen (-20°C or colder) until extraction.
-
Pigment Extraction:
-
Place the frozen or fresh filter into a centrifuge tube.
-
Add a known volume of 90% acetone (e.g., 10 mL).
-
Mechanically disrupt the cells by grinding with a tissue grinder or by sonication.
-
Steep the samples in the dark at 4°C for 12-24 hours to ensure complete pigment extraction.
-
-
Clarification: Centrifuge the extract to pellet the filter and cellular debris.
-
Spectrophotometric Reading:
-
Carefully transfer the supernatant (the clarified pigment extract) to a cuvette.
-
Measure the absorbance at 750 nm (for turbidity correction), 664 nm, 647 nm, and 630 nm for the trichromatic method (Jeffrey & Humphrey, 1975), or at 750 nm and 665 nm for the monochromatic method (Lorenzen, 1967).
-
-
Pheophytin Correction (Lorenzen method):
-
After the initial reading, acidify the extract in the cuvette with a small amount of 1 M HCl.
-
Wait 90 seconds and re-read the absorbance at 750 nm and 665 nm.
-
-
Calculation: Use the appropriate equations (e.g., Lorenzen, 1967 or Jeffrey & Humphrey, 1975) to calculate the concentration of chlorophyll a (and pheophytin, if applicable) in the extract. Finally, use the volume of water filtered and the volume of solvent used to calculate the chlorophyll a concentration in the original water sample (in µg/L).
Conclusion: An Integrated Approach for Robust Data
References
- 1. app.periodikos.com.br [app.periodikos.com.br]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | International Intercomparison of In Situ Chlorophyll-a Measurements for Data Quality Assurance of the Swedish Monitoring Program [frontiersin.org]
- 4. publications.deltares.nl [publications.deltares.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Chlorophyll c as a Biomarker: A Comparative Analysis with Other Key Pigments
An Objective Guide for Researchers and Drug Development Professionals
The accurate identification and quantification of phytoplankton populations are crucial in diverse fields, from ecological monitoring to the discovery of novel bioactive compounds. Photosynthetic pigments, unique to different algal taxa, serve as valuable biomarkers for this purpose. This guide provides a comparative analysis of chlorophyll (B73375) c and other significant pigments—chlorophyll a, chlorophyll b, fucoxanthin (B1674175), and peridinin (B1679608)—as biomarkers. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate biomarkers for their studies.
Introduction to Photosynthetic Pigments as Biomarkers
Phytoplankton communities are complex and dynamic. Traditional microscopic identification can be time-consuming and requires specialized taxonomic expertise. An alternative and widely adopted approach is the use of pigment analysis, primarily through high-performance liquid chromatography (HPLC).[1] Different classes of algae possess distinct profiles of chlorophylls (B1240455) and carotenoids, allowing for their identification and quantification based on these chemical signatures.[2]
Chlorophyll a is the primary photosynthetic pigment and is found in all photosynthetic eukaryotes and cyanobacteria, making it a general indicator of phytoplankton biomass but not useful for taxonomic differentiation.[3] Accessory pigments, which capture light at wavelengths that chlorophyll a does not absorb efficiently, are often more specific to certain algal groups and are therefore more powerful as biomarkers.[3]
This guide focuses on chlorophyll c and its performance as a biomarker in comparison to other key accessory pigments.
Comparative Analysis of Major Pigment Biomarkers
The utility of a pigment as a biomarker is determined by its specificity to a particular algal group, its concentration relative to chlorophyll a, and its stability during extraction and analysis.
| Pigment | Primary Associated Algal Group(s) | Specificity | Notes |
| This compound (c1, c2, c3) | Diatoms, Dinoflagellates, Haptophytes, Chrysophytes | Moderate | Widespread in many chromophyte algae. The different forms (c1, c2, c3) can offer some additional specificity. |
| Fucoxanthin | Diatoms, Haptophytes (some), Chrysophytes | High | Considered a robust biomarker for diatoms due to its high concentration in this group.[2][4] |
| Peridinin | Dinoflagellates | Very High | Almost exclusively found in photosynthetic dinoflagellates, making it an excellent biomarker for this group.[5][6] |
| Chlorophyll b | Chlorophytes (Green Algae), Euglenophytes, Prasinophytes | High | A primary marker for green algae.[3] |
| Alloxanthin | Cryptophytes | Very High | A reliable biomarker for Cryptophytes. |
| Zeaxanthin | Cyanobacteria, Chlorophytes, Prochlorophytes | Moderate | A key marker for cyanobacteria, but its presence in other groups requires careful interpretation. |
Quantitative Comparison of Pigment Ratios
The ratio of an accessory pigment to chlorophyll a is a critical metric in chemotaxonomy. These ratios can vary with environmental factors such as light and nutrient availability, as well as the growth phase of the algae.[7] However, typical ratios provide a baseline for quantifying the contribution of different algal groups to the total phytoplankton biomass, often calculated using software like CHEMTAX.[2][8]
| Algal Group | Key Biomarker | Typical Pigment:Chlorophyll a Ratio (w/w) | Reference |
| Diatoms | Fucoxanthin | 0.5 - 1.5 | [7] |
| Dinoflagellates | Peridinin | 0.2 - 0.6 (can be higher) | [9][10] |
| Haptophytes | 19'-hexanoyloxyfucoxanthin | 0.1 - 0.6 | [11] |
| Chlorophytes | Chlorophyll b | 0.1 - 0.5 | [12] |
| Cryptophytes | Alloxanthin | 0.1 - 0.4 | [11] |
| Cyanobacteria | Zeaxanthin | 0.1 - 0.5 | [4] |
Note: These ratios are approximate and can vary significantly based on species and environmental conditions.
In-depth Comparison: this compound vs. Fucoxanthin and Peridinin
This compound vs. Fucoxanthin for Diatom Identification:
While both this compound and fucoxanthin are present in diatoms, fucoxanthin is generally considered the more reliable biomarker.[2] This is because fucoxanthin is more abundant in diatoms relative to chlorophyll a and is less widespread across other algal groups compared to this compound.[2][4] However, the presence and relative abundance of chlorophyll c1 and c2 can provide supplementary information.
This compound vs. Peridinin for Dinoflagellate Identification:
Peridinin is a superior biomarker for dinoflagellates compared to this compound.[5][6] Peridinin is almost exclusively found in this group, whereas chlorophyll c2 is also present in other algal taxa.[13] The peridinin to chlorophyll a ratio in dinoflagellates is a well-established metric for their quantification.[9][10]
Experimental Protocols
Accurate and reproducible pigment analysis is fundamental to biomarker studies. Below are detailed protocols for pigment extraction and analysis using HPLC, spectrophotometry, and fluorometry.
-
Filtration: Filter 1-4 liters of water sample through a 25 mm or 47 mm glass fiber filter (e.g., Whatman GF/F).[14]
-
Storage: Immediately after filtration, fold the filter, place it in a cryovial, and store it in liquid nitrogen or at -80°C until extraction.[14]
-
Extraction: Place the frozen filter in a centrifuge tube with 3 mL of 90% acetone (B3395972) or methanol.[14][15] Sonication or grinding can be used to enhance extraction efficiency.[15]
-
Incubation: Allow the pigments to extract for 12-24 hours at -20°C in the dark.[14]
-
Clarification: Centrifuge the extract to pellet the filter and cellular debris.[15]
-
Final Preparation: Transfer the supernatant to a clean vial. For HPLC analysis, the extract may need to be filtered through a syringe filter (e.g., 0.22 µm PTFE).[14]
HPLC is the gold standard for separating and quantifying a wide range of phytoplankton pigments.[16]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or multi-wavelength absorbance detector.
-
Reversed-phase C18 or C8 column.
Solvent System (Example Gradient):
-
Solvent A: 80:20 methanol: 0.5 M ammonium (B1175870) acetate (B1210297) (pH 7.2)
-
Solvent B: 90:10 acetonitrile: water
-
Solvent C: Ethyl acetate[14]
Gradient Program (Example):
| Time (min) | % Solvent A | % Solvent B | % Solvent C |
| 0 | 100 | 0 | 0 |
| 2 | 0 | 100 | 0 |
| 12 | 0 | 70 | 30 |
| 15 | 0 | 40 | 60 |
| 20 | 0 | 40 | 60 |
| 22 | 100 | 0 | 0 |
| 28 | 100 | 0 | 0 |
Detection:
-
Monitor absorbance at 440 nm for most pigments.
-
Collect full absorbance spectra (e.g., 400-700 nm) with a PDA detector for positive peak identification.[15]
Quantification:
-
Calculate pigment concentrations by comparing peak areas to those of external standards of known concentration.
Spectrophotometry is a simpler method but provides less detailed information than HPLC. It is often used for the determination of total chlorophylls a, b, and c.
Procedure:
-
Measure the absorbance of the pigment extract in a 1 cm cuvette at 750, 664, 647, and 630 nm. The reading at 750 nm is for turbidity correction.[17]
-
Subtract the 750 nm absorbance from the other readings.
-
Calculate chlorophyll concentrations using trichromatic equations (e.g., Jeffrey and Humphrey, 1975):
-
Chl a (µg/mL) = 11.85 * A664 - 1.54 * A647 - 0.08 * A630
-
Chl b (µg/mL) = 21.03 * A647 - 5.43 * A664 - 2.66 * A630
-
Chl c (c1+c2) (µg/mL) = 24.52 * A630 - 1.67 * A664 - 7.60 * A647[17]
-
Fluorometry is highly sensitive and suitable for dilute samples, but it is less specific than spectrophotometry and HPLC.
Procedure:
-
Calibrate the fluorometer with a chlorophyll a standard.
-
Measure the fluorescence of the pigment extract before and after acidification with a drop of dilute HCl.[18]
-
The "before" reading relates to the concentration of chlorophylls, while the "after" reading corresponds to their degradation products (phaeopigments).
-
Specific filter sets can be used to enhance the detection of certain chlorophylls, but isolating the this compound signal is challenging.[19][20]
Visualizing Workflows and Relationships
Conclusion
This compound is a useful biomarker for the general assessment of chromophyte algae abundance, but for more specific taxonomic resolution, other pigments often provide greater accuracy. Fucoxanthin and peridinin are superior biomarkers for diatoms and dinoflagellates, respectively, due to their higher specificity. The choice of biomarker should be guided by the specific research question and the phytoplankton groups of interest. A multi-pigment approach, utilizing HPLC and software such as CHEMTAX, typically yields the most comprehensive and accurate characterization of phytoplankton communities. The experimental protocols provided in this guide offer a starting point for researchers to develop robust and reliable methods for pigment-based biomarker studies.
References
- 1. How Can Phytoplankton Pigments Be Best Used to Characterize Surface Ocean Phytoplankton Groups for Ocean Color Remote Sensing Algorithms? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phytoplankton Community Composition Determined From Co-variability Among Phytoplankton Pigments From the NAAMES Field Campaign [frontiersin.org]
- 3. fondriest.com [fondriest.com]
- 4. researchgate.net [researchgate.net]
- 5. The Unique Photophysical Properties of the Peridinin-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peridinin - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Characterization of the peridinin-chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 14. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 15. epic.awi.de [epic.awi.de]
- 16. The Use of HPLC for the Characterization of Phytoplankton Pigments | Springer Nature Experiments [experiments.springernature.com]
- 17. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 18. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]
- 19. vliz.be [vliz.be]
- 20. academic.oup.com [academic.oup.com]
Assessing the Accuracy of Spectrophotometric Equations for Chlorophyll c: A Comparative Guide
For researchers and scientists in fields ranging from marine biology to drug development, accurate quantification of chlorophylls (B1240455) is crucial. Chlorophyll (B73375) c, an accessory pigment found in many marine phytoplankton, presents unique challenges for accurate measurement via spectrophotometry due to its spectral properties and often lower concentrations compared to chlorophyll a. This guide provides an objective comparison of commonly used spectrophotometric equations for chlorophyll c, supported by experimental data, to aid researchers in selecting appropriate methods for their work.
Introduction to Spectrophotometric Quantification of this compound
Spectrophotometry offers a rapid and accessible method for estimating chlorophyll concentrations. The technique relies on measuring light absorbance at specific wavelengths where chlorophylls have peak absorption. By applying specific equations, the absorbance values are converted into pigment concentrations.[1][2] However, the accuracy of these methods for this compound is often compromised by the overlapping absorption spectra of co-occurring pigments like chlorophyll a, chlorophyll b, and their degradation products (pheopigments).[2][3][4] This spectral interference can lead to significant overestimation or underestimation of this compound concentrations.[3][5] High-Performance Liquid Chromatography (HPLC) is considered the gold standard for accurate pigment analysis as it physically separates the pigments before quantification, but spectrophotometry remains widely used due to its simplicity and lower cost.[2][6][7][8]
Commonly Used Spectrophotometric Equations
Several sets of equations have been developed to calculate chlorophyll concentrations from spectrophotometric readings. The choice of equation is critically dependent on the solvent used for pigment extraction, with 90% acetone, ethanol (B145695), and methanol (B129727) being the most common.
The equations developed by Jeffrey and Humphrey (1975) are widely recommended for the analysis of chlorophylls a, b, and c in mixed phytoplankton populations.[5][9] Universal equations proposed by Ritchie (2006, 2008) provide a consistent set of algorithms for various solvents, which is advantageous for comparing results across different studies.[4][10]
Table 1: Key Spectrophotometric Equations for this compound
| Equation Set | Solvent | Formula for this compound (in µg/mL) | Key Wavelengths (nm) |
| Jeffrey & Humphrey (1975) | 90% Acetone | For Chl c₁ + c₂: (24.52 * (E630 - E750)) - (1.67 * (E664 - E750)) - (7.60 * (E647 - E750)) | 630, 647, 664, 750 |
| Ritchie (2008) | 90% Acetone | For Chl c: 21.334A630 - 3.492A664 - 2.872A647 (simplified) | 630, 647, 664 |
| Ritchie (2008) | 100% Ethanol | For Chl c: 22.09A632 - 4.95A665 - 5.56A649 (simplified) | 632, 649, 665 |
| Ritchie (2008) | 100% Methanol | For Chl c: 24.11A631 - 4.29A665 - 4.29*A652 (simplified) | 631, 652, 665 |
Note: Eλ or Aλ represents the absorbance at wavelength λ. E750 is a correction for turbidity.
Experimental Comparison of Accuracy
The most definitive way to assess the accuracy of spectrophotometric equations is to compare their results against those obtained with HPLC. Several studies have performed such comparisons, revealing important limitations of the spectrophotometric approach for this compound.
Key Findings from Comparative Studies:
-
Interference from Other Pigments : The presence of chlorophyll a and b can significantly interfere with the determination of this compound.[4] Jeffrey and Humphrey (1975) noted that as the ratio of chlorophyll a to this compound increases, the error in this compound estimation also increases due to the "swamping" of this compound's small absorption peak at 630 nm.[5]
-
Accuracy Varies with Environment : In complex aquatic systems with diverse phytoplankton populations and varying pigment compositions, trichromatic equations for this compound can exhibit strong interferences.[7][8] In some cases, the concentration of this compound in water samples is below the detection limit of spectrophotometric methods.[7][8]
-
General Overestimation : Studies comparing spectrophotometry to HPLC have found that trichromatic equations tend to overestimate this compound. One study in a stratified lake found that these equations were not suitable for accurately estimating this compound.[7]
-
Solvent Effects : The choice of solvent is critical. Acetone is widely used, but methanol and ethanol can be more efficient for certain algal species.[11] It is essential to use equations specifically derived for the chosen solvent.[10][12] Ritchie (2008) found that methanol-based algorithms were severely affected by the presence of pheophytin, a degradation product of chlorophyll.[4]
Table 2: Summary of Experimental Data on Equation Accuracy
| Study | Method Comparison | Key Findings for this compound | Reported Accuracy/Error |
| Jeffrey & Humphrey (1975) | Spectrophotometry on known pigment mixtures | Recovery of Chl c was 95-104% when its concentration was >20% of Chl a. Accuracy decreased significantly at lower relative concentrations. | Error increases as Chl a concentration dominates. |
| Ritchie (2008) | Spectrophotometry on algal extracts | Equations for Chl c are less accurate than those for Chl a and d. | Limits of detection for all chlorophyll equations were < 0.03 µg/mL. |
| Bueso et al. (inferred from[7][8]) | Spectrophotometry vs. HPLC in a stratified lake | Trichromatic equations for Chl c showed strong interferences in anoxic waters and were often below the detection limit in upper layers. | Concluded that Chl c cannot be accurately estimated by spectrophotometry in such complex systems. |
Experimental Protocols
A standardized protocol is essential for obtaining the most accurate results possible with spectrophotometry. The following is a generalized methodology.
Sample Collection and Filtration
-
Collect water samples or prepare algal cultures.
-
Filter a known volume of the sample through a glass fiber filter (e.g., GF/F) under low vacuum pressure to prevent cell rupture.[11]
-
Perform filtration under subdued light to minimize pigment degradation.[11]
-
Store filters frozen (e.g., in cryo-tubes) until extraction.
Pigment Extraction
-
Place the frozen filter in a centrifuge tube.
-
Add a precise volume (e.g., 3-10 mL) of the chosen solvent (e.g., 90% acetone, 100% ethanol).[11]
-
Mechanically disrupt the cells to ensure complete extraction. This can be done by grinding the filter or using sonication.[6][11]
-
Allow the pigments to extract by steeping for a recommended period (e.g., 18-24 hours) at low temperature (4°C) in the dark.[11]
-
Centrifuge the extract to pellet the filter and cell debris.
Spectrophotometric Measurement
-
Calibrate the spectrophotometer with the extraction solvent as a blank.
-
Transfer the supernatant (the pigment extract) to a cuvette.
-
Measure the absorbance at the wavelengths required by the chosen equation (e.g., 750, 664, 647, and 630 nm for Jeffrey and Humphrey 1975).[3]
-
The absorbance reading at 750 nm serves as a correction for turbidity and should be subtracted from the readings at other wavelengths.[9]
Calculation of this compound Concentration
-
Apply the appropriate spectrophotometric equation from Table 1 to the corrected absorbance values.
-
Factor in the volume of solvent used for extraction and the volume of water filtered to calculate the final concentration in µg/L.
Visualizing the Workflow and Challenges
To better understand the process and the inherent difficulties, the following diagrams illustrate the experimental workflow and the issue of spectral overlap.
References
- 1. Applying Spectrophotometric Evaluation to Chlorophyll Pigments to Reap Health Benefits - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 2. Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. app.periodikos.com.br [app.periodikos.com.br]
- 4. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 5. robtheoceanographer.com [robtheoceanographer.com]
- 6. ysi.com [ysi.com]
- 7. Spectrophotometric methods for the determination of photosynthetic pigments in stratified lakes: a critical analysis based on comparisons with HPLC determinations in a model lake | Asociación Ibérica de Limnología (AIL) [limnetica.com]
- 8. limnetica.net [limnetica.net]
- 9. participants.wepal.nl [participants.wepal.nl]
- 10. researchgate.net [researchgate.net]
- 11. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 12. Consistent sets of spectrophotometric chlorophyll equations for acetone, methanol and ethanol solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of Chlorophyll c Measurement Protocols
For researchers, scientists, and drug development professionals, the accurate measurement of chlorophyll (B73375) c is crucial for a variety of applications, from assessing phytoplankton biomass in aquatic ecosystems to monitoring the efficacy of compounds targeting algal growth. This guide provides an objective comparison of common chlorophyll c measurement protocols, supported by inter-laboratory comparison data, to aid in method selection and standardization.
The accurate quantification of this compound, an accessory pigment in many marine and freshwater phytoplankton, presents a significant analytical challenge. Due to overlapping absorption spectra with other chlorophylls (B1240455) and their degradation products, the choice of measurement protocol can significantly impact the final reported concentration. This guide details the most prevalent methods—spectrophotometry and High-Performance Liquid Chromatography (HPLC)—and presents data from proficiency testing schemes to highlight the inter-laboratory variability and performance of these techniques.
Comparative Performance of this compound Measurement Protocols
Inter-laboratory studies and proficiency tests provide valuable insights into the real-world performance of different analytical methods. The following table summarizes data from the Quality Assurance of Information for Marine Environmental Monitoring (QUASIMEME) proficiency testing program for this compound in seawater. These results showcase the level of agreement that can be expected between experienced laboratories.
| Proficiency Test Sample | Mean (µg/L) | Standard Deviation (µg/L) | Coefficient of Variation (%) | Number of Laboratories |
| QUASIMEME AQ11 Sample 71 | 0.943 | 0.1349 | 14.3 | 11 |
| QUASIMEME AQ11 Sample 81 | 0.371 | - | - | 2 (Indicative Value) |
Table 1: Summary of quantitative data from the QUASIMEME AQ11 proficiency testing program for this compound in seawater. The result for sample AQ11 81 is an indicative value due to the low number of participating laboratories.
Experimental Protocols
The accurate measurement of this compound is contingent on a well-defined and consistently executed experimental protocol. Below are detailed methodologies for the most commonly employed techniques.
Spectrophotometric Method
Spectrophotometry offers a relatively simple and cost-effective means of estimating chlorophyll concentrations. However, its accuracy for this compound is often compromised by the presence of other pigments. The trichromatic method, which involves measuring absorbance at three wavelengths, is commonly used.
1. Sample Collection and Filtration:
-
Collect a known volume of water (typically 1-5 liters, depending on the expected phytoplankton biomass).
-
Filter the sample through a glass fiber filter (e.g., Whatman GF/F) under low vacuum.
-
Store the filter frozen (-20°C or -80°C) in the dark until extraction.
2. Pigment Extraction:
-
Place the filter in a centrifuge tube with a known volume (e.g., 10 mL) of 90% acetone (B3395972).
-
Mechanically disrupt the cells by grinding or sonication.
-
Allow the pigments to extract in the dark at 4°C for a defined period (e.g., 12-24 hours).
-
Centrifuge the extract to clarify the supernatant.
3. Spectrophotometric Analysis:
-
Measure the absorbance of the supernatant in a spectrophotometer at 630 nm, 647 nm, and 664 nm. Use 90% acetone as a blank.
-
Calculate the concentration of this compound using trichromatic equations. The widely cited equations from Jeffrey and Humphrey (1975) for 90% acetone are as follows:
-
This compound (µg/L) = (24.52 * A₆₃₀ - 1.67 * A₆₆₄ - 7.60 * A₆₄₇) * (v / V)
Where:
-
Aλ is the absorbance at wavelength λ.
-
v is the volume of the acetone extract (in mL).
-
V is the volume of water filtered (in L).
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is considered the gold standard for pigment analysis as it physically separates the different chlorophylls and their degradation products before quantification, leading to higher accuracy and specificity.
1. Sample Collection and Filtration:
-
Follow the same procedure as for the spectrophotometric method.
2. Pigment Extraction:
-
Place the filter in a centrifuge tube with a suitable extraction solvent (e.g., 90% acetone, methanol (B129727), or a mixture thereof).
-
Add an internal standard to correct for variations in extraction efficiency and injection volume.
-
Disrupt the cells using sonication or grinding.
-
Extract the pigments in the dark at low temperature (e.g., -20°C) for a short period (e.g., 2 hours).
-
Centrifuge and filter the extract through a syringe filter (e.g., 0.2 µm PTFE) into an HPLC vial.
3. HPLC Analysis:
-
Instrumentation: A typical HPLC system consists of a pump, an autosampler, a C18 reversed-phase column, and a diode array detector (DAD) or a fluorescence detector.
-
Mobile Phase: A gradient of two or more solvents is typically used to separate the pigments. A common solvent system involves a gradient of a buffered aqueous solution and an organic solvent like methanol or acetonitrile.
-
Detection: Pigments are detected based on their absorbance at specific wavelengths (e.g., 440 nm for chlorophylls). This compound can be further distinguished into c1, c2, and c3 based on their retention times and absorption spectra.
-
Quantification: The concentration of each pigment is determined by comparing the peak area in the sample chromatogram to that of a certified reference standard of known concentration.
Visualizing the Methodologies
To better understand the workflow and the relationships between different measurement approaches, the following diagrams have been generated.
Conclusion
The choice of an appropriate method for this compound measurement depends on the specific research question, available resources, and the required level of accuracy. While spectrophotometry provides a rapid and accessible screening tool, its susceptibility to interference from other pigments can lead to inaccuracies, particularly in mixed phytoplankton populations. For high-accuracy and specific quantification of this compound, HPLC is the recommended method. The data from proficiency testing schemes underscore the importance of robust, standardized protocols and regular participation in inter-laboratory comparison exercises to ensure data quality and comparability across different research groups. As the field advances, the development and use of certified reference materials for this compound will be crucial for further improving the accuracy and traceability of these important measurements.
A Comparative Guide to the Photosynthetic Efficiency of Chlorophyll c-Containing Algae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photosynthetic efficiency of algae containing chlorophyll (B73375) c—such as diatoms, dinoflagellates, and haptophytes—with other major algal groups. It is supported by experimental data to offer insights into their unique light-harvesting and photoprotective strategies.
Introduction to Photosynthetic Pigments in Algae
Algae exhibit a remarkable diversity in their photosynthetic pigments, which allows them to thrive in various light environments. While chlorophyll a is the primary photosynthetic pigment in all oxygenic photosynthetic organisms, accessory pigments play a crucial role in absorbing light at wavelengths where chlorophyll a is less efficient.[1] Chlorophyll c, a pigment unique to certain marine algae like those in the Chromista kingdom (e.g., diatoms, brown algae) and dinoflagellates, is a key accessory pigment that absorbs light in the blue-green region of the spectrum (447–520 nm).[1][2] This contrasts with green algae (Chlorophyta) and plants, which utilize chlorophyll b, and red algae (Rhodophyta) and cyanobacteria, which employ phycobilins to capture light energy.[1][3] These different pigment compositions lead to significant variations in photosynthetic efficiency and photoprotective mechanisms across algal lineages.
Comparative Analysis of Photosynthetic Efficiency
The efficiency of photosynthesis can be quantified by several key parameters, including the maximum quantum yield of Photosystem II (PSII), electron transport rate (ETR), and carbon fixation rate. Below is a comparative summary of these parameters across different algal groups.
Quantitative Data Summary
The following table summarizes key photosynthetic parameters for various algal groups. It is important to note that these values can vary significantly based on species, growth conditions (light, nutrients, temperature), and measurement techniques. The data presented here are representative values from various studies to illustrate general trends.
| Parameter | This compound-Containing Algae | Other Algal Groups | References |
| Diatoms | Dinoflagellates | Haptophytes | |
| Max. Quantum Yield (Fv/Fm) | 0.6 - 0.75 | 0.4 - 0.65 | 0.6 - 0.7 |
| Max. Electron Transport Rate (ETRmax) (µmol e- m⁻² s⁻¹) | ~150 - 400 | ~100 - 300 | Varies widely |
| Carbon Fixation Rate (g L⁻¹ day⁻¹) | 0.1 - 2.0+ | 0.1 - 1.5 | Varies widely |
Note: Fv/Fm values for healthy, non-stressed cells are typically in the higher end of the ranges provided. Dinoflagellates and cyanobacteria often exhibit lower Fv/Fm values, which in the case of cyanobacteria, can be partly attributed to methodological challenges with PAM fluorometry.[4] ETR and carbon fixation rates are highly dependent on experimental conditions.
Key Distinctions in Photosynthetic Strategies
Light-Harvesting Complexes and Energy Transfer
This compound-containing algae possess unique light-harvesting complexes (LHCs), often called fucoxanthin-chlorophyll a/c proteins (FCPs) in diatoms, which bind this compound and carotenoids like fucoxanthin.[3][5] These complexes are highly efficient at absorbing blue-green light, which penetrates deeper into the water column, and transferring the captured energy to the reaction centers of Photosystem II and Photosystem I.
Caption: Energy transfer pathway in this compound-containing algae.
Photoprotection and Non-Photochemical Quenching (NPQ)
To cope with excess light energy, algae employ non-photochemical quenching (NPQ), a process that dissipates excess energy as heat. In diatoms and haptophytes, a key component of NPQ is the xanthophyll cycle.[6][7] Unlike the violaxanthin (B192666) cycle in plants and green algae, these organisms primarily use the diadinoxanthin (B97544) (Dd) cycle, where Dd is converted to the energy-quenching diatoxanthin (B1232557) (Dt) under high light stress.[8][9] Diatoms have evolved a complex regulation of this pathway, with multiple gene copies for the enzymes involved, allowing for a fine-tuned response to fluctuating light.[10][11]
Caption: The diadinoxanthin cycle driving NPQ in diatoms.
Experimental Protocols
Accurate comparison of photosynthetic efficiency requires standardized methodologies. Below are detailed protocols for key experiments.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing algal photosynthetic efficiency.
Protocol 1: Measurement of Photosynthetic Efficiency using Pulse Amplitude Modulation (PAM) Fluorometry
This protocol allows for the determination of the maximum quantum yield of PSII (Fv/Fm), the effective quantum yield (Y(II)), electron transport rate (ETR), and non-photochemical quenching (NPQ).[12][13]
Materials:
-
Pulse Amplitude Modulation (PAM) fluorometer
-
Algal culture of known cell density
-
Cuvette or sample holder
-
Dark adaptation chamber
Procedure:
-
Dark Adaptation: Place the algal sample in complete darkness for 15-20 minutes. This allows all PSII reaction centers to open and dissipates any existing NPQ.[12]
-
Measure F₀: Place the dark-adapted sample in the PAM fluorometer. Apply a weak, modulated measuring light to determine the minimum fluorescence (F₀), when PSII reaction centers are open.
-
Measure Fₘ: Apply a short (e.g., 0.8 seconds), high-intensity pulse of saturating light to the sample. This transiently closes all PSII reaction centers, and the maximum fluorescence (Fₘ) is measured.[14]
-
Calculate Fv/Fm: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fₘ - F₀) / Fₘ.[4]
-
Induction of Photosynthesis (Light Curve):
-
Expose the sample to a series of increasing intensities of actinic (photosynthetically active) light. Each light step should last long enough for the fluorescence signal to reach a steady state (e.g., 60 seconds).[14]
-
At the end of each actinic light step, apply a saturation pulse to measure the maximum fluorescence in the light-adapted state (Fₘ'). The steady-state fluorescence just before the pulse is Fₜ.
-
-
Calculate Y(II) and ETR:
-
The effective quantum yield of PSII is Y(II) = (Fₘ' - Fₜ) / Fₘ'.
-
The relative electron transport rate is ETR = Y(II) × PAR × 0.5 (where PAR is the photosynthetically active radiation, and 0.5 is a factor assuming that light energy is equally distributed between PSII and PSI).
-
-
Calculate NPQ: Non-photochemical quenching is calculated as NPQ = (Fₘ - Fₘ') / Fₘ'.[4][15]
Protocol 2: Measurement of Photosynthetic Rate via Oxygen Evolution
This method directly measures the net rate of photosynthesis by quantifying the production of oxygen.[16][17]
Materials:
-
Oxygen electrode system (e.g., Clark-type electrode) with a temperature-controlled chamber
-
Light source with adjustable intensity
-
Algal culture of known cell density or chlorophyll concentration
-
Bicarbonate solution (e.g., 0.5 M NaHCO₃) to ensure carbon is not limiting[16]
Procedure:
-
System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., sodium sulfite) and air-saturated water.
-
Sample Preparation: Add a known volume and concentration of the algal culture to the electrode chamber. Add sodium bicarbonate to ensure a sufficient supply of inorganic carbon.
-
Measure Respiration Rate: Equilibrate the sample in the dark for 5-10 minutes. Record the rate of oxygen consumption, which represents the dark respiration rate (Rₑ).
-
Measure Net Photosynthesis:
-
Illuminate the sample with a known light intensity.
-
Allow the rate of oxygen change to stabilize and then record it for several minutes. This is the net photosynthetic rate (Pₙ) at that light intensity.
-
-
Create a Light Curve (P-I Curve): Repeat step 4 at a range of increasing light intensities to determine the light-limited and light-saturated rates of photosynthesis.
-
Calculate Gross Photosynthesis: The gross photosynthetic rate (P₉) is calculated by adding the rate of respiration to the net photosynthetic rate: P₉ = Pₙ + |Rₑ|.
-
Data Normalization: Express the oxygen evolution rates per unit of chlorophyll a or per cell to allow for comparison between different cultures.
Conclusion
This compound-containing algae, particularly diatoms, are highly successful primary producers in marine environments. Their unique pigment composition, including this compound and fucoxanthin, allows them to efficiently harvest a broader spectrum of light compared to algae relying solely on chlorophylls (B1240455) a and b. Furthermore, their sophisticated photoprotective mechanisms, such as the diadinoxanthin cycle, enable them to thrive in the dynamic and often high-light conditions of the upper ocean.[5] While direct comparisons of photosynthetic efficiency can be complex due to species-specific adaptations and varying experimental conditions, the data suggest that diatoms are among the most photosynthetically efficient and robust algal groups. Understanding these intricate photosynthetic systems is not only crucial for ecological modeling but also offers valuable insights for biotechnological applications, including biofuel production and the development of novel photoprotective agents.
References
- 1. Light-harvesting complex - Wikipedia [en.wikipedia.org]
- 2. perintis.org.my [perintis.org.my]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Photosynthesis acclimation under severely fluctuating light conditions allows faster growth of diatoms compared with dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ripe.illinois.edu [ripe.illinois.edu]
- 8. The xanthophyll cycle in diatom Phaeodactylum tricornutum in response to light stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. google.com [google.com]
- 15. handheld.psi.cz [handheld.psi.cz]
- 16. Oxygen Evolution Measurement: Light Curve for Algae [protocols.io]
- 17. The oxygen evolution methodology affects photosynthetic rate measurements of microalgae in well-defined light regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Algal Communities: A Comparative Guide to Chlorophyll c as a Chemotaxonomic Marker
For researchers, scientists, and drug development professionals, the accurate identification and quantification of algal species within mixed populations are critical for a range of applications, from monitoring harmful algal blooms to discovering novel bioactive compounds. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful alternative to traditional microscopic methods. This guide provides a comprehensive validation of chlorophyll (B73375) c as a chemotaxonomic marker, comparing its performance against other key pigments and detailing the experimental protocols necessary for its application.
The Role of Chlorophyll c in Algal Chemotaxonomy
This compound is a group of accessory photosynthetic pigments found in many marine and freshwater algae. Unlike the ubiquitous chlorophyll a, the distribution of this compound and its variants (c₁, c₂, c₃) is more restricted, making it a valuable tool for differentiating between algal classes. It is particularly characteristic of several major phytoplankton groups, including diatoms, dinoflagellates, haptophytes, and cryptophytes.[1][2] However, its utility as a definitive marker is nuanced by its presence across multiple taxa and the variability of its concentration in response to environmental factors.
Performance Comparison of this compound and Other Marker Pigments
The effectiveness of a chemotaxonomic marker lies in its specificity and reliability in indicating the presence and abundance of a particular algal group. While this compound is a significant indicator, it is often used in conjunction with other, more specific, accessory pigments for robust community analysis.
Key Marker Pigments and Their Associated Algal Groups:
| Algal Group | Primary Marker Pigment | Secondary/Supporting Markers |
| Diatoms (Bacillariophyceae) | Fucoxanthin (B1674175) | This compound₁, this compound₂ |
| Dinoflagellates (Dinophyceae) | Peridinin (B1679608) | This compound₂ |
| Haptophytes (Prymnesiophyceae) | 19'-hexanoyloxyfucoxanthin | This compound₃ |
| Cryptophytes (Cryptophyceae) | Alloxanthin | This compound₂ |
| Green Algae (Chlorophyceae) | Chlorophyll b | Lutein |
| Cyanobacteria | Zeaxanthin | Myxoxanthophyll, Echinenone |
Studies comparing High-Performance Liquid Chromatography (HPLC) pigment analysis with traditional microscopic cell counting have shown a good correlation for major algal groups when using a suite of marker pigments. For instance, one study found a high correlation between diatom abundance determined by microscopy and CHEMTAX-derived chlorophyll a (Chl a) based on fucoxanthin and this compound.[3] However, relying on a single pigment can lead to misinterpretation. For example, some dinoflagellates lack peridinin and contain fucoxanthin derivatives, which could lead to them being misclassified as diatoms if only fucoxanthin is considered.[4]
The variability in pigment ratios (e.g., this compound to chlorophyll a) due to factors like light intensity and nutrient availability is a critical consideration.[5][6][7] This variability can impact the accuracy of quantitative estimations of algal abundance. Therefore, multi-pigment approaches, often utilizing software like CHEMTAX, are recommended for more accurate assessments of mixed algal populations.
Quantitative Data Presentation: Pigment to Chlorophyll a Ratios for CHEMTAX Analysis
The CHEMTAX program utilizes a matrix of pigment-to-chlorophyll a ratios to estimate the contribution of different algal classes to the total chlorophyll a in a sample.[8][9] The initial ratios are based on literature values from cultured species and are then optimized by the software to best fit the experimental data.
Table 1: Example of an Initial Pigment:Chlorophyll a Ratio Matrix for CHEMTAX [8][10]
| Pigment | Diatoms | Dinoflagellates | Haptophytes | Cryptophytes | Green Algae | Cyanobacteria |
| This compound₃ | 0.00 | 0.00 | 0.15 | 0.00 | 0.00 | 0.00 |
| This compound₁ + c₂ | 0.18 | 0.30 | 0.05 | 0.08 | 0.00 | 0.00 |
| Peridinin | 0.00 | 0.80 | 0.00 | 0.00 | 0.00 | 0.00 |
| 19'-butanoyloxyfucoxanthin | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| Fucoxanthin | 1.40 | 0.00 | 0.60 | 0.00 | 0.00 | 0.00 |
| 19'-hexanoyloxyfucoxanthin | 0.00 | 0.00 | 0.70 | 0.00 | 0.00 | 0.00 |
| Alloxanthin | 0.00 | 0.00 | 0.00 | 0.40 | 0.00 | 0.00 |
| Zeaxanthin | 0.05 | 0.00 | 0.00 | 0.00 | 0.05 | 0.50 |
| Chlorophyll b | 0.00 | 0.00 | 0.00 | 0.00 | 0.40 | 0.00 |
| Chlorophyll a | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
Note: These are example ratios and can vary significantly between species and environmental conditions. Bolded values indicate the primary marker pigments for each group.
Experimental Protocols
Accurate chemotaxonomic analysis relies on robust and standardized experimental protocols for pigment extraction and analysis.
Protocol 1: Pigment Extraction from Algal Biomass
-
Sample Collection: Filter a known volume of water containing the mixed algal population through a glass fiber filter (e.g., GF/F).
-
Storage: Immediately store the filter in a cryovial and flash-freeze in liquid nitrogen. Store at -80°C until extraction.
-
Extraction:
-
Place the frozen filter in a centrifuge tube with 3 mL of 90% acetone.
-
Disrupt the cells by sonication or grinding with a tissue homogenizer.
-
Allow the pigments to extract by storing the tube in the dark at 4°C for 24 hours.
-
-
Clarification: Centrifuge the extract at 4,000 x g for 10 minutes to pellet the cell debris and filter paper.
-
Final Preparation: Carefully transfer the supernatant to a clean vial for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is a common method for separating algal pigments.
-
HPLC System: A standard HPLC system with a C18 reversed-phase column and a photodiode array (PDA) detector is suitable.
-
Mobile Phases:
-
Solvent A: 80:20 methanol:ammonium acetate (B1210297) (0.5 M, pH 7.2)
-
Solvent B: 60:40 acetonitrile:methanol
-
-
Gradient Elution:
-
0-1 min: 100% Solvent A
-
1-12 min: Linear gradient to 100% Solvent B
-
12-28 min: 100% Solvent B
-
28-30 min: Linear gradient back to 100% Solvent A
-
30-38 min: 100% Solvent A (re-equilibration)
-
-
Detection: Monitor the eluent at 440 nm for carotenoids and chlorophylls (B1240455) b and c, and at 665 nm for chlorophyll a and its derivatives.
-
Quantification: Identify and quantify pigments by comparing retention times and absorption spectra with those of pure standards.
Visualizing Experimental Workflows and Relationships
Experimental Workflow: From Sample to Analysis
Caption: Workflow for chemotaxonomic analysis of mixed algal populations.
Logical Relationship: Interpreting Pigment Data
Caption: Relationship between marker pigments and inferred algal groups.
Conclusion and Recommendations
This compound is a valuable, albeit not entirely specific, chemotaxonomic marker for identifying and quantifying several important algal groups in mixed populations. Its utility is significantly enhanced when used as part of a broader pigment profile that includes more specific markers such as fucoxanthin for diatoms and peridinin for dinoflagellates.
For researchers aiming to employ chemotaxonomy, the following recommendations are crucial:
-
Utilize a Multi-Pigment Approach: Do not rely on a single pigment for taxonomic identification. A comprehensive analysis of the full pigment profile is essential for accurate community assessment.
-
Employ Robust Analytical Methods: Standardized protocols for pigment extraction and HPLC analysis are critical for obtaining reliable and reproducible data.
-
Leverage Chemotaxonomic Software: Tools like CHEMTAX are invaluable for deconvoluting complex pigment data from mixed populations to estimate the abundance of different algal classes.[11]
-
Acknowledge Limitations: Be aware of the variability in pigment ratios due to environmental factors and the potential for pigment overlap between different algal groups. Whenever possible, validate pigment-based data with microscopy, especially in unfamiliar ecosystems.[4]
By following these guidelines, researchers can effectively harness the power of this compound and other chemotaxonomic markers to gain deeper insights into the composition and dynamics of algal communities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Determination of phytoplankton community structure and biomass with HPLC-CHEMTAX and microscopic methods during winter and summer in the Qinzhou Bay of the Beibu Gulf [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Chlorophyll c to Chlorophyll a Ratios in Diverse Marine Environments
For researchers and scientists engaged in marine biology, oceanography, and drug development from marine sources, understanding the composition of phytoplankton communities is paramount. The ratio of chlorophyll (B73375) c to chlorophyll a (Chl c:a) serves as a critical biomarker for discerning the dominant algal groups in various marine ecosystems. This guide provides an objective comparison of Chl c:a ratios across different marine environments, supported by experimental data and detailed methodologies.
Quantitative Analysis of Chlorophyll c:a Ratios
The Chl c:a ratio exhibits significant variation across different phytoplankton taxa and, consequently, across different marine environments characterized by distinct algal populations. Below is a summary of typical Chl c:a ratios found in major phytoplankton groups and observed in various marine settings.
| Phytoplankton Group | Typical this compound:a Ratio (weight/weight) | Dominant Marine Environments |
| Diatoms (Bacillariophyceae) | 0.1 - 0.6[1] | Ubiquitous, particularly abundant in nutrient-rich and upwelling zones. |
| Dinoflagellates (Dinophyceae) | 0.2 - 0.9[1] | Common in both coastal and oceanic waters, can form blooms. |
| Haptophytes (e.g., coccolithophores) | 0.1 - 0.7 | Widespread in oceanic waters, particularly in temperate and tropical regions. |
| Chrysophytes (Golden algae) | 0.2 - 0.6 | Found in both freshwater and marine environments, often in cooler waters. |
| Cryptophytes (Cryptomonads) | 0.1 - 0.5[1] | Common in coastal and estuarine waters. |
| Marine Environment | Predominant Phytoplankton | Observed this compound:a Ratio (weight/weight) |
| Nutrient-Rich Coastal Waters (e.g., Vietnamese coastal waters) | Diatoms, Dinoflagellates | High variability, with an average Chl c:a of approximately 6.29 in some studied areas, indicating diatom prevalence.[1] |
| Open Ocean (Oligotrophic Gyres) | Picoplankton (Prochlorococcus, Synechococcus), Haptophytes | Lower Chl c:a ratios are generally expected due to the dominance of picoplankton which often lack this compound. |
| Temperate Seas (e.g., East Sea) | Diatoms, Prymnesiophytes, Cyanobacteria | Chl c concentrations ranging from 3.3 to 58.5 ng/l, with variable ratios depending on the dominant species.[2] |
| Polar Regions | Diatoms | Higher Chl c:a ratios are anticipated due to the prevalence of diatoms. |
Experimental Protocols
Accurate determination of this compound and chlorophyll a concentrations is crucial for calculating their ratio. High-Performance Liquid Chromatography (HPLC) is the most accurate and widely used method for separating and quantifying different chlorophyll pigments. Spectrophotometric methods, while less precise, offer a more accessible alternative.
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the precise separation and quantification of chlorophylls (B1240455) a, b, and c, along with their degradation products.
1. Sample Collection and Filtration:
-
Collect seawater samples from the desired depth.
-
Filter a known volume of seawater (typically 1-5 liters, depending on phytoplankton biomass) through a 25 mm or 47 mm glass fiber filter (e.g., Whatman GF/F).[3]
-
Immediately store the filter in a cryovial and flash-freeze in liquid nitrogen, then store at -80°C until analysis.[3]
2. Pigment Extraction:
-
Place the frozen filter in a tube with a suitable solvent, such as 90% acetone (B3395972) or a mixture of acetone and methanol.[3]
-
Disrupt the cells to release pigments by sonication or grinding.
-
Allow the extraction to proceed for a set period (e.g., 24 hours) in the dark at low temperature (e.g., 4°C).
-
Centrifuge the extract to pellet the filter and cellular debris.
-
Filter the supernatant through a syringe filter (e.g., 0.2 µm) to remove any remaining particles.
3. HPLC Analysis:
-
The analysis is performed using a reverse-phase HPLC system equipped with a C18 column and a photodiode array or fluorescence detector.[3][4]
-
A common solvent system involves a gradient of two or more mobile phases, for example, a mixture of methanol, acetonitrile, and aqueous pyridine (B92270) solution.[3]
-
The injection volume is typically 100-200 µL.[5]
-
Pigments are identified based on their retention times compared to pure standards.
-
Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated with known concentrations of chlorophyll a and c standards.
Spectrophotometric Method (Trichromatic Method)
This method provides an estimate of chlorophyll a, b, and c concentrations by measuring the absorbance of the pigment extract at specific wavelengths.
1. Sample Collection and Extraction:
-
Follow the same procedure as for the HPLC method to collect and extract the pigments in 90% acetone.
2. Spectrophotometric Measurement:
-
Use a spectrophotometer to measure the absorbance of the pigment extract at 750 nm (for turbidity correction), 664 nm, 647 nm, and 630 nm.[6]
-
The absorbance at 750 nm should be subtracted from the readings at the other wavelengths.
3. Calculation of Chlorophyll Concentrations:
-
Use the following trichromatic equations (for 90% acetone) to calculate the concentrations of chlorophyll a, b, and c in µg/mL:
-
Chlorophyll a = 11.85(A664) - 1.54(A647) - 0.08(A630)
-
Chlorophyll b = 21.03(A647) - 5.43(A664) - 2.66(A630)
-
This compound = 24.52(A630) - 1.67(A664) - 7.60(A647) (where A is the absorbance at the specified wavelength)
-
-
To obtain the concentration in the original seawater sample, use the following formula:
-
Chlorophyll (µg/L) = (Concentration from equation * volume of extract in mL) / volume of seawater filtered in L
-
Factors Influencing the this compound:a Ratio
The primary determinant of the this compound:a ratio in a marine environment is the composition of the phytoplankton community. This is because different algal taxa synthesize varying amounts of this compound relative to chlorophyll a. Environmental factors exert an indirect influence by shaping the phytoplankton community structure.
Caption: Key environmental factors influencing phytoplankton community composition, which in turn determines the this compound:a ratio.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | 학회 [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination of chlorophylls and breakdown products in surface microlayers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Chlorophyll c Biosynthesis Pathways in Marine Algae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known enzymatic pathways for chlorophyll (B73375) c biosynthesis, a critical pigment in many marine photosynthetic organisms. Understanding the nuances of these pathways, the enzymes involved, and their genomic organization is pivotal for research in algal biotechnology, bioenergetics, and potential drug development targeting these unique metabolic routes.
Overview of Chlorophyll c Biosynthesis
This compound is a key accessory pigment found in several major algal lineages, including diatoms, dinoflagellates, haptophytes, and brown algae. Unlike chlorophyll a and b, this compound has a porphyrin ring structure without a phytol (B49457) tail. It plays a crucial role in harvesting light energy, particularly in the blue-green part of the spectrum, which penetrates deeper into the water column.
The biosynthesis of this compound branches off from the main chlorophyll synthesis pathway at the level of protochlorophyllide (B1199321) a. From this point, distinct evolutionary strategies have emerged in different algal groups, leading to at least two characterized and one putative pathway for the synthesis of this compound. These pathways are primarily distinguished by the nature of the terminal enzyme, the this compound synthase.
Comparative Analysis of this compound Biosynthesis Pathways
Recent genomic and biochemical studies have revealed a fascinating divergence in the final steps of this compound synthesis across different algal phyla. The key differentiating enzymes are the CHLC-type dioxygenases, the CHLCS-type synthases, and a yet-to-be-identified enzyme in brown algae.
The CHLC Dioxygenase Pathway in Diatoms and Haptophytes
In the well-studied model diatom Phaeodactylum tricornutum, a 2-oxoglutarate-Fe(II) dioxygenase, termed CHLC , has been identified as the this compound synthase. This enzyme catalyzes the conversion of both monovinyl protochlorophyllide a (MV-PChlide) and divinyl protochlorophyllide a (DV-PChlide) into chlorophyll c1 and chlorophyll c2, respectively. The presence of CHLC orthologs in other diatoms and haptophytes suggests this is a conserved pathway in these lineages.
The CHLCS Synthase Pathway in Dinoflagellates
Dinoflagellates employ a distinct enzyme, This compound SYNTHASE (CHLCS) , for the production of this compound. While it also belongs to the 2-oxoglutarate-Fe(II) dioxygenase superfamily, the dinoflagellate CHLCS possesses an additional N-terminal chlorophyll a/b binding domain. This structural difference suggests a potentially different regulatory mechanism or substrate presentation compared to the CHLC found in diatoms.
The Putative Pathway in Brown Algae (Phaeophyceae)
Intriguingly, genomic analyses of brown algae have revealed the absence of genes homologous to either CHLC or CHLCS, despite these organisms producing significant amounts of this compound. This strongly indicates the existence of a third, evolutionarily distinct pathway for this compound biosynthesis in this major algal group. The enzyme responsible for this conversion in brown algae remains to be discovered.
Quantitative Comparison of this compound Production
While direct comparative enzyme kinetic data (Km, kcat) for CHLC and CHLCS are not yet available in the literature, the distribution and ratios of chlorophyll c1 and c2 provide insights into the functional outcomes of these different pathways.
| Algal Group | Predominant this compound Synthase | Typical this compound Composition | Reference |
| Diatoms | CHLC (Dioxygenase) | Both chlorophyll c1 and c2 are common. | [1] |
| Dinoflagellates | CHLCS (Dioxygenase with Chl a/b binding domain) | Primarily chlorophyll c2; some species may contain c1. | [1] |
| Haptophytes | CHLC (Dioxygenase) | Both chlorophyll c1 and c2 are present. | [1] |
| Brown Algae | Unknown | Both chlorophyll c1 and c2 are present. | [1] |
| Cryptomonads | CHLC (Dioxygenase) | Primarily chlorophyll c2. | [1] |
| Xanthophytes | CHLC (Dioxygenase) | Trace amounts of this compound, with both c1 and c2. | [1] |
Table 1: Distribution of this compound synthase types and resulting this compound profiles across different algal lineages.
Visualizing the Divergent Pathways
The following diagrams illustrate the branching points and the distinct terminal steps in the characterized this compound biosynthesis pathways.
Caption: Branching of chlorophyll biosynthesis pathways.
Caption: Comparative overview of this compound synthases.
Experimental Protocols
In Vitro Assay for CHLC (Dioxygenase) Activity
This protocol is adapted from studies on the characterization of CHLC from Phaeodactylum tricornutum.
Objective: To determine the enzymatic activity of recombinant CHLC in converting protochlorophyllide a derivatives to this compound.
Materials:
-
Recombinant, purified CHLC protein
-
Substrates: Divinyl protochlorophyllide a (DV-PChlide) and/or Monovinyl protochlorophyllide a (MV-PChlide)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol
-
Cofactors: 2-oxoglutarate, Ascorbate (B8700270), FeSO4
-
Reaction termination solution: Acetone (B3395972) or Ethanol
-
HPLC system with a C18 column and a diode array detector
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. To the assay buffer, add the substrates (DV-PChlide or MV-PChlide) to a final concentration of 10-50 µM.
-
Add the cofactors: 2-oxoglutarate (1 mM), ascorbate (2 mM), and FeSO4 (0.5 mM).
-
Initiate the reaction by adding the purified recombinant CHLC enzyme to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding 3 volumes of cold acetone or ethanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate and the product (chlorophyll c1 or c2). The pigments can be identified by their characteristic absorption spectra and retention times.
Data Analysis: The enzymatic activity can be calculated based on the amount of product formed over time. For kinetic analysis, the experiment should be repeated with varying substrate concentrations to determine Vmax and Km.
Workflow for Identification and Characterization of this compound Synthase Genes
Caption: Workflow for gene identification and characterization.
Genomic Organization and Regulation
The genomic context of this compound synthesis genes offers further points of comparison. In some diatoms, the genes encoding enzymes for the fucoxanthin-chlorophyll a/c binding proteins are found in clusters on the nuclear genome. This clustering may facilitate coordinated regulation of the light-harvesting apparatus assembly.
The expression of chlorophyll biosynthesis genes is tightly regulated by light. In many algae, a circadian rhythm governs the transcription of genes encoding light-harvesting proteins. Light quality (e.g., blue vs. red light) and intensity also play significant roles in modulating the expression of these genes, allowing the algae to acclimate to their specific light environment. Further comparative transcriptomic studies are needed to elucidate the specific regulatory networks governing the expression of CHLC, CHLCS, and the putative brown algal synthase under different environmental conditions.
Implications for Research and Development
The diversity in this compound biosynthesis pathways presents unique opportunities and challenges. For drug development, the distinct enzymes in these pathways, particularly in harmful algal bloom-forming species like dinoflagellates, could serve as highly specific targets for novel algaecides. In biotechnology, understanding and harnessing these pathways could enable the engineering of algae with tailored pigment profiles for enhanced light capture and biomass productivity in photobioreactors. The heterologous expression of this compound synthases in terrestrial plants could also pave the way for novel agricultural applications, potentially enhancing photosynthetic efficiency in different light environments.
References
evaluating the performance of different HPLC columns for chlorophyll c separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of chlorophylls (B1240455) are crucial in various fields, including marine biology, food science, and environmental monitoring. Chlorophyll (B73375) c, in particular, presents unique analytical challenges due to the presence of several closely related isoforms (c1, c2, c3, and others). High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis, and the choice of the stationary phase is paramount for achieving optimal resolution. This guide provides an objective comparison of the performance of different HPLC columns for the separation of chlorophyll c, supported by experimental data.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is critical for the successful separation of this compound and its analogs. Reversed-phase chromatography is the most common approach, with C18 and C8 columns being the most widely used. Other stationary phases, such as Phenyl-Hexyl, have also been explored.
Key Performance Metrics
The performance of different HPLC columns can be evaluated based on several key parameters:
-
Resolution (Rs): A measure of the degree of separation between two adjacent peaks. Higher Rs values indicate better separation.
-
Retention Time (tR): The time taken for a specific analyte to pass through the column.
-
Efficiency (N): Measured in theoretical plates, it reflects the column's ability to produce narrow peaks.
-
Peak Symmetry (As): A measure of the shape of the chromatographic peak. An ideal peak is symmetrical (As = 1).
The following table summarizes the performance of C18 and C8 columns for the separation of chlorophyll c1 and c2 based on published experimental data.
| Column Type | Analyte | Retention Time (tR) (min) | Resolution (Rs) | Reference |
| Monomeric C18 | Chlorophyll c1 + c2 + MgDVP | 8.69 | Not Resolved | [1] |
| Monomeric C8 | Chlorophyll c2 | 10.68 | > 1.1 (between c1 and c2) | [1] |
| Chlorophyll c1 | Not specified | > 1.1 (between c1 and c2) | [1] | |
| MgDVP | Not specified | > 1.1 (between c1 and MgDVP) | [1] |
*Mg 2,4-divinylpheoporphyrin a5 monomethyl ester
Observations:
-
The monomeric C8 column demonstrates superior performance in resolving this compound isoforms (c1 and c2) and separating them from MgDVP, which co-elute on the C18 column[1].
-
While C18 columns are widely used for general chlorophyll analysis, their selectivity may not be sufficient for the detailed separation of this compound congeners[1][2].
-
The C18 method, however, was noted as being faster and cheaper due to a shorter elution program and lower solvent flow rate[1].
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for this compound separation using C18 and C8 columns.
Protocol 1: C18 Column Method
This method is suitable for the general analysis of phytoplankton pigments but shows limitations in resolving this compound isoforms[1].
-
Column: Monomeric C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase:
-
Solvent A: 80:20 (v/v) Methanol: 28 mM tetrabutylammonium (B224687) acetate (B1210297) buffer (pH 6.5)
-
Solvent B: Methanol
-
-
Gradient Program:
-
0 min: 100% A
-
22 min: 100% B
-
25 min: 100% B
-
27 min: 100% A
-
35 min: 100% A
-
-
Flow Rate: 0.8 mL/min
-
Detection: Absorbance at 440 nm
Protocol 2: C8 Column Method
This method provides enhanced resolution of chlorophyll c1 and c2[1].
-
Column: Monomeric C8, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase:
-
Solvent A: 70:30 (v/v) Methanol: Pyridine:water (pH 5.0)
-
Solvent B: 80:20 (v/v) Acetone:Methanol
-
-
Gradient Program:
-
0 min: 100% A
-
25 min: 100% B
-
30 min: 100% B
-
32 min: 100% A
-
40 min: 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: Absorbance at 440 nm
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the performance of different HPLC columns for this compound separation.
Caption: Experimental workflow for HPLC column performance evaluation.
Conclusion and Recommendations
Based on the available data, the choice of HPLC column for this compound separation depends on the specific analytical goals.
-
For routine analysis of total this compound without the need for isoform separation, a C18 column can provide a faster and more cost-effective solution[1].
-
For detailed studies requiring the separation and quantification of chlorophyll c1, c2, and other closely related pigments, a C8 column is demonstrably superior in terms of resolution and selectivity[1].
Further research into the application of other stationary phases, such as Phenyl-Hexyl or Hydrophilic Interaction Liquid Chromatography (HILIC) columns, for this compound separation is warranted to explore potential alternative selectivities. Researchers should carefully consider the trade-offs between resolution, analysis time, and cost when selecting an HPLC column for their specific this compound analysis needs.
References
Ground-Truthing Satellite-Derived Chlorophyll Data: A Comparative Guide with a Focus on In Situ Chlorophyll c Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for ground-truthing satellite-derived chlorophyll (B73375) data, with a specific emphasis on the role and measurement of in situ chlorophyll c. While satellite remote sensing has revolutionized our ability to monitor global phytoplankton biomass, primarily through the proxy of chlorophyll-a, the presence of accessory pigments like this compound can introduce uncertainties. This document outlines the experimental protocols for accurate in situ measurements, presents a comparison of satellite algorithm performance, and discusses the implications of this compound for the validation of satellite-derived data.
The Challenge of this compound in Satellite Oceanography
Standard ocean color algorithms are predominantly designed to retrieve chlorophyll-a concentrations. These algorithms rely on the distinct spectral signature of chlorophyll-a, particularly its absorption in the blue and red parts of the spectrum. However, other chlorophylls (B1240455), such as this compound, which is a key accessory pigment in many important phytoplankton groups like diatoms and haptophytes, have overlapping absorption spectra. This can lead to inaccuracies in the satellite-derived chlorophyll-a estimates, especially in regions where phytoplankton communities rich in this compound are prevalent. High-performance liquid chromatography (HPLC) is the gold standard for accurately distinguishing between different chlorophyll pigments in situ.[1]
Experimental Protocols for In Situ Chlorophyll Measurement
Accurate ground-truthing of satellite data relies on robust in situ measurement protocols. Here, we detail the methodologies for quantifying chlorophylls, including this compound.
Sample Collection and Filtration
-
Water Sampling: Water samples are collected from various depths using Niskin bottles or other standard water samplers. It is crucial to shield samples from direct sunlight to prevent pigment degradation.
-
Filtration: A known volume of seawater is filtered through a glass fiber filter (e.g., GF/F) to capture phytoplankton cells. The volume filtered will depend on the expected phytoplankton biomass.
Pigment Extraction
-
Solvent: Pigments are extracted from the filter using an organic solvent. 90% acetone (B3395972) is a commonly used solvent for spectrophotometric and fluorometric methods. For HPLC analysis, solvents like acetone, methanol, or a mixture are used.
-
Extraction Procedure: The filter is submerged in the solvent and can be subjected to various treatments to enhance extraction efficiency, such as grinding, sonication, or overnight incubation in the dark at low temperatures (-20°C).
Measurement Techniques
Three primary techniques are used for measuring chlorophyll concentrations in vitro:
-
Spectrophotometry: This method measures the amount of light absorbed by the pigment extract at specific wavelengths. Trichromatic equations are used to estimate the concentrations of chlorophylls a, b, and c by measuring absorbance at their respective absorption peaks.
-
Fluorometry: This technique is more sensitive than spectrophotometry and measures the fluorescence emitted by chlorophyll molecules when excited by a specific wavelength of light. While highly sensitive for chlorophyll-a, its ability to differentiate this compound is limited without specialized instrumentation and protocols.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most accurate method for separating and quantifying a wide range of phytoplankton pigments, including chlorophyll a, b, c1, c2, and various carotenoids.[1] This technique is essential for detailed phytoplankton community structure analysis and for providing high-quality in situ data for satellite validation.
Comparison of Satellite Chlorophyll Algorithms
Numerous algorithms have been developed to estimate chlorophyll-a from satellite ocean color data. The performance of these algorithms can vary depending on the optical properties of the water, which are influenced by the composition of phytoplankton and other constituents. The presence of this compound can affect the accuracy of these algorithms.
| Algorithm Family | Sensor(s) | Principle | Potential Influence of this compound |
| OCx (OC2, OC3, OC4, OC5, OC6) | SeaWiFS, MODIS, VIIRS, MERIS, OLCI | Empirical algorithms based on the ratio of remote sensing reflectance (Rrs) in the blue and green spectral bands. The specific bands used vary between versions.[2][3][4] | The absorption of blue light by this compound can overlap with that of chlorophyll-a, potentially leading to an overestimation of chlorophyll-a in waters with high this compound concentrations.[5] |
| Color Index (CI) | MODIS, VIIRS | Utilizes the difference in Rrs between a green and a red or near-infrared (NIR) band. It is often used in combination with OCx algorithms. | Less directly impacted by this compound absorption in the blue, but its performance is also primarily calibrated against chlorophyll-a. |
| Semi-analytical Models (e.g., GSM) | SeaWiFS, MODIS, MERIS | These models invert the spectrum of water-leaving radiance to derive the concentrations of several in-water constituents, including chlorophyll-a, based on their inherent optical properties (IOPs). | In principle, these models can be adapted to account for the specific absorption characteristics of different phytoplankton groups, including those with high this compound. However, standard implementations are typically optimized for chlorophyll-a. |
Performance Metrics from Validation Studies (Example)
The following table presents hypothetical performance metrics from studies validating satellite-derived chlorophyll-a against in situ HPLC data. While direct validation against this compound is scarce in the literature, these metrics in this compound-rich regions can provide insights.
| Satellite Product | In Situ Method | Region | R² | RMSE (mg/m³) | Bias (mg/m³) | Citation |
| MODIS-Aqua OC3M | HPLC (Chl-a) | North Atlantic (Diatom-dominated) | 0.85 | 0.25 | +0.10 | Hypothetical |
| SeaWiFS OC4v4 | HPLC (Chl-a) | Southern Ocean | 0.78 | 0.32 | +0.15 | Hypothetical |
| MERIS Algal Pigment 2 | HPLC (Chl-a) | Coastal Upwelling Zone | 0.89 | 0.18 | +0.08 | Hypothetical |
Note: This table is illustrative. Actual values will vary based on the specific study, region, and methodology. Studies have shown that standard algorithms can overestimate chlorophyll-a in certain regions, and this can be partly attributed to the presence of accessory pigments.[5][6]
Visualizing the Ground-Truthing Workflow
The process of validating satellite-derived chlorophyll data with in situ measurements can be visualized as a systematic workflow.
Logical Relationship in Data Validation
The relationship between satellite observations, in situ measurements, and the validation process is crucial for improving the accuracy of global chlorophyll datasets.
Conclusion
Ground-truthing satellite-derived chlorophyll data is a critical step in ensuring the accuracy of these essential oceanographic datasets. While chlorophyll-a remains the primary target of satellite algorithms, the presence of accessory pigments like this compound introduces a layer of complexity. The use of advanced in situ techniques, particularly HPLC, is paramount for accurately quantifying the full suite of phytoplankton pigments. Although direct validation of satellite products against in situ this compound is not yet a standard practice, understanding the influence of this compound on existing algorithms is crucial for interpreting satellite data in different oceanic regimes. Future advancements in hyperspectral remote sensing and the development of more sophisticated algorithms that can differentiate between phytoplankton functional types hold the promise of more accurate and comprehensive monitoring of marine ecosystems.
References
- 1. Frontiers | Phytoplankton pigment in situ measurements uncertainty evaluation: an HPLC interlaboratory comparison with a European-scale dataset [frontiersin.org]
- 2. CHLOROPHYLL ALGORITHMS FOR OCEAN COLOR SENSORS - OC4, OC5 & OC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Chlorophyll c in Symbiotic vs. Free-Living Dinoflagellates
A deep dive into the photosynthetic machinery of dinoflagellates reveals nuanced differences in chlorophyll (B73375) c content and composition between symbiotic and free-living species. These variations reflect their distinct ecological niches and physiological demands.
Dinoflagellates, a diverse group of single-celled eukaryotes, play crucial roles in aquatic ecosystems as primary producers. Many species are photosynthetic, utilizing a pigment arsenal (B13267) that includes chlorophyll a and chlorophyll c to capture light energy. A significant portion of dinoflagellates are symbiotic, most notably the family Symbiodiniaceae (colloquially known as zooxanthellae), which form vital partnerships with corals and other marine invertebrates. Others exist as free-living planktonic organisms. This guide provides a comparative study of this compound in these two distinct lifestyles, offering insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Chlorophyll Content
The concentration of chlorophylls (B1240455) can vary significantly among dinoflagellate species and is influenced by factors such as light availability and nutrient status. Symbiotic dinoflagellates, living within the tissues of their hosts, experience a different light environment compared to their free-living counterparts in the water column. This is often reflected in their pigment composition.
Below is a summary of chlorophyll a and c content in selected symbiotic and free-living dinoflagellate species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and methodologies across different studies.
| Species (Lifestyle) | Chlorophyll a (pg/cell) | This compound (pg/cell) | This compound/a ratio | Reference |
| Symbiotic | ||||
| Symbiodinium (in Acropora digitifera) | 1.5 | 0.6 | 0.40 | [1] |
| Symbiodinium (in Acropora humilis) | 1.2 | 0.5 | 0.42 | [1] |
| Symbiodinium (in Acropora pharaonis) | 1.8 | 0.7 | 0.39 | [1] |
| Symbiodinium (in Pocillopora verrucosa) | 1.1 | 0.4 | 0.36 | [1] |
| Symbiodinium (in Stylophora pistillata) | 1.3 | 0.6 | 0.46 | [1] |
| Free-living | ||||
| Gonyaulax polyedra (High Light) | - | - | ~0.25 (molar ratio in specific complexes) | [2][3] |
| Gonyaulax polyedra (Low Light) | - | - | ~0.33 - 1.0 (molar ratio in specific complexes) | [2][3] |
| Scrippsiella acuminata | Data not available | Data not available | Higher peridinin (B1679608) to Chl a ratio than S. ramonii | [4] |
| Scrippsiella ramonii | Data not available | Data not available | Lower peridinin to Chl a ratio than S. acuminata | [4] |
Note: The data for Gonyaulax polyedra represents the molar ratio of chlorophyll a to c2 within specific light-harvesting protein complexes and not the total cellular content, making a direct comparison with the per-cell data for Symbiodinium challenging. Data for chlorophyll content in Scrippsiella species was not available in a comparable format.
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The two most common methods are spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Spectrophotometric Quantification of this compound
This method provides a rapid estimation of chlorophyll concentrations.
Protocol:
-
Sample Collection and Filtration: Filter a known volume of dinoflagellate culture through a glass fiber filter (e.g., GF/F). The volume will depend on the cell density.
-
Pigment Extraction:
-
Place the filter in a centrifuge tube and add a known volume of 90% acetone (B3395972).
-
Mechanically disrupt the cells by grinding or sonication.
-
Store the extract in the dark at 4°C for 2 to 24 hours to ensure complete extraction.
-
-
Centrifugation: Centrifuge the extract to pellet the filter and cell debris.
-
Spectrophotometric Measurement:
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance at 750 nm, 664 nm, 647 nm, and 630 nm using a spectrophotometer. The reading at 750 nm corrects for turbidity.
-
-
Calculation: Use the trichromatic equations of Jeffrey and Humphrey (1975) to calculate the concentration of this compound:
This compound (µg/mL) = 24.52 * (A630 - A750) - 1.67 * (A664 - A750) - 7.60 * (A647 - A750)
Where A is the absorbance at the specified wavelength.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a more sensitive and accurate method that can separate different forms of this compound (c1 and c2) and other pigments.
Protocol:
-
Sample Collection and Filtration: As with the spectrophotometric method, filter a known volume of culture through a glass fiber filter.
-
Pigment Extraction:
-
Immediately after filtration, place the filter in a cryovial, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
-
For extraction, place the frozen filter in a tube with a suitable solvent, such as 100% acetone or methanol (B129727). A specific volume of a known concentration of an external standard (e.g., canthaxanthin) can be added to correct for volume changes.
-
Disrupt the cells using sonication or bead beating.
-
Centrifuge to pellet debris.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a photodiode array detector.
-
Use a gradient elution program with a mobile phase consisting of solvents such as a mixture of methanol and ammonium (B1175870) acetate (B1210297) and another of methanol.
-
Identify and quantify this compound by comparing the retention time and absorption spectrum of the peaks with those of a pure this compound standard.
-
Key Signaling Pathways and Workflows
The biosynthesis of this compound in dinoflagellates has recently been elucidated, providing a new avenue for understanding the regulation of their photosynthetic capacity.
Caption: The biosynthetic pathway of chlorophyll c1 and c2 in dinoflagellates.
This pathway highlights the central role of the recently discovered enzyme, this compound SYNTHASE (CHLCS), in converting precursors into chlorophyll c2 and c1.[5] The presence and activity of this enzyme, along with the 8-vinyl reductase, likely dictate the ratio of chlorophyll c1 to c2 in different dinoflagellate species.
To provide a clearer understanding of the analytical process, the following diagram illustrates a generalized workflow for the quantification of this compound.
Caption: A generalized workflow for the extraction and quantification of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorophyll-Protein Complexes from the Red-Tide Dinoflagellate, Gonyaulax polyedra Stein : Isolation, Characterization, and the Effect of Growth Irradiance on Chlorophyll Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorophyll-Protein Complexes from the Red-Tide Dinoflagellate, Gonyaulax polyedra Stein : Isolation, Characterization, and the Effect of Growth Irradiance on Chlorophyll Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scrippsiella acuminata versus Scrippsiella ramonii: A Physiological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound in a dinoflagellate and heterologous production in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the use of chlorophyll c for estimating phytoplankton community size structure
For researchers, scientists, and professionals in drug development, accurately assessing phytoplankton community size structure is crucial for understanding aquatic ecosystems and their biogeochemical roles. This guide provides a comprehensive comparison of the widely used chlorophyll (B73375) c-based diagnostic pigment analysis (DPA) with alternative methods, supported by experimental data and detailed protocols to aid in methodological validation and selection.
Phytoplankton size structure, broadly categorized into picoplankton (<2 µm), nanoplankton (2-20 µm), and microplankton (20-200 µm), is a key indicator of marine ecosystem function, influencing food web dynamics and carbon export.[1][2] The concentration of chlorophyll a is a common proxy for total phytoplankton biomass.[1] However, to understand the community structure, researchers often turn to accessory pigments, including chlorophyll c, as biomarkers for different phytoplankton groups and, by extension, size classes.[3]
The Role of this compound and Other Diagnostic Pigments
This compound (which includes forms like c1, c2, and c3) is a key accessory pigment in many major phytoplankton groups, particularly diatoms and dinoflagellates, which often dominate the microplankton size class. The DPA method leverages the concentrations of this compound and other pigments, such as fucoxanthin (B1674175) (diatoms), peridinin (B1679608) (dinoflagellates), chlorophyll b (chlorophytes), and zeaxanthin (B1683548) (cyanobacteria), to estimate the relative abundance of different phytoplankton taxa and infer the size distribution of the community.[2][3] This approach is often favored due to its efficiency compared to labor-intensive traditional methods like microscopy.[3][4]
However, the DPA method relies on several assumptions, including the association of specific pigments with distinct taxonomic groups and the consistent relationship between these taxa and specific size classes.[2][5] Recent studies have highlighted potential inaccuracies arising from these assumptions, as some phytoplankton groups can span multiple size classes, and pigment ratios can be influenced by environmental factors.[2][6]
Comparative Analysis of Methodologies
To validate the use of this compound and the broader DPA approach, it is essential to compare it against other established methods for determining phytoplankton size structure. The primary alternatives include direct cell enumeration techniques like microscopy and flow cytometry, as well as other optical and remote sensing methods.
| Method | Principle | Advantages | Disadvantages |
| Diagnostic Pigment Analysis (DPA) via HPLC | Quantifies chlorophylls (B1240455) and carotenoids, using specific pigments as biomarkers for different phytoplankton taxa, which are then assigned to size classes.[2][3] | - High throughput and automation potential.[7] - Provides detailed chemotaxonomic information.[8] - Less labor-intensive than microscopy.[3][4] | - Indirect estimation of size structure based on assumptions.[5] - Pigments can be shared across different taxa and size classes.[2][9] - Pigment ratios can vary with environmental conditions.[6] - Can overestimate microplankton and picoplankton fractions.[2] |
| Microscopy | Direct visualization, identification, and enumeration of individual cells, allowing for precise size measurements. | - Provides direct measurement of cell size and biovolume.[3] - Allows for detailed taxonomic identification. | - Time-consuming and requires specialized taxonomic expertise.[3] - Less effective for quantifying small picoplankton.[3] |
| Flow Cytometry | Automated analysis of individual cells in a fluid stream, measuring light scatter and fluorescence to determine cell size and pigment content. | - Rapid, high-throughput analysis of large numbers of cells.[4] - Effective for enumerating pico- and nanoplankton.[4] | - Can have an upper limit for cell size detection.[4] - May not provide detailed taxonomic information. |
| Imaging-in-Flow Cytometry | Combines the high-throughput nature of flow cytometry with the imaging capabilities of microscopy. | - Provides both quantitative data and images of individual cells.[2] - Bridges the gap between flow cytometry and microscopy. | - Can be a costly and complex instrument. |
| Optical Methods (e.g., Absorption, Backscattering) | Infers phytoplankton size based on how cells absorb and scatter light.[4][10] | - Enables in situ and remote sensing applications.[5] - Provides continuous, high-resolution data. | - An indirect method that relies on bio-optical models and assumptions.[4] |
Experimental Protocols
Diagnostic Pigment Analysis (DPA) via High-Performance Liquid Chromatography (HPLC)
-
Sample Collection and Filtration: Seawater samples are filtered onto glass fiber filters (e.g., GF/F) to capture phytoplankton. The volume of water filtered depends on the expected phytoplankton biomass.
-
Pigment Extraction: Pigments are extracted from the filter using a solvent, typically 90% acetone, by mechanical disruption (e.g., sonication or grinding) and subsequent incubation at low temperature in the dark.
-
HPLC Analysis: The pigment extract is injected into an HPLC system equipped with a C8 or C18 column.[11] A solvent gradient is used to separate the different pigments.[11] Pigments are detected and quantified using a photodiode array detector and a fluorescence detector.[7]
-
Data Processing: Pigment concentrations are calculated based on the peak areas in the chromatogram and calibration with pure pigment standards.[7]
-
Size Fraction Calculation: The concentrations of diagnostic pigments are used in empirical equations to estimate the fraction of total chlorophyll a attributable to each size class (pico-, nano-, and microplankton). An example of such an equation from Uitz et al. (2006), as cited in other studies, uses a weighted sum of seven key diagnostic pigments.[2]
Microscopy-Based Size and Biovolume Estimation
-
Sample Preservation: Water samples are preserved, often with Lugol's solution, to maintain cell integrity.
-
Sample Settling: A known volume of the preserved sample is settled in an Utermöhl chamber.
-
Microscopic Examination: The settled cells are viewed under an inverted microscope. Phytoplankton are identified to the lowest possible taxonomic level and counted.
-
Size Measurement: The dimensions of a representative number of cells for each taxon are measured using an ocular micrometer.
-
Biovolume and Carbon Biomass Calculation: Cell dimensions are used to calculate the biovolume of each taxon using appropriate geometric formulas. Biovolume can then be converted to carbon biomass using established conversion factors.
Logical Workflow for Phytoplankton Size Structure Estimation
Workflow for phytoplankton size estimation.
Conclusion
The use of this compound within the diagnostic pigment analysis framework offers a practical and high-throughput method for estimating phytoplankton community size structure. It is particularly valuable for large-scale oceanographic studies and for the development and validation of satellite-based algorithms.[2][12] However, it is an indirect method with inherent assumptions that can lead to inaccuracies.[2][5] Studies comparing DPA with direct enumeration methods like microscopy and flow cytometry have shown that DPA can sometimes overestimate the contribution of microplankton and picoplankton while underestimating nanoplankton.[2]
Therefore, for robust validation of phytoplankton size structure, a multi-method approach is recommended. Combining the chemotaxonomic detail from HPLC-based DPA with the direct, quantitative cell-by-cell data from microscopy or flow cytometry can provide a more comprehensive and accurate understanding of phytoplankton community dynamics. For researchers relying on this compound and other pigment markers, it is crucial to be aware of the method's limitations and, where possible, to calibrate and validate results against direct measurement techniques from the specific region of study.
References
- 1. Frontiers | Complementary Approaches to Assess Phytoplankton Groups and Size Classes on a Long Transect in the Atlantic Ocean [frontiersin.org]
- 2. Evaluation of diagnostic pigments to estimate phytoplankton size classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. OPG [opg.optica.org]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC-Analyses [geomar.de]
- 8. How Can Phytoplankton Pigments Be Best Used to Characterize Surface Ocean Phytoplankton Groups for Ocean Color Remote Sensing Algorithms? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]
- 10. Retrieval of phytoplankton size from bio-optical measurements: theory and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
chlorophyll c versus bacteriochlorophyll in anoxygenic phototrophs: a comparative analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of photosynthesis, a diverse array of pigments has evolved to capture light energy. Among these, chlorophylls (B1240455) and bacteriochlorophylls are central to this fundamental biological process. While both pigment families are crucial for converting light into chemical energy, they exhibit significant differences in their structure, spectral properties, and distribution across photosynthetic organisms. This guide provides a detailed comparative analysis of chlorophyll (B73375) c and bacteriochlorophylls, with a focus on their distinct roles in oxygenic and anoxygenic phototrophs, respectively. It is important to note that chlorophyll c is characteristic of certain oxygenic photosynthetic algae and is not found in anoxygenic phototrophs, which exclusively utilize bacteriochlorophylls.[1][2] This comparison, therefore, highlights the contrasting pigment strategies of these two major groups of photosynthetic organisms.
Structural and Functional Distinctions
Chlorophylls and bacteriochlorophylls, while sharing a common biosynthetic origin, diverge in their molecular architecture, leading to distinct light-absorbing properties.[1][3] Both are magnesium-containing tetrapyrroles, but they differ in the reduction state of their macrocycle rings.[2][4]
This compound is unique among chlorophylls as it possesses a porphyrin ring structure, similar to protoporphyrin IX, and lacks the characteristic phytol (B49457) tail found in other chlorophylls like chlorophyll a and b.[5][6] This structure gives it a blue-green color.[5] Its primary role is as an accessory pigment in certain marine algae, such as diatoms and dinoflagellates, where it absorbs light in the blue-green region of the spectrum and transfers the energy to chlorophyll a in the reaction center.[5][7]
Bacteriochlorophylls , the principal photosynthetic pigments in anoxygenic phototrophs, have a more reduced tetrapyrrole core, known as a chlorin (B1196114) or bacteriochlorin (B1244331) ring.[4] This structural modification results in a significant red-shift of their absorption maxima to the near-infrared region of the spectrum, an adaptation that allows these bacteria to thrive in anaerobic environments where visible light may be scarce.[4][8] There are several types of bacteriochlorophylls (a, b, c, d, e, and g), each with a unique absorption spectrum.[8]
Quantitative Comparison of Spectral Properties
The most significant functional difference between this compound and bacteriochlorophylls lies in their light absorption spectra. The following tables summarize the available quantitative data for their absorption maxima and molar extinction coefficients in acetone (B3395972).
| Pigment | Organism Type | Typical Organisms | Molecular Formula |
| This compound₁ | Oxygenic Phototroph | Diatoms, Brown Algae, Dinoflagellates[1] | C₃₅H₃₀N₄O₅Mg[7] |
| This compound₂ | Oxygenic Phototroph | Diatoms, Brown Algae, Dinoflagellates[1] | C₃₅H₂₈N₄O₅Mg[7] |
| Bacteriochlorophyll a | Anoxygenic Phototroph | Purple Bacteria, some Green Bacteria | MgC₅₅H₇₄N₄O₆[4] |
| Bacteriothis compound | Anoxygenic Phototroph | Green Sulfur Bacteria | Varies with homologs |
| Bacteriochlorophyll d | Anoxygenic Phototroph | Green Sulfur Bacteria | Varies with homologs |
| Bacteriochlorophyll e | Anoxygenic Phototroph | Brown-colored Green Sulfur Bacteria | Varies with homologs |
Table 1: General Properties of this compound and Selected Bacteriochlorophylls.
| Pigment | Solvent | Qy Absorption Max (nm) | Molar Extinction Coefficient (ε) at Qy max (L mol⁻¹ cm⁻¹) | Soret Absorption Max (nm) | Molar Extinction Coefficient (ε) at Soret max (L mol⁻¹ cm⁻¹) |
| This compound₁ | 100% Acetone + 1% Pyridine | 629.1 | 23.9 x 10³[7] | 444 | Not specified |
| This compound₂ | 100% Acetone | 629 | Not specified | 450 | Not specified |
| Bacteriochlorophyll a | Acetone/Methanol (B129727) (7:2 v/v) | 770 | Not specified | Not specified | Not specified |
| Bacteriothis compound | 100% Acetone | 662.5 | 75.4 x 10³[9] | ~433 | Not specified |
| Bacteriochlorophyll d | 100% Acetone | 654 | 78.9 x 10³[9] | ~427 | Not specified |
| Bacteriochlorophyll e | 100% Acetone | 649 | 48.9 x 10³[9] | 462 | 185.0 x 10³[9] |
Table 2: Spectral Properties of this compound and Selected Bacteriochlorophylls in Acetone. Note: Direct comparison of molar extinction coefficients is challenging due to variations in solvents and reporting standards in the literature. The values presented are sourced from available data and should be interpreted with consideration of the specified solvent conditions.
Biosynthesis Pathways: A Tale of Divergence
The biosynthetic pathways of chlorophylls and bacteriochlorophylls share a common route to the intermediate protoporphyrin IX.[1] From this crucial branchpoint, the pathways diverge to produce the distinct macrocyclic structures of these pigments. The following diagram illustrates the high-level steps differentiating the biosynthesis of this compound and bacteriochlorophylls.
Caption: Divergent biosynthetic pathways of this compound and Bacteriochlorophylls from Chlorophyllide a.
Experimental Protocols: A Generalized Workflow for Pigment Analysis
A comparative analysis of this compound and bacteriochlorophylls necessitates a robust and standardized experimental workflow. High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate separation and quantification of these pigments.[10][11]
1. Sample Collection and Storage:
-
For microalgae (containing this compound), harvest cells by centrifugation or filtration.
-
For anoxygenic phototrophic bacteria, harvest cells by centrifugation.
-
Immediately freeze the cell pellets or filters in liquid nitrogen and store them at -80°C in the dark to prevent pigment degradation.
2. Pigment Extraction:
-
Work under dim light to minimize photo-oxidation.
-
Extract pigments from the frozen samples using 100% acetone or a mixture of acetone and methanol (e.g., 7:2 v/v).[9]
-
Disrupt cells using sonication or bead beating to ensure complete extraction.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the pigments.
-
Filter the supernatant through a 0.22 µm PTFE filter before HPLC analysis.[4]
3. HPLC Analysis:
-
Use a reverse-phase C18 column for pigment separation.[10]
-
Employ a gradient elution program with a mobile phase typically consisting of a mixture of solvents like methanol, acetonitrile, and aqueous buffer (e.g., ammonium (B1175870) acetate).[2]
-
Detect pigments using a photodiode array (PDA) detector, monitoring at wavelengths specific to the Soret and Qy bands of the target pigments (e.g., 440 nm for the Soret band and 630-770 nm for the Qy bands).[2]
-
Identify and quantify pigments by comparing their retention times and absorption spectra with those of authentic standards.
The following diagram outlines a generalized workflow for the comparative analysis of these photosynthetic pigments.
Caption: A standard workflow for the comparative analysis of photosynthetic pigments.
References
- 1. researchgate.net [researchgate.net]
- 2. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. researchgate.net [researchgate.net]
- 5. cambridge.org [cambridge.org]
- 6. epic.awi.de [epic.awi.de]
- 7. Biosynthesis of Bacteriochlorophylls and Bacteriochlorophyllides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
Safety Operating Guide
Personal protective equipment for handling chlorophyll c
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the handling of chlorophyll (B73375) c, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling chlorophyll c, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against dust particles. A face shield should be worn in addition to safety glasses or goggles if there is a significant splash hazard.[1][2][3][4] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required for handling this compound to prevent skin contact.[1][3] Gloves should be inspected before use and changed immediately if contaminated.[4][5][6] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect clothing and skin from spills and dust.[1][7] |
| Respiratory Protection | Dust Mask or Respirator | In cases of inadequate ventilation or when handling large quantities of this compound powder that may generate dust, respiratory protection is recommended.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan ensures that this compound is handled in a manner that is safe and minimizes the risk of contamination or exposure.
-
Preparation :
-
Handling :
-
Wear the appropriate PPE before handling this compound.[7][9]
-
Handle this compound powder in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[8][10]
-
Use non-sparking tools to prevent electrostatic discharge.[5][6]
-
Avoid the formation of dust clouds.[5] If dust is generated, ensure proper ventilation and respiratory protection are in use.[8]
-
Wash hands thoroughly after handling the substance, even if gloves were worn.[8][10]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste :
-
Liquid Waste :
-
Empty Containers :
-
Triple-rinse empty containers that held this compound.
-
The first rinseate should be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses with a non-hazardous solvent may be disposed of down the drain, depending on institutional guidelines.
-
After thorough rinsing, the container can be disposed of as regular waste or recycled, in accordance with local regulations.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. esf.edu [esf.edu]
- 2. cpi.tju.edu.cn [cpi.tju.edu.cn]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 8. chemos.de [chemos.de]
- 9. benchchem.com [benchchem.com]
- 10. resources.finalsite.net [resources.finalsite.net]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
